molecular formula C16H21NO6 B555429 (s)-2-Aminobutanoic acid hydrochloride CAS No. 5959-29-5

(s)-2-Aminobutanoic acid hydrochloride

Cat. No.: B555429
CAS No.: 5959-29-5
M. Wt: 139.58 g/mol
InChI Key: AMMBUJFMJOQABC-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s)-2-Aminobutanoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO6 and its molecular weight is 139.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Acidic - Glutamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-aminobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMBUJFMJOQABC-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(s)-2-Aminobutanoic acid hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Basic Properties of (S)-2-Aminobutanoic Acid Hydrochloride

Abstract

This compound, also known as L-2-Aminobutyric acid hydrochloride, is a chiral amino acid derivative of significant interest in pharmaceutical development and synthetic chemistry. While often perceived through the lens of its parent amino acid's zwitterionic nature, the hydrochloride salt form possesses distinct physicochemical properties that are critical for its handling, formulation, and application. This technical guide provides an in-depth exploration of the fundamental basic properties of this compound. We will dissect its acid-base chemistry in aqueous solutions, provide validated experimental protocols for the determination of its key parameters, and discuss stability considerations. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior.

Physicochemical Characterization

This compound is the salt formed between the amino group of (S)-2-Aminobutanoic acid and hydrochloric acid. This conversion to a salt form is a common strategy to enhance the stability and aqueous solubility of amino acids and other amine-containing compounds.[1]

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
IUPAC Name (2S)-2-aminobutanoic acid;hydrochloride[2]
Synonyms L-2-Aminobutyric acid hydrochloride, Homoalanine HCl[2]
CAS Number 5959-29-5[2][3]
Molecular Formula C₄H₁₀ClNO₂[2][3]
Molecular Weight 139.58 g/mol [2][3]
Appearance White to off-white crystalline powder[4][5]
Solubility Soluble in water.[1][4][6] The parent free acid has a water solubility of 22.7 g/100 mL at 22°C.[4][6]
Storage Store at room temperature or 2-8°C in a dry, well-sealed container.[3][6][7]

The Chemistry of Basicity in Solution: An Acid-Base Perspective

The term "basic properties" in the context of an amino acid hydrochloride can be misleading. The solid salt itself is the conjugate acid of the amino acid. When dissolved in water, it establishes a series of equilibria that are dictated by the pH of the solution. Understanding these equilibria is fundamental to predicting the compound's behavior.

An amino acid contains both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH₂).[] In solution, these groups can exist in protonated or deprotonated states. The hydrochloride salt form ensures that, at very low pH, the molecule exists predominantly in its fully protonated, cationic form: CH₃CH₂CH(NH₃⁺)COOH.[9]

As the pH of the solution is increased, two deprotonation events occur, governed by their respective acid dissociation constants (pKa).

  • pKa₁ (Carboxylic Acid Group): The first deprotonation occurs at the more acidic carboxylic acid group. The literature pKa value for this group is approximately 2.29 - 2.62 .[4][10]

  • pKa₂ (Ammonium Group): The second deprotonation occurs at the less acidic ammonium group. The literature pKa value for this group is approximately 9.53 - 9.60 .[10][11]

Between pKa₁ and pKa₂, the molecule exists primarily as a zwitterion —a neutral molecule with both a positive and a negative charge: CH₃CH₂CH(NH₃⁺)COO⁻.[9][12] The pH at which the concentration of the zwitterion is maximal and the net charge of the molecule is zero is the isoelectric point (pI) .[11][12] For a simple amino acid with non-ionizable side chains, the pI can be calculated by averaging the two pKa values.[11]

pI = (pKa₁ + pKa₂) / 2

Using the literature values, the calculated pI for (S)-2-Aminobutanoic acid is approximately 5.9 - 6.1 .

G Cationic Cationic Form CH₃CH₂CH(NH₃⁺)COOH (Net Charge: +1) Zwitterion Zwitterionic Form CH₃CH₂CH(NH₃⁺)COO⁻ (Net Charge: 0) Cationic->Zwitterion Zwitterion->Cationic Anionic Anionic Form CH₃CH₂CH(NH₂)COO⁻ (Net Charge: -1) Zwitterion->Anionic Anionic->Zwitterion

Figure 1: pH-dependent equilibrium of (S)-2-Aminobutanoic acid in aqueous solution.

Experimental Determination of Basic Properties

The most direct and reliable method for characterizing the acid-base properties of an amino acid is through potentiometric titration.[13] This technique allows for the empirical determination of the pKa values and the isoelectric point.

Protocol 3.1: Potentiometric Titration for pKa Determination

This protocol provides a self-validating system for determining the pKa values. The resulting titration curve's shape provides an immediate qualitative check on the purity and nature of the amino acid being tested.

Objective: To determine the pKa values and isoelectric point (pI) of this compound.

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized, CO₂-free water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beaker

G A 1. Preparation Accurately weigh ~0.14g of sample. Dissolve in 40 mL DI water. B 2. Initial Acidification Add 0.1 M HCl to lower pH to ~1.5. Ensures starting in fully protonated form. A->B C 3. Titration Setup Place beaker on stir plate. Immerse calibrated pH electrode. Fill burette with 0.1 M NaOH. B->C D 4. Titration Execution Add NaOH in 0.5 mL increments. Record pH and total volume added after each addition. C->D E 5. Data Analysis Plot pH vs. equivalents of NaOH. Determine pKa values at half-equivalence points. D->E F 6. Calculation Calculate pI from the determined pKa values. E->F

Figure 2: Workflow for the potentiometric titration of (S)-2-Aminobutanoic acid HCl.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 0.140 g (1 mmol) of this compound and dissolve it in 40 mL of CO₂-free deionized water in a 100 mL beaker.

    • Causality: Using a known molar quantity allows for the direct calculation of titrant equivalents. CO₂-free water is crucial to prevent interference from carbonic acid, which would distort the titration curve.

  • Initial State Confirmation: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode. While stirring, add 0.1 M HCl dropwise until the pH is stable below 1.5. This ensures that over 99% of the molecules are in the fully protonated, cationic form.

  • Titration: Fill a 50 mL burette with standardized 0.1 M NaOH. Record the initial pH. Begin adding the NaOH solution in 0.5 mL increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of NaOH added. Continue the titration until the pH is above 11.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the equivalents of NaOH added (x-axis). The resulting graph is the titration curve.

    • The curve will show two distinct buffering regions (areas of shallow slope) and two equivalence points (areas of steep slope).

    • pKa₁: The first equivalence point corresponds to the complete deprotonation of the carboxylic acid group. The pH at the halfway point to this first equivalence point is equal to pKa₁.

    • pKa₂: The second equivalence point corresponds to the complete deprotonation of the ammonium group. The pH at the midpoint between the first and second equivalence points is equal to pKa₂.

    • pI Calculation: Calculate the isoelectric point using the experimentally determined pKa values: pI = (pKa₁ + pKa₂) / 2. The pI will also correspond to the pH at the first equivalence point.

Analytical Methods for Characterization

Beyond titration, modern analytical techniques are essential for confirming the identity, purity, and concentration of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment.[14] Since amino acids lack a strong chromophore, direct UV detection is often insensitive.[15] Therefore, pre-column or post-column derivatization is typically employed.[15][16] Reagents like o-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC) react with the primary amine to yield highly fluorescent or UV-active derivatives, enabling sensitive and selective quantification.[15]

  • Ion-Exchange Chromatography: This classical method remains a robust technique for amino acid analysis.[17] It separates amino acids based on their charge properties, which are manipulated by eluting with buffers of varying pH and ionic strength. Detection is commonly achieved via post-column reaction with ninhydrin.[16][17]

Stability and Storage Considerations

This compound is generally a stable solid under recommended storage conditions.[5]

  • Solid State: As a crystalline salt, it is stable at ambient temperature when protected from moisture.[1][5] It should be stored in a tightly sealed container in a dry place.[1][18]

  • Aqueous Solutions: The stability in solution is pH-dependent. While the compound is stable, extreme pH conditions (especially highly basic) and elevated temperatures can increase the risk of racemization over long periods, potentially converting the desired (S)-enantiomer to the (R)-enantiomer.[1] For experimental use, it is advisable to prepare fresh solutions or store stock solutions under refrigeration and at a slightly acidic pH to maximize stability.

Conclusion

The basic properties of this compound are fundamentally defined by the acid-base equilibria of its functional groups in an aqueous environment. While its name suggests basicity, the hydrochloride salt is the conjugate acid of the zwitterion, and its solutions are initially acidic. A thorough understanding of its two distinct pKa values and the resulting isoelectric point is paramount for its effective use in research and development. The experimental and analytical methods outlined in this guide provide a robust framework for the accurate characterization of this important chiral building block, ensuring scientific integrity and reproducibility in its application.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15556546, this compound.
  • FooDB. (2010). Showing Compound L-2-Aminobutanoic acid (FDB012537).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71313169, (S)-methyl 2-aminobutanoate hydrochloride.
  • Scribd. (n.d.). Determination of The Pka Values of An Amino Acid.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE.
  • Rutherfurd, S. M., & Gilani, G. S. (2009). Amino acid analysis. Current protocols in protein science, Chapter 11, Unit 11.9. [Link]
  • Carl ROTH. (n.d.). Safety Data Sheet: DL-2-Aminobutyric acid.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). This compound Impurity.
  • Chemistry LibreTexts. (2021). 18.4: Acid-Base Properties of Amino Acids.
  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.
  • Medicosis Perfectionalis. (2021, July 25). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point [Video]. YouTube. [Link]
  • The Organic Chemistry Tutor. (2024, May 23). Lec11 - Acidity and Basicity Trends of Amino Acids [Video]. YouTube. [Link]
  • Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry.
  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
  • Houben-Weyl. (n.d.). 7.3 Amino Acid Analysis.
  • Pharmacopeia.cn. (2002). AMINO ACID ANALYSIS.
  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them).
  • Clark, J. (n.d.). the acid base behaviour of amino acids. Chemguide.
  • PASL. (n.d.). This compound.

Sources

(S)-2-Aminobutanoic Acid Hydrochloride: A Comprehensive Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

(An In-depth Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction: The Significance of Chirality in Pharmaceutical Synthesis

(S)-2-Aminobutanoic acid, also known as L-2-aminobutyric acid, is a non-proteinogenic α-amino acid.[1] Its hydrochloride salt, with the CAS number 5959-29-5, is a critical chiral building block in the synthesis of several active pharmaceutical ingredients (APIs). The stereochemistry of a molecule is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2] The (S)-enantiomer of 2-aminobutanoic acid is the key precursor for the synthesis of antiepileptic drugs such as Levetiracetam and Brivaracetam, and the anti-tuberculosis agent, Ethambutol.[1] This guide provides an in-depth technical overview of (S)-2-Aminobutanoic acid hydrochloride, focusing on its synthesis, purification, analytical characterization, and applications, with a rationale for the methodologies employed.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.

PropertyValueSource
CAS Number 5959-29-5[3]
Molecular Formula C₄H₁₀ClNO₂[3]
Molecular Weight 139.58 g/mol [3]
Appearance White to off-white crystalline powder[4]
Melting Point ~280 °C (decomposes)[4]
Solubility Soluble in water[5]
Optical Rotation [α]20/D +18.5° to +22.0° (c=5, in 2.5 N HCl)[4]

Synthesis and Chiral Resolution: A Tale of Two Strategies

The primary challenge in the synthesis of (S)-2-Aminobutanoic acid is achieving high enantiomeric purity. Two predominant strategies are employed: asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis from Chiral Precursors

One elegant approach involves the use of a chiral starting material to direct the stereochemistry of the final product. A common precursor is L-threonine. Through a biotransformation process, L-threonine can be converted to L-2-aminobutyric acid with high optical purity.[6] This method is advantageous as it leverages the inherent chirality of a natural amino acid, often involving milder reaction conditions and reducing the need for extensive purification to remove the unwanted enantiomer.[6]

Resolution of Racemic 2-Aminobutanoic Acid

A widely used industrial method is the resolution of a racemic mixture of 2-aminobutanoic acid. This can be achieved through several techniques, with enzymatic resolution being a highly efficient and selective method.

The Rationale: This method is based on the high stereoselectivity of the enzyme Acylase I.[7] The process begins with the acylation of racemic 2-aminobutanoic acid to produce N-acetyl-DL-2-aminobutanoic acid. Acylase I, typically from Aspergillus melleus, selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding the desired (S)-2-Aminobutanoic acid, while leaving the N-acetyl-D-2-aminobutanoic acid untouched.[8][9] The difference in solubility and chemical properties between the free amino acid and the acetylated form allows for their separation.

Experimental Protocol: Enzymatic Resolution of Racemic 2-Aminobutanoic Acid

  • N-Acetylation of Racemic 2-Aminobutanoic Acid:

    • Dissolve racemic 2-aminobutanoic acid in a suitable aqueous alkaline solution (e.g., sodium hydroxide).

    • Cool the solution in an ice bath and slowly add acetic anhydride with vigorous stirring, maintaining the pH in the alkaline range.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).

    • Acidify the reaction mixture to precipitate the N-acetyl-DL-2-aminobutanoic acid, which is then filtered, washed, and dried.

  • Enzymatic Hydrolysis:

    • Prepare a solution of N-acetyl-DL-2-aminobutanoic acid in water and adjust the pH to the optimal range for Acylase I (typically around pH 7.5-8.0) using a suitable base (e.g., lithium hydroxide).

    • Add Acylase I (from Aspergillus melleus) to the solution. The enzyme loading is typically a small percentage of the substrate weight.

    • Incubate the mixture at the optimal temperature for the enzyme (around 37 °C) with gentle stirring.[8]

    • Monitor the progress of the reaction by measuring the formation of (S)-2-Aminobutanoic acid using HPLC.

  • Separation and Purification:

    • Once the hydrolysis is complete, acidify the reaction mixture with an acid like hydrochloric acid to a pH of around 3. This protonates the desired (S)-2-Aminobutanoic acid, making it soluble in the aqueous phase, and aids in the precipitation of the unreacted N-acetyl-D-2-aminobutanoic acid.[10]

    • Filter the mixture to remove the precipitated N-acetyl-D-2-aminobutanoic acid.

    • The aqueous filtrate containing this compound is then concentrated under reduced pressure.

  • Crystallization:

    • The crude this compound is purified by recrystallization. A common solvent system is a mixture of water and a water-miscible organic solvent like isopropanol or ethanol.[11]

    • Dissolve the crude product in a minimal amount of hot water and then add the organic solvent until turbidity is observed.

    • Allow the solution to cool slowly to promote the formation of well-defined crystals.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Visualization of the Synthesis and Resolution Workflow

G cluster_synthesis Synthesis of Racemic Precursor cluster_resolution Enzymatic Resolution cluster_purification Purification racemic_start Racemic 2-Aminobutanoic Acid acetylation N-Acetylation (Acetic Anhydride) racemic_start->acetylation racemic_acetylated N-Acetyl-DL-2-Aminobutanoic Acid acetylation->racemic_acetylated enzyme Acylase I (pH 7.5-8.0, 37°C) racemic_acetylated->enzyme s_amino_acid (S)-2-Aminobutanoic Acid enzyme->s_amino_acid r_acetylated N-Acetyl-D-2-Aminobutanoic Acid enzyme->r_acetylated separation Acidification (HCl) & Filtration s_amino_acid->separation r_acetylated->separation s_hcl (S)-2-Aminobutanoic Acid HCl (Aqueous Filtrate) separation->s_hcl crystallization Recrystallization (Water/Isopropanol) s_hcl->crystallization final_product Pure (S)-2-Aminobutanoic Acid HCl crystallization->final_product

Caption: Workflow for the synthesis and enzymatic resolution of this compound.

Analytical Characterization for Quality Control

Ensuring the chemical identity, purity, and enantiomeric excess of this compound is crucial for its use in pharmaceutical manufacturing. The following analytical techniques are routinely employed.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The Rationale: Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. A common choice for the separation of underivatized amino acids is a crown ether-based column, such as CROWNPAK CR(+).[12][13] The crown ether cavity selectively complexes with the protonated primary amine of one enantiomer more strongly than the other, resulting in different retention times.

Experimental Protocol: Chiral HPLC Analysis

  • Column: CROWNPAK CR(+) or a similar chiral column designed for amino acid separation.

  • Mobile Phase: An acidic aqueous solution, such as 0.05% perchloric acid in water. The low pH ensures that the amino group is protonated, which is essential for the chiral recognition mechanism.[12]

  • Flow Rate: Typically 0.3-1.0 mL/min.

  • Column Temperature: Controlled, often at a reduced temperature (e.g., 15 °C) to enhance resolution.[12]

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) due to the lack of a strong chromophore in the molecule.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Analysis: Inject the sample and a racemic standard to identify the retention times of the (S) and (R) enantiomers. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

The Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the molecule. The chemical shifts, coupling constants, and integration of the signals provide a detailed fingerprint of the molecule's carbon-hydrogen framework.

Expected ¹H NMR Spectral Data (in D₂O):

  • Triplet (3H): Around 0.9 ppm, corresponding to the methyl group (-CH₃).

  • Multiplet (2H): Around 1.8-2.0 ppm, corresponding to the methylene group (-CH₂-).

  • Triplet (1H): Around 3.7 ppm, corresponding to the chiral methine proton (α-CH).[14]

Expected ¹³C NMR Spectral Data (in D₂O):

  • ~9 ppm: Methyl carbon (-CH₃).

  • ~24 ppm: Methylene carbon (-CH₂-).

  • ~56 ppm: Chiral methine carbon (α-CH).

  • ~175 ppm: Carboxyl carbon (-COOH).[14]

Visualization of the Analytical Workflow

G cluster_hplc Chiral HPLC Analysis cluster_nmr NMR Spectroscopy cluster_other Other Analyses sample Sample of (S)-2-Aminobutanoic Acid HCl hplc_prep Dissolve in Mobile Phase sample->hplc_prep nmr_prep Dissolve in D₂O sample->nmr_prep ftir FTIR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms hplc_analysis Inject on CROWNPAK CR(+) Column hplc_prep->hplc_analysis hplc_result Enantiomeric Purity (% ee) hplc_analysis->hplc_result nmr_analysis Acquire ¹H and ¹³C Spectra nmr_prep->nmr_analysis nmr_result Structural Confirmation nmr_analysis->nmr_result other_results Functional Group ID & Mass Verification ftir->other_results ms->other_results

Caption: A typical analytical workflow for the quality control of this compound.

Applications in Drug Development

The primary application of this compound is as a starting material for the synthesis of Levetiracetam. The synthesis involves the conversion of the carboxylic acid to an amide, followed by cyclization. The chirality of the starting material is crucial as it dictates the stereochemistry of the final drug product, which is essential for its therapeutic activity.[15]

Safety and Handling

This compound is an irritant to the skin and eyes and may cause respiratory irritation. It is harmful if swallowed.[16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a vital chiral intermediate in the pharmaceutical industry. The successful synthesis and purification of this compound with high enantiomeric purity rely on a deep understanding of stereoselective enzymatic reactions and crystallization principles. Rigorous analytical characterization using techniques such as chiral HPLC and NMR is indispensable for ensuring its quality and suitability for the synthesis of life-saving medications. This guide provides a foundational understanding for researchers and professionals working with this important molecule, emphasizing the scientific rationale behind the key manufacturing and analytical processes.

References

  • Chibata, I., Tosa, T., & Endo, N. (1968). U.S. Patent No. 3,386,888. Washington, DC: U.S.
  • Yajima, T., Aizawa, Y., Nishida, M., Sakaguchi, Y., & Shiraiwa, T. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1336-1339. URL
  • Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. URL
  • Weber, J., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories, 16(1), 57. URL
  • Yajima, T., Aizawa, Y., Nishida, M., Sakaguchi, Y., & Shiraiwa, T. (2007).
  • Soriano-Maldonado, P., et al. (2025). Revisiting D‐Acylases for D‐Amino Acid Production. ChemBioChem. URL
  • CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride. (2013).
  • FooDB. (2010). Showing Compound L-2-Aminobutanoic acid (FDB012537). URL
  • Jhansi, T. N., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 32(1), 69-72. URL
  • WO2010019469A2 - Preparation of (s)-2-aminobutyric acid. (2010).
  • Reddy, K. S., et al. (2009). An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry, 48B, 1218-1221. URL
  • TCI Chemicals. (n.d.). (S)-(+)-2-Aminobutyric Acid. URL
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15556546, this compound. URL
  • Parchem. (n.d.). (S)-2-Aminobutanoic Acid. URL
  • Sigma-Aldrich. (n.d.).
  • MDPI. (2018).
  • Eureka | Patsnap. (n.d.).
  • Wandrey, C., & Giffhorn, F. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. Annals of the New York Academy of Sciences, 672, 126-136. URL
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. URL
  • Thermo Fisher Scientific. (n.d.).
  • Löscher, W., & Gillard, M. (2021). Levetiracetam Mechanisms of Action: From Molecules to Systems. Pharmaceuticals, 14(7), 639. URL
  • Scafuri, B., et al. (2016). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 21(9), 1236. URL
  • Forró, E., & Fülöp, F. (2003). Application of aminoacylase I to the enantioselective resolution of α-amino acid esters and amides. Tetrahedron: Asymmetry, 14(21), 3211-3215. URL
  • 3A Senrise. (n.d.). Material Safety Data Sheet: this compound. URL

Sources

(s)-2-Aminobutanoic acid hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-2-Aminobutanoic Acid Hydrochloride for Pharmaceutical Research and Development

Introduction

In the landscape of modern drug discovery and development, the use of chiral, non-proteinogenic amino acids as building blocks is a cornerstone of creating novel therapeutics with high specificity and efficacy. (S)-2-Aminobutanoic acid, also known as L-homoalanine, and its hydrochloride salt, represent a critical starting material in the synthesis of several key active pharmaceutical ingredients (APIs).[1][2] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis, analysis, and applications. The focus is on providing not just protocols, but the scientific rationale behind the methodologies, ensuring a deep understanding of its role in pharmaceutical development.

Physicochemical Properties and Identification

This compound is the salt form of the chiral amino acid (S)-2-aminobutanoic acid. The hydrochloride form enhances stability and solubility in aqueous media, making it a convenient material for synthetic applications. Its core identity is defined by its specific stereochemistry and physical constants.

PropertyValueSource
IUPAC Name (2S)-2-aminobutanoic acid;hydrochloride[3][4]
Synonyms L-2-Aminobutyric acid hydrochloride, L-Homoalanine HCl[3][5][6]
CAS Number 5959-29-5[3][4][5]
Molecular Formula C₄H₁₀ClNO₂[3][4][5][6]
Molecular Weight 139.58 g/mol [3][4][5][6]
Accurate Mass 139.04 Da[3][4]
Appearance White solid / powder[7]
Solubility Slightly soluble in Water, Methanol, DMSO[6]
Storage Room temperature, under inert atmosphere[6]

Core Applications in Drug Development

The ethyl side chain of (S)-2-aminobutanoic acid provides a unique structural motif that differentiates it from naturally occurring amino acids like alanine. This structural distinction is leveraged in the design of small molecule drugs and peptidomimetics to enhance metabolic stability, binding affinity, and conformational properties.[8]

Precursor for Antiepileptic Drugs

The most prominent application of this compound is as a key chiral intermediate in the synthesis of the antiepileptic drug Levetiracetam .[4][7] The stereocenter of the starting material directly translates to the final API, making its enantiomeric purity a critical quality attribute. It is also a precursor for related next-generation drugs like Brivaracetam.[1][2]

G A (S)-2-Aminobutanoic Acid Hydrochloride B (S)-2-Aminobutyramide Intermediate A->B Amidation C Levetiracetam (API) B->C Cyclization

Caption: Synthetic pathway from (S)-2-Aminobutanoic acid to Levetiracetam.

Scaffold for Enzyme Inhibitors

Derivatives of (S)-2-aminobutanoic acid are being explored for their potential as enzyme inhibitors, particularly in oncology. A notable target is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a membrane protein overexpressed in many cancers that facilitates the uptake of amino acids essential for tumor growth.[8] The unique side chain of the aminobutanoic acid core allows for the design of potent and selective inhibitors that can disrupt cancer cell metabolism.[8]

Synthesis Methodologies

The production of enantiomerically pure this compound is paramount. Two primary routes are commonly employed: stereoselective enzymatic resolution and traditional acid-catalyzed hydrolysis of a chiral precursor.

G cluster_0 Method 1: Enzymatic Resolution cluster_1 Method 2: Acid Hydrolysis A Racemic N-Acetyl-2-Aminobutanoic Acid Starting Material B L-Acylase Enzyme Selective Hydrolysis A->B C Separation (S)-2-Aminobutanoic Acid (R)-N-Acetyl-2-Aminobutanoic Acid B->C D Acidification (HCl) Final Product C->D E (S)-2-Aminobutanenitrile Chiral Precursor F Concentrated HCl Hydrolysis under Reflux E->F G Neutralization & Isolation Crude Product F->G H Recrystallization Purified Product G->H

Caption: Comparative workflow for the synthesis of (S)-2-Aminobutanoic acid.

Protocol 3.1: Enzymatic Resolution

This method leverages the high stereospecificity of enzymes to resolve a racemic mixture. The rationale is to selectively act on one enantiomer, allowing for easy separation.

Materials:

  • Racemic N-benzoyl-2-aminobutyric acid

  • L-acylase enzyme (e.g., from Aspergillus melleus)

  • Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Ethyl acetate

Procedure:

  • Prepare an aqueous solution of racemic N-benzoyl-2-aminobutyric acid.

  • Adjust the pH to approximately 8.0 using a sodium hydroxide solution. This step is critical as most acylase enzymes exhibit optimal activity at a slightly alkaline pH.

  • Heat the mixture to the enzyme's optimal temperature (e.g., 65°C).

  • Add the L-acylase enzyme solution. The enzyme will selectively hydrolyze the N-benzoyl group from the (S)-enantiomer, leaving the (R)-enantiomer untouched.[7]

  • Stir the mixture for several hours (e.g., 19 hours), monitoring the reaction for completion.

  • Once complete, cool the mixture to room temperature and acidify to pH 3 with concentrated hydrochloric acid.

  • Extract the unreacted (R)-N-benzoyl-2-aminobutyric acid with a water-immiscible solvent like ethyl acetate.

  • The aqueous phase, now containing the desired this compound, is concentrated under reduced pressure to yield the product.[7]

Protocol 3.2: Acid-Catalyzed Hydrolysis

This approach starts with an enantiomerically pure nitrile and uses strong acid to hydrolyze it to the corresponding carboxylic acid.

Materials:

  • (S)-2-Aminobutanenitrile

  • 6 M Hydrochloric acid (HCl)

  • 6 M Sodium hydroxide (NaOH) solution

  • Ethanol/water mixture for recrystallization

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, slowly add (S)-2-aminobutanenitrile to a round-bottom flask containing 6 M hydrochloric acid. The reaction is exothermic and should be done with care.[9]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110°C) for 4-6 hours. The nitrile group is hydrolyzed first to an amide intermediate and then to the carboxylic acid.[9]

  • Monitoring: The reaction progress should be monitored by TLC or HPLC to observe the disappearance of the starting nitrile. This is a self-validating step to ensure the reaction proceeds to completion.

  • Cooling & Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture to its isoelectric point (pH ~6-7) with a 6 M NaOH solution in an ice bath to manage the heat of neutralization.[9]

  • Isolation: The (S)-2-aminobutanoic acid will precipitate at its isoelectric point. Collect the solid product via vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture, to yield the pure amino acid. The hydrochloride salt can be reformed by dissolving in HCl and evaporating the solvent.

Analytical and Quality Control Procedures

Ensuring the identity, purity, and especially the enantiomeric excess of this compound is critical for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool.

Protocol 4.1: Purity Assessment by Reverse-Phase HPLC

This method quantifies the main compound and any process-related impurities.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A time-based gradient from high aqueous to high organic content.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Rationale: The C18 stationary phase separates compounds based on hydrophobicity. The acidic mobile phase ensures the carboxyl and amino groups are protonated for good peak shape.

Protocol 4.2: Enantiomeric Purity by Chiral HPLC

This is the most critical test to confirm the stereochemical identity.

  • Column: A chiral stationary phase (CSP) column, often based on cyclodextrin or polysaccharide derivatives.

  • Mobile Phase: Typically an isocratic mixture of hexane/isopropanol or a similar non-polar/polar solvent system, often with an acidic or basic additive.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at 210 nm

  • Rationale: The chiral stationary phase interacts differently with the (S) and (R) enantiomers, causing them to elute at different times. This allows for the precise quantification of the desired (S)-enantiomer relative to the unwanted (R)-enantiomer. An enantiomeric excess (e.e.) of >99% is typically required for pharmaceutical applications.[1]

Conclusion

This compound is more than a simple chemical reagent; it is an essential chiral building block that enables the synthesis of complex and life-saving pharmaceuticals. Its value is intrinsically linked to its stereochemical purity, which necessitates robust and well-controlled synthetic and analytical methodologies. For scientists in drug discovery and development, a thorough understanding of its properties, synthesis, and quality control is fundamental to advancing new therapeutic agents from the laboratory to the clinic.

References

  • PubChem. This compound.
  • Google Patents. (WO2010019469A2)
  • Conrado, C., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Biotechnology for Biofuels. [Link]
  • ResearchGate. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. [Link]
  • FooDB. Showing Compound D-2-Aminobutanoic acid (FDB012680). [Link]

Sources

(s)-2-Aminobutanoic acid hydrochloride discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Discovery and History of (S)-2-Aminobutanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminobutanoic acid, a non-proteinogenic α-amino acid also known as L-homoalanine, serves as a critical chiral building block in modern medicinal chemistry, notably in the synthesis of pharmaceuticals like levetiracetam and ethambutol.[1] This guide delves into the discovery and history of its hydrochloride salt, tracing its origins not to a singular event, but to the foundational advancements in organic chemistry during the 19th and early 20th centuries. We explore the logical progression from the development of general α-amino acid syntheses, particularly the Strecker synthesis, to the pivotal challenge of resolving racemic mixtures to isolate the desired (S)-enantiomer. This document provides a historical perspective, details classical synthetic and resolution protocols with mechanistic explanations, and presents key physicochemical data, offering a comprehensive resource for professionals in the field.

The Historical Context: The Dawn of Amino Acid Chemistry

The story of (S)-2-aminobutanoic acid begins within the broader narrative of amino acid discovery in the 19th century. The first amino acid, asparagine, was isolated from asparagus in 1806.[2] This initiated a century of intense research focused on isolating and identifying the fundamental components of proteins.[2] However, the isolation of an amino acid from a natural source was only one part of the challenge. The true mastery of these molecules lay in their chemical synthesis.

The landmark achievement that enabled the creation of novel amino acids was the Strecker synthesis , discovered by the German chemist Adolph Strecker in 1850.[3][4][5] This method provided a general route to synthesize α-amino acids from simple aldehydes or ketones.[3][6] The original reaction combined acetaldehyde, ammonia, and hydrogen cyanide to produce alanine.[3] This powerful, versatile reaction laid the chemical groundwork upon which the synthesis of countless amino acids, including 2-aminobutanoic acid, became possible.

The Synthetic Genesis: The Strecker Synthesis of Racemic 2-Aminobutanoic Acid

While a specific date for the first synthesis of 2-aminobutanoic acid is not prominently recorded, its creation was an inevitable consequence of the Strecker synthesis. By applying Strecker's methodology to propanal , chemists could predictably synthesize racemic 2-aminobutanoic acid.

The synthesis proceeds in two core stages:

  • α-Aminonitrile Formation : Propanal reacts with ammonia (often generated in situ from ammonium chloride) to form an imine. A cyanide ion then attacks the electrophilic imine carbon to form the α-aminonitrile, 2-aminobutanenitrile.[6][7]

  • Hydrolysis : The nitrile group of the intermediate is then hydrolyzed, typically under acidic conditions, to yield the carboxylic acid functional group, resulting in a racemic mixture of (R)- and (S)-2-aminobutanoic acid.[4][6][7]

The hydrochloride salt, this compound, is formed during the workup or purification phase by treating the amino acid with hydrochloric acid. This converts the molecule into a stable, crystalline solid that is easier to handle, purify, and store than the zwitterionic free amino acid.

Visualizing the Pathway: Strecker Synthesis

Strecker_Synthesis cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis Propanal Propanal (CH3CH2CHO) Reagents1 + NH3 + HCN Propanal->Reagents1 Aminonitrile 2-Aminobutanenitrile Reagents1->Aminonitrile Reagents2 + H3O+ Racemic_AABA Racemic (RS)-2-Aminobutanoic Acid Aminonitrile->Racemic_AABA Hydrolysis Chiral_Resolution Racemic Racemic (RS)-2-Aminobutanoic Acid ResolvingAgent + Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Racemic->ResolvingAgent Diastereomers Mixture of Diastereomeric Salts ResolvingAgent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization SaltS Insoluble Salt: ((S)-Acid)•((+)-Base) Crystallization->SaltS Precipitates SaltR Soluble Salt: ((R)-Acid)•((+)-Base) Crystallization->SaltR Stays in Solution Liberation Acid/Base Treatment SaltS->Liberation PureS (S)-2-Aminobutanoic Acid Liberation->PureS

Sources

(s)-2-Aminobutanoic acid hydrochloride biological significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Significance of (S)-2-Aminobutanoic Acid Hydrochloride

Authored by: A Senior Application Scientist

In the vast and intricate world of biochemistry, the twenty proteinogenic amino acids often take center stage. However, a diverse array of non-canonical amino acids plays critical, albeit less heralded, roles in metabolism, signaling, and as precursors for vital molecules. Among these is (S)-2-Aminobutanoic acid, also known as (S)-2-aminobutyric acid or L-homoalanine. This molecule, particularly in its stable hydrochloride salt form, represents a fascinating intersection of microbial biosynthesis, metabolic pathways, and pharmaceutical innovation. This guide provides an in-depth exploration of the biological significance of this compound, from its enzymatic synthesis to its pivotal role as a chiral building block for modern therapeutics. We will delve into the causality behind its production, the methodologies for its study, and its ultimate impact on drug development, offering a comprehensive resource for researchers and scientists in the field.

Core Identity and Physicochemical Properties

(S)-2-Aminobutanoic acid is a non-essential, non-proteinogenic α-amino acid, meaning it is not directly encoded by the universal genetic code for incorporation into proteins during ribosomal translation.[1][2] Its structure is analogous to alanine but with an ethyl side chain instead of a methyl group. The hydrochloride form, this compound, is a common salt used to enhance the compound's stability and solubility for research and synthesis applications.[3]

PropertyValueSource
IUPAC Name (2S)-2-aminobutanoic acid;hydrochloride[3]
Molecular Formula C₄H₁₀ClNO₂[3]
Molecular Weight 139.58 g/mol [3]
CAS Number 5959-29-5[3][4]
Appearance White to beige crystalline powder[5]
Solubility 22.7 g/100 mL in water (22°C)[5]

Metabolic Pathways and Biosynthesis

While not a primary metabolite, (S)-2-Aminobutanoic acid is integrated into several metabolic networks and can be produced biologically, a process of significant interest for sustainable chemical manufacturing.[6]

The L-Threonine Biosynthetic Route

The most prominent and well-studied biosynthetic pathway for (S)-2-Aminobutanoic acid originates from the common amino acid L-threonine.[7][8] This conversion is a two-step enzymatic cascade that has been successfully engineered in microbial hosts like Saccharomyces cerevisiae (baker's yeast) and E. coli.[7][9]

  • Deamination: The pathway begins with the deamination of L-threonine to form the achiral intermediate 2-ketobutyric acid (α-ketobutyrate). This reaction is catalyzed by a threonine deaminase (also known as threonine dehydratase).[7][10]

  • Reductive Amination: The intermediate 2-ketobutyric acid is then aminated to yield the final product, (S)-2-Aminobutanoic acid. This crucial step is stereoselective, ensuring the production of the desired (S)-enantiomer. The choice of enzyme here is critical for the pathway's efficiency. Enzymes like mutated glutamate dehydrogenase or specific ω-transaminases are employed to catalyze this conversion.[7][9]

The causality for engineering this pathway in microorganisms is compelling: it leverages a readily available and inexpensive precursor (L-threonine) and harnesses the inherent stereoselectivity of enzymes to produce an enantiopure compound, circumventing the need for harsh chemical synthesis and complex chiral separations.[7][8][10]

Biosynthetic Pathway of (S)-2-Aminobutanoic Acid cluster_pathway Two-Step Enzymatic Cascade threonine L-Threonine keto_acid 2-Ketobutyric Acid (α-ketobutyrate) threonine->keto_acid Threonine Deaminase (Deamination) s_aba (S)-2-Aminobutanoic Acid keto_acid->s_aba Glutamate Dehydrogenase or ω-Transaminase (Amination)

Caption: Biosynthesis of (S)-2-Aminobutanoic acid from L-threonine.

Integration in Core Metabolism

According to the KEGG (Kyoto Encyclopedia of Genes and Genomes) database, (S)-2-Aminobutanoate is involved in metabolic pathways including:

  • Cysteine and methionine metabolism

  • 2-Oxocarboxylic acid metabolism[6]

It also serves as a key intermediate in the biosynthesis of ophthalmic acid, a tripeptide analogue of glutathione found in the lens of the eye.[11]

Biological Significance and Pharmaceutical Applications

The primary biological significance of (S)-2-Aminobutanoic acid lies not in a direct physiological role within the human body, but in its function as an indispensable chiral precursor for the synthesis of several high-value pharmaceuticals.[7][12] The stereochemistry of a drug is often paramount to its efficacy and safety, and (S)-2-Aminobutanoic acid provides the necessary enantiopure foundation.

Precursor to Anti-Epileptic Drugs

(S)-2-Aminobutanoic acid is a critical starting material for the synthesis of the anti-epileptic drugs Levetiracetam (Keppra®) and Brivaracetam .[7][12] These drugs are widely used to treat seizure disorders, and their synthesis relies on the specific (S)-configuration provided by this amino acid precursor.[12]

Building Block for an Anti-Tuberculosis Agent

It is also a key building block for Ethambutol , a bacteriostatic drug used in the treatment of tuberculosis.[7][13] The therapeutic agent is specifically the (S,S)-diastereomer. The use of enantiopure (S)-2-aminobutanol, which is derived from (S)-2-Aminobutanoic acid, is crucial to minimize side effects such as ocular toxicity associated with other stereoisomers.[7]

Pharmaceutical Precursor Role cluster_synthesis Chiral Synthesis Pathways s_aba (S)-2-Aminobutanoic Acid (Chiral Precursor) s_aminobutanol (S)-2-Aminobutanol s_aba->s_aminobutanol Reduction levetiracetam Levetiracetam & Brivaracetam (Anti-Epileptics) s_aba->levetiracetam ethambutol Ethambutol (Anti-Tuberculosis) s_aminobutanol->ethambutol

Caption: Role as a precursor for key pharmaceutical agents.

Neuroactivity and Other Roles

While its primary application is synthetic, some research suggests (S)-2-Aminobutanoic acid may have inherent biological activities. It is considered a neuroactive amino acid and may promote the metabolism of human brain cells.[9][14] However, it is not a classical neurotransmitter in the same vein as glutamate or GABA.[15] It also acts as a receptor antagonist and is used in the biosynthesis of some nonribosomal peptides.[5]

Experimental Methodologies: Synthesis and Analysis

The demand for enantiopure (S)-2-Aminobutanoic acid has driven the development of both biocatalytic and chemical synthesis protocols.

Protocol: Whole-Cell Biocatalytic Synthesis

This protocol provides a workflow for producing (S)-2-Aminobutanoic acid using engineered S. cerevisiae. The self-validating nature of this system lies in the direct link between genetic modification and product formation, with product identity and purity confirmed analytically.

Objective: To produce enantiopure (S)-2-Aminobutanoic acid from L-threonine using a whole-cell biocatalyst.

Methodology:

  • Strain Engineering:

    • Select a suitable host strain of S. cerevisiae.

    • Clone and express the gene for a threonine deaminase (e.g., from Bacillus subtilis or Solanum lycopersicum).[7]

    • Clone and express the gene for a stereoselective aminating enzyme (e.g., a mutated glutamate dehydrogenase from E. coli).[7]

    • Causality: Co-expression of these two enzymes creates the artificial two-step pathway. The choice of enzymes with high activity and the correct stereoselectivity is paramount for high yield and purity.

    • Optional: To boost precursor supply, engineer the upstream L-threonine pathway, for instance, by removing feedback inhibition of the aspartate kinase HOM3.[7][8]

  • Fermentation:

    • Cultivate the engineered yeast strain in a suitable fermentation medium (e.g., synthetic complete medium) supplemented with glucose as a carbon source.

    • For increased yield, the medium can be fed with additional L-threonine (e.g., up to 1.7 g/L).[7]

    • Maintain optimal growth conditions (temperature, pH, aeration) for the yeast.

  • Extraction and Isolation:

    • Harvest the yeast cells by centrifugation.

    • Lyse the cells to release intracellular metabolites, including (S)-2-Aminobutanoic acid.

    • Clarify the lysate to remove cell debris.

    • Isolate the product using techniques such as ion-exchange chromatography.

  • Analysis and Quantification:

    • Confirm the identity and quantify the concentration of (S)-2-Aminobutanoic acid using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.[16]

    • Verify the enantiomeric purity using chiral HPLC analysis.[16]

Biocatalytic Workflow cluster_workflow Whole-Cell Biocatalysis Workflow A Strain Engineering (Gene Expression) B Fermentation (Cell Culture) A->B C Extraction (Cell Lysis) B->C D Purification (Chromatography) C->D E Analysis (Chiral HPLC) D->E F Pure (S)-2-ABA E->F

Caption: Experimental workflow for biocatalytic production.

Protocol: Acid-Catalyzed Chemical Synthesis

This method outlines a chemical route via the hydrolysis of a nitrile precursor.[17]

Objective: To synthesize 2-Aminobutanoic acid via hydrolysis of 2-Aminobutanenitrile.

Methodology:

  • Safety Precautions: This reaction must be performed in a well-ventilated fume hood. Concentrated acids are highly corrosive. Appropriate PPE (goggles, lab coat, gloves) is mandatory.[17]

  • Reaction Setup: In a round-bottom flask, slowly add 10 parts of 6 M hydrochloric acid to 1 part of 2-aminobutanenitrile. The addition can be exothermic and should be done carefully.[17]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. The reaction progress can be monitored by TLC or HPLC.[17]

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture to its isoelectric point (pH ~6.0) using a base like 6 M NaOH in an ice bath.[17]

  • Isolation and Purification: The product, 2-aminobutanoic acid, will precipitate at its isoelectric point. Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from a water/ethanol mixture.[17]

Synthesis MethodAdvantagesDisadvantages
Biocatalytic Environmentally friendly ("green"), high enantiomeric purity, uses renewable feedstocks.[7][8]Lower titers/yields compared to chemical synthesis, complex strain development.[7]
Chemical High yields, well-established procedures, scalable.[12][17]Often requires harsh reagents, may produce racemic mixtures requiring resolution, not environmentally sustainable.[10]

Conclusion

This compound, while a non-proteinogenic amino acid, holds profound biological significance, primarily as a high-value chiral intermediate in the pharmaceutical industry. Its role in the synthesis of critical anti-epileptic and anti-tuberculosis drugs underscores the importance of enantiomeric purity in modern medicine. The development of sustainable biosynthetic routes using engineered microorganisms represents a major advancement, paving the way for greener and more efficient production of this and other chemical entities that were once the exclusive domain of synthetic chemistry.[7][8] As research continues, a deeper understanding of its subtle roles in metabolism and neuroactivity may yet unveil further biological importance.

References

  • Weber, N., Hatsch, A., & Heider, S. A. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories. [Link][8][9][11][15][18]
  • KEGG. COMPOUND: C02356 ((S)-2-Aminobutanoate). Kyoto Encyclopedia of Genes and Genomes. [Link][7]
  • Google Patents. (2009). WO2010019469A2 - Preparation of (s)-2-aminobutyric acid.
  • Zhou, J. P., et al. (2025). Alleviating Substrate Inhibition of Leucine Dehydrogenase by Enhancing NAD Dissociation Efficiency. Biotechnology Journal. [Link][10]
  • FooDB. (2019). Showing Compound D-2-Aminobutanoic acid (FDB012680). FooDB. [Link][12]
  • Patil, S. S., et al. (2014). An asymmetric synthesis of Levetiracetam. Journal of Chemical and Pharmaceutical Research. [Link][14]
  • PubChem. This compound.
  • European PMC. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Europe PMC. [Link]
  • Shiraiwa, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization.
  • Semantic Scholar. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Semantic Scholar. [Link]
  • Yeast Metabolome Database.
  • National Library of Medicine. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. NLM. [Link]
  • ResearchGate. (2017). (PDF) Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.
  • The Royal Society of Chemistry. (2019). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. RSC Publishing. [Link][19]
  • FooDB. (2019). Showing Compound L-2-Aminobutanoic acid (FDB012537). FooDB. [Link]
  • Anant Pharmaceuticals Pvt. Ltd. This compound Impurity. Anantlabs. [Link]
  • MDPI. (2021). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. MDPI. [Link][17]
  • Pharmaffiliates. This compound.
  • PubChem. (-)-2-Aminobutyric acid.

Sources

The Synthesis of L-2-Aminobutyric Acid Hydrochloride: From Biocatalysis to Chemical Resolution

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Foreword

L-2-Aminobutyric acid (L-ABA), a non-proteinogenic α-amino acid, has emerged from relative obscurity to become a pivotal chiral building block in modern pharmaceuticals. Its significance is underscored by its role as a key intermediate in the synthesis of major drugs, including the anti-epileptic agent Levetiracetam and the anti-tuberculosis medication Ethambutol.[1][2][3] The stereochemistry at the α-carbon is critical; the biological activity of these pharmaceuticals is intrinsically linked to the L-enantiomer. Consequently, the development of efficient, scalable, and enantiomerically pure synthesis pathways for L-ABA, and its stable hydrochloride salt, is a subject of intense focus in both academic research and industrial process development.

This guide, prepared from the perspective of a senior application scientist, moves beyond a simple recitation of methods. It aims to provide a deep, mechanistic understanding of the primary synthetic strategies, elucidating the causal logic behind experimental choices. We will explore the elegance and efficiency of biocatalytic routes, the practicality of chemical resolution, and the final steps to isolate the desired active pharmaceutical ingredient (API) precursor.

Part 1: The Ascendancy of Biocatalysis: Enzymatic Pathways to L-ABA

The drive towards "green chemistry" has placed biocatalysis at the forefront of chiral synthesis. Enzymes offer unparalleled stereoselectivity under mild aqueous conditions, minimizing hazardous waste and complex purification steps often associated with classical organic chemistry. For L-ABA, several highly effective enzymatic routes have been established, primarily originating from the abundant and cost-effective amino acid, L-threonine.

The L-Threonine Deaminase-Coupled Pathway: A Two-Step Cascade

The most prominent biosynthetic route transforms L-threonine into L-ABA via a two-step enzymatic cascade.[4][5] This pathway first generates an achiral keto-acid intermediate, which is then stereoselectively aminated.

Step 1: Deamination of L-Threonine The pathway is initiated by the enzyme L-threonine deaminase (TD), which catalyzes the α,β-elimination of water and ammonia from L-threonine to produce α-ketobutyric acid (also known as 2-oxobutyric acid).[2][6] This intermediate is the direct precursor for the final amination step.

Step 2: Asymmetric Amination of α-Ketobutyric Acid Two primary enzymatic strategies are employed for the crucial stereoselective amination of α-ketobutyric acid:

  • A) Reductive Amination via Dehydrogenases: This is arguably the most efficient and industrially relevant method. It utilizes an amino acid dehydrogenase, such as L-leucine dehydrogenase (LeuDH), to catalyze the reductive amination of α-ketobutyric acid.[1][7] The reaction consumes a reduced nicotinamide adenine dinucleotide (NADH) cofactor, which is oxidized to NAD+. To make the process economically viable, an integrated cofactor regeneration system is essential. Formate dehydrogenase (FDH) is commonly employed for this purpose, as it oxidizes formate to carbon dioxide while reducing NAD+ back to NADH.[1][2][6] This creates a highly efficient, self-sustaining "one-pot" system.

  • B) Transamination via Transaminases: An alternative approach uses a transaminase (TA), such as an ω-transaminase, to transfer an amino group from a donor molecule (e.g., L-aspartic acid, benzylamine) to α-ketobutyric acid.[8][9] While highly enantioselective, this method can be hampered by unfavorable reaction equilibria or product inhibition. For instance, when benzylamine is used as the amino donor, the benzaldehyde by-product can inhibit the enzyme.[8] Innovative solutions, such as biphasic reaction systems that continuously extract the inhibitory by-product into an organic phase, have been developed to overcome this limitation and drive the reaction to completion.[8]

Visualizing the Tri-Enzyme Cascade

The reductive amination pathway using a three-enzyme system represents a pinnacle of biocatalytic process design. The concerted action of these enzymes allows for near-quantitative conversion of a simple starting material into a high-value chiral product.

TriEnzyme_Cascade cluster_main Tri-Enzyme System for L-ABA Synthesis cluster_cofactor NADH Regeneration Cycle L_Threonine L-Threonine TD L-Threonine Deaminase (TD) L_Threonine->TD a_Ketobutyric_Acid α-Ketobutyric Acid LeuDH L-Leucine Dehydrogenase (LeuDH) a_Ketobutyric_Acid->LeuDH L_ABA L-2-Aminobutyric Acid TD->a_Ketobutyric_Acid Deamination LeuDH->L_ABA Reductive Amination NAD NAD+ LeuDH->NAD FDH Formate Dehydrogenase (FDH) NAD->FDH Regenerated NADH NADH NADH->LeuDH Consumed Formate Formate Formate->FDH CO2 CO2 FDH->NADH FDH->CO2

Caption: Tri-enzyme cascade for L-ABA synthesis from L-threonine.

Quantitative Data Summary: Biocatalytic Routes
PathwayStarting MaterialKey EnzymesProductivityMolar ConversionReference
Whole-Cell BiotransformationL-ThreonineTD, LeuDH, FDH6.37 g/L/h97.3%[1]
Co-expressed Recombinant E. coliL-ThreonineTD, LDH, FDH5.71 g/L/h (68.5 g/L in 12h)99.0%[7]
Transaminase (Biphasic System)2-Oxobutyric Acidω-TransaminaseNot reported96% in 5h[8]
Experimental Protocol: Whole-Cell Synthesis of L-ABA

This protocol is a synthesized representation based on established methodologies for high-yield production.[7]

  • Strain Cultivation: Cultivate recombinant E. coli cells co-expressing L-threonine deaminase (TD), L-leucine dehydrogenase (LDH), and formate dehydrogenase (FDH) in a fermenter with appropriate growth medium and antibiotic selection until reaching a high cell density (e.g., OD600 of 50-60).

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 8000 x g, 10 min, 4°C) and wash with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).

  • Reaction Setup: Resuspend the cell pellet in the reaction buffer to a final concentration of ~100 g/L wet cell weight.

  • Substrate Addition: In a bioreactor, add L-threonine (e.g., 100 g/L) and sodium formate (e.g., 1.5 molar equivalents to L-threonine) to the cell suspension. A catalytic amount of NAD+ (e.g., 0.1 mM) is also added to initiate the cycle.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 37°C) and pH (e.g., 7.5, controlled by addition of ammonia, which also serves as the amino source). Stir continuously to ensure proper mixing.

  • Monitoring: Monitor the conversion of L-threonine and the production of L-ABA periodically using HPLC analysis.

  • Termination and Isolation: Once the reaction reaches completion (typically >99% conversion), terminate the reaction. Separate the cells by centrifugation or filtration. The supernatant, containing L-ABA, can then be processed for purification and conversion to the hydrochloride salt.

Part 2: Chemical and Chemo-Enzymatic Strategies

While biocatalysis is often preferred, chemical synthesis routes, particularly those involving the resolution of racemic mixtures, remain relevant and are widely practiced on an industrial scale.

Resolution of Racemic DL-2-Aminobutyric Acid

This strategy involves the non-stereoselective synthesis of DL-2-aminobutyric acid, followed by the separation of the desired L-enantiomer.

  • A) Chemo-Enzymatic Resolution: This method combines chemical synthesis with enzymatic precision. A racemic mixture of N-acyl-DL-2-aminobutyric acid is prepared chemically. An L-specific acylase enzyme is then used to selectively hydrolyze the N-acyl group from the L-enantiomer, yielding the free L-ABA and unreacted N-acyl-D-ABA.[10] These two compounds have different chemical properties (e.g., solubility in acidic/basic solutions), allowing for their straightforward separation. The undesired D-enantiomer can potentially be racemized and recycled, improving the overall process economy.

  • B) Chemical Resolution via Diastereomeric Salt Formation: This classical chemical method relies on the use of a chiral resolving agent, most commonly D-tartaric acid.[11] When D-tartaric acid is added to a solution of DL-2-aminobutyric acid, it forms two diastereomeric salts: (L-ABA)·(D-tartrate) and (D-ABA)·(D-tartrate). These diastereomers are not mirror images and thus have different physical properties, including solubility. Under optimized conditions (solvent, temperature, catalysis by an aromatic aldehyde), one of the salts will preferentially crystallize, allowing for its separation by filtration.[11] The free L-ABA is then liberated from the salt.

Visualizing the Resolution Workflow

Resolution_Workflow Racemic Racemic Mixture (DL-ABA) ChiralAgent Chiral Resolving Agent (e.g., D-Tartaric Acid or L-Acylase) Racemic->ChiralAgent Reaction/ Complexation Separation Separation Step (Crystallization or Extraction) ChiralAgent->Separation L_ABA Pure L-ABA Separation->L_ABA D_ABA D-ABA or Derivative Separation->D_ABA Recycle Racemization & Recycle D_ABA->Recycle Recycle->Racemic

Caption: General workflow for the resolution of racemic DL-2-aminobutyric acid.

Part 3: Final Step - Formation of the Hydrochloride Salt

Regardless of the synthesis pathway used to obtain the free amino acid, the final step for pharmaceutical applications is typically the formation of the stable, crystalline L-2-aminobutyric acid hydrochloride salt. This enhances stability, improves handling characteristics, and ensures purity.

Protocol: Synthesis of L-2-Aminobutyric Acid Hydrochloride

This is a generalized protocol based on standard chemical procedures.[10][12]

  • Dissolution: Dissolve the purified L-2-aminobutyric acid in a suitable solvent, such as water or a lower-chain alcohol (e.g., ethanol).

  • Acidification: Cool the solution in an ice bath (0-5°C). Slowly add a stoichiometric amount of concentrated hydrochloric acid or introduce anhydrous hydrogen chloride gas while stirring. Monitor the pH to ensure it reaches a strongly acidic level (pH 1-2).

  • Precipitation/Crystallization: The hydrochloride salt is typically less soluble than the free amino acid and will precipitate out of the solution. The precipitation can be enhanced by adding a less polar co-solvent (an anti-solvent), such as ethyl acetate or isopropanol, and allowing the mixture to stir at low temperature for several hours.[12]

  • Isolation: Collect the white crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with a cold, anhydrous solvent (e.g., ethyl acetate or diethyl ether) to remove any residual impurities and acid.

  • Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

  • Quality Control: Analyze the final L-2-aminobutyric acid hydrochloride for chemical purity (e.g., by HPLC), enantiomeric excess (e.g., by chiral HPLC), and identity (e.g., by NMR, IR spectroscopy). A chemical purity of >99% and an enantiomeric excess of >99.5% are typically required.[12]

Conclusion and Future Outlook

The synthesis of L-2-aminobutyric acid hydrochloride showcases the evolution of modern organic synthesis. While classical chemical resolution methods remain viable and scalable, the field is clearly trending towards biocatalytic solutions. The use of multi-enzyme cascades in whole-cell systems represents a highly sophisticated and sustainable manufacturing platform, converting low-cost feedstocks into enantiopure intermediates with exceptional efficiency.[1][7]

Future advancements will likely focus on the protein engineering of key enzymes, such as threonine deaminases and leucine dehydrogenases, to enhance their stability, activity, and tolerance to substrate/product inhibition.[2] The continued development of novel, robust enzymes through directed evolution and rational design will further solidify biocatalysis as the gold standard for the production of L-ABA and other critical chiral building blocks in the pharmaceutical industry.

References

  • Shin, J. S., & Kim, B. G. (2002). Transaminase-catalyzed asymmetric synthesis of L-2-aminobutyric acid from achiral reactants. Biotechnology and Bioengineering, 77(6), 706-711. [Link]
  • García-Junceda, E., Lavandera, I., Rother, D., & Carballeira, J. D. (2015). Engineering of a novel biochemical pathway for the biosynthesis of L-2-aminobutyric acid in Escherichia coli K12. Applied and Environmental Microbiology, 81(12), 4078-4086. [Link]
  • Tao, R., Wang, X., Li, L., Ma, X., & Xu, P. (2014). A one-pot system for production of L-2-aminobutyric acid from L-threonine by L-threonine deaminase and a NADH-regeneration system based on L-leucine dehydrogenase and formate dehydrogenase. Biotechnology Letters, 36(4), 835-841. [Link]
  • Tao, R., et al. (2013).
  • Zhang, Y., et al. (2020). [Production of L-2-aminobutyric acid from L-threonine using a trienzyme cascade]. Sheng Wu Gong Cheng Xue Bao, 36(4), 745-753. [Link]
  • Nature Chemistry. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature Portfolio Chemistry Community. [Link]
  • ResearchGate. (n.d.). Biosynthesis of l-ABA from l-threonine by transamination or reductive amination.
  • ResearchGate. (n.d.). Enzymic synthesis of L-2-aminobutyric acid.
  • Google Patents. (2011). CN102060721A - Method for preparing L-2-aminobutyric acid by asymmetric conversion method.
  • Biewenga, L., et al. (2019). Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions.
  • Saghyan, A. S., & Langer, P. (2016). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH. [Link]
  • ResearchGate. (n.d.). Pathway from l-threonine to (S)-2-aminobutyric acid.
  • ResearchGate. (n.d.). Novel biosynthetic routes to non-proteinogenic amino acids as chiral pharmaceutical intermediates.
  • Weber, J., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Biotechnology for Biofuels, 10(1), 74. [Link]
  • Jida, M., et al. (2013). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. Beilstein Journal of Organic Chemistry, 9, 2194-2199. [Link]
  • Google Patents. (2010).
  • Google Patents. (2011). CN102212567A - Method for producing L-2-aminobutyric acid.
  • Zhang, W., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Molecules, 29(10), 2262. [Link]
  • Google Patents. (2010).
  • ResearchGate. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.
  • ResearchGate. (2019). Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions.
  • ResearchGate. (n.d.). Time course of the production of L-2-aminobutyric acid (L-2-ABA) by coupled system.
  • Europe PMC. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Europe PMC. [Link]
  • Chemball. (n.d.). L(+)-2-Aminobutyric acid. Chemball. [Link]
  • Google Patents. (2021).
  • Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Royal Society of Chemistry. [Link]
  • Hanhong Scientific. (2023).
  • Google Patents. (2010). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

Sources

An In-Depth Technical Guide to the Solubility of (S)-2-Aminobutanoic Acid Hydrochloride in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of (S)-2-Aminobutanoic acid hydrochloride, a chiral amino acid derivative of significant interest in pharmaceutical synthesis and drug development. This document delves into the theoretical principles governing its solubility, presents a comparative analysis of solubility for structurally related amino acid hydrochlorides, and offers a detailed, field-proven experimental protocol for the precise determination of its solubility in various solvent systems. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required for the effective utilization of this compound in their work. While extensive research has been conducted, specific quantitative solubility data for this compound is not widely available in published literature. Therefore, this guide emphasizes a robust experimental approach to empower researchers in generating this critical data.

Introduction: The Significance of this compound and Its Solubility

(S)-2-Aminobutanoic acid, also known as L-2-aminobutyric acid or L-homoalanine, is a non-proteinogenic α-amino acid. Its hydrochloride salt, this compound (CAS 5959-29-5), is a key intermediate in the synthesis of various pharmaceuticals, including the anticonvulsant levetiracetam[1][2]. The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation development, purification processes, and overall therapeutic efficacy.

A thorough understanding of the solubility of this compound in different solvents is paramount for:

  • Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification, thereby optimizing yield and purity.

  • Formulation Science: Designing stable and effective dosage forms, as solubility dictates the dissolution rate, a key factor in drug absorption.

  • Analytical Method Development: Preparing solutions of known concentrations for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy.

This guide aims to provide a deep dive into the multifaceted nature of this compound's solubility, bridging theoretical knowledge with practical application.

Theoretical Framework: Physicochemical Principles Governing Solubility

The solubility of an amino acid hydrochloride, such as this compound, is a complex interplay of various molecular and environmental factors. As a salt of a weak acid and a strong base (from the protonated amine and the chloride ion), its dissolution behavior is governed by the thermodynamics of solute-solvent and solute-solute interactions.

Molecular Structure and its Influence

This compound possesses a chiral center and contains a polar carboxylic acid group, a protonated amino group, and a nonpolar ethyl side chain. This amphiphilic nature dictates its interaction with different solvents.

  • Polar Solvents (e.g., Water, Methanol, Ethanol): The ionic nature of the protonated amine and the carboxyl group facilitates strong electrostatic interactions and hydrogen bonding with polar solvent molecules. The general expectation is higher solubility in highly polar, protic solvents. In aqueous solutions, amino acid hydrochlorides are highly soluble[3].

  • Nonpolar Solvents: The ethyl side chain contributes a degree of hydrophobicity. However, the dominant ionic character generally leads to poor solubility in nonpolar solvents.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents can engage in dipole-dipole interactions and may act as hydrogen bond acceptors, leading to some degree of solubility. Qualitative data suggests that this compound is slightly soluble in Dimethyl Sulfoxide (DMSO)[1][4][5].

The Role of the Solvent Environment

The properties of the solvent system play a crucial role in the dissolution process:

  • pH: The solubility of amino acids and their salts is highly pH-dependent[6][7][8][9]. For this compound, in aqueous media, the equilibrium between the protonated cationic form and the zwitterionic form is influenced by the pH. At low pH, the carboxylic acid group is protonated, and the amino group is also protonated, resulting in a net positive charge. As the pH increases towards the isoelectric point (pI) of the parent amino acid, the zwitterionic form predominates, which often corresponds to the point of minimum solubility.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature. However, the magnitude of this effect varies depending on the solute and solvent.

  • Co-solvents: The addition of a co-solvent, such as ethanol to water, can significantly alter the solubility of an amino acid[8][10][11]. The presence of an organic co-solvent can disrupt the hydration shell around the amino acid, potentially leading to a decrease in solubility.

dot

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A 1. Add excess solid (S)-2-Aminobutanoic acid hydrochloride to a vial. B 2. Add a known volume of the selected solvent. A->B C 3. Seal vials and place in a thermostatic shaker at a controlled temperature. B->C D 4. Agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium. C->D E 5. Periodically sample until concentration plateaus. D->E F 6. Allow solids to settle. E->F G 7. Withdraw supernatant and filter through a syringe filter. F->G H 8. Dilute the filtrate accurately. G->H I 9. Analyze the concentration using a validated HPLC or other analytical method. H->I J 10. Calculate solubility based on the concentration of the saturated solution. I->J

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (S)-2-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure - A Spectroscopic Blueprint

(S)-2-Aminobutanoic acid hydrochloride, also known as L-2-aminobutyric acid hydrochloride, is a chiral building block of significant interest in pharmaceutical development and chemical synthesis.[1][2][3] Its precise structure and purity are paramount for its application, particularly as an intermediate in the synthesis of anticonvulsants like Levetiracetam.[4] While its chemical structure (Figure 1) is well-defined, a deeper understanding of its spectroscopic signature is crucial for researchers in quality control, process development, and regulatory affairs. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

It is critical to note that comprehensive, publicly available spectroscopic data specifically for the hydrochloride salt is limited. Therefore, this guide will present the known data for the parent compound, (S)-2-aminobutanoic acid, and provide expert interpretation to predict the spectroscopic characteristics of its hydrochloride salt.[5][6] This approach not only offers a practical solution to a data gap but also illustrates the fundamental principles of spectroscopic interpretation.

Figure 1: Chemical Structure of this compound

structure cluster_main C1 HO C3 C C1->C3 C2 O C3->C2 C4 C C3->C4 C5 H C4->C5 C6 H₃N⁺- C4->C6 C7 CH₂ C4->C7 C8 CH₃ C7->C8 Cl Cl⁻

Caption: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's connectivity and chemical environment.

Predicted ¹H NMR Spectrum of this compound

The hydrochloride salt form dictates that the amine group is protonated (-NH₃⁺) and the carboxylic acid group is in its neutral form (-COOH) in a suitable non-aqueous solvent like D₂O with acidification or DMSO-d₆. This chemical environment significantly influences the chemical shifts of nearby protons compared to the zwitterionic form present at neutral pH.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4 (CH₃)~1.0Triplet (t)~7.4
H-3 (CH₂)~1.9-2.1Multiplet (m)-
H-2 (CH)~3.8-4.0Triplet (t)~6.5
-NH₃⁺~8.0-8.5Broad Singlet (br s)-
-COOH~12.0-13.0Broad Singlet (br s)-

Causality and Interpretation:

The electron-withdrawing effect of the protonated amine group (-NH₃⁺) is a key determinant of the chemical shifts.[7]

  • α-Proton (H-2): This proton is directly attached to the chiral center and is adjacent to both the -NH₃⁺ and -COOH groups. The strong deshielding effect of the positively charged nitrogen causes a significant downfield shift to the ~3.8-4.0 ppm region.

  • β-Protons (H-3): The two diastereotopic protons of the methylene group will experience less of the inductive effect from the -NH₃⁺ group, thus appearing further upfield. They will be split by both the α-proton and the methyl protons, resulting in a complex multiplet.

  • γ-Protons (H-4): The methyl protons are the most shielded, appearing around 1.0 ppm as a clean triplet due to coupling with the adjacent methylene protons.

  • Labile Protons: The protons on the ammonium and carboxylic acid groups are exchangeable and will appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4 (CH₃)~9-11
C-3 (CH₂)~24-26
C-2 (CH)~55-57
C-1 (C=O)~170-173

Causality and Interpretation:

Similar to the ¹H NMR, the electronegativity of the substituents dictates the chemical shifts. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield. The α-carbon (C-2) is also deshielded due to its proximity to the nitrogen and oxygen atoms. The aliphatic carbons of the ethyl group (C-3 and C-4) are more shielded and appear upfield.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a drop of DCl to ensure the protonated state).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of approximately -1 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Part 2: Infrared (IR) Spectroscopy - A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. For this compound, the key is to identify the characteristic vibrations of the -COOH and -NH₃⁺ groups, which differ significantly from the -COO⁻ and -NH₂ groups of the zwitterionic form.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200-2500O-H stretch (broad)Carboxylic acid (-COOH)
~3000-2800N-H stretch (broad)Ammonium (-NH₃⁺)
~2960-2850C-H stretchAliphatic
~1730-1700C=O stretchCarboxylic acid (-COOH)
~1600-1500N-H bendAmmonium (-NH₃⁺)
~1450C-H bendAliphatic
~1250-1200C-O stretchCarboxylic acid (-COOH)

Causality and Interpretation:

  • -COOH Group: The most definitive feature will be the strong, sharp carbonyl (C=O) stretch around 1720 cm⁻¹. This is distinct from the carboxylate (-COO⁻) asymmetric stretch which appears at a lower frequency (~1600 cm⁻¹). Additionally, a very broad O-H stretch from the carboxylic acid will be present, often spanning from 3200 to 2500 cm⁻¹.

  • -NH₃⁺ Group: The protonated amine will exhibit broad N-H stretching bands in the 3000-2800 cm⁻¹ region, which may overlap with C-H stretches. A characteristic N-H bending vibration will also be visible around 1600-1500 cm⁻¹.

Experimental Protocol for FT-IR Data Acquisition
  • Sample Preparation: A solid-state spectrum is typically acquired. Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

Part 3: Mass Spectrometry (MS) - Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrum of (S)-2-Aminobutanoic Acid

The NIST WebBook provides an electron ionization (EI) mass spectrum for the parent compound, (S)-2-aminobutanoic acid.[6] This provides a solid basis for predicting the fragmentation of the hydrochloride salt, which would likely lose the HCl upon volatilization and ionization.

Table 4: Key Fragments in the EI Mass Spectrum of (S)-2-Aminobutanoic Acid

m/zProposed Fragment
103[M]⁺ (Molecular Ion)
58[M - COOH]⁺
29[CH₂CH₃]⁺

Causality and Interpretation:

The most common fragmentation pathway for α-amino acids is the loss of the carboxyl group as a radical, leading to a stable iminium cation.

fragmentation Molecule [C₄H₉NO₂]⁺ m/z = 103 Fragment1 [C₃H₈N]⁺ m/z = 58 Molecule->Fragment1 - COOH Fragment2 [COOH]•

Caption: Primary fragmentation pathway of (S)-2-aminobutanoic acid.

For the hydrochloride salt, using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode is more appropriate. We would expect to see the protonated molecule [M+H]⁺, where M is the free amino acid.

  • Expected ESI-MS signal: For C₄H₉NO₂, the monoisotopic mass is 103.0633 Da. The protonated molecule [C₄H₁₀NO₂]⁺ would be observed at m/z 104.0711 . The molecular ion of the intact salt (C₄H₁₀ClNO₂) has a monoisotopic mass of 139.0400 Da, but it is less likely to be observed as a primary ion in ESI.[1]

Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid to ensure protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the spectrum in positive ion mode.

    • Scan a mass range appropriate to observe the expected protonated molecule (e.g., m/z 50-200).

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the ion of interest.

Conclusion: A Multi-faceted Spectroscopic Identity

The comprehensive spectroscopic analysis of this compound, leveraging data from its parent compound and fundamental chemical principles, provides a robust framework for its identification and characterization. By understanding the interplay between the molecule's structure, its protonation state, and the resulting NMR, IR, and MS spectra, researchers can confidently verify the identity and purity of this critical chemical entity. This guide serves as a practical, in-depth resource, bridging the gap between theoretical knowledge and real-world application in the scientific laboratory.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15556546, this compound.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80283, (-)-2-Aminobutyric acid.
  • FooDB. (2019). Showing Compound L-2-Aminobutanoic acid (FDB012537).
  • NIST. (n.d.). Butanoic acid, 2-amino-, (S)-. In NIST Chemistry WebBook.
  • Pharmaffiliates. (n.d.). CAS No: 5959-29-5 | Product Name : this compound.
  • Wikipedia. (2023). Proton nuclear magnetic resonance.
  • Wiley-VCH. (2007). Mass Spectrometry of Amino Acids and Proteins.
  • ACS Publications. (1951). The Infrared Spectra of Some Amino Acids. Journal of the American Chemical Society.

Sources

An In-depth Technical Guide to the Enantiomeric Purity Analysis of (S)-2-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical integrity of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For chiral molecules such as (S)-2-Aminobutanoic acid hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, ensuring high enantiomeric purity is not merely a quality control metric but a critical determinant of therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the analytical methodologies for the determination of the enantiomeric purity of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. This document delves into the nuances of chromatographic and electrophoretic techniques, emphasizing the rationale behind methodological choices and the imperative of robust validation in accordance with international regulatory standards.

Introduction: The Significance of Enantiomeric Purity in Pharmaceutical Development

(S)-2-Aminobutanoic acid, also known as L-homoalanine, is a non-proteinogenic α-amino acid.[1] Its hydrochloride salt is a crucial chiral precursor for several enantiomerically pure pharmaceuticals, including the anti-epileptic drugs levetiracetam and brivaracetam, as well as the anti-tuberculosis agent ethambutol.[1] The biological activity of these drugs is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects.[2] Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral APIs.

The enantiomeric purity of this compound directly impacts the stereochemical purity of the final drug product. Therefore, the development and validation of reliable analytical methods to quantify the undesired (R)-enantiomer is a critical aspect of quality control in the pharmaceutical industry. This guide will explore the primary analytical techniques employed for this purpose, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and a brief discussion on Capillary Electrophoresis (CE).

Analytical Strategies for Chiral Resolution

The fundamental challenge in enantiomeric purity analysis lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment.[3] To differentiate between them, a chiral environment must be introduced into the analytical system. This can be achieved through two primary strategies:

  • Direct Chiral Separation: This approach utilizes a chiral stationary phase (CSP) in chromatography or a chiral selector in the background electrolyte in capillary electrophoresis. The enantiomers interact diastereomerically with the chiral selector, leading to differential retention times or migration times.

  • Indirect Chiral Separation: This method involves the pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[3] These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase.[4][5]

The choice between these strategies depends on several factors, including the properties of the analyte, the availability of suitable chiral selectors or derivatizing agents, the required sensitivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

HPLC is the most widely used technique for the analysis of enantiomeric purity in the pharmaceutical industry due to its versatility, robustness, and wide applicability.[6] For this compound, both direct and indirect methods are viable.

Indirect Chiral HPLC via Pre-column Derivatization

This is a common and effective strategy for the enantiomeric analysis of amino acids. The process involves reacting the primary amine group of 2-aminobutanoic acid with a chiral derivatizing agent. A widely used method involves derivatization with o-phthalaldehyde (OPA) in the presence of a chiral thiol.[7][8]

OPA reacts with the primary amine of 2-aminobutanoic acid and a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), to form highly fluorescent and UV-active diastereomeric isoindole derivatives.[7][8] These diastereomers can then be readily separated on a standard reversed-phase column (e.g., C18 or pentafluorophenyl).[4][7]

OPA_Derivatization cluster_reactants Reactants cluster_products Products (Diastereomers) S_2_ABA (S)-2-Aminobutanoic Acid Derivatization Derivatization Reaction S_2_ABA->Derivatization R_2_ABA (R)-2-Aminobutanoic Acid R_2_ABA->Derivatization OPA o-Phthalaldehyde (OPA) OPA->Derivatization ChiralThiol Chiral Thiol (e.g., N-acetyl-L-cysteine) ChiralThiol->Derivatization Diastereomer_S Diastereomer 1 (from S-enantiomer) Diastereomer_R Diastereomer 2 (from R-enantiomer) Derivatization->Diastereomer_S Derivatization->Diastereomer_R

Caption: Workflow of OPA/chiral thiol pre-column derivatization.

1. Reagent Preparation:

  • Borate Buffer (0.2 M, pH 9.2): Dissolve boric acid in water and adjust the pH to 9.2 with 10 M NaOH.[9]

  • OPA Solution: Dissolve 20 mg of o-phthalaldehyde in 10 mL of the borate buffer.[9]

  • Chiral Thiol Solution (e.g., N-acetyl-L-cysteine): Prepare a solution of the chiral thiol in the borate buffer.

2. Automated Pre-column Derivatization: [9]

  • Transfer 10 µL of the this compound sample or standard solution to a vial.

  • Add 45 µL of a 1:1 mixture of the OPA solution and the chiral thiol solution.

  • Add 45 µL of the borate buffer.

  • Mix thoroughly and allow the reaction to proceed for 1-2 minutes at room temperature.[10]

  • Inject an appropriate volume (e.g., 1 µL) of the reaction mixture into the HPLC system.[9]

3. Chromatographic Conditions:

ParameterRecommended Conditions
Column Pentafluorophenyl or C18 reversed-phase column[4][7]
Mobile Phase A 50 mM Sodium acetate buffer, pH 5.0[7]
Mobile Phase B Acetonitrile or Methanol[10]
Gradient A suitable gradient to achieve baseline separation
Flow Rate 1.0 mL/min[10]
Detection Fluorescence (Excitation: 340 nm, Emission: 450 nm)[10] or UV
Column Temperature Ambient or controlled (e.g., 25 °C)

Gas Chromatography (GC) for Enantiomeric Purity

Gas chromatography offers high resolution and sensitivity, making it a powerful technique for the enantiomeric analysis of volatile or semi-volatile compounds. Amino acids are non-volatile, necessitating a two-step derivatization process to increase their volatility and thermal stability for GC analysis.[11][12]

Derivatization for GC Analysis

A common approach for the derivatization of amino acids for chiral GC analysis involves:

  • Esterification: The carboxyl group is esterified, for example, by reaction with methanolic HCl to form the methyl ester.[11]

  • Acylation: The amino group is acylated, for instance, with trifluoroacetic anhydride (TFAA) to form the trifluoroacetyl derivative.[11]

GC_Derivatization Start (S)-2-Aminobutanoic Acid HCl Step1 Esterification (e.g., Methanolic HCl, 100°C) Start->Step1 Intermediate Methyl Ester Intermediate Step1->Intermediate Step2 Acylation (e.g., TFAA, 60°C) Intermediate->Step2 FinalProduct Volatile N-TFA-Methyl Ester Derivative Step2->FinalProduct

Caption: Two-step derivatization workflow for GC analysis.

1. Derivatization: [11]

  • Esterification: To 1 mg of the dried this compound sample, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100°C for 30 minutes. Cool and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Acylation: To the dried residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60°C for 20 minutes. Cool and carefully evaporate the excess reagent and solvent under a nitrogen stream.

  • Reconstitute the final residue in a suitable solvent (e.g., methylene chloride) for GC analysis.

2. Chromatographic Conditions:

ParameterRecommended Conditions
Column Chiral capillary column (e.g., Chirasil-Val)[13]
Carrier Gas Helium or Hydrogen
Injection Mode Split or Splitless
Oven Temperature Program A suitable temperature gradient to separate the enantiomers
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Capillary Electrophoresis (CE) for Chiral Separation

Capillary electrophoresis is a high-efficiency separation technique that offers advantages such as low sample and reagent consumption and rapid analysis times.[14] For chiral separations of amino acids, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins and their derivatives are commonly used chiral selectors for this purpose.[15]

Experimental Protocol: Chiral CE

1. Capillary Conditioning: [14]

  • Before first use, rinse the capillary with 0.1 M NaOH, followed by distilled water, and then the running buffer.

2. Running Buffer Preparation:

  • Prepare a buffer solution (e.g., 25 mM phosphate buffer) containing a chiral selector (e.g., a highly-sulfated cyclodextrin).[16] The pH and concentration of the chiral selector need to be optimized for the specific separation.

3. Analysis: [14]

  • Introduce the sample into the capillary by hydrodynamic or electrokinetic injection.

  • Apply a high voltage (e.g., 25 kV) across the capillary.

  • Detect the separated enantiomers using a UV detector.

Method Validation: Ensuring Reliability and Compliance

Validation of the chosen analytical method is a regulatory requirement and is essential to ensure that the method is suitable for its intended purpose.[1] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[17][18][19]

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Validation Parameters
  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as the desired enantiomer, impurities, and degradation products.[1] This is demonstrated by showing baseline separation between the enantiomers and any other potential peaks.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[20] This is typically evaluated by analyzing a series of solutions of the undesired enantiomer at different concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[21] It is often assessed by spiking the sample with known amounts of the undesired enantiomer and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[22] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of the analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20]

  • Limit of Quantitation (LOQ): The lowest amount of the analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20][21] For enantiomeric purity methods, the LOQ should be at or below the specification limit for the undesired enantiomer.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16] This provides an indication of its reliability during normal usage.

Table of Typical Acceptance Criteria for Method Validation:

Validation ParameterTypical Acceptance Criteria
Specificity Baseline resolution between enantiomers (Rs > 1.5)
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Recovery within 90-110% for the undesired enantiomer
Precision (Repeatability) RSD ≤ 10% at the specification limit
Precision (Intermediate) RSD ≤ 15% at the specification limit
LOQ Signal-to-noise ratio ≥ 10
Robustness System suitability parameters remain within acceptable limits

Conclusion

The determination of the enantiomeric purity of this compound is a critical step in ensuring the quality, safety, and efficacy of numerous pharmaceutical products. This guide has provided a detailed overview of the primary analytical techniques—HPLC, GC, and CE—used for this purpose. The choice of method will depend on the specific requirements of the analysis and the available instrumentation. Regardless of the technique employed, a thorough method validation in accordance with ICH guidelines is paramount to guarantee the reliability and accuracy of the results. By understanding the principles behind these methods and adhering to rigorous validation protocols, researchers and drug development professionals can confidently assess the stereochemical integrity of this important chiral building block.

References

  • Robustness testing of chiral separations by capillary electrophoresis using highly-sulf
  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech. [Link]
  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PubMed. [Link]
  • Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Springer Link. [Link]
  • Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4. YouTube. [Link]
  • ROBUSTNESS OF CHIRAL LC METHOD.
  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
  • Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after fast derivatization with pentafluoropropyl chloroformate.
  • Capillary Gas Chromatographic Analysis of Amino Acids by Enantiomer Labeling.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. LinkedIn. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatiz
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. PubMed. [Link]
  • Enantiomers and Their Resolution. MDPI. [Link]
  • Derivatization reaction of chiral amines with OPA/chiral thiol.
  • Separation and Quantification of Isomeric Forms of Aminobutyric Acids. PubMed. [Link]
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analytical Methods (RSC Publishing). [Link]
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St

Sources

(S)-2-Aminobutanoic Acid Hydrochloride: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Aminobutanoic acid hydrochloride, a chiral non-proteinogenic amino acid, is emerging as a molecule of significant interest across diverse scientific disciplines. This in-depth technical guide provides a comprehensive exploration of its fundamental properties and delves into promising, field-proven research applications. Moving beyond mere descriptions, this document analyzes the rationale behind experimental choices, offers detailed protocols, and synthesizes data to empower researchers, scientists, and drug development professionals. Grounded in authoritative references, this guide is designed to be a dynamic resource, sparking innovation and directing future investigations into this versatile chiral building block.

Introduction: The Molecular Profile of this compound

(S)-2-Aminobutanoic acid, also known as L-α-aminobutyric acid, is the (S)-enantiomer of α-aminobutyric acid. The hydrochloride salt form enhances its stability and aqueous solubility, rendering it an ideal starting material for numerous chemical transformations.

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name (2S)-2-aminobutanoic acid;hydrochloride
Molecular Formula C4H10ClNO2
Molecular Weight 139.58 g/mol
CAS Number 5959-29-5
Appearance White to off-white crystalline powder
Solubility Soluble in water
Chirality (S)-enantiomer

The defining feature of this molecule is the stereocenter at the alpha-carbon, which establishes it as a valuable asset in the chiral pool of starting materials. This inherent chirality is the bedrock of its utility in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount for biological activity.

Core Research Area 1: Asymmetric Synthesis and Chiral Catalysis

The relentless demand for enantiomerically pure compounds, particularly within the pharmaceutical industry, has intensified the search for versatile chiral building blocks. This compound serves as an exceptional scaffold for the synthesis of more intricate chiral molecules.[1][2]

Rationale for Use as a Chiral Auxiliary

The primary amine and carboxylic acid functionalities provide convenient handles for chemical modification. The ethyl side chain, though seemingly simple, imparts a degree of steric hindrance that can decisively influence the stereochemical outcome of reactions when the molecule is integrated into a chiral auxiliary. The predictability of this influence makes it a reliable tool for stereoselective transformations.

Experimental Workflow: Synthesis of Chiral Ligands

A prominent application lies in the synthesis of chiral ligands for asymmetric catalysis. For instance, it can be employed in the preparation of chiral phosphine ligands, which are indispensable for a multitude of transition-metal-catalyzed reactions.

Protocol: Synthesis of a (S)-2-Aminobutanoic Acid-Derived Phosphine Ligand

  • Protection of the Amine (Boc Protection):

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydroxide (2.5 eq) to neutralize the hydrochloride and deprotonate the carboxylic acid.

    • Slowly add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) to the solution with vigorous stirring.[3]

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

  • Amide Coupling:

    • Dissolve the Boc-protected amino acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

    • Add the desired phosphine-containing amine (e.g., (diphenylphosphino)methanamine) (1.0 eq) dropwise.

    • Stir the reaction at room temperature for 24 hours.

    • Filter off the dicyclohexylurea byproduct and wash the filtrate with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer and concentrate to yield the crude product, which can be purified by column chromatography.

  • Deprotection and Use:

    • The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final chiral phosphine ligand.

    • This ligand can then be complexed with a metal precursor (e.g., Pd(OAc)2) to form the active catalyst for asymmetric reactions such as allylic alkylations or hydrogenations.

G A (S)-2-Aminobutanoic acid hydrochloride B Boc Protection (Boc2O, NaOH) A->B C Boc-(S)-2-Aminobutanoic acid B->C D Amide Coupling (DCC, DMAP, R-NH2-PPh2) C->D E Boc-Protected Chiral Phosphine Ligand D->E F Deprotection (TFA) E->F G Chiral Phosphine Ligand F->G

Caption: Synthesis workflow for a chiral phosphine ligand.

Core Research Area 2: Medicinal Chemistry and Drug Design

Non-proteinogenic amino acids are of paramount interest in medicinal chemistry due to their ability to be incorporated into peptides or utilized as scaffolds to generate novel therapeutic agents with enhanced resistance to enzymatic degradation and potentially unique pharmacological profiles.

Incorporation into Peptidomimetics

Substituting a natural amino acid with (S)-2-aminobutanoic acid in a peptide sequence can profoundly alter its conformation and stability. The ethyl side chain can influence binding to biological targets, potentially leading to enhanced potency or selectivity.

Rationale for Incorporation:

  • Increased Proteolytic Stability: The unnatural side chain can impede recognition by proteases, thereby extending the in vivo half-life of the peptide.

  • Conformational Constraint: The steric bulk of the ethyl group can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation.

  • Modulation of Lipophilicity: The ethyl group increases the lipophilicity of the peptide, which can significantly affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Precursor to Bioactive Molecules

This compound is a pivotal starting material for the synthesis of several crucial compounds, including the anti-epileptic drug Levetiracetam.[4][5] The synthesis of Levetiracetam from (S)-2-aminobutanoic acid typically involves the formation of (S)-2-aminobutyramide, which is then cyclized.[4]

G cluster_0 Drug Development Pipeline A (S)-2-Aminobutanoic acid hydrochloride B Chemical Synthesis (e.g., amidation, cyclization) A->B C Active Pharmaceutical Ingredient (API) (e.g., Levetiracetam) B->C D Biological Target (e.g., SV2A protein) C->D

Caption: Role as a precursor in drug synthesis.

Core Research Area 3: Neuroscience and Metabolic Studies

Beyond its synthetic utility, (S)-2-aminobutanoic acid exhibits intriguing links to neuroscience and metabolism. Although not one of the 20 proteinogenic amino acids, it is present in biological systems and may play a role in neurotransmission and metabolic pathways.

Potential as a Neurotransmitter Modulator

Research suggests that α-aminobutyric acid isomers can interact with neurotransmitter systems. L-α-aminobutyric acid has been investigated for its potential effects on the GABAergic and glutamatergic pathways. While its close structural relative, γ-aminobutyric acid (GABA), is the primary inhibitory neurotransmitter in the central nervous system, the direct effects of L-α-aminobutyric acid are still under investigation.[6][7] It is hypothesized that it may act as a partial agonist or modulator at GABA receptors, or influence the metabolism and reuptake of other neurotransmitters.

Metabolic Biomarker

Elevated levels of α-aminobutyric acid have been associated with various metabolic conditions.[8] Research in this area focuses on understanding the metabolic pathways that produce and degrade this amino acid and its potential as a biomarker for disease diagnosis and monitoring. For instance, an increased plasma ratio of alpha-aminobutyric acid to leucine has been studied as a potential marker for alcoholic liver injury, although it is also elevated in other metabolic disorders.[9]

Future Directions and Unexplored Potential

The full scientific potential of this compound is yet to be fully realized. Several areas warrant further intensive investigation:

  • Novel Catalytic Systems: The design of new chiral catalysts based on this scaffold for a broader spectrum of asymmetric transformations.

  • Epigenetic Modifications: Investigating its potential role in influencing epigenetic pathways.

  • Materials Science: Exploring its application in the creation of novel chiral polymers and materials with unique optical or molecular recognition properties.

Conclusion

This compound is a versatile and valuable molecule with both established and emerging applications across a range of scientific disciplines. Its inherent chirality, combined with its readily modifiable functional groups, makes it a powerful tool for synthetic chemists. Its presence in biological systems and its potential to modulate neurological and metabolic processes open up exciting avenues for research in medicinal chemistry and beyond. This guide has provided a technical overview of its core applications and a framework for future investigations. The continued exploration of this chiral building block is poised to yield further innovations and significant scientific discoveries.

References

  • Preparation of (s)-2-aminobutyric acid.
  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PMC - NIH. [Link]
  • Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystalliz
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • Alpha aminobutyric acid, an alternative measure of hepatic injury in sepsis?
  • Biochemistry, Gamma Aminobutyric Acid.
  • Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. Cleveland Clinic. [Link]
  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde C
  • Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization | Bioscience, Biotechnology, and Biochemistry | Oxford Academic. [Link]
  • On the clinical significance of the plasma alpha-amino-n-butyric acid:leucine r

Sources

An In-depth Technical Guide to (S)-2-Aminobutanoic Acid Hydrochloride and L-alpha-Aminobutyric Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Aminobutanoic acid, also known as L-alpha-aminobutyric acid, and its hydrochloride salt are pivotal chiral building blocks in modern pharmaceutical synthesis. Their non-proteinogenic nature and well-defined stereochemistry make them indispensable for the construction of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of these two critical compounds, delving into their chemical identities, comparative physicochemical properties, and state-of-the-art manufacturing and analytical methodologies. Furthermore, it explores their significant applications in drug development, supported by detailed experimental protocols and field-proven insights to empower researchers and scientists in their synthetic endeavors.

Introduction: Unraveling the Nomenclature and Significance

In the landscape of chiral molecules, precise nomenclature is paramount. The topic of this guide, "(S)-2-Aminobutanoic acid hydrochloride vs L-alpha-aminobutyric acid," addresses two forms of the same fundamental chiral entity. L-alpha-aminobutyric acid is the free amino acid, a non-proteinogenic stereoisomer of aminobutyric acid. The "(S)" designation in (S)-2-Aminobutanoic acid denotes the absolute configuration at the chiral center according to the Cahn-Ingold-Prelog convention, which for this molecule corresponds to the "L" configuration in the D/L system. The "hydrochloride" suffix indicates that it is the salt form, where the amino group is protonated and associated with a chloride counter-ion.

These compounds are of significant interest in medicinal chemistry and drug development due to their role as versatile chiral synthons.[1][2] Their incorporation into drug candidates can impart specific conformational constraints and stereochemical recognition, which are critical for pharmacological activity and selectivity. Notably, they are key intermediates in the synthesis of antiepileptic drugs such as Levetiracetam and Brivaracetam.[3][4][5] This guide will elucidate the nuances between the free amino acid and its hydrochloride salt, providing a robust resource for their effective utilization in research and development.

Comparative Physicochemical Properties

The choice between using the free amino acid or its hydrochloride salt in a synthetic route is often dictated by their differing physicochemical properties. A clear understanding of these differences is crucial for process optimization and achieving desired reaction outcomes.

Chemical Structure and Identification

The fundamental structural difference lies in the protonation state of the amino group. In L-alpha-aminobutyric acid, the molecule exists as a zwitterion in the solid state and at its isoelectric point in solution, with both a carboxylate anion and an ammonium cation. In contrast, this compound is a salt, with a positively charged amino group and a chloride anion.[6]

Figure 1: Chemical structures of L-alpha-aminobutyric acid (zwitterionic form) and this compound.

Table 1: Core Chemical and Physical Properties

PropertyL-alpha-Aminobutyric AcidThis compoundReference(s)
Synonyms (S)-2-Aminobutanoic acid, L-2-Aminobutyric acid, L-ButyrineL-2-Aminobutyric acid HCl, Homoalanine HCl[6][7]
CAS Number 1492-24-65959-29-5[8][9]
Molecular Formula C₄H₉NO₂C₄H₁₀ClNO₂[6][8]
Molecular Weight 103.12 g/mol 139.58 g/mol [6][8]
Appearance White crystalline powderWhite to off-white solid[10]
Melting Point >300 °CNot specified[11]
Solubility Profile

The solubility of these compounds is a critical parameter for their use in various reaction media. As a general principle, amino acids exhibit their lowest solubility at their isoelectric point and their solubility increases in acidic or basic solutions.[12] The hydrochloride salt, being pre-protonated, generally exhibits enhanced solubility in aqueous and polar protic solvents compared to the free amino acid at neutral pH.

Table 2: Comparative Solubility

SolventL-alpha-Aminobutyric AcidThis compoundReference(s)
Water Soluble (22.7 g/100 mL at 22 °C)Slightly Soluble[3][10]
Methanol Slightly solubleSlightly Soluble[10]
Ethanol Sparingly solubleSoluble[13][14]
DMSO SolubleSlightly Soluble[10][14]
DMF Likely SolubleLikely Soluble[14]

Note: Qualitative solubility terms are based on typical observations for similar compounds and may vary with temperature and purity.

The enhanced solubility of the hydrochloride salt in some organic solvents can be advantageous in non-aqueous reaction systems, facilitating higher reactant concentrations and potentially faster reaction rates.

Stability and Handling

Both compounds are generally stable under standard laboratory conditions. However, the free amino acid, being zwitterionic, is less prone to certain degradation pathways compared to esterified or otherwise protected forms. The hydrochloride salt is also stable but can be hygroscopic, and its acidity may not be compatible with all reaction conditions or reagents.[13]

For long-term storage, both compounds should be kept in tightly sealed containers in a cool, dry place.[10] The hydrochloride salt, due to its acidic nature, should be handled with care to avoid contact with incompatible bases.

Synthesis and Manufacturing of Enantiomerically Pure (S)-2-Aminobutanoic Acid

The production of enantiomerically pure (S)-2-aminobutanoic acid is a critical step in its application as a chiral building block. Several strategies are employed to achieve high enantiomeric excess (e.e.), with enzymatic resolution of racemic mixtures being a widely used and efficient method.

Enzymatic Resolution of Racemic N-Acyl-2-aminobutanoic Acid

This classical and robust method relies on the stereospecificity of an enzyme, typically an acylase, to selectively hydrolyze the N-acyl group from the L-enantiomer of a racemic mixture.[5] The resulting free L-amino acid can then be separated from the unreacted N-acyl-D-amino acid based on their different solubility properties.

G start Racemic N-Acyl-2-aminobutanoic Acid (D,L) process Enzymatic Hydrolysis with Acylase start->process products Mixture: L-alpha-Aminobutyric Acid N-Acyl-D-aminobutanoic Acid process->products separation Separation (e.g., pH adjustment, extraction) products->separation l_product Pure L-alpha-Aminobutyric Acid separation->l_product d_product N-Acyl-D-aminobutanoic Acid separation->d_product racemization Racemization d_product->racemization racemization->start recycle Recycle to Enzymatic Resolution

Figure 2: Workflow for the enzymatic resolution of racemic N-acyl-2-aminobutanoic acid.

Asymmetric Synthesis

More modern approaches involve asymmetric synthesis, where the chiral center is created enantioselectively from an achiral precursor. Methods such as the Strecker synthesis using a chiral auxiliary or catalytic asymmetric hydrogenation of a dehydroamino acid precursor are powerful techniques for generating enantiomerically enriched alpha-amino acids.[15][16] These methods can be highly efficient but may require more specialized catalysts and reaction conditions.

Analytical Methodologies: Ensuring Chiral Purity

The verification of enantiomeric purity is a non-negotiable aspect of quality control for chiral building blocks. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) or pre-column derivatization with a chiral derivatizing agent (CDA) are the gold-standard techniques for this purpose.

Chiral HPLC with Pre-column Derivatization

A common and reliable method involves the derivatization of the amino acid enantiomers with a CDA to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18) and quantified. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a widely used CDA for this purpose.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Sample of (S)-2-Aminobutanoic Acid B Derivatization with Chiral Derivatizing Agent (CDA) A->B C Formation of Diastereomers B->C D Injection onto Reversed-Phase HPLC Column C->D E Separation of Diastereomers D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration G->H I Calculation of Enantiomeric Excess (e.e.) H->I

Figure 3: Workflow for chiral purity analysis by HPLC with pre-column derivatization.

Experimental Protocol: Chiral Purity Determination by HPLC

The following protocol is a representative method for the determination of the enantiomeric purity of (S)-2-aminobutanoic acid using a pre-column derivatization approach.

  • Preparation of Reagents:

    • Sample Solution: Accurately weigh and dissolve the (S)-2-aminobutanoic acid sample in a suitable solvent (e.g., water or a buffer) to a known concentration (e.g., 1 mg/mL).

    • Chiral Derivatizing Agent (CDA) Solution: Prepare a solution of a suitable CDA (e.g., Marfey's reagent, o-phthalaldehyde/isobutyryl-L-cysteine) in an appropriate solvent (e.g., acetone) at a specified concentration.

    • Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the derivatization reaction (e.g., sodium bicarbonate buffer, pH 9.0).

  • Derivatization Procedure:

    • In a clean vial, mix a defined volume of the sample solution with an excess of the CDA solution and the buffer.

    • Vortex the mixture and allow it to react at a controlled temperature (e.g., 40-60 °C) for a specified duration (e.g., 30-60 minutes), protected from light.

    • Quench the reaction by adding an acidic solution (e.g., hydrochloric acid) to neutralize the excess base.

    • Dilute the final reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: A standard reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer (e.g., triethylammonium phosphate) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

    • Detection: UV detection at a wavelength appropriate for the chosen CDA derivative (e.g., 340 nm for Marfey's reagent derivatives).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak areas of the two separated diastereomers corresponding to the L- and D-enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_L - Area_D) / (Area_L + Area_D)] x 100

This self-validating system ensures that any significant presence of the undesired enantiomer will be clearly resolved and quantified, providing a high degree of confidence in the chiral purity of the starting material.

Applications in Drug Development

The primary application of (S)-2-aminobutanoic acid and its hydrochloride salt in drug development is as a chiral building block. Its predefined stereocenter is incorporated into the final API, ensuring the correct three-dimensional structure required for therapeutic efficacy.

Synthesis of Levetiracetam

Levetiracetam, an effective antiepileptic drug, is a prime example of the use of (S)-2-aminobutanoic acid as a chiral precursor. In a common synthetic route, (S)-2-aminobutanoic acid is first converted to its amide, (S)-2-aminobutanamide. This intermediate is then reacted with 4-chlorobutyryl chloride, followed by an intramolecular cyclization to form the pyrrolidinone ring of Levetiracetam.[3][17][18] The integrity of the chiral center from the starting amino acid is crucial for the pharmacological activity of the final drug.

Synthesis of Brivaracetam

Brivaracetam, a newer generation antiepileptic drug structurally related to Levetiracetam, also utilizes a derivative of (S)-2-aminobutanoic acid, (S)-2-aminobutanamide hydrochloride, as a key chiral precursor.[4][19] The synthesis involves the coupling of this chiral amine with a suitably functionalized chiral lactone or a related intermediate to construct the final molecule with the correct stereochemistry at both chiral centers.[20]

Spectroscopic and Safety Data

Spectroscopic Data

The following tables summarize typical spectroscopic data for L-alpha-aminobutyric acid.

Table 3: NMR Spectroscopic Data for L-alpha-Aminobutyric Acid (in D₂O)

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~3.7Tripletα-CH
¹H~1.9Multipletβ-CH₂
¹H~0.9Tripletγ-CH₃
¹³C~175-C=O
¹³C~57-α-C
¹³C~25-β-C
¹³C~9-γ-C

Note: Chemical shifts can vary depending on the solvent and pH.[4]

Table 4: Key IR and Mass Spectrometry Data for L-alpha-Aminobutyric Acid

SpectroscopyKey Peaks/FragmentsInterpretationReference(s)
IR (KBr) ~3100-2600 cm⁻¹ (broad), ~1600 cm⁻¹ (strong), ~1400 cm⁻¹ (strong)O-H and N-H stretches (zwitterion), C=O stretch (carboxylate), C-H bends[20][21]
Mass Spec (EI) m/z 103 (M+), m/z 58Molecular ion, loss of COOH[22][23]
Safety and Handling

L-alpha-aminobutyric acid is generally considered to be of low toxicity. However, as with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[11][24] The hydrochloride salt should be handled with additional care due to its potential as a skin and eye irritant.[10] Both compounds should be handled in a well-ventilated area to avoid inhalation of dust. For detailed safety information, always consult the latest Material Safety Data Sheet (MSDS) provided by the supplier.[11][21]

Conclusion

(S)-2-Aminobutanoic acid and its hydrochloride salt are more than just simple chemical reagents; they are enabling tools for the stereocontrolled synthesis of complex and life-changing pharmaceuticals. This guide has provided a detailed technical examination of these compounds, from their fundamental properties to their practical application in drug development. By understanding the subtle yet important differences between the free amino acid and its hydrochloride salt, and by employing robust synthetic and analytical methodologies, researchers and scientists can confidently and effectively utilize these chiral building blocks to advance their research and development programs. The principles and protocols outlined herein are intended to serve as a valuable resource for the scientific community, fostering innovation and excellence in the field of medicinal chemistry.

References

  • Anhui Huasheng Pharmaceutical Technology Co. Ltd. (2018).
  • ChemIDplus. (n.d.). L-alpha-Aminobutyric Acid. National Library of Medicine.
  • Ciceri, S., et al. (2018). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. Molecules, 23(9), 2206.
  • Emeishan Hongsheng Pharmaceutical Co. Ltd. (2017).
  • European Patent Office. (n.d.). EP163036.
  • Iyer, M. S. (1995).
  • Chibata, I., et al. (1968). Resolution of racemic amino acids. US3386888A.
  • Pathy, K. S. (n.d.). Industrial process for preparation of Levetiracetam. myExperiment.
  • Taylor & Francis Online. (2010). An alternate synthesis of levetiracetam.
  • PubChem. (n.d.). Alpha-Aminobutyric Acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). (-)-2-Aminobutyric acid. National Center for Biotechnology Information.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • PharmaCompass. (n.d.). alpha-amino-alpha-aminobutyric acid.
  • PubChem. (n.d.). D-Alpha-aminobutyric acid. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • NIST. (n.d.). Butanoic acid, 2-amino-, (S)-.
  • Wikipedia. (n.d.). α-Aminobutyric acid.

Sources

Introduction: The Versatility of a Non-Proteinogenic Amino Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-2-Aminobutanoic Acid Hydrochloride in Chiral Synthesis

(S)-2-Aminobutanoic acid, also known as L-homoalanine, is a non-proteinogenic α-amino acid that has emerged as a cornerstone in the field of asymmetric synthesis.[1] Its hydrochloride salt, this compound, is a stable, crystalline solid that serves as a readily available and versatile chiral building block.[2][3] The significance of this compound lies in its stereochemically defined center, which can be exploited to introduce chirality into target molecules with a high degree of precision.

This guide provides a comprehensive overview for researchers and drug development professionals on the application of this compound in chiral synthesis. We will delve into its role as both a direct precursor for incorporating a chiral ethylamine fragment and as a powerful chiral auxiliary for guiding stereoselective transformations. The discussion will be grounded in mechanistic principles and supported by field-proven experimental protocols, offering a practical framework for its application in the laboratory.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis. The hydrochloride salt form enhances the stability and handling of the parent amino acid.

PropertyValueSource
Molecular Formula C₄H₁₀ClNO₂[2][4]
Molecular Weight 139.58 g/mol [2][4]
CAS Number 5959-29-5[2][4]
Appearance White Solid[3]
Storage Room Temperature, Inert Atmosphere[3]
Solubility Slightly soluble in Water, Methanol, DMSO[3]
IUPAC Name (2S)-2-aminobutanoic acid;hydrochloride[4]

Core Application: A Chiral Building Block in Pharmaceutical Synthesis

The most direct application of this compound is as a chiral synthon, where its carbon backbone and stereocenter are incorporated directly into the final product. This approach is particularly valuable in the synthesis of active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Levetiracetam

(S)-2-Aminobutanoic acid is a key precursor in the synthesis of Levetiracetam, an anti-epileptic drug.[5] The synthesis leverages the inherent chirality of the starting material to ensure the final product is the correct enantiomer. A common synthetic pathway involves the conversion of the amino acid to its corresponding amide, (S)-2-aminobutyramide, which is a crucial intermediate.

A typical sequence begins with the esterification of the carboxylic acid, followed by amidation. The use of thionyl chloride in methanol is an effective method for the esterification, as it generates HCl in situ to catalyze the reaction while converting the carboxylic acid to a more reactive acyl chloride intermediate.

G cluster_start Starting Material cluster_intermediate1 Esterification cluster_intermediate2 Amidation cluster_final Final Product Synthesis A (S)-2-Aminobutanoic acid hydrochloride B Methyl (S)-2-aminobutyrate hydrochloride A->B SOCl₂ / MeOH Reflux C (S)-2-Aminobutyramide hydrochloride B->C NH₃ (aq) D Levetiracetam C->D Known Methods

Workflow for Levetiracetam Precursor Synthesis.
Case Study: Precursor to Ethambutol

(S)-2-Aminobutanoic acid also serves as a precursor to (S)-2-aminobutanol, a critical chiral building block for the anti-tuberculosis drug, Ethambutol.[1][6] The synthesis of the (S,S)-diastereomer of Ethambutol is crucial, as it is significantly more potent and less toxic than other stereoisomers.[1] The conversion involves the reduction of the carboxylic acid functionality of (S)-2-aminobutanoic acid to an alcohol, a transformation that can be achieved using various reducing agents or through biocatalytic pathways.[6][7]

Advanced Application: A Chiral Auxiliary in Asymmetric Synthesis

Beyond its role as a direct building block, (S)-2-aminobutanoic acid can be used to create chiral auxiliaries. A chiral auxiliary is a molecular fragment that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, after which it is cleaved and ideally recovered.

The Schöllkopf Bis-Lactim Ether Method

A classic and powerful application is in the Schöllkopf method for the asymmetric synthesis of novel α-amino acids.[8] In this methodology, (S)-2-aminobutanoic acid is used to construct a chiral bis-lactim ether. The ethyl group from the amino acid creates a sterically hindered environment that effectively shields one face of the prochiral glycine unit.

The key steps are:

  • Diketopiperazine Formation: (S)-2-aminobutanoic acid is coupled with glycine to form a dipeptide, which is then cyclized to a 2,5-diketopiperazine.[8]

  • Bis-Lactim Ether Formation: The diketopiperazine is treated with an O-alkylating agent like trimethyloxonium tetrafluoroborate to form the bis-lactim ether.[8]

  • Diastereoselective Alkylation: The α-carbon of the glycine unit is deprotonated with a strong base (e.g., n-BuLi) to form a nucleophilic carbanion. The chiral auxiliary directs the subsequent alkylation by an electrophile (R-X) to occur from the less sterically hindered face, resulting in high diastereoselectivity.[8]

  • Hydrolysis and Product Isolation: Mild acidic hydrolysis cleaves the bis-lactim ether, releasing the newly synthesized, enantiomerically enriched α-amino acid (as its methyl ester) and the chiral auxiliary (as its methyl ester), which can potentially be recovered.[8]

G cluster_stage1 Stage 1: Auxiliary Synthesis cluster_stage2 Stage 2: Stereoselective Alkylation cluster_stage3 Stage 3: Cleavage & Isolation A (S)-2-Aminobutanoic Acid + Glycine B cyclo-[(S)-Abu-Gly] (Diketopiperazine) A->B Coupling & Cyclization C Chiral Bis-Lactim Ether B->C Me₃O⁺BF₄⁻ D Deprotonation (n-BuLi) C->D E Alkylation with Electrophile (R-X) D->E F Alkylated Intermediate (High Diastereoselectivity) E->F G Mild Acidic Hydrolysis F->G H New (S)-α-Amino Acid (Enantiomerically Enriched) G->H I Recovered Auxiliary (Methyl (S)-2-aminobutyrate) G->I

The Schöllkopf Method Workflow.

Experimental Protocols

The following protocols are illustrative examples derived from established methodologies. Researchers should always conduct their own risk assessments and optimizations.

Protocol 1: Esterification to Methyl (S)-2-aminobutyrate hydrochloride

This procedure describes the conversion of the amino acid to its methyl ester, a common intermediate.[9]

  • Setup: Suspend this compound (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2-2.0 eq) dropwise to the stirred suspension. Causality: The slow addition at low temperature is crucial to control the exothermic reaction and the evolution of HCl and SO₂ gas.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Allow the solution to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the desired methyl (S)-2-aminobutyrate hydrochloride and can be used in the next step without further purification.[9]

Protocol 2: Diastereoselective Alkylation via Schöllkopf Method (General)

This protocol outlines the core alkylation step.[8] All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).

  • Setup: Dissolve the bis-lactim ether (1.0 eq) in anhydrous THF in a flame-dried, multi-necked flask.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C. Causality: Low temperature is essential to prevent side reactions and ensure the kinetic stability of the lithiated intermediate.

  • Alkylation: Add a solution of the desired electrophile (e.g., benzyl bromide, 1.1 eq) in anhydrous THF dropwise to the anion solution at -78 °C.

  • Quenching: After stirring for several hours at low temperature (monitor by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to isolate the alkylated bis-lactim ether.

Conclusion

This compound is a powerful and economically significant tool in the arsenal of the synthetic chemist. Its utility as both a direct chiral building block for important pharmaceuticals and as a precursor to a robust chiral auxiliary for the asymmetric synthesis of novel amino acids underscores its versatility. The methodologies described in this guide highlight the precision and control that can be achieved by leveraging this simple yet elegant chiral molecule. As the demand for enantiomerically pure compounds continues to grow, the applications for this compound in drug discovery and development are set to expand even further.

References

  • Title: Preparation of (s)
  • Title: Production of (S)-2-aminobutyric acid and (S)
  • Title: Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae Source: PMC - NIH URL:[Link]
  • Title: A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ Source: The Royal Society of Chemistry URL:[Link]
  • Title: this compound Source: PubChem - NIH URL:[Link]
  • Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: MDPI URL:[Link]
  • Title: Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae Source: Microbial Cell Factories URL:[Link]
  • Title: Showing Compound L-2-Aminobutanoic acid (FDB012537) Source: FooDB URL:[Link]
  • Title: Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystalliz
  • Source: Google Patents (CN103012190A)
  • Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: MDPI URL:[Link]

Sources

(s)-2-Aminobutanoic acid hydrochloride as a building block in organic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-2-Aminobutanoic Acid Hydrochloride: A Chiral Building Block in Modern Organic Chemistry

Introduction: The Strategic Value of a Non-Proteinogenic Amino Acid

(S)-2-Aminobutanoic acid, also known as L-homoalanine, is a non-proteinogenic α-amino acid that has emerged as a pivotal chiral building block in synthetic organic chemistry.[1] Supplied typically as its more stable and soluble hydrochloride salt, this compound provides a synthetically versatile scaffold featuring a defined stereocenter at the α-carbon. This enantiomeric purity is of paramount importance in the pharmaceutical industry, where the three-dimensional arrangement of atoms dictates a molecule's biological activity and pharmacological profile.[1] Its application extends from the synthesis of complex peptides to its role as a crucial precursor for several key active pharmaceutical ingredients (APIs), including the anti-epileptic drugs levetiracetam and brivaracetam, and the anti-tuberculosis agent ethambutol.[1][2] This guide offers a technical overview of its properties, applications, and core synthetic transformations, providing researchers and drug development professionals with a practical framework for its effective utilization.

Physicochemical Properties and Handling

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in the laboratory.

Data Summary:

PropertyValueSource(s)
Chemical Name (2S)-2-Aminobutanoic acid hydrochloride[2][3]
Synonyms L-2-Aminobutyric acid hydrochloride, L-homoalanine HCl[3][4]
CAS Number 5959-29-5[4][5]
Molecular Formula C₄H₁₀ClNO₂[3][4]
Molecular Weight 139.58 g/mol [3][4]
Appearance Solid[5]
Solubility Slightly soluble in DMSO, Methanol, and Water[5]
Storage Store at room temperature in an inert atmosphere[5]

Safety and Handling: (S)-2-Aminobutanoic acid and its hydrochloride salt are classified as irritants.[6]

  • Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE) : Standard laboratory PPE is required, including protective gloves, chemical safety goggles or glasses, and a lab coat.[6][7] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid breathing dust.[6]

  • Incompatibilities : Avoid contact with strong oxidizing agents.[6][7]

  • First Aid : In case of skin contact, wash thoroughly with soap and water.[6] For eye contact, rinse immediately and thoroughly with water for at least 15 minutes.[6][7] If inhaled, move the person to fresh air.[6] In case of ingestion, do not induce vomiting and seek medical attention.[6]

Core Applications in Pharmaceutical Synthesis

The defined stereochemistry of this compound makes it an invaluable starting material for enantiomerically pure pharmaceuticals. The chirality at the α-carbon is directly incorporated into the final drug structure, a critical factor for therapeutic efficacy.

  • Levetiracetam and Brivaracetam : (S)-2-Aminobutanoic acid is a key intermediate in the synthesis of the anti-epileptic drug Levetiracetam.[8][9] The synthetic pathway typically involves converting the carboxylic acid to an amide, forming (S)-2-aminobutyramide, which is a direct precursor to the final API.[8][9] The (S)-configuration is essential for the drug's neurological activity.

  • Ethambutol : The chiral alcohol (S)-2-aminobutanol, derived from the reduction of (S)-2-aminobutanoic acid, is a building block for the anti-tuberculosis drug (S,S)-ethambutol.[1] The biological activity of ethambutol is highly stereospecific; the (S,S)-diastereomer is significantly more potent (by about 500 times) than the (R,R)-diastereomer and exhibits lower toxicity.[1] Using an enantiopure starting material like (S)-2-aminobutanoic acid is therefore crucial for an efficient and safe synthesis.[1]

Key Synthetic Transformations & Methodologies

As an amino acid, the synthetic utility of this compound is centered on the selective manipulation of its two primary functional groups: the amine and the carboxylic acid. The hydrochloride salt form means the amine is protonated, requiring neutralization or protection before it can act as a nucleophile.

Workflow for Amide Synthesis from (S)-2-Aminobutanoic Acid HCl

G A (S)-2-Aminobutanoic Acid HCl (Starting Material) B Esterification (e.g., SOCl2, MeOH) A->B C Methyl (S)-2-aminobutanoate HCl (Ester Intermediate) B->C D Ammonolysis (e.g., aq. NH3) C->D E (S)-2-Aminobutyramide (Amide Intermediate for Levetiracetam) D->E

Caption: A common synthetic route to (S)-2-aminobutyramide.

Esterification of the Carboxylic Acid

To facilitate subsequent reactions, particularly amide coupling, the carboxylic acid is often converted to a more reactive ester. The Fischer-Speier esterification is a classic and effective method.

Causality Behind the Protocol:

  • Methanol (MeOH) : Serves as both the solvent and the reactant to form the methyl ester.

  • Thionyl Chloride (SOCl₂) : This is a crucial reagent that reacts with methanol in situ to generate anhydrous HCl gas and methyl sulfite. The HCl protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[10][11] This avoids the need to directly handle HCl gas and ensures anhydrous conditions, which are necessary to drive the equilibrium towards the ester product.[11]

  • Reflux : Heating the reaction provides the necessary activation energy to overcome the reaction barrier, significantly increasing the reaction rate.[10]

Detailed Protocol: Synthesis of Methyl (S)-2-aminobutanoate hydrochloride [10]

  • Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend (S)-2-aminobutanoic acid (1 equivalent) in methanol (approx. 3-5 mL per gram of amino acid). Cool the suspension in an ice bath (0 °C).

  • Reagent Addition : Slowly add thionyl chloride (1.2 to 1.5 equivalents) dropwise to the stirring suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Reaction : After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup : Allow the reaction mixture to cool to room temperature. Remove the solvent (methanol) and any excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Isolation : The resulting crude oil or solid is methyl (S)-2-aminobutanoate hydrochloride, which is often of sufficient purity to be used directly in the next step without further purification.[10][12]

Amide Bond Formation (Peptide Coupling)

The formation of an amide bond is one of the most common and critical reactions in medicinal chemistry.[13] This involves coupling the carboxylic acid (or its activated form) with a primary or secondary amine. While acyl chlorides can be used, modern coupling reagents offer milder conditions and are more tolerant of other functional groups.[14]

Mechanism of EDC/HOBt Mediated Amide Coupling

G cluster_0 Activation cluster_1 Coupling A Carboxylic Acid (R-COOH) C O-Acylisourea Intermediate (Highly Reactive) A->C + B EDC B->C + E HOBt Active Ester (More Stable) C->E + HOBt - EDC Byproduct D HOBt G Amide Product (R-CO-NH-R') E->G + Amine - HOBt F Amine (R'-NH2)

Caption: Simplified mechanism of EDC/HOBt-mediated amide bond formation.

Causality Behind the Protocol:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : This is a water-soluble carbodiimide that acts as the primary activating agent.[14] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14][15]

  • HOBt (Hydroxybenzotriazole) : The O-acylisourea intermediate can be prone to side reactions and racemization. HOBt acts as an additive that traps this intermediate to form a more stable HOBt active ester.[15] This active ester is still highly reactive towards amines but is less likely to racemize.

  • Base (e.g., DIPEA, Et₃N) : A non-nucleophilic organic base is required to deprotonate the hydrochloride salt of the amine starting material, freeing the neutral amine to act as a nucleophile. It also neutralizes the HCl generated during the reaction, driving the equilibrium forward.[14][15]

  • Solvent (e.g., DMF, DCM) : An aprotic solvent is used to dissolve the reactants without interfering in the reaction.

General Protocol: Amide Coupling with (S)-2-Aminobutanoic Acid

  • Setup : To a solution of (S)-2-aminobutanoic acid (1 equivalent) in an anhydrous aprotic solvent like DMF or DCM, add HOBt (1.1 equivalents) and EDC (1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Activation : Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the HOBt active ester.

  • Amine Addition : In a separate flask, dissolve the desired amine (1 equivalent) and a non-nucleophilic base such as DIPEA or triethylamine (2-3 equivalents) in the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 8-16 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.

  • Workup : Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via column chromatography on silica gel to obtain the desired amide.

Conclusion

This compound is more than a simple amino acid; it is a strategic chiral precursor that enables the efficient and stereocontrolled synthesis of complex, high-value molecules. Its utility is firmly established in the production of several life-saving drugs, where the molecule's inherent chirality is directly translated into therapeutic function. A solid understanding of its properties and the causal factors behind its key synthetic transformations—esterification and amide coupling—allows chemists to leverage this building block to its full potential, accelerating research and development in medicinal chemistry and beyond.

References

  • Synquest Labs. (2S)-2-Aminobutanoic acid Safety Data Sheet. URL: https://www.synquestlabs.com/product/4157-1-X4
  • ChemScene. This compound Product Page. URL: https://www.chemscene.com/products/S-2-Aminobutanoic-acid-hydrochloride-CS-0044026.html
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15556546, this compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/15556546
  • ChemicalBook. 5959-29-5(L-2-Aminobutyric acid hydrochloride) Product Description. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB8364049_EN.htm
  • Apollo Scientific. 1492-24-6 Cas No. | (2S)-2-Aminobutanoic acid. URL: https://www.apolloscientific.co.uk/cas-no/1492-24-6
  • Fisher Scientific. L(+)-2-Aminobutyric acid Safety Data Sheet. URL: https://www.fishersci.com/store/msds?partNumber=AC215380050&productDescription=L%28%2B%29-2-AMINOBUTYRIC+ACID+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en
  • Sigma-Aldrich. Gamma-aminobutyric acid Safety Data Sheet. URL: https://www.sigmaaldrich.com/US/en/product/sigma/a2129
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71313169, (S)-methyl 2-aminobutanoate hydrochloride. URL: https://pubchem.ncbi.nlm.nih.gov/compound/71313169
  • Fisher Scientific. D-(-)-2-Aminobutyric acid Safety Data Sheet. URL: https://www.fishersci.com/store/msds?partNumber=L14096&productDescription=D-%28-%29-2-Aminobutyric+acid%2C+99%25&vendorId=VN00033897&countryCode=US&language=en
  • BioCat GmbH. This compound Product Page. URL: https://www.
  • Google Patents. (WO2010019469A2) Preparation of (s)-2-aminobutyric acid. URL: https://patents.google.
  • Guterl, J. K., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Biotechnology for Biofuels, 10(1), 77. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5363297/
  • Pharmaffiliates. This compound Product Page. URL: https://www.pharmaffiliates.com/en/reference-standards/levetiracetam/s-2-aminobutanoic-acid-hydrochloride
  • Simson Pharma Limited. This compound Product Page. URL: https://www.simsonpharma.com/product/s-2-aminobutanoic-acid-hydrochloride
  • Google Patents. (CN102898324A) Method for preparing (S)-2-aminobutanamide hydrochloride. URL: https://patents.google.
  • Royal Society of Chemistry. (2019). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. URL: https://www.rsc.
  • Penning, T. D., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Synthetic Communications, 39(16), 2828-2835. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2754973/
  • Google Patents. (CN105646265A) Method for synthesizing (S)-2-aminobutanamide. URL: https://patents.google.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. URL: https://www.hepatochem.com/amide-coupling-in-medicinal-chemistry/
  • Fisher Scientific. Amide Synthesis. URL: https://www.fishersci.co.uk/gb/en/technical-support/organic-synthesis-tools/amide-synthesis.html
  • Google Patents. (US20050192460A1) Process for preparing amino acid esters and their acid addition salts. URL: https://patents.google.
  • ResearchGate. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. URL: https://www.researchgate.net/publication/315664326_Production_of_S-2-aminobutyric_acid_and_S-2-aminobutanol_in_Saccharomyces_cerevisiae
  • Sigma-Aldrich. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/1492-24-6
  • Pharmaffiliates Analytics & Synthetics (P) Ltd. This compound Impurity. URL: https://www.pharmaffiliates.com/en/cas-5959-29-5-1492-24-6freebase-s-2-aminobutanoic-acid-hydrochloride-impurity
  • Oxford Academic. (2007). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1319-1321. URL: https://academic.oup.com/bbb/article/71/5/1319/5950854

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of Levetiracetam from (S)-2-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Levetiracetam, marketed under the brand name Keppra®, is a second-generation antiepileptic drug (AED) widely used in the treatment of partial-onset seizures, myoclonic seizures, and primary generalized tonic-clonic seizures.[1] Chemically, it is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide.[1] The pharmacological activity of levetiracetam is highly stereospecific, residing almost exclusively in the (S)-enantiomer. Its primary mechanism of action involves binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[1]

Given the stereospecificity of its biological activity, the enantioselective synthesis of levetiracetam is of paramount importance in pharmaceutical manufacturing. Utilizing a chiral pool approach, starting from an enantiomerically pure precursor, is a common and effective strategy to ensure the final product has the correct stereochemistry. (S)-2-Aminobutanoic acid, a non-proteinogenic α-amino acid, serves as an excellent chiral building block for this purpose.[2]

This application note provides a detailed, research-grade protocol for the synthesis of levetiracetam starting from (S)-2-aminobutanoic acid hydrochloride. The described pathway involves a three-step sequence: esterification of the starting amino acid, amidation to form the key intermediate (S)-2-aminobutanamide, and a subsequent acylation followed by intramolecular cyclization to yield the final active pharmaceutical ingredient (API).

Synthesis Overview

The synthetic strategy is designed to preserve the stereochemical integrity of the chiral center in (S)-2-aminobutanoic acid throughout the reaction sequence. The overall workflow can be summarized in three principal stages:

  • Stage 1: Esterification. this compound is converted to its corresponding methyl ester. This step is crucial as it protects the carboxylic acid functionality, preventing it from participating in side reactions during the subsequent amidation step. The use of thionyl chloride in methanol is a classic and efficient method for this transformation.[3]

  • Stage 2: Amidation. The methyl ester is then converted to (S)-2-aminobutanamide hydrochloride via ammonolysis. This creates the primary amide moiety required for the final structure of levetiracetam.[3]

  • Stage 3: Acylation and Cyclization. The key intermediate, (S)-2-aminobutanamide, is acylated with 4-chlorobutyryl chloride. The resulting chloro-amide intermediate undergoes an intramolecular nucleophilic substitution (cyclization) under basic conditions to form the pyrrolidinone ring, yielding levetiracetam.[3]

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Stage 1: Esterification cluster_1 Stage 2: Amidation cluster_2 Stage 3: Acylation & Cyclization A (S)-2-Aminobutanoic Acid HCl B (S)-2-Aminobutanoic Acid Methyl Ester HCl A->B SOCl2, MeOH C (S)-2-Aminobutanamide HCl B->C NH3, MeOH D (S)-N-[1-(Aminocarbonyl)propyl] -4-chlorobutanamide C->D 4-Chlorobutyryl Chloride, K2CO3, Acetonitrile E Levetiracetam D->E KOH, CH2Cl2, TBAB (catalyst)

Caption: High-level workflow for the synthesis of Levetiracetam.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
This compound≥99% enantiomeric puritySigma-AldrichStarting material
Thionyl chloride (SOCl₂)Reagent Grade, ≥99%Sigma-AldrichUse in a fume hood
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific
Ammonia (NH₃) gasAnhydrous, ≥99.99%Airgas
4-Chlorobutyryl chloride98%Alfa AesarCorrosive, handle with care
Potassium carbonate (K₂CO₃)Anhydrous, PowderJ.T. Baker
Acetonitrile (MeCN)Anhydrous, ≥99.8%EMD Millipore
Potassium hydroxide (KOH)Pellets, ≥85%Sigma-Aldrich
Methylene chloride (CH₂Cl₂)ACS Grade, ≥99.5%VWR
Tetrabutylammonium bromide (TBAB)99%Sigma-AldrichPhase-transfer catalyst
Ethyl acetate (EtOAc)ACS Grade, ≥99.5%Fisher ScientificFor recrystallization
AcetoneACS Grade, ≥99.5%VWRFor purification
TolueneACS Grade, ≥99.5%Sigma-Aldrich
Hydrochloric acid (HCl)Concentrated, 37%VWR
Deionized WaterIn-house
Equipment
  • Three-neck round-bottom flasks (500 mL, 1 L)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Gas inlet tube

  • Thermometer

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • pH meter or pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • Melting point apparatus

  • Polarimeter

  • NMR Spectrometer, FT-IR Spectrometer, HPLC system

Detailed Synthetic Protocol

Safety Precaution: This synthesis involves corrosive, volatile, and toxic chemicals. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Stage 1: Synthesis of (S)-2-Aminobutanoic Acid Methyl Ester Hydrochloride

Rationale: This esterification protects the carboxylic acid. Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The HCl protonates the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.

  • Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize excess HCl and SO₂).

  • Reaction:

    • Add this compound (139.5 g, 1.0 mol) to anhydrous methanol (400 mL) in the flask.

    • Cool the resulting suspension to 0-5°C using an ice bath.

    • Slowly add thionyl chloride (82 mL, 1.1 mol) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C.[4]

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 20°C).

    • Stir the reaction mixture for 12-15 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol and HCl.

    • The resulting white solid is crude (S)-2-aminobutanoic acid methyl ester hydrochloride.

    • Dry the solid in a vacuum oven at 40-50°C.

    • Expected Yield: ~150 g (98%).

Stage 2: Synthesis of (S)-2-Aminobutanamide Hydrochloride

Rationale: This is a nucleophilic acyl substitution where ammonia displaces the methoxy group of the ester to form the more stable amide. The reaction is typically carried out under pressure or in a saturated solution to ensure a high concentration of ammonia.

  • Setup: Use a pressure-rated glass reactor or a sealed flask capable of withstanding moderate pressure.

  • Reaction:

    • Dissolve the crude (S)-2-aminobutanoic acid methyl ester hydrochloride (153.5 g, 1.0 mol) in anhydrous methanol (500 mL) in the reactor.

    • Cool the solution to 0-5°C.

    • Bubble anhydrous ammonia gas through the solution until it is saturated.

    • Seal the reactor and allow it to stir at room temperature for 24-48 hours.

    • The reaction progress can be monitored by the disappearance of the starting ester (TLC or GC).

  • Work-up and Isolation:

    • Cool the reactor back to 0-5°C before carefully venting the excess ammonia in the fume hood.

    • Concentrate the mixture under reduced pressure to remove methanol and dissolved ammonia.

    • The resulting solid is triturated with acetone or diisopropyl ether to precipitate the product.[3]

    • Filter the white solid, wash with cold acetone, and dry under vacuum.

    • Expected Yield: ~125 g (90%).

Stage 3: Synthesis of Levetiracetam

Rationale: This stage involves two key transformations. First, an N-acylation where the amino group of (S)-2-aminobutanamide attacks the highly electrophilic acyl chloride (4-chlorobutyryl chloride). Second, an intramolecular Williamson ether-like synthesis (cyclization), where the amide nitrogen, deprotonated by a strong base (KOH), acts as a nucleophile, displacing the chloride on the other end of the molecule to form the five-membered pyrrolidinone ring. A phase-transfer catalyst (TBAB) is used to facilitate the transport of the hydroxide ion from the aqueous/solid phase to the organic phase where the reaction occurs.[3]

  • Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Acylation:

    • Suspend (S)-2-aminobutanamide hydrochloride (138.5 g, 1.0 mol) and anhydrous potassium carbonate (276 g, 2.0 mol) in anhydrous acetonitrile (500 mL).

    • Cool the suspension to 0-5°C.

    • Add a solution of 4-chlorobutyryl chloride (141 g, 1.0 mol) in acetonitrile (100 mL) dropwise over 1-2 hours, maintaining the temperature below 10°C.

    • Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

    • Filter off the inorganic salts and wash them with acetonitrile.

    • The filtrate contains the intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide. This is typically used directly in the next step without isolation.[3]

  • Cyclization:

    • Transfer the filtrate to a new flask. Add methylene chloride (500 mL), powdered potassium hydroxide (112 g, 2.0 mol), and tetrabutylammonium bromide (TBAB) (3.2 g, 0.01 mol).

    • Stir the mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC for the disappearance of the intermediate.

  • Work-up and Purification:

    • Filter the reaction mixture to remove inorganic salts.

    • Wash the filtrate with water (2 x 200 mL) and then with brine (1 x 200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude levetiracetam as an oily or solid residue.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate or acetone.[3]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Filter the white crystalline product, wash with a small amount of cold ethyl acetate, and dry in a vacuum oven at 50°C.

    • Expected Yield: ~120 g (70% over two steps).

Characterization and Quality Control

The identity and purity of the final product must be confirmed through rigorous analytical testing.

TestSpecificationRationale
Appearance White to off-white crystalline powderConfirms physical form
Melting Point 116-118 °CIndicator of purity
Specific Optical Rotation [α]²⁵_D = -91° to -93° (c=1, CHCl₃)Confirms correct enantiomer and enantiomeric purity
¹H NMR Conforms to structureConfirms chemical structure
¹³C NMR Conforms to structureConfirms chemical structure
FT-IR Characteristic peaks for C=O (amide, lactam), N-HConfirms functional groups
HPLC Purity ≥99.5%Quantifies purity and detects impurities
Enantiomeric Purity (Chiral HPLC) ≥99.8% (S)-enantiomerConfirms absence of the inactive (R)-enantiomer

Reaction Mechanism: Acylation and Cyclization

The final and most critical step in the synthesis is the formation of the pyrrolidinone ring. This transformation is a tandem acylation-cyclization reaction.

Caption: Mechanism of the final acylation and cyclization steps. (Note: Actual chemical structure images would replace placeholders in a real document).

  • N-Acylation: The primary amine of (S)-2-aminobutanamide acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobutyryl chloride. The chloride ion is eliminated, forming the linear chloro-amide intermediate.

  • Intramolecular Cyclization: In the presence of a strong base like potassium hydroxide, the proton on the secondary amide nitrogen is abstracted, creating a highly nucleophilic amide anion. This anion then attacks the carbon atom bearing the chlorine in an intramolecular Sɴ2 reaction, displacing the chloride ion and forming the stable five-membered pyrrolidinone ring of levetiracetam.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Stage 1 Incomplete reaction; moisture in methanol.Ensure anhydrous conditions. Increase reaction time or temperature slightly.
Low yield in Stage 2 Insufficient ammonia; leak in the reactor.Ensure the reactor is properly sealed. Re-saturate the solution with ammonia and extend the reaction time.
Formation of byproducts in Stage 3 Reaction temperature too high; base too concentrated.Maintain strict temperature control during acylation. Use powdered KOH and vigorous stirring for the cyclization.
Low enantiomeric purity Racemization of the starting material or intermediates.Avoid harsh basic or acidic conditions and high temperatures for prolonged periods. Check the purity of the starting (S)-2-aminobutanoic acid.
Difficulty in crystallization Product is oily; presence of impurities.Purify the crude product by column chromatography before crystallization. Try different solvent systems (e.g., toluene, isopropanol/water).

Conclusion

This application note details a robust and scalable three-stage synthesis for the production of the antiepileptic drug levetiracetam from the chiral precursor this compound. The described protocol provides a clear, step-by-step methodology, explains the chemical principles behind each step, and includes guidance for characterization and troubleshooting. By carefully controlling reaction conditions and maintaining anhydrous environments, researchers can achieve high yields and excellent enantiomeric purity, making this a reliable method for laboratory-scale synthesis and process development.

References

  • CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride.
  • Pathy, K. S. Industrial process for preparation of Levetiracetam. myExperiment. [Link]
  • WO2010019469A2 - Preparation of (s)-2-aminobutyric acid.
  • CN101838211A - Processing method for producing intermediate 2-aminobutyric acid of levetiracetam.
  • An asymmetric synthesis of Levetiracetam. Rasayan J. Chem. [Link]
  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. [Link]
  • Method for preparing levetiracetam intermediate 2-aminobutyric acid.
  • The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. ChemAnalyst. [Link]
  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PMC - NIH. [Link]
  • CN105646265A - Method for synthesizing (S)-2-aminobutanamide.
  • WO2006103696A2 - Process for preparing levetiracetam and racemization of (r)- and (s)-2-amino butynamide and the corresponding acid derivatives.
  • L-2-Aminobutanoic acid (FDB012537). FooDB. [Link]
  • Levetiracetam Mechanisms of Action: From Molecules to Systems. PMC - PubMed Central. [Link]

Sources

Application Notes and Protocols for the Incorporation of (S)-2-Aminobutanoic Acid Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced stability, potency, and pharmacokinetic profiles.[1][2][3] (S)-2-Aminobutanoic acid, also known as L-homoalanine or Abu, is a valuable ncAA that provides a simple aliphatic side chain, modulating the hydrophobicity and conformational properties of peptides. This document provides a comprehensive guide for the effective use of its hydrochloride salt, (S)-2-Aminobutanoic acid hydrochloride, in both solid-phase and solution-phase peptide synthesis, detailing protocols, critical considerations, and the underlying chemical principles to ensure successful incorporation.

Introduction: The Role of (S)-2-Aminobutanoic Acid in Peptide Design

Peptides are increasingly recognized as a "Goldilocks" modality in drug development, bridging the gap between small molecules and large biologics.[1] However, native peptides often suffer from poor metabolic stability and bioavailability.[1][3] The strategic inclusion of ncAAs like (S)-2-Aminobutanoic acid is a powerful tool to overcome these limitations.[4][5][6] The ethyl side chain of Abu can influence peptide secondary structure and improve resistance to enzymatic degradation compared to its canonical counterpart, Alanine. Its hydrochloride form is a stable, crystalline solid, making it a convenient starting material for synthesis.[7]

Physicochemical Properties and Handling

This compound is the salt form of the free amino acid. For most peptide synthesis applications, particularly Fmoc-based solid-phase peptide synthesis (SPPS), the Nα-protected derivative (e.g., Fmoc-(S)-Abu-OH) is the required building block. The hydrochloride salt is typically used in solution-phase synthesis or for the in situ preparation of protected derivatives.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Chemical Name (2S)-2-aminobutanoic acid;hydrochloride[7]
Synonyms L-2-Aminobutyric acid hydrochloride, Homoalanine hydrochloride[7]
CAS Number 5959-29-5[7][8]
Molecular Formula C₄H₁₀ClNO₂[7][8]
Molecular Weight 139.58 g/mol [7][8]
Appearance White to off-white solid[9]
Solubility Soluble in water[9]
Storage Store at room temperature[8]

Core Principle: Side Chain Protection is Not Required

A key advantage of (S)-2-Aminobutanoic acid is its simple, unreactive ethyl side chain. Unlike amino acids with functional groups in their side chains (e.g., Lysine, Aspartic Acid, Cysteine), the ethyl group of Abu is chemically inert under standard peptide synthesis conditions.[10][11] Therefore, no side-chain protecting group is necessary, simplifying the synthesis strategy and reducing the number of synthetic steps. This is a fundamental principle in both Fmoc/tBu and Boc/Bzl protection schemes.[11][12]

Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating (S)-2-Aminobutanoic acid is via Fmoc-based SPPS.[13][14] The following protocol outlines the standard cycle for coupling Fmoc-(S)-Abu-OH onto a growing peptide chain attached to a solid support (resin).

Materials and Reagents
  • Fmoc-(S)-Abu-OH

  • Peptide synthesis grade resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl for C-terminal acids)[15]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF[16]

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[17][18]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

Experimental Workflow: Single Coupling Cycle

This protocol assumes a 0.1 mmol scale synthesis.

  • Resin Preparation: Start with the N-terminal Fmoc-deprotected peptide-resin in a suitable reaction vessel. Swell the resin in DMF for at least 30 minutes.[15]

  • Fmoc Deprotection (if necessary):

    • Treat the resin with 20% piperidine in DMF (5-10 mL per gram of resin) for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 7-10 minutes to ensure complete Fmoc removal.[15][16][19]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-(S)-Abu-OH (4 equivalents, 0.4 mmol) and HBTU (3.95 equivalents, 0.395 mmol) in a minimal volume of DMF.

    • Add DIPEA (8 equivalents, 0.8 mmol) to the activation mixture. The solution should change color, indicating activation.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 30-60 minutes. HBTU provides rapid coupling, often complete within this timeframe.[17]

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the test is positive, extend the coupling time or perform a second coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.[20]

    • The peptide-resin is now ready for the next deprotection and coupling cycle.

SPPS_Workflow_Abu start Start: Fmoc-Peptide-Resin deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 2: Coupling (Add solution to resin) wash1->coupling activation Prepare Coupling Solution: Fmoc-Abu-OH + HBTU + DIPEA activation->coupling wash2 Wash (DMF/DCM) coupling->wash2 end_node End: Fmoc-Abu-Peptide-Resin wash2->end_node

Caption: Standard Fmoc-SPPS cycle for incorporating (S)-2-Aminobutanoic acid.

Protocol: Solution-Phase Peptide Synthesis (LPPS)

Solution-phase synthesis is often used for large-scale production or for specific peptide fragments.[21][22][23] Here, this compound can be used, but it must be neutralized in situ.

General Protocol: DIC/HOBt Coupling
  • Reactant Preparation:

    • Dissolve the C-terminally protected amino acid or peptide ester (1 equivalent) in DCM or THF.

    • In a separate flask, dissolve this compound (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in DMF.

    • Add a tertiary base like DIPEA or N-methylmorpholine (NMM) (1.2 equivalents) to neutralize the hydrochloride and the carboxylic acid.

  • Coupling Reaction:

    • Cool the amino component solution to 0°C in an ice bath.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the (S)-2-Aminobutanoic acid solution and stir for 5-10 minutes to pre-activate.

    • Add the activated acid solution to the cooled amino component solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated diisopropylurea (DIU) byproduct.

    • Perform an aqueous work-up to remove excess reagents and HOBt.

    • Purify the resulting peptide by column chromatography or crystallization.

Critical Considerations and Troubleshooting

Choice of Coupling Reagent

While (S)-2-Aminobutanoic acid is not considered highly sterically hindered, the choice of coupling reagent can be critical, especially when it is adjacent to other bulky residues.[24] HBTU is an excellent general-purpose reagent, but others can be employed.[25][26]

Table 2: Comparison of Common Coupling Reagents for Abu Incorporation

Coupling ReagentActivation PrincipleAdvantagesDisadvantages
HBTU/TBTU Forms HOBt active esterFast, efficient, low racemization, by-products are soluble.[27][28]Can act as a guanidinylating agent if pre-activation is too long without the amino acid.
HATU Forms HOAt active esterMore reactive than HBTU, excellent for hindered couplings.[27][29]Higher cost, potential for side reactions if not used correctly.
DIC/HOBt Carbodiimide activationCost-effective, commonly used in both solution and solid phase.[28][30]Can cause dehydration of Asn/Gln side chains; produces insoluble urea byproduct (DCC/DIU).
PyBOP Forms HOBt active esterSimilar to HBTU, efficient and fast.By-product (HMPA) is a suspected carcinogen.
Potential Side Reactions
  • Racemization: Although minimal with urethane-protected amino acids (like Fmoc), racemization can occur, especially with prolonged activation times or excessive base. It is crucial to add the activated amino acid solution to the resin immediately.

  • Incomplete Coupling: If the ninhydrin test remains positive, a double coupling (repeating the coupling step with a fresh solution of activated amino acid) is recommended.

Final Cleavage and Purification

Once the peptide synthesis is complete, the final steps are cleavage from the resin and removal of all side-chain protecting groups, followed by purification.[13][20]

  • Cleavage: A standard cleavage cocktail for Fmoc-synthesized peptides is Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler mixture like TFA/TIS/water (95:2.5:2.5), which is sufficient for peptides containing Abu.[20] The cleavage is typically performed for 2-4 hours at room temperature.

  • Purification: The crude peptide is precipitated with cold diethyl ether, collected, and dried. Purification is almost always necessary and is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[31]

References

  • Amino Acid Derivatives for Peptide Synthesis.APPTec. [Link]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).UCI Department of Chemistry. [Link]
  • Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis.The Royal Society of Chemistry. [Link]
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.Aapptec Peptides. [Link]
  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.APPTec. [Link]
  • Preparation of (s)-2-aminobutyric acid.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?National Institutes of Health (NIH). [Link]
  • This compound.PubChem. [Link]
  • Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Templ
  • 12.5: Peptide Synthesis- Solution-Phase.Chemistry LibreTexts. [Link]
  • Design of peptides with non-canonical amino acids using flow m
  • Guide to Solid Phase Peptide Synthesis.AAPPTEC. [Link]
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ.The Royal Society of Chemistry. [Link]
  • Solid phase peptide synthesis via side chain attachment.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.Luxembourg Bio Technologies. [Link]
  • Coupling and Deprotection Methods in Solution-Phase Peptide Synthesis.Thieme Chemistry. [Link]
  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.ACS Medicinal Chemistry Letters. [Link]
  • Showing Compound L-2-Aminobutanoic acid (FDB012537).FooDB. [Link]
  • HBTU activation for automated Fmoc solid-phase peptide synthesis.PubMed. [Link]
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications.National Institutes of Health (NIH). [Link]
  • Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems.Frontiers. [Link]
  • N-Terminal Deprotection - Fmoc removal.Aapptec Peptides. [Link]
  • Methods and protocols of modern solid phase peptide synthesis.Springer. [Link]
  • Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure.
  • Commonly Used Coupling Reagents in Peptide Synthesis.DilunBio. [Link]
  • HBTU.Wikipedia. [Link]
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Terminology of Antibody Drug for Fmoc Deprotection.GenScript. [Link]
  • In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach.Green Chemistry (RSC Publishing). [Link]

Sources

(S)-2-Aminobutanoic Acid Hydrochloride: A Versatile Reagent in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Aminobutanoic acid hydrochloride, also known as L-2-aminobutyric acid hydrochloride or L-homoalanine hydrochloride, is a non-proteinogenic α-amino acid that is gaining significant attention in the realms of biochemistry, drug discovery, and metabolic research.[1][2][3] As a chiral building block, it is a key intermediate in the synthesis of several pharmaceuticals, including the anti-epileptic drug Levetiracetam.[4][5] Beyond its synthetic utility, its structural similarity to proteinogenic amino acids such as L-alanine and L-threonine allows it to interact with biological systems in unique ways, making it a valuable tool for researchers.

This comprehensive guide provides detailed application notes and protocols for utilizing this compound as a reagent in a variety of biochemical assays. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Physicochemical Properties and Handling

This compound is a white crystalline solid with a molecular weight of 139.58 g/mol .[1] It is soluble in water, and its hydrochloride form enhances stability in aqueous solutions compared to the free base.[6] For experimental use, it is crucial to prepare fresh solutions and store them appropriately to minimize degradation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₁₀ClNO₂[1]
Molecular Weight 139.58 g/mol [1]
CAS Number 5959-29-5[1]
Synonyms L-2-Aminobutyric acid hydrochloride, L-Homoalanine HCl[1]
Storage Temperature -20°C[4]

Solution Preparation and Stability:

For most biochemical assays, this compound can be dissolved in high-purity water or a suitable biological buffer (e.g., PBS, HEPES). It is recommended to prepare solutions fresh for each experiment to avoid potential degradation.[6] If storage is necessary, aliquots can be stored at -20°C for short periods.

Application 1: Enzyme Kinetics and Inhibition Studies

The structural analogy of (S)-2-aminobutanoic acid to natural amino acids makes it an interesting candidate for studying enzyme kinetics, particularly as a potential substrate or inhibitor.

Protocol 1: Competitive Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of this compound against a target enzyme, using a known substrate. The principle of competitive inhibition lies in the inhibitor competing with the substrate for the enzyme's active site.[7][8][9][10]

Scientific Rationale: By measuring the rate of the enzymatic reaction in the presence and absence of (S)-2-aminobutanoic acid, we can determine if it acts as a competitive inhibitor. A competitive inhibitor will increase the apparent Michaelis constant (Km) of the substrate without affecting the maximum reaction velocity (Vmax).[7]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare stock solutions: - Enzyme - Substrate - (S)-2-Aminobutanoic acid HCl P2 Determine optimal enzyme and substrate concentrations P1->P2 A1 Set up reaction mixtures with varying substrate and inhibitor concentrations P2->A1 A2 Initiate reaction by adding enzyme A1->A2 A3 Monitor product formation over time (e.g., spectrophotometrically) A2->A3 D1 Calculate initial reaction velocities (V₀) A3->D1 D2 Plot V₀ vs. [Substrate] for each inhibitor concentration D1->D2 D3 Generate Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) D2->D3 D4 Determine Km and Vmax values D3->D4

Figure 1: Workflow for a competitive enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 100 mM) in the appropriate assay buffer.

    • Prepare stock solutions of the enzyme and its known substrate in the same buffer.

  • Assay Setup:

    • In a 96-well plate or individual microcentrifuge tubes, prepare a series of reactions with a fixed concentration of the enzyme.

    • Vary the concentration of the substrate across a range that brackets its known Km value.

    • For each substrate concentration, set up parallel reactions with different concentrations of this compound (including a zero-inhibitor control). A typical starting range for the inhibitor could be from 0 to 10 times the substrate's Km.

    • Ensure the final volume in all wells/tubes is the same by adding assay buffer.

  • Reaction Initiation and Monitoring:

    • Pre-incubate the plate/tubes at the optimal temperature for the enzyme.

    • Initiate the reactions by adding the enzyme to each well/tube.

    • Immediately begin monitoring the formation of the product over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each reaction from the linear portion of the progress curve.

    • Plot V₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

    • For a more precise determination of kinetic parameters, create a Lineweaver-Burk plot (1/V₀ versus 1/[Substrate]). In the case of competitive inhibition, the lines will intersect on the y-axis.[7]

    • From the Lineweaver-Burk plot, determine the apparent Km and Vmax for each inhibitor concentration.

Table 2: Example Data Interpretation for Competitive Inhibition

Inhibitor ConcentrationApparent KₘVₘₐₓ
0 µM10 µM100 µmol/min
5 µM15 µM100 µmol/min
10 µM20 µM100 µmol/min

Application 2: Cell-Based Metabolic and Transport Assays

(S)-2-Aminobutanoic acid can be used to investigate cellular metabolism and amino acid transport processes. Its uptake and subsequent metabolic fate can provide insights into the function of specific transporters and metabolic pathways.

Protocol 2: Cellular Uptake Assay Using a Labeled Analog

This protocol describes a method to measure the uptake of (S)-2-aminobutanoic acid into cultured cells. While this protocol is written for a radiolabeled analog, it can be adapted for fluorescently labeled or mass spectrometry-based detection methods.[4][6]

Scientific Rationale: By incubating cells with a labeled form of (S)-2-aminobutanoic acid, the rate of its transport across the cell membrane can be quantified. This allows for the characterization of the transporters involved and the investigation of factors that may modulate this uptake.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Quantification C1 Seed cells in a multi-well plate C2 Allow cells to adhere and grow to desired confluency C1->C2 A1 Wash cells with uptake buffer C2->A1 A2 Incubate cells with labeled (S)-2-aminobutanoic acid for varying time points A1->A2 A3 Stop uptake by washing with ice-cold buffer A2->A3 Q1 Lyse cells A3->Q1 Q2 Measure the amount of labeled compound (e.g., scintillation counting) Q1->Q2 Q3 Normalize uptake to protein concentration Q2->Q3

Figure 2: Workflow for a cellular uptake assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed the cells of interest (e.g., cancer cell line, primary neurons) in a suitable multi-well plate (e.g., 24-well plate) and culture until they reach the desired confluency.

  • Uptake Experiment:

    • Aspirate the culture medium and wash the cells twice with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Add the uptake buffer containing the labeled (S)-2-aminobutanoic acid (and unlabeled compound to achieve the desired final concentration) to each well. Include wells with a known inhibitor of amino acid transport as a negative control.

    • Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine the initial rate of uptake.

  • Stopping the Uptake:

    • To stop the transport, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold uptake buffer.

  • Quantification:

    • Lyse the cells in each well using a suitable lysis buffer (e.g., RIPA buffer).

    • Transfer the lysate to scintillation vials (for radiolabeled compounds) or prepare for analysis by other methods.

    • Measure the amount of labeled (S)-2-aminobutanoic acid in each sample.

    • In parallel wells, determine the total protein concentration using a standard protein assay (e.g., BCA assay) for normalization.

  • Data Analysis:

    • Express the uptake as nmol of (S)-2-aminobutanoic acid per mg of protein.

    • Plot the uptake over time to determine the initial linear rate of transport.

Application 3: Investigating Cellular Signaling Pathways

Amino acids are known to regulate key cellular signaling pathways, such as the mTOR pathway, which is a central regulator of cell growth and metabolism.[11][12][13][14] (S)-2-Aminobutanoic acid can be used to probe the response of these pathways to a non-proteinogenic amino acid.

Protocol 3: Analysis of mTORC1 Signaling Activation

This protocol outlines a method to assess the effect of (S)-2-aminobutanoic acid on the activation of the mTORC1 signaling pathway by monitoring the phosphorylation of its downstream targets.

Scientific Rationale: The activation of mTORC1 leads to the phosphorylation of several downstream effectors, including p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[11] By treating cells with (S)-2-aminobutanoic acid and analyzing the phosphorylation status of these proteins via Western blotting, we can determine its impact on mTORC1 activity.

Signaling Pathway:

G ABA (S)-2-Aminobutanoic acid Transporter Amino Acid Transporter ABA->Transporter mTORC1 mTORC1 Transporter->mTORC1 Activates S6K p70 S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Phospho_S6K p-p70 S6K (Thr389) S6K->Phospho_S6K Phospho_4EBP1 p-4E-BP1 (Thr37/46) FourEBP1->Phospho_4EBP1 CellGrowth Cell Growth & Proliferation Phospho_S6K->CellGrowth ProteinSynthesis Protein Synthesis Phospho_4EBP1->ProteinSynthesis

Figure 3: Simplified mTORC1 signaling pathway activated by amino acids.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Starve the cells of amino acids for a defined period (e.g., 1-2 hours) by incubating them in an amino acid-free medium.

    • Treat the cells with varying concentrations of this compound for different durations (e.g., 15, 30, 60 minutes). Include a positive control (e.g., a complete amino acid mixture or leucine) and a negative control (amino acid-free medium).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of S6K (e.g., p-S6K Thr389) and 4E-BP1 (e.g., p-4E-BP1 Thr37/46).

    • Also, probe for the total levels of S6K and 4E-BP1, as well as a loading control (e.g., GAPDH or β-actin), to ensure equal protein loading.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein levels to the total protein levels to determine the relative phosphorylation status.

    • Compare the phosphorylation levels in the treated samples to the controls to assess the effect of (S)-2-aminobutanoic acid on mTORC1 signaling.

Conclusion

This compound is a multifaceted reagent with broad applications in biochemical research. The protocols detailed in this guide provide a solid foundation for investigating its role in enzyme kinetics, cellular metabolism, and signaling pathways. As with any experimental system, optimization of the provided protocols for specific cell types, enzymes, and experimental conditions is encouraged to ensure the generation of high-quality, reliable data. The unique properties of this non-proteinogenic amino acid will undoubtedly continue to facilitate new discoveries in the life sciences.

References

  • BenchChem. (n.d.). Stability of (S)-Methyl 2-aminobutanoate hydrochloride in different solvents.
  • BenchChem. (n.d.). The Emerging Role of DL-2-Aminobutanoic Acid (H-DL-Abu-OH) in Drug Discovery: A Technical.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15556546, this compound.
  • LGC Standards. (n.d.). This compound.
  • United States Biological. (n.d.). S-2-Aminobutanoic Acid Hydrochloride CAS 5959-29-5.
  • Shen, L., & Karner, C. M. (2021). Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. Methods in Molecular Biology, 2230, 449–456. [Link]
  • Doindo Molecular Technologies. (n.d.). Amino Acid Uptake Assay Kit.
  • ResearchGate. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.
  • Yajima, T., Aizawa, Y., Nishida, M., Sakaguchi, Y., & Shiraiwa, T. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338–1341. [Link]
  • Jewell, J. L., & Guan, K. L. (2013). Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism. The Journal of biological chemistry, 288(48), 34589–34599. [Link]
  • Sasaki, T., Takayama, S., & Tohda, H. (2023). Protocol for detecting threonine deaminase activity in fission yeast cell lysates. STAR protocols, 4(4), 102659. [Link]
  • Google Patents. (n.d.). Preparation of (s)-2-aminobutyric acid.
  • Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell, 168(6), 960–976. [Link]
  • Sigma-Aldrich. (n.d.). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization.
  • Valli, M., Tatto, N. E., & Nielsen, J. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial cell factories, 16(1), 60. [Link]
  • Khan Academy. (n.d.). Competitive inhibition.
  • ResearchGate. (n.d.). Pathway from (S)-2-aminobutyric acid to (S)-2-aminobutanol.
  • Walsh Medical Media. (n.d.). Investigating Enzyme Kinetics and their Applications in Biotechnology.
  • Tato, I., & Bartolomé, A. (2010). Amino Acids Activate Mammalian Target of Rapamycin Complex 2 (mTORC2) via PI3K/Akt Signaling. The Journal of biological chemistry, 285(34), 26075–26083. [Link]
  • Frederick National Laboratory for Cancer Research. (n.d.). Cancer Metabolism: Methods and Protocols.
  • Purdue University. (n.d.). Threonine deaminase: A structure-function study.
  • Frontiers. (n.d.). Targeting cancer-specific metabolic pathways for developing novel cancer therapeutics.
  • MDPI. (n.d.). mTOR Signaling Pathway and Gut Microbiota in Various Disorders: Mechanisms and Potential Drugs in Pharmacotherapy.
  • M-CSA. (n.d.). Threonine ammonia-lyase (biosynthetic).
  • YouTube. (2015). Competitive inhibition | Energy and enzymes | Biology | Khan Academy.
  • YouTube. (2023). Biochemistry: Enzyme Inhibition (Competitive, Noncompetitive, Uncompetitive w/ Km & Vmax Lineweaver).
  • Wikipedia. (n.d.). Threonine ammonia-lyase.
  • Chemistry LibreTexts. (2025). Enzyme Inhibition.

Sources

Quantitative Analysis of (s)-2-Aminobutanoic Acid Hydrochloride: Advanced Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

(s)-2-Aminobutanoic acid is a critical chiral intermediate in the synthesis of several key pharmaceuticals. Its enantiomeric purity and precise quantification are paramount for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the robust analytical methods for the quantification of (s)-2-Aminobutanoic acid hydrochloride. We delve into the core principles of chiral separations and derivatization, offering detailed, step-by-step protocols for three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The causality behind experimental choices, method validation parameters, and data interpretation are discussed to provide a holistic framework for researchers and quality control analysts in the pharmaceutical industry.

Introduction: The Significance of (s)-2-Aminobutanoic Acid

(s)-2-Aminobutanoic acid, also known as L-homoalanine, is a non-proteinogenic α-amino acid.[1] Its structural importance lies in its role as a chiral precursor for the synthesis of enantiomerically pure pharmaceuticals, including the antiepileptic drugs levetiracetam and brivaracetam, and the antituberculosis agent ethambutol.[1] In pharmaceutical manufacturing, the stereochemistry of a molecule is critical; the incorrect enantiomer can be inactive or, in some cases, cause significant adverse effects. Therefore, the ability to accurately quantify the desired (s)-enantiomer and control for the presence of its (r)-enantiomer is a non-negotiable aspect of quality control.

The analytical quantification of this compound presents two primary challenges:

  • Chirality: The (s)- and (r)-enantiomers are chemically identical in an achiral environment, necessitating specialized chiral separation techniques to distinguish and quantify them individually.

  • Lack of a Strong Chromophore: Like most amino acids, it does not possess a suitable chromophore for sensitive detection using standard UV-Vis spectrophotometry at wavelengths above 220 nm.[2]

This guide addresses these challenges by providing detailed methodologies that incorporate either chiral separation environments or derivatization strategies to ensure sensitive, specific, and accurate quantification. The methods described herein are grounded in established analytical principles and validated according to international regulatory standards.

Core Principles for Robust Quantification

The Imperative of Chiral Separation

Enantiomers possess identical physical properties except for their interaction with plane-polarized light and other chiral molecules. To separate them chromatographically or electrophoretically, a chiral environment must be introduced. This is typically achieved in one of two ways:

  • Direct Methods: Employing a chiral stationary phase (CSP) in HPLC/GC or a chiral selector in the background electrolyte for CE. The enantiomers form transient, diastereomeric complexes with the chiral selector, which have different energies of interaction, leading to different retention or migration times.[3]

  • Indirect Methods: Derivatizing the enantiomeric mixture with an optically pure chiral reagent. This reaction forms two diastereomers which, unlike enantiomers, have different physical properties and can be separated on a standard, achiral stationary phase.[3][4]

The Necessity of Derivatization for Detection

To overcome the low intrinsic UV absorbance of amino acids, a chemical derivatization step is often essential prior to analysis.[2][5] The goal is to attach a tag to the amino acid's primary amine group that imparts desirable properties for detection and/or separation.

  • For HPLC: Reagents like o-Phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or Dansyl chloride are used to create highly fluorescent or UV-absorbent derivatives, dramatically increasing detection sensitivity.[2][6]

  • For GC: Derivatization is required to increase the volatility and thermal stability of the polar amino acid.[7][8] This is commonly achieved through silylation, which replaces active hydrogens on the amino and carboxyl groups with nonpolar groups like trimethylsilyl (TMS).[8][9]

Method 1: Chiral HPLC with Pre-column Derivatization and Fluorescence Detection

This method is a gold standard for amino acid analysis, offering high sensitivity and robust separation. We describe an indirect chiral separation method where the analyte is derivatized with o-Phthalaldehyde (OPA) and a chiral thiol to form fluorescent, diastereomeric isoindole derivatives, which are then separated on a standard achiral C18 column.

Principle of Causality:

  • Reagent Choice (OPA/Chiral Thiol): OPA reacts rapidly with primary amines (like the one in 2-aminobutanoic acid) in the presence of a thiol to form a highly fluorescent derivative.[2] Using a chiral thiol, such as N-acetyl-L-cysteine (NAC), results in the formation of two diastereomers from the racemic mixture, enabling separation on a standard reversed-phase column. This approach is often more cost-effective and versatile than using a dedicated chiral column.

  • Column Choice (C18): A high-quality reversed-phase C18 column provides excellent separation efficiency for the relatively nonpolar derivatives formed.

  • Detector Choice (Fluorescence): Fluorescence detection (FLD) offers significantly higher sensitivity and selectivity compared to UV detection for these derivatives, allowing for the quantification of trace-level impurities.

Experimental Protocol: HPLC-FLD Method

1. Reagent and Standard Preparation:

  • Mobile Phase A: 25 mM Sodium Phosphate buffer with 5% Tetrahydrofuran (THF), pH adjusted to 7.2.

  • Mobile Phase B: Methanol.

  • Diluent: 0.1 M Hydrochloric Acid (HCl).

  • (s)-2-Aminobutanoic Acid HCl Stock Standard (1 mg/mL): Accurately weigh and dissolve 10 mg of (s)-2-Aminobutanoic Acid HCl standard in 10.0 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard with diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Derivatization Reagent:

    • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of water and adjust pH with 10 M NaOH.

    • OPA Solution: Dissolve 50 mg of o-Phthalaldehyde in 1.25 mL of methanol.

    • Chiral Thiol Solution: Dissolve 50 mg of N-acetyl-L-cysteine (NAC) in 5 mL of borate buffer.

    • Working Reagent: Mix the OPA solution with 11.25 mL of borate buffer and the 5 mL of NAC solution. This reagent is light-sensitive and should be prepared fresh daily.

2. Sample Preparation and Derivatization:

  • Accurately weigh the sample to be analyzed and dissolve in the diluent to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • For automated derivatization (preferred for reproducibility), use the autosampler's pre-column derivatization program:

    • Inject 5 µL of the derivatization reagent into the sample vial containing 1 µL of the standard or sample.

    • Mix for 1 minute.

    • Inject 5 µL of the reaction mixture onto the HPLC system.

3. HPLC-FLD Conditions:

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Fluorescence Detector Excitation: 340 nm, Emission: 450 nm
Gradient Program 0-2 min (10% B), 2-15 min (10-50% B), 15-16 min (50-10% B), 16-20 min (10% B)

4. Data Analysis:

  • Identify the peaks corresponding to the (s)- and (r)-enantiomer derivatives based on the retention time of the pure (s)-standard.

  • Construct a linear regression curve from the peak areas of the calibration standards.

  • Quantify the amount of (s)-2-Aminobutanoic acid HCl in the sample using the calibration curve.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases & Deriv. Reagent A1 Automated Derivatization (OPA/NAC) P1->A1 P2 Prepare Standards & Samples P2->A1 A2 HPLC Separation (C18 Column) A1->A2 A3 Fluorescence Detection (Ex:340/Em:450 nm) A2->A3 D1 Peak Integration & Identification A3->D1 D2 Calibration Curve Construction D1->D2 D3 Quantification D2->D3

Caption: Workflow for quantification via HPLC with pre-column derivatization.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional selectivity and is a powerful tool for structural confirmation. This method requires derivatization to make the amino acid volatile and a chiral column for enantiomeric separation.

Principle of Causality:

  • Derivatization Choice (Silylation): Silylation with reagents like N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) is highly effective.[10] It converts the polar -COOH and -NH2 groups into their nonpolar and thermally stable tert-butyldimethylsilyl (TBDMS) derivatives, which are ideal for GC analysis.[7]

  • Column Choice (Chiral): A chiral GC capillary column (e.g., a cyclodextrin-based phase like Chirasil-Val) is mandatory for the direct separation of the derivatized enantiomers.

  • Detector Choice (Mass Spectrometry): MS detection is superior for this application. It provides unambiguous identification based on the mass-to-charge ratio (m/z) and characteristic fragmentation patterns of the derivative, eliminating potential interference from matrix components. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.[11]

Experimental Protocol: GC-MS Method

1. Reagent and Standard Preparation:

  • Derivatization Reagent: MTBSTFA with 1% TBDMSCl.

  • Solvent: Acetonitrile (anhydrous).

  • (s)-2-Aminobutanoic Acid HCl Stock Standard (1 mg/mL): Prepare as in the HPLC method, using anhydrous methanol as the diluent.

  • Calibration Standards: Prepare standards from 5 µg/mL to 150 µg/mL in anhydrous methanol.

2. Sample Preparation and Derivatization:

  • Pipette 100 µL of each standard or sample solution into a 2 mL GC vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 50 °C. It is critical to remove all water and HCl.

  • Add 100 µL of acetonitrile and 100 µL of MTBSTFA to the dried residue.

  • Cap the vial tightly and heat at 100 °C for 2 hours in an oven or heating block.

  • Cool the vial to room temperature before analysis.

3. GC-MS Conditions:

ParameterCondition
GC Column Chiral Capillary Column (e.g., Chirasil-Val, 25 m x 0.25 mm)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Splitless mode, 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 200 °C at 5 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Electron Ionization (EI) at 70 eV, 230 °C
MS Mode Scan (m/z 50-500) for identification or SIM for quantification

4. Data Analysis:

  • Identify the peaks for the derivatized (s)- and (r)-enantiomers.

  • Confirm identity by comparing the acquired mass spectrum with a reference library or by examining characteristic fragment ions.

  • For quantification, create a calibration curve by plotting the peak area of the target ion against concentration.

  • Calculate the concentration in the unknown sample.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Standards & Samples P2 Evaporate to Dryness (Nitrogen Stream) P1->P2 A1 Derivatization (MTBSTFA, 100°C) P2->A1 A2 GC Separation (Chiral Column) A1->A2 A3 Mass Spectrometry Detection (EI) A2->A3 D1 Peak Identification (Retention Time & Mass Spec) A3->D1 D2 Calibration & Quantification (SIM or Total Ion Current) D1->D2 D3 Report Result D2->D3

Caption: Workflow for quantification via GC-MS with silylation derivatization.

Method Validation Summary

Any analytical method intended for quality control in a pharmaceutical setting must be validated to ensure it is fit for purpose. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13] The key performance characteristics are summarized below.

Diagram: Interrelation of Method Validation Parameters

Validation_Parameters Core Fit for Purpose Specificity Specificity Core->Specificity Accuracy Accuracy Core->Accuracy Precision Precision Core->Precision Linearity Linearity Core->Linearity Robustness Robustness Core->Robustness Limit LOD / LOQ Specificity->Limit Precision->Accuracy Range Range Linearity->Range

Caption: Core parameters demonstrating an analytical method is fit for purpose.

The following table presents typical, expected performance data for the described methods. Actual results must be established in the user's laboratory.

Table 1: Typical Method Performance Characteristics

ParameterHPLC-FLD MethodGC-MS MethodAcceptance Criteria (Typical)[14][15]
Specificity Demonstrated by baseline resolution of enantiomers (>1.5) and from matrix components.Demonstrated by chromatographic resolution and unique mass spectra.Method is selective for the analyte.
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Range 1 - 100 µg/mL5 - 150 µg/mLTypically 80-120% of the test concentration.
LOD (Limit of Detection) ~0.1 µg/mL~0.5 µg/mLSignal-to-Noise ratio ≥ 3
LOQ (Limit of Quantitation) ~0.5 µg/mL~2.0 µg/mLSignal-to-Noise ratio ≥ 10
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0% for API assay.
Precision (% RSD) < 1.5%< 2.0%≤ 2.0%

Conclusion

The accurate quantification of this compound is a critical task in pharmaceutical development and manufacturing. This application note has detailed robust and reliable methods using HPLC-FLD and GC-MS.

  • The HPLC-FLD method with chiral derivatization is highly sensitive, reproducible, and well-suited for routine quality control environments.

  • The GC-MS method offers unparalleled specificity and is an excellent choice for confirmation and for complex sample matrices where interference is a concern.

A third powerful technique, Capillary Electrophoresis (CE) , offers advantages of high separation efficiency and extremely low sample consumption, making it ideal for rare or expensive materials.[3] Chiral separations in CE are typically achieved by adding a chiral selector, such as a cyclodextrin, to the running buffer.[16][17]

The choice of method depends on the specific application, available instrumentation, and the required level of sensitivity and selectivity. All methods must be properly validated according to ICH guidelines to ensure data integrity and regulatory compliance.[18]

References

  • Smits, S., Nijkamp, K., van der Werf, M. J., & de Bont, J. A. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. [Link]
  • Google Patents. (2010). Preparation of (s)-2-aminobutyric acid. WO2010019469A2.
  • FooDB. (2019). Showing Compound L-2-Aminobutanoic acid (FDB012537). FooDB. [Link]
  • Hirose, T., et al. (2022). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analytical Methods, 14(1), 59-67. [Link]
  • Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Ilarslan, H. I., & Tuncel, A. (2011). Recent progress in capillary electrophoretic analysis of amino acid enantiomers.
  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Agilent. [Link]
  • Zhang, N., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1071-1088. [Link]
  • Das, J., & Eftaxias, A. (2018). Enantiomeric Recognition and Separation by Chiral Nanoparticles.
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
  • Tsikas, D., et al. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 11(10), 665. [Link]
  • CD ComputaBio. (n.d.).
  • Johnson, M. B., & Stockton, A. M. (2017). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 89(1), 805-812. [Link]
  • AMSbiopharma. (2025).
  • MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry. MtoZ Biolabs. [Link]
  • Bhushan, R. (2007). Chiral Separation of Amino Acid Enantiomers.
  • ResearchGate. (n.d.). A typical GC/MS profile for the analysis of an amino acid standard...
  • D'Orazio, G., & Fanali, S. (2018). Analytical methods for D-amino acids. DAAIR center. [Link]
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
  • Lab Manager Magazine. (2025).
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 196-204. [Link]
  • Ramautar, R., et al. (2014). CE-MS for the Analysis of Amino Acids. Methods in molecular biology, 1198, 149-158. [Link]

Sources

Application Note: A Systematic Approach to HPLC Method Development for the Chiral Analysis of (S)-2-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a systematic and robust High-Performance Liquid Chromatography (HPLC) method development strategy for the analysis of (S)-2-Aminobutanoic acid hydrochloride. As a chiral amino acid, ensuring enantiomeric purity is critical in pharmaceutical development. This document provides researchers, scientists, and drug development professionals with a detailed framework, from initial analyte characterization and methodology selection to full method validation, adhering to stringent scientific and regulatory standards. We explore multiple chromatographic approaches, including direct chiral separation, derivatization, and hydrophilic interaction liquid chromatography (HILIC), explaining the causality behind each experimental choice. All protocols are designed as self-validating systems, grounded in authoritative references from international regulatory bodies.

Introduction: The Significance of (S)-2-Aminobutanoic Acid

(S)-2-Aminobutanoic acid, also known as L-2-aminobutyric acid, is a non-proteinogenic α-amino acid.[1][2] Its enantiomeric purity is of paramount importance in the pharmaceutical industry, where it may serve as a key chiral building block or starting material in the synthesis of active pharmaceutical ingredients (APIs). The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting therapeutic effects while the other may be inactive or, in some cases, toxic. Consequently, a reliable, accurate, and precise analytical method is required to quantify (S)-2-Aminobutanoic acid and control its enantiomeric counterpart, (R)-2-Aminobutanoic acid.

This compound is the salt form, often used to improve the compound's stability and solubility.[3][4][5] The molecule is highly polar and lacks a strong chromophore, presenting unique challenges for separation and detection by conventional reversed-phase HPLC with UV detection.[6][7][8] This application note addresses these challenges by providing a logical, science-driven workflow for developing a fit-for-purpose HPLC method.

Analyte Physicochemical Properties:

Property Value Source
Chemical Name (2S)-2-aminobutanoic acid hydrochloride [3]
CAS Number 5959-29-5 [4][5]
Molecular Formula C₄H₁₀ClNO₂ [3][4]
Molecular Weight 139.58 g/mol [3][4]
Structure CCN·HCl [3][5]

| Key Features | Chiral center, primary amine, carboxylic acid, high polarity |[1][6][7] |

Strategic Roadmap for Method Development

A successful HPLC method development process is systematic, not arbitrary. The workflow should begin with a clear understanding of the analytical objectives and the analyte's properties, leading to a logical selection of chromatographic mode, stationary phase, mobile phase, and detector.

MethodDevelopmentWorkflow A Define Analytical Goal (Purity, Enantiomeric Excess) B Analyte Characterization (Polarity, pKa, UV/FL) A->B informs C Select Chromatographic Mode (Chiral, HILIC, RP-IPC) B->C dictates D Screen Stationary Phases (e.g., CHIROBIOTIC T, BEH Amide) C->D narrows E Optimize Mobile Phase (Organic %, pH, Buffer) D->E requires F Optimize Detection (Wavelength, MS Parameters) E->F impacts G Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) F->G enables H Final Method Protocol G->H confirms OptimizationLogic Start Initial Separation Data Res_Check Resolution > 2.0? Start->Res_Check Ret_Check Retention Time Optimal? Res_Check->Ret_Check Yes Adjust_Organic Adjust Organic Modifier % Res_Check->Adjust_Organic No Shape_Check Peak Shape Good? Ret_Check->Shape_Check Yes Adjust_Flow Adjust Flow Rate / Temperature Ret_Check->Adjust_Flow No Adjust_pH Adjust Mobile Phase pH / Buffer Shape_Check->Adjust_pH No Final Optimized Method Shape_Check->Final Yes Adjust_Organic->Res_Check Adjust_pH->Shape_Check Adjust_Flow->Ret_Check

Sources

Introduction: L-2-Aminobutyric Acid - A Versatile Tool in Cellular Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

L-2-Aminobutyric acid (L-2-ABA), also known as L-homoalanine, is a non-proteinogenic α-amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code for protein synthesis.[1] Structurally, it is an analog of L-alanine featuring an ethyl side chain. While not a building block of proteins, L-2-ABA is a biologically active molecule that participates in key metabolic pathways and has emerged as a valuable compound in diverse cell culture applications. Its utility stems from its involvement in regulating crucial cellular processes such as inflammation and oxidative stress management.[2]

Synthesized from L-threonine, L-2-ABA serves as an important chiral precursor and intermediate in the pharmaceutical industry for the synthesis of drugs like the antiepileptic levetiracetam and the antimycobacterial agent ethambutol.[1][2][3] In the context of cell culture, its applications are more direct, offering researchers a tool to modulate specific cellular functions, investigate disease mechanisms, and improve specialized culture systems. This guide provides a detailed overview of its primary applications, the scientific rationale behind them, and comprehensive protocols for its use in the laboratory.

Core Applications & Mechanisms of Action

The utility of L-2-Aminobutyric acid in cell culture is centered on its ability to influence distinct physiological pathways. Understanding these mechanisms is key to designing robust experiments.

Modulation of Inflammatory Responses

A primary application of L-2-ABA is in the study and control of inflammation in in vitro models. It has been shown to exert potent anti-inflammatory effects, particularly in immune cells like macrophages.

  • Mechanism of Action: L-2-ABA can inhibit the production of nitric oxide (NO), a key signaling and pro-inflammatory molecule, in macrophages stimulated with lipopolysaccharide (LPS).[2] By reducing excessive NO production, L-2-ABA helps to dampen the inflammatory cascade. This makes it an invaluable tool for creating and studying cell culture models of inflammatory diseases such as sepsis or inflammatory bowel disease (IBD).[2]

Regulation of Glutathione (GSH) Biosynthesis and Oxidative Stress

L-2-ABA plays a role in the γ-glutamyl cycle, a metabolic pathway responsible for the synthesis and degradation of glutathione (GSH). GSH is the most abundant endogenous antioxidant in mammalian cells, crucial for detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis.

  • Mechanism of Action: By participating in the γ-glutamyl cycle, L-2-ABA can influence the availability of precursors for GSH synthesis. This allows researchers to study the cellular response to oxidative stress. Modulating GSH levels is fundamental in research areas such as neurodegenerative diseases, cancer biology, and toxicology, where oxidative damage is a key pathological feature.

Supplementation in Specialized Cell Culture Media

The unique properties of L-2-ABA have led to its inclusion in specialized media formulations designed for sensitive and specific cell types.

  • Proven Application: A notable example is its use as a supplement in the in vitro maturation (IVM) medium for oocytes and embryos. Its inclusion in formulations like the NCSU 23 medium suggests it provides metabolic support that enhances developmental competence. This highlights its potential in the fields of developmental biology and assisted reproductive technologies.

Biomarker and Metabolomics Research

Clinical and translational studies have identified L-2-ABA as a potential biomarker for various conditions.

  • Clinical Relevance: Altered serum levels of L-2-ABA have been observed in patients with COVID-19 and head and neck cancer, with higher levels correlating with increased survival rates.[2] It is also under investigation as a potential biomarker for the early diagnosis of autoimmune diseases like Systemic Lupus Erythematosus (SLE).

  • In Vitro Application: This clinical significance provides a strong rationale for its use in cell culture-based metabolomics. L-2-ABA can be used as a reference standard or a test compound to investigate the metabolic dysregulation associated with these diseases in vitro, helping to elucidate underlying mechanisms.

Physicochemical and Handling Information

Proper handling and preparation are critical for reproducible results.

PropertyValueSource(s)
CAS Number 1492-24-6[2][4]
Molecular Formula C₄H₉NO₂[2][5]
Molecular Weight 103.12 g/mol [5][6]
Appearance White crystalline powder[4]
Solubility Soluble in water (e.g., 50 mg/mL) and acetic acid. Slightly soluble in ethanol.[7]
Storage Store at room temperature in a dry, sealed container, protected from light.[4]

Preparation of Sterile Stock Solution (100 mM):

  • Weigh 103.12 mg of L-2-Aminobutyric acid powder.

  • Dissolve in 10 mL of sterile, cell culture-grade water or phosphate-buffered saline (PBS).

  • Ensure complete dissolution. The solution should be clear and colorless.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Experimental Protocols

The following protocols provide step-by-step methodologies for key applications of L-2-ABA.

Protocol 1: Investigating the Anti-inflammatory Effects of L-2-ABA on Macrophages

Objective: To quantify the effect of L-2-ABA on nitric oxide (NO) production in a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)

  • L-2-ABA sterile stock solution (100 mM)

  • LPS from E. coli (1 mg/mL stock)

  • Griess Reagent Kit for nitrite determination

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • L-2-ABA Pre-treatment: Prepare working concentrations of L-2-ABA (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM) in complete DMEM from the 100 mM stock. Remove the old media from the cells and add 100 µL of the L-2-ABA-containing media or vehicle control (media only) to the appropriate wells.

    • Rationale: Pre-treatment allows the cells to uptake L-2-ABA and modulate relevant pathways before the inflammatory challenge.

  • Incubation: Incubate the plate for 2 hours at 37°C, 5% CO₂.

  • LPS Stimulation: Prepare an LPS working solution to achieve a final concentration of 1 µg/mL. Add the appropriate volume of LPS to all wells except the negative control wells.

  • Final Incubation: Incubate the plate for a further 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement: After incubation, carefully collect 50 µL of the cell culture supernatant from each well. Quantify the nitrite concentration using a Griess Reagent Kit according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (typically 540 nm). Calculate the nitrite concentration based on a standard curve. Compare the results from L-2-ABA treated groups to the LPS-only positive control.

Experimental Workflow Diagram:

G cluster_setup Day 1: Setup cluster_treatment Day 2: Treatment & Analysis seed Seed RAW 264.7 cells (5x10^4 cells/well) incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 pretreat Pre-treat with L-2-ABA (0.1, 0.5, 1, 2 mM) incubate1->pretreat incubate2 Incubate for 2h pretreat->incubate2 stimulate Stimulate with LPS (1 µg/mL) incubate2->stimulate incubate3 Incubate for 24h stimulate->incubate3 collect Collect Supernatant incubate3->collect griess Perform Griess Assay (Measure Nitrite) collect->griess

Caption: Workflow for assessing the anti-inflammatory effect of L-2-ABA.

Protocol 2: Modulation of Intracellular Glutathione (GSH) Levels

Objective: To determine if L-2-ABA treatment alters the baseline intracellular GSH concentration in a selected cell line (e.g., HepG2 human liver cells).

Materials:

  • HepG2 cell line

  • Complete EMEM (with 10% FBS, 1% Penicillin-Streptomycin)

  • L-2-ABA sterile stock solution (100 mM)

  • Commercial GSH Assay Kit (e.g., Ellman's reagent-based)

  • 6-well cell culture plates

  • Cell scraper and lysis buffer (provided with kit)

Methodology:

  • Cell Seeding: Seed HepG2 cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the assay (e.g., 5 x 10⁵ cells per well). Incubate for 24-48 hours.

  • Treatment: Prepare working concentrations of L-2-ABA (e.g., 0.5 mM, 1 mM, 5 mM) in complete EMEM. Replace the media in the wells with the treatment or vehicle control media.

    • Controls: Include an untreated control. To validate the assay, a positive control for GSH depletion (e.g., buthionine sulfoximine, BSO) can be used.

  • Incubation: Incubate the cells with L-2-ABA for a defined period (e.g., 24, 48, or 72 hours) to allow for metabolic changes to occur.

  • Cell Lysis: At the end of the incubation period, wash the cells twice with ice-cold PBS. Lyse the cells directly in the wells using the lysis buffer provided with the GSH assay kit. Scrape the cells and collect the lysate.

  • GSH Quantification: Centrifuge the lysate to pellet cell debris. Use the resulting supernatant to quantify the total GSH concentration according to the assay kit manufacturer's protocol. This typically involves measuring absorbance changes over time.

  • Protein Normalization: Use a portion of the cell lysate to perform a protein quantification assay (e.g., BCA or Bradford assay).

  • Data Analysis: Normalize the GSH concentration to the total protein content for each sample (e.g., nmol GSH / mg protein). Compare the treated groups to the vehicle control.

Conceptual Pathway Diagram:

G L2ABA L-2-Aminobutyric Acid Cycle γ-Glutamyl Cycle L2ABA->Cycle influences Precursors GSH Precursors (e.g., Cysteine) Cycle->Precursors regulates GSH_Synth GSH Synthesis Precursors->GSH_Synth GSH Glutathione (GSH) GSH_Synth->GSH Neutral Neutralization GSH->Neutral ROS Reactive Oxygen Species (ROS) ROS->Neutral

Caption: L-2-ABA's influence on the Glutathione (GSH) synthesis pathway.

Conclusion and Future Perspectives

L-2-Aminobutyric acid is more than a simple chemical intermediate; it is a potent modulator of fundamental cellular processes. Its demonstrated ability to curb inflammation and influence the critical antioxidant glutathione system makes it a highly relevant tool for modern cell biology and drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore its potential in models of inflammation, oxidative stress, and specialized cell development. As metabolomics continues to uncover its role in human health and disease, the applications of L-2-ABA in cell culture are poised to expand, offering new avenues to understand and manipulate cellular function.

References

  • Pronk, J. T., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Biotechnology for Biofuels, 10(1), 79.
  • Viablife Biotech. (n.d.). What are the main applications of L-2 aminobutyric acid?
  • ResearchGate. (n.d.). L-2-Aminobutyric acid is bio-synthesized from the bulk chemical L-threonine.
  • PubChem. (n.d.). (-)-2-Aminobutyric acid.

Sources

Application Notes and Protocols: Investigating (S)-2-Aminobutanoic Acid Hydrochloride in Nonribosomal Peptide Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nonribosomal peptides (NRPs) represent a cornerstone of natural product pharmaceuticals, exhibiting a vast array of biological activities, including antibiotic, immunosuppressive, and anticancer properties.[1][2] Their structural diversity is generated by large, modular mega-enzymes called Nonribosomal Peptide Synthetases (NRPSs), which are not constrained by the genetic code and can incorporate hundreds of non-proteinogenic amino acids (NPAAs).[3][4] This guide provides a comprehensive technical overview and detailed protocols for researchers investigating the incorporation of the NPAA (S)-2-aminobutanoic acid (L-homoalanine), supplied as its stable hydrochloride salt, into NRP scaffolds. We will explore the core enzymatic machinery, methods for predicting and validating substrate specificity, protocols for in vivo incorporation, and analytical techniques for verification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage NPAAs for the discovery and engineering of novel peptide-based therapeutics.[5][6]

Section 1: The Foundational Machinery: Nonribosomal Peptide Synthetases (NRPS)

The biosynthesis of NRPs is an elegant, assembly-line process catalyzed by NRPSs.[7][8] These mega-enzymes are organized into modules, where each module is typically responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain.[9][10] A minimal elongation module consists of three core catalytic domains:

  • Adenylation (A) Domain: This domain acts as the gatekeeper of the entire process.[11] It is responsible for recognizing and selecting a specific amino acid from the intracellular pool and activating it by catalyzing the formation of an aminoacyl-adenylate (aminoacyl-AMP) intermediate, a reaction that consumes one molecule of ATP.[3][7] The specificity of the A-domain is a primary determinant of the final NRP structure.[12]

  • Thiolation (T) Domain: Also known as a Peptidyl Carrier Protein (PCP), this small domain (~80-100 amino acids) is post-translationally modified with a 4'-phosphopantetheine (Ppant) prosthetic group.[7][10] The activated amino acid from the A-domain is covalently tethered as a thioester to the terminal thiol of this flexible Ppant arm, which then shuttles the substrate to other catalytic domains.

  • Condensation (C) Domain: This domain is the master catalyst of peptide bond formation.[13] It facilitates the nucleophilic attack of the amino group of the incoming aminoacyl-S-T domain (the acceptor) onto the thioester carbonyl of the peptidyl-S-T domain from the preceding module (the donor), thereby elongating the peptide chain.[14]

These core domains are often supplemented by auxiliary domains that introduce further chemical diversity, such as Epimerization (E) domains for converting L-amino acids to their D-isomers, Methyltransferase (M) domains for N-methylation, and Thioesterase (TE) domains for terminating synthesis and releasing the final product, often through cyclization.[1][3]

NRPS_Assembly_Line cluster_module1 Initiation Module cluster_module2 Elongation Module cluster_module3 Termination Module cluster_key Domain Key mod1 C A T mod2 C A T mod1:f2->mod2:f0 Peptide Bond Formation mod3 C A T TE mod2:f2->mod3:f0 Peptide Bond Formation key C = Condensation A = Adenylation T = Thiolation (PCP) TE = Thioesterase

Figure 1: General architecture of a multi-modular Nonribosomal Peptide Synthetase (NRPS).

Section 2: Application Note 1: In Silico Prediction of (S)-2-Aminobutanoic Acid Acceptance

Causality: Before committing to resource-intensive cloning and protein expression, in silico methods can provide valuable predictions about whether an A-domain is likely to accept (S)-2-aminobutanoic acid. The substrate specificity of an A-domain is dictated by a "nonribosomal code," which consists of ~8-10 key amino acid residues lining the substrate-binding pocket.[10][15] By comparing the code of an uncharacterized A-domain with those of domains with known specificities, we can infer its preferred substrate. (S)-2-aminobutanoic acid is structurally similar to L-alanine (differing by one methylene group) and L-valine (isosteric but with different branching). Therefore, A-domains specific for small, non-polar aliphatic amino acids are primary candidates for promiscuous acceptance of this substrate.[16]

Protocol 1: Bioinformatic Prediction of A-Domain Substrate Specificity
  • Identify A-Domain Sequences:

    • Locate the putative NRPS gene cluster of interest in your organism's genome.

    • Use tools like antiSMASH or PRISM to identify the boundaries of the A-domains within the NRPS open reading frames.

    • Extract the amino acid sequences of the target A-domains (typically ~550 amino acids).

  • Extract the Specificity-Conferring Code:

    • Align the extracted A-domain sequence with a database of characterized A-domains (e.g., using BLASTp).

    • Identify the key residues that form the binding pocket based on alignments with structurally characterized A-domains like GrsA-PheA.[15] Web tools like the NRPS-PKS predictor can automate this step.

    • The key residues are typically located at specific positions within conserved motifs of the A-domain.

  • Predict Substrate Specificity:

    • Compare the extracted 8-10 amino acid code of your target domain to established codes for various amino acids.

    • Primary Candidate Search: Look for codes closely matching those for Alanine, Valine, or Leucine. For example, a code of D-A-S-N-I-G-T-T-V-K is strongly predictive for Valine, and may show promiscuity for (S)-2-aminobutanoic acid.

    • Structural Homology Modeling (Optional but Recommended):

      • Submit the A-domain sequence to a protein structure prediction server (e.g., SWISS-MODEL, Phyre2) to generate a 3D model.

      • Use molecular visualization software (e.g., PyMOL, Chimera) to inspect the predicted substrate-binding pocket.

      • Perform molecular docking simulations with (S)-2-aminobutanoic acid to assess the energetic favorability of binding compared to the predicted native substrate.[17]

Section 3: Application Note 2: In Vitro Validation of A-Domain Activity

Causality: In silico predictions require empirical validation. The most direct method is to express and purify the candidate A-domain (or a larger C-A or A-T didomain construct) and test its activity with (S)-2-aminobutanoic acid hydrochloride in vitro. The classic assay measures the substrate-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.[18] However, a safer and more convenient continuous spectrophotometric assay is now widely used.[11] This assay couples the production of pyrophosphate (PPi) to the oxidation of a chromogenic substrate, allowing for real-time monitoring of enzyme kinetics.

A_Domain_Mechanism cluster_activation Step 1: Adenylation cluster_thiolation Step 2: Thiolation S2ABA (S)-2-Aminobutanoic acid ADomain1 A-Domain S2ABA->ADomain1 ATP ATP ATP->ADomain1 AMP_AA S-2-ABA-AMP (Activated Intermediate) ADomain1->AMP_AA PPi PPi ADomain1->PPi ADomain2 A-Domain AMP_AA->ADomain2 Thioester S-2-ABA-S-T-Domain ADomain2->Thioester TDomain T-Domain (Holo) TDomain->ADomain2

Figure 2: The two-step catalytic cycle of the Adenylation (A) domain.

Protocol 2: Continuous Spectrophotometric Assay for A-Domain Activity

This protocol is adapted from established methods for monitoring PPi release.[11]

  • Reagents and Buffers:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂.

    • Enzyme Solution: Purified A-domain protein (or C-A, A-T construct) at a stock concentration of 10-50 µM in a suitable storage buffer. Final concentration in the assay will be ~1 µM.[18]

    • Substrate Stock: 100 mM this compound, neutralized to pH 7.5 with NaOH. Prepare a dilution series for kinetic analysis (e.g., 0.05 to 10 mM final concentration).

    • ATP Stock: 100 mM ATP, pH 7.5.

    • Coupling Enzyme Mix (prepare fresh):

      • Inorganic Pyrophosphatase (IPP): 1 U/mL

      • Purine Nucleoside Phosphorylase (PNP): 5 U/mL

      • 7-methylthioguanosine (MESG): 200 µM

      • Prepare in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To each well of a clear, flat-bottom 96-well plate, add:

      • 50 µL of 2x Assay Buffer.

      • 10 µL of Coupling Enzyme Mix.

      • 10 µL of substrate solution ((S)-2-aminobutanoic acid HCl or control amino acid) at various concentrations.

      • 10 µL of purified A-domain enzyme (to a final concentration of 1 µM).

    • Incubate the plate at room temperature for 5 minutes to allow temperature equilibration and degrade any contaminating phosphate.

    • Initiate the reaction by adding 10 µL of ATP solution (to a final concentration of 1-2 mM).

    • Immediately place the plate in a spectrophotometer capable of kinetic reads.

    • Monitor the increase in absorbance at 360 nm (A₃₆₀) every 30 seconds for 15-30 minutes. The conversion of MESG to 7-methylthioguanine by PNP results in this absorbance change.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The extinction coefficient for 7-methylthioguanine under these conditions is approximately 11,000 M⁻¹cm⁻¹.

    • Plot the initial velocities against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the kinetic parameters Kₘ and k꜀ₐₜ.

SubstrateKₘ (mM)k꜀ₐₜ (min⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
Predicted Native Substrate (e.g., L-Val)ValueValueValue
(S)-2-Aminobutanoic AcidValueValueValue
Negative Control (e.g., L-Asp)No ActivityNo ActivityNo Activity
Table 1: Example data table for summarizing A-domain kinetic parameters.

Section 4: Application Note 3: In Vivo Incorporation via Precursor Feeding

Causality: Demonstrating in vitro activity is a critical first step, but the ultimate goal is often to produce a novel peptide in a living organism. Precursor feeding studies involve supplementing the growth medium of an NRP-producing microbial strain with high concentrations of the desired NPAA.[19] If the relevant A-domain is sufficiently promiscuous and the NPAA can be transported into the cell, it may be incorporated into the final peptide product in place of the native amino acid. The hydrochloride salt of (S)-2-aminobutanoic acid is used for its high water solubility, ensuring good bioavailability in aqueous culture media.

Protocol 3: Precursor Feeding of (S)-2-Aminobutanoic Acid to a Microbial Culture
  • Strain and Culture Conditions:

    • Use a known producer strain of a target NRP. Ideally, use a strain where the biosynthesis of the native precursor has been attenuated to reduce competition.

    • Prepare the standard production medium for this strain. Complex media may contain endogenous amino acids that will compete with the fed precursor; defined or minimal media are often preferred if the strain can tolerate them.[20]

  • Precursor Preparation and Feeding:

    • Prepare a sterile, concentrated stock solution of this compound (e.g., 1 M in water or appropriate buffer, pH adjusted to ~7.0).

    • Inoculate a main culture with a pre-culture of the producer strain.

    • Add the this compound stock solution to the main culture at the time of inoculation or at the onset of the stationary phase (when secondary metabolite production typically begins).

    • Final concentrations typically range from 1 to 20 mM. A titration experiment is recommended to find the optimal concentration that maximizes incorporation without causing toxicity.

    • Include a control culture with no added precursor.

  • Fermentation and Product Extraction:

    • Incubate the cultures under standard production conditions (temperature, shaking speed, duration).

    • After the incubation period, harvest the cells and/or supernatant, depending on whether the target NRP is intracellular or secreted.

    • Perform a standard extraction protocol for the target NRP (e.g., solvent extraction with ethyl acetate or methanol, solid-phase extraction).

Section 5: Application Note 4: Analytical Verification of Incorporation

Causality: Following a feeding experiment, it is essential to rigorously prove that (S)-2-aminobutanoic acid has been incorporated into the peptide structure. This is a two-stage process: first, purifying the modified peptide, and second, analyzing its composition. High-Performance Liquid Chromatography (HPLC) is used for purification, and a combination of Mass Spectrometry (MS) and amino acid analysis after hydrolysis confirms the structural change.

Experimental_Workflow cluster_planning Phase 1: Prediction & Validation cluster_production Phase 2: Biosynthesis cluster_analysis Phase 3: Verification insilico In Silico Analysis (Protocol 1) invitro In Vitro A-Domain Assay (Protocol 2) insilico->invitro Candidate Selection invivo In Vivo Feeding Study (Protocol 3) invitro->invivo Validated Enzyme extraction Peptide Extraction & Purification invivo->extraction ms LC-MS Analysis (Mass Shift) extraction->ms hydrolysis Peptide Hydrolysis & AAA (Protocol 4) ms->hydrolysis Confirm Identity

Figure 3: A comprehensive workflow for the incorporation of (S)-2-aminobutanoic acid into an NRP.

Protocol 4: LC-MS and Amino Acid Analysis of Modified Peptides
  • Purification and Mass Analysis:

    • Analyze the crude extract from Protocol 3 using Reverse-Phase HPLC (RP-HPLC) coupled to a mass spectrometer (LC-MS).[21]

    • Look for a new peak in the chromatogram of the fed sample that is absent in the control.

    • The mass of this new peak should correspond to the mass of the native peptide minus the mass of the original amino acid plus the mass of (S)-2-aminobutanoic acid.

      • Mass(L-Alanine) = 89.09 g/mol

      • Mass(L-Valine) = 117.15 g/mol

      • Mass((S)-2-Aminobutanoic acid) = 103.12 g/mol

      • Expected Mass Shift: (Native Peptide - Val + 2-ABA) = -14.03 Da; (Native Peptide - Ala + 2-ABA) = +14.03 Da.

    • Collect the fraction corresponding to the new peak for further analysis.

  • Total Acid Hydrolysis:

    • Dry the purified peptide fraction under vacuum.

    • Add 200-500 µL of 6 M HCl to the dried peptide.

    • Seal the tube under vacuum or flush with nitrogen/argon.

    • Incubate at 110 °C for 24 hours.

    • After incubation, cool the sample, unseal, and evaporate the HCl completely under a stream of nitrogen or using a vacuum concentrator.

  • Amino Acid Analysis (AAA):

    • Re-dissolve the hydrolyzed amino acid mixture in a suitable buffer (e.g., 0.1 M HCl).

    • Derivatize the amino acids using a standard method, such as pre-column derivatization with o-phthalaldehyde (OPA) for primary amines or fluorenylmethyloxycarbonyl chloride (FMOC) for secondary amines.[22]

    • Analyze the derivatized sample by RP-HPLC with fluorescence or UV detection.

    • Run an authenticated standard of (S)-2-aminobutanoic acid to determine its retention time.

    • The presence of a peak in the hydrolyzed sample that co-elutes with the (S)-2-aminobutanoic acid standard confirms its incorporation into the peptide backbone. Quantify by comparing peak areas to a standard curve.

Section 6: Future Perspectives: Engineering NRPS for Enhanced Incorporation

While natural promiscuity can be exploited, it is often inefficient. The true power of NRPS systems lies in their engineerability.[23][24] If a native A-domain shows low acceptance of (S)-2-aminobutanoic acid, its specificity can be altered. By identifying the key residues in the binding pocket (Protocol 1) and performing site-directed mutagenesis, the pocket can be reshaped to better accommodate the novel substrate.[15][25] This rational design approach, coupled with high-throughput screening, opens the door to creating bespoke NRPS assembly lines for the predictable and efficient production of novel peptides containing (S)-2-aminobutanoic acid and other valuable NPAAs.[26][27]

References

  • Walsh, C. T. (2008). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Journal of Biological Chemistry. [Link]
  • Winn, M., Fyans, J. K., Zhuo, Y., & Micklefield, J. (2016). Recent advances in engineering nonribosomal peptide assembly lines. Natural Product Reports, 33(2), 317-347. [Link]
  • Bode, H. B., & Wenzel, S. C. (2020). A Practical Guideline to Engineering Nonribosomal Peptide Synthetases. In Methods in Molecular Biology (pp. 297-325). Humana, New York, NY. [Link]
  • Kries, H. (2023). Biomimetic engineering of nonribosomal peptide synthesis. Biochemical Society Transactions, 51(4), 1521-1532. [Link]
  • Bozhüyük, K. A. J., Watzel, J., Abbood, N., & Bode, H. B. (2022). Engineering of Specific Single-Module Nonribosomal Peptide Synthetases of the RXP Type for the Production of Defined Peptides. ACS Synthetic Biology, 11(1), 317-326. [Link]
  • Hilvert, D., & Kast, P. (n.d.). Megaenzyme Engineering - NRPS. ETH Zurich. [Link]
  • Singh, R., Singh, P., & Lillard, J. W. (2022). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Frontiers in Molecular Biosciences, 9, 1031268. [Link]
  • Li, Z., et al. (2018). Substrate selection of adenylation domains for nonribosomal peptide synthetase (NRPS) in bacillamide C biosynthesis by marine Bacillus atrophaeus C89. Journal of Industrial Microbiology & Biotechnology, 45(7), 573-582. [Link]
  • ResearchGate. (n.d.). Different strategies of non-proteogenic amino acids incorporation to improve the pharmacokinetic properties of peptide drugs. [Link]
  • Kudo, F., & Eguchi, T. (2016). Structural basis of the nonribosomal codes for nonproteinogenic amino acid selective adenylation enzymes in the biosynthesis of natural products. The Journal of Antibiotics, 69(8), 576-586. [Link]
  • Lee, T. V. (2012). Enzymatic characterization of non-ribosomal peptide synthetases condensation domains using an engineered adenylation domain with an enlarged substrate-binding pocket. University of Texas Libraries. [Link]
  • Townsend, C. A., et al. (2014). In Vivo Characterization of Nonribosomal Peptide Synthetases (NRPSs) NocA and NocB in the Biosynthesis of Nocardicin A. PLoS ONE, 9(6), e98793. [Link]
  • Miller, B. R., & Gulick, A. M. (2016). Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay. In Methods in Molecular Biology (pp. 41-55). Humana Press, New York, NY. [Link]
  • Kries, H., Wzorek, M. G., & Hilvert, D. (2010). Engineering the Substrate Specificity of the DhbE Adenylation Domain by Yeast Cell Surface Display. Chemistry & Biology, 17(12), 1323-1331. [Link]
  • ResearchGate. (n.d.). ChemInform Abstract: Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. [Link]
  • Wikipedia. (n.d.). Nonribosomal peptide. [Link]
  • Bozhüyük, K. A. J., Linck, A., Tietze, A., et al. (2019). Modification and de novo design of non-ribosomal peptide synthetases using specific assembly points within condensation domains.
  • Reimer, J. M., et al. (2018). Structures of a non-ribosomal peptide synthetase condensation domain suggest the basis of substrate selectivity.
  • Stachelhaus, T., Mootz, H. D., & Marahiel, M. A. (1999). The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases. Chemistry & Biology, 6(8), 493-505. [Link]
  • Samel, S. A., & Marahiel, M. A. (2009). Structural aspects of non-ribosomal peptide biosynthesis. Molecular BioSystems, 5(6), 543-554. [Link]
  • Luo, L., et al. (2014). Characterization and Engineering of the Adenylation Domain of a NRPS-Like Protein: A Potential Biocatalyst for Aldehyde Generation.
  • Bruner, S. D. (2012). Structure and Noncanonical Chemistry of Nonribosomal Peptide Biosynthetic Machinery. Natural Product Reports, 29(8), 843-853. [Link]
  • Yasumura, J., et al. (2024). Identification of Key Amino Acids in the A Domains of Polymyxin Synthetase Responsible for 2,4-Diaminobutyric Acid Adenylation in Paenibacillus polymyxa NBRC3020 Strain. ACS Chemical Biology. [Link]
  • Wang, Y., et al. (2024). In-Situ Purification of Non-Ribosomal Peptide Synthetases Assembly Line for Structural and Biochemical Studies. International Journal of Molecular Sciences, 26(4), 1750. [Link]
  • Cogan, D. P., et al. (2020). Specificity of Nonribosomal Peptide Synthetases in the Biosynthesis of the Pseudomonas virulence factor. ACS Chemical Biology, 15(5), 1165-1175. [Link]
  • ResearchGate. (n.d.). Functional profiling of adenylation domains in nonribosomal peptide synthetases by competitive activity-based protein profiling. [Link]
  • Wang, C., et al. (2023). Structure, Function and Engineering of the Nonribosomal Peptide Synthetase Condensation Domain. Molecules, 28(15), 5849. [Link]
  • Challis, G. L., Ravel, J., & Townsend, C. A. (2000). The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases. Chemistry & Biology, 7(3), 211-224. [Link]
  • Goering, A. W., et al. (2016). In Vitro Reconstruction of Nonribosomal Peptide Biosynthesis Directly from DNA Using Cell-Free Protein Synthesis. ACS Synthetic Biology, 5(9), 965-972. [Link]
  • Tarry, M. J., et al. (2024). Structural Basis for a Scaffolding Role of the COM Domain in Nonribosomal Peptide Synthetases. bioRxiv. [Link]
  • ResearchGate. (n.d.). A)
  • Leclère, V., et al. (2022). Nonribosomal Peptide Synthesis Definitely Working Out of the Rules. Journal of Fungi, 8(3), 280. [Link]
  • Bernstein, H. C., & Carlson, R. P. (2021). Drawing up a collaborative contract: Amino acid cross-feeding between interspecies bacterial pairs. Biotechnology and Bioengineering, 118(9), 3491-3503. [Link]
  • Watzel, J., et al. (2021).
  • National Center for Biotechnology Information. (n.d.). Precursor-Directed Feeding Assay in S. albus J1074 ΔfscA. [Link]
  • Gorter, D. E., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Biotechnology for Biofuels, 10(1), 73. [Link]
  • Ainala, S. K., et al. (2018). Supplementation with Amino Acid Sources Facilitates Fermentative Growth of Shewanella oneidensis MR-1 in Defined Media. Applied and Environmental Microbiology, 84(14), e00624-18. [Link]
  • Agilent Technologies. (2024). Amino Acid Composition Test of Semaglutide and Liraglutide Using an Agilent 1260 Infinity II Prime Bio LC. [Link]
  • Almac Group. (n.d.).
  • Brückner, A., & Vilcinskas, A. (2023). Nonribosomal Peptide Synthetases in Animals. Journal of Fungi, 9(9), 896. [Link]
  • Marburg University. (n.d.). Unusual Building Blocks and Domain Organization of Non-Ribosomal Peptide Synthetases. [Link]
  • Kleinkauf, H., & von Döhren, H. (1990). Nonribosomal biosynthesis of peptide antibiotics. European Journal of Biochemistry, 192(1), 1-15. [Link]
  • Beaumont, M., et al. (2022). Selective nourishing of gut microbiota with amino acids: A novel prebiotic approach?. Gut Microbes, 14(1), 2138200. [Link]
  • Wang, Y., et al. (2023). Biosynthesis and engineering of the nonribosomal peptides with a C-terminal putrescine.
  • Nishida, T., et al. (2024). Development of a chemical scaffold for inhibiting nonribosomal peptide synthetases in live bacterial cells. Beilstein Journal of Organic Chemistry, 20, 270-277. [Link]
  • National Center for Biotechnology Information. (n.d.). Identification and Detection of a Peptide Biomarker and Its Enantiomer by Nanopore. [Link]
  • National Center for Biotechnology Information. (n.d.).

Sources

Application Notes & Protocols: (s)-2-Aminobutanoic Acid Hydrochloride in Drug Synthesis Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(s)-2-Aminobutanoic acid, a non-proteinogenic α-amino acid, serves as a critical chiral building block in modern pharmaceutical synthesis.[1][2] Its hydrochloride salt is a stable, readily available starting material for constructing complex molecular architectures with precise stereochemical control. The pharmaceutical industry's increasing demand for enantiomerically pure drugs underscores the importance of such chiral intermediates.[3][4][5] This guide provides an in-depth exploration of the applications of (s)-2-Aminobutanoic acid hydrochloride, focusing on its role in the synthesis of key active pharmaceutical ingredients (APIs) and its incorporation into novel peptide therapeutics. Detailed, field-proven protocols for its handling, derivatization, and application in synthetic workflows are presented to aid researchers in drug discovery and development.

Introduction: The Strategic Value of a Chiral Building Block

Chirality is a fundamental principle in drug design, as the stereochemistry of a molecule can dramatically influence its efficacy, safety, and metabolic profile.[5][6] (s)-2-Aminobutanoic acid (also known as L-homoalanine) is a valuable component of the "chiral pool," which consists of readily available, enantiopure molecules used as starting materials for complex syntheses.[1][7] Its utility is prominently demonstrated in the synthesis of several blockbuster drugs. For instance, it is a key precursor for the antiepileptic drugs levetiracetam and brivaracetam, and the anti-tuberculosis agent ethambutol.[1][8]

Beyond its role in small molecule synthesis, (s)-2-Aminobutanoic acid is classified as a non-proteinogenic or unnatural amino acid (NPAA/UAA).[9][10][11] The incorporation of NPAAs into peptide sequences is a powerful strategy in medicinal chemistry to enhance properties such as metabolic stability, potency, and bioavailability, overcoming the limitations of native peptide therapeutics.[9][11][12]

This document serves as a technical guide for researchers, outlining the core properties, applications, and detailed experimental protocols for utilizing this compound in a drug synthesis laboratory.

Physicochemical Properties & Safe Handling

This compound is typically supplied as a stable, crystalline solid. Understanding its properties is essential for proper storage, handling, and use in chemical reactions.

PropertyValueSource
IUPAC Name (2S)-2-aminobutanoic acid;hydrochloride[13][14]
Synonyms L-2-Aminobutyric acid hydrochloride, Homoalanine HCl[13][15]
CAS Number 5959-29-5[13][15][16]
Molecular Formula C₄H₁₀ClNO₂[13][15][16]
Molecular Weight 139.58 g/mol [13][15][16]
Appearance White to beige solid/crystalline powder[17]
Solubility Slightly soluble in water, methanol, and DMSO[16]
Storage Store at room temperature in an inert atmosphere. Keep container tightly closed in a dry, cool, and well-ventilated place.[16][17]
Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[17] Respiratory protection (e.g., a dust mask or self-contained breathing apparatus) is required when dusts are generated.

  • Handling: Avoid dust formation. Do not breathe dust, vapors, or mists. Do not ingest. Wash hands and face thoroughly after handling.[17]

  • First Aid:

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[17]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[17]

    • Inhalation: Remove to fresh air. If necessary, provide artificial respiration or oxygen.[18]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical assistance.[17]

  • Firefighting: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[17] Wear a self-contained breathing apparatus.[17]

Core Applications in Drug Synthesis

Keystone for Chiral APIs: Synthesis of Levetiracetam

(s)-2-Aminobutanoic acid is the foundational chiral precursor for the synthesis of Levetiracetam, an important antiepileptic drug.[1][8] The synthesis leverages the stereocenter of the amino acid to establish the final drug's required (S)-enantiomer configuration. The general synthetic pathway involves the amidation of the carboxylic acid followed by cyclization.

G cluster_0 Synthesis of Levetiracetam A (s)-2-Aminobutanoic acid hydrochloride B Amidation to form (S)-2-aminobutanamide A->B NH₃ / Coupling Agent C Alkylation with 4-chlorobutanoyl chloride B->C Acylation D Intramolecular Cyclization (Base-mediated) C->D e.g., NaH E Levetiracetam ((S)-enantiomer) D->E

Caption: Synthetic pathway from (s)-2-aminobutanoic acid to Levetiracetam.

Modulating Peptide Therapeutics

The incorporation of (s)-2-aminobutanoic acid into peptide chains is a key strategy for enhancing drug-like properties.[9][11] As an analogue of alanine with an extended ethyl side chain, it can influence peptide conformation and stability without introducing bulky or highly reactive functional groups. The process requires standard peptide coupling chemistry, where the amino acid is first N-protected before being activated and coupled to the growing peptide chain.

G cluster_1 Peptide Synthesis Workflow cluster_2 Growing Peptide Chain AA_HCl (s)-2-Aminobutanoic acid hydrochloride AA_Protected N-Protected Amino Acid (e.g., Boc-Abu-OH) AA_HCl->AA_Protected Protection (e.g., Boc₂O) Activation Carboxyl Activation (Coupling Reagent) AA_Protected->Activation e.g., HBTU/DIPEA Coupling Peptide Bond Formation Activation->Coupling Peptide N-Protected Peptide Coupling->Peptide Deprotection N-Terminal Deprotection Peptide->Deprotection e.g., TFA Next_Cycle Next Coupling Cycle or Final Deprotection Deprotection->Next_Cycle Peptide_Chain H₂N-Peptide-Resin/Ester Peptide_Chain->Coupling

Caption: General workflow for incorporating (s)-2-aminobutanoic acid into a peptide.

Experimental Protocols

The following protocols are designed to be representative of common laboratory procedures. Researchers should adapt them based on specific substrates, scales, and available equipment.

Protocol 1: N-Boc Protection of (s)-2-Aminobutanoic Acid

Rationale: The protection of the amine functionality is a prerequisite for most peptide coupling reactions to prevent self-polymerization and ensure selective reaction at the carboxyl group. The tert-butyloxycarbonyl (Boc) group is a standard, acid-labile protecting group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl) or saturated citric acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydroxide (2.2 eq) and stir until the solid dissolves.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the solution. The reaction may be slow initially.

  • Remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent (dioxane/THF).

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl or citric acid. The product should precipitate or form an oil.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(s)-2-aminobutanoic acid, typically as a white solid or viscous oil.

Protocol 2: Solution-Phase Peptide Coupling

Rationale: This protocol describes the formation of a dipeptide using a protected (s)-2-aminobutanoic acid derivative and an amino acid ester. HBTU is a common aminium-based coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, efficiently forms an activated OBt ester, leading to rapid peptide bond formation with minimal racemization.[19][20][21]

Materials:

  • N-Boc-(s)-2-aminobutanoic acid (from Protocol 1, 1.0 eq)

  • Glycine methyl ester hydrochloride (1.0 eq)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-(s)-2-aminobutanoic acid in anhydrous DCM.

  • Add HBTU and stir for 5 minutes.

  • Add glycine methyl ester hydrochloride to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA dropwise to the stirring suspension. The mixture should become a clear solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to obtain the pure dipeptide.

Protocol 3: Chiral Purity Analysis by HPLC

Rationale: Verifying the enantiomeric purity (or enantiomeric excess, e.e.) of the starting material and final products is critical.[5] Direct analysis on a chiral column is possible, but an indirect method involving derivatization with a chiral agent is also robust and widely used.[22] This converts the enantiomers into diastereomers, which can be separated on a standard achiral HPLC column.[22][23]

G cluster_3 Chiral Purity Analysis Workflow Sample Sample containing (s)- and (r)-enantiomers Derivatization React with Chiral Derivatizing Agent (CDA) Sample->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers HPLC Inject onto Achiral HPLC Column (e.g., C18) Diastereomers->HPLC Separation Separation of Diastereomers HPLC->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram with Two Resolved Peaks Detection->Chromatogram Quantification Calculate e.e.% from Peak Area Integration Chromatogram->Quantification

Caption: Workflow for indirect chiral purity analysis by HPLC.

Procedure (Example using Marfey's Reagent):

  • Derivatization:

    • Dissolve a small amount (~1 mg) of the amino acid sample in 100 µL of water.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.

    • Add 40 µL of 1 M NaHCO₃.

    • Heat the mixture at 40 °C for 1 hour.

    • Cool the mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.

    • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Run the analysis using the conditions specified below.

    • The two diastereomers (L-D and L-L) will have different retention times.

    • Calculate the enantiomeric excess using the formula: e.e.% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

HPLC ParameterTypical Condition
Column Standard Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)
Flow Rate 1.0 mL/min
Column Temp. 30-40 °C
Detection UV, ~340 nm (for FDAA derivatives)
Injection Vol. 10-20 µL

Conclusion

This compound is a versatile and indispensable chiral reagent in pharmaceutical research and development. Its strategic use enables the efficient and stereocontrolled synthesis of important small-molecule drugs and provides a valuable tool for modulating the properties of peptide-based therapeutics. The protocols and data presented in this guide offer a robust framework for researchers to confidently incorporate this building block into their synthetic programs, accelerating the discovery of novel and improved medicines.

References

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. (n.d.). PubMed Central. [Link]
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC. (n.d.).
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020-09-18). PubMed. [Link]
  • Synthesis of chiral building blocks for use in drug discovery. (n.d.). PubMed. [Link]
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (n.d.). PubMed Central. [Link]
  • The Role of Chiral Building Blocks in Pharmaceutical Synthesis. (2026-01-02). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Chiral Building Blocks. (n.d.). Buchler GmbH. [Link]
  • This compound | C4H10ClNO2. (n.d.). PubChem. [Link]
  • MSDS - (S)-2-Aminobutanoic Acid Methyl Ester HCl. (n.d.).
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.). MDPI. [Link]
  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC. (2017-03-23).
  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (n.d.). BioMed Central. [Link]
  • CN105646265A - Method for synthesizing (S)-2-aminobutanamide. (n.d.).
  • CAS No : 5959-29-5 | Product Name : this compound. (n.d.).
  • Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. (n.d.). Royal Society of Chemistry. [Link]
  • 1492-24-6(Freebase) this compound Impurity. (n.d.). Anant Pharma. [Link]
  • Simultaneous determination of all aminobutyric acids by chiral derivatization and liquid chromatography-tandem mass spectrometry. (n.d.). Osaka University. [Link]
  • WO2010019469A2 - Preparation of (s)-2-aminobutyric acid. (n.d.).
  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.). MDPI. [Link]
  • Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco. [Link]
  • Peptide Coupling Reagents, More than a Letter Soup. (2011-08-26). Chemical Reviews. [Link]
  • Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. (2019-11-19).
  • Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystalliz
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024-04-29). YouTube. [Link]

Sources

Application Notes and Protocols for Reactions of (s)-2-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(s)-2-Aminobutanoic acid, also known as L-2-aminobutyric acid, is a non-proteinogenic α-amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds.[1][2] Its hydrochloride salt, (s)-2-Aminobutanoic acid hydrochloride, is a common starting material due to its stability and ease of handling.[3][4] This document provides detailed experimental protocols and technical insights for key reactions involving this compound, with a focus on esterification and peptide coupling reactions, which are fundamental transformations in medicinal chemistry and drug development. A significant application of this chiral building block is in the synthesis of the anti-epileptic drug Levetiracetam.[5]

Compound Profile

PropertyValueSource
Chemical Formula C₄H₁₀ClNO₂[3][6]
Molecular Weight 139.58 g/mol [3][4][6]
CAS Number 5959-29-5[3][6]
Appearance White solid[5]
Storage Room temperature, in a dark, inert atmosphere[6][7]

Safety Precautions

This compound is generally considered non-hazardous. However, standard laboratory safety practices should always be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse thoroughly with water.[8] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Core Reactions and Protocols

This section details the experimental setup for two fundamental reactions involving this compound: Fischer-Speier esterification and a standard peptide coupling reaction.

Fischer-Speier Esterification: Synthesis of (s)-Methyl 2-Aminobutanoate Hydrochloride

Esterification of the carboxylic acid moiety is a common first step to protect the acid and enable further transformations. The Fischer-Speier esterification is a classic acid-catalyzed reaction that is both efficient and straightforward.

Rationale: The hydrochloride salt of the amino acid serves as the acid catalyst for the esterification reaction with an alcohol, in this case, methanol. The use of thionyl chloride (SOCl₂) with methanol is another effective method for this transformation.[5][9]

Protocol: Esterification using Methanol and Hydrogen Chloride Gas

Materials:

  • (s)-2-Aminobutanoic acid (1.0 eq)

  • Methanol (MeOH)

  • Hydrogen chloride (HCl) gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Gas dispersion tube

Procedure:

  • In a 3-neck round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet, suspend (s)-2-aminobutanoic acid in methanol.[5]

  • Stir the mixture and begin bubbling hydrogen chloride gas through the suspension for approximately 30 minutes.[5] The reaction is exothermic, so it may be necessary to cool the flask in an ice bath.

  • After the addition of HCl gas is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10]

  • Upon completion, remove any insoluble material by filtration.[5]

  • Concentrate the filtrate under reduced pressure to obtain the crude (s)-methyl 2-aminobutanoate hydrochloride as a white solid.[5]

Protocol: Esterification using Thionyl Chloride in Methanol

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Suspend this compound in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[5]

  • Cool the suspension to below 5°C using an ice bath.[5]

  • Add thionyl chloride dropwise to the cooled suspension.[5]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 18 hours.[5]

  • Monitor the reaction by TLC or HPLC.[10]

  • Filter to remove any insoluble material.[5]

  • Concentrate the filtrate under reduced pressure to yield (s)-methyl 2-aminobutanoate hydrochloride as a white solid.[5]

Diagram: Esterification Workflow

EsterificationWorkflow Esterification of (s)-2-Aminobutanoic Acid cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Start (s)-2-Aminobutanoic Acid HCl Reagents Methanol (Solvent) Thionyl Chloride (Catalyst) Start->Reagents Add Reaction Reaction at RT for 18h Reagents->Reaction Initiate Workup Filtration & Concentration Reaction->Workup Completion Product (s)-Methyl 2-Aminobutanoate HCl Workup->Product

Caption: Workflow for the esterification of this compound.

Peptide Coupling: Amide Bond Formation

The formation of an amide bond is a cornerstone of peptide synthesis and the synthesis of many small molecule drugs. This compound, once its carboxylic acid is protected or activated, can be coupled with other amines or amino acids.

Rationale: Carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are common coupling reagents.[11] To minimize racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often used.[11] More modern and efficient coupling reagents include HBTU, HATU, and PyBOP, which form highly reactive activated esters.

Protocol: DIC/HOBt Mediated Peptide Coupling

Materials:

  • N-protected (s)-2-aminobutanoic acid (1.0 eq)

  • Amine or amino acid ester hydrochloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Diisopropylcarbodiimide (DIC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the N-protected (s)-2-aminobutanoic acid in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

  • Add HOBt and the amine or amino acid ester hydrochloride to the solution.

  • Add DIPEA to neutralize the hydrochloride salt and activate the amine.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DIC dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter off the diisopropylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.

  • Purify the crude product by column chromatography.

Diagram: Peptide Coupling Logical Flow

PeptideCoupling Peptide Coupling Logical Flow AminoAcid N-Protected (s)-2-Aminobutanoic Acid Activation Formation of Activated Ester AminoAcid->Activation Amine Amine/Amino Acid Ester NucleophilicAttack Nucleophilic Attack by Amine Amine->NucleophilicAttack CouplingReagent DIC/HOBt CouplingReagent->Activation Base DIPEA Base->Activation Activation->NucleophilicAttack Product Dipeptide Product NucleophilicAttack->Product

Caption: Logical flow of a DIC/HOBt mediated peptide coupling reaction.

Analytical Methods for Reaction Monitoring

Accurate monitoring of reaction progress is crucial for optimizing reaction conditions and determining the endpoint. HPLC is a powerful technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

For compounds lacking a strong chromophore, such as (s)-2-aminobutanoic acid and its derivatives, pre-column derivatization is often necessary for UV or fluorescence detection.[12] A common derivatizing agent is o-phthalaldehyde (OPA).[9][12] For chiral analysis to determine enantiomeric excess, specialized chiral columns are required.[13]

Typical HPLC Conditions for Reaction Monitoring (with OPA derivatization):

  • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[9]

  • Mobile Phase: Gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile/methanol mixture).[9]

  • Detection: Fluorescence or UV detector.[12]

  • Derivatization: Automated pre-column derivatization with OPA/mercaptoethanol reagent.[9]

Conclusion

This compound is a versatile chiral building block with significant applications in pharmaceutical synthesis. The protocols outlined in this document for esterification and peptide coupling provide a solid foundation for researchers working with this compound. Proper execution of these reactions, coupled with diligent monitoring by appropriate analytical techniques, will enable the efficient synthesis of target molecules.

References

  • Google Patents. (2010). WO2010019469A2 - Preparation of (s)-2-aminobutyric acid.
  • PubChem. (n.d.). This compound.
  • Google Patents. (2013). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
  • Indian Journal of Chemistry. (2012). An asymmetric synthesis of Levetiracetam.
  • Google Patents. (2013). CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride.
  • PubMed. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization.
  • Google Patents. (2009). CN101575300A - Production method of S-2-aminobutanamide.
  • SynZeal. (n.d.). (S)-2-Aminobutanoic Acid Methyl Ester HCl.
  • The Royal Society of Chemistry. (2018). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (2019). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide.

Sources

Application Notes & Protocols: (S)-2-Aminobutanoic Acid Hydrochloride as a Versatile Intermediate in Pharmaceutical Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Aminobutanoic acid, also known as L-homoalanine, is a non-proteinogenic α-amino acid that has emerged as a critical chiral building block in the synthesis of several key active pharmaceutical ingredients (APIs).[1] Its hydrochloride salt, (S)-2-Aminobutanoic acid hydrochloride, offers enhanced stability and handling properties, making it an industrially preferred starting material. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this intermediate. It outlines its physicochemical properties, synthesis strategies, and detailed, field-proven protocols for its conversion into precursors for prominent drugs such as the anti-epileptics Levetiracetam and Brivaracetam, and the anti-tuberculosis agent Ethambutol.[1][2]

Introduction: The Strategic Importance of a Chiral Intermediate

In modern pharmaceutical development, the stereochemical purity of a drug is paramount. The use of enantiopure starting materials is one of the most efficient strategies to ensure the synthesis of a single, therapeutically active enantiomer, thereby avoiding the complications of chiral separation and the potential for off-target effects from undesired isomers. This compound serves as an exemplary chiral pool starting material. Its defined stereocenter is incorporated directly into the final drug molecule, streamlining the synthetic pathway and ensuring high optical purity. This intermediate is particularly vital in the synthesis of drugs targeting the central nervous system and infectious diseases.[1][2]

Physicochemical & Analytical Profile

Accurate characterization of the starting material is the foundation of any robust synthetic protocol. The properties of this compound are well-defined, and batches should be validated against these parameters before use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5959-29-5[3][4]
Molecular Formula C₄H₁₀ClNO₂[3][4]
Molecular Weight 139.58 g/mol [3][4]
IUPAC Name (2S)-2-aminobutanoic acid;hydrochloride[3][5]
Appearance White to off-white crystalline powder[6]
Solubility Soluble in water[7]
Storage Store at room temperature in an inert atmosphere[7]

Table 2: Recommended Analytical Quality Control Parameters

AnalysisSpecificationPurpose
Assay (by Titration) ≥ 99.0%To confirm the purity and strength of the material.
Specific Rotation +18.5° to +22.0° (c=5, in HCl)To verify the enantiomeric identity and purity.[6]
HPLC Purity ≥ 99.0%To quantify impurities.
Chiral HPLC Enantiomeric Excess (e.e.) ≥ 99.5%To confirm the absence of the (R)-enantiomer.
NMR (¹H, ¹³C) Conforms to structureTo confirm the chemical identity and structure.

Synthesis of the Chiral Precursor: An Overview

The industrial availability of high-purity (S)-2-Aminobutanoic acid is a result of significant advances in both biocatalysis and chemical synthesis. Understanding its origin provides context for its quality and cost.

  • Biocatalytic Routes: These are often preferred for their high stereoselectivity and environmentally benign conditions. A common pathway starts with the readily available amino acid L-threonine. Whole-cell biocatalysts or isolated enzymes like threonine deaminase convert L-threonine to 2-ketobutyric acid, which is then stereoselectively aminated to yield (S)-2-Aminobutanoic acid.[1][2] Another established method involves the enzymatic resolution of a racemic mixture of N-acyl-2-aminobutanoic acid using an L-specific acylase, which selectively hydrolyzes the N-acyl group from the S-enantiomer.[8]

  • Chemical Synthesis: Traditional methods include the Strecker synthesis starting from propanal, followed by chiral resolution of the resulting racemic amino acid.[9] While effective, these routes often require stoichiometric amounts of resolving agents and additional steps for racemate recycling, making them less efficient than biocatalytic approaches.[9]

G cluster_bio Biocatalytic Routes cluster_chem Chemical Routes Threonine L-Threonine KetoAcid 2-Ketobutyric Acid Threonine->KetoAcid Threonine Deaminase S_ABA_Bio (S)-2-Aminobutanoic Acid KetoAcid->S_ABA_Bio Amination (Transaminase) Final_Product (S)-2-Aminobutanoic Acid Hydrochloride S_ABA_Bio->Final_Product Racemic Racemic N-Acyl-2-Aminobutanoic Acid Racemic->S_ABA_Bio L-Acylase Resolution Propanal Propanal Racemic_ABA Racemic 2-Aminobutanoic Acid Propanal->Racemic_ABA Strecker Synthesis S_ABA_Chem (S)-2-Aminobutanoic Acid Racemic_ABA->S_ABA_Chem Chiral Resolution S_ABA_Chem->Final_Product G Start (S)-2-Aminobutanoic Acid Hydrochloride Ester Methyl (S)-2-Aminobutyrate Hydrochloride Start->Ester Step 1: Esterification (MeOH, SOCl₂) Amide (S)-2-Aminobutyramide Hydrochloride Ester->Amide Step 2: Ammonolysis (Aqueous NH₃) Levetiracetam Levetiracetam Amide->Levetiracetam Cyclization with 4-chlorobutanoyl chloride

Figure 2: Workflow for the synthesis of Levetiracetam intermediate.

Step 1: Esterification to Methyl (S)-2-Aminobutyrate Hydrochloride

Causality: The carboxylic acid is converted to a methyl ester to activate it for the subsequent amidation. Thionyl chloride (SOCl₂) serves as an efficient reagent, reacting with methanol (MeOH) in situ to generate HCl gas and methyl sulfite, which facilitates the esterification while keeping the system anhydrous. The hydrochloride salt of the amine is maintained throughout.

Protocol:

  • Reactor Setup: Equip a clean, dry, jacketed glass reactor with an overhead stirrer, a temperature probe, a dropping funnel, and a gas outlet connected to a scrubber (for HCl and SO₂).

  • Reagent Charging: Charge the reactor with this compound (1.0 eq) and anhydrous methanol (10-12 volumes).

  • Cooling: Start agitation and cool the resulting slurry to 0-5 °C using a circulating chiller.

  • Thionyl Chloride Addition: Add thionyl chloride (1.1 - 1.2 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Expert Insight: This addition is highly exothermic. A slow, controlled addition is critical to prevent side reactions and ensure safety.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 16-20 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC until the starting material is consumed (<1%).

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure (vacuum) at a temperature below 45 °C. The resulting white solid is methyl (S)-2-aminobutyrate hydrochloride. [8] * Trustworthiness: The product can be used directly in the next step without further purification, assuming the IPC is met. A typical yield is 95-99%.

Step 2: Ammonolysis to (S)-2-Aminobutyramide Hydrochloride

Causality: The methyl ester is converted to the primary amide through nucleophilic acyl substitution using ammonia. A large excess of aqueous ammonia is used to drive the reaction to completion. Low temperatures are maintained to minimize potential side reactions and control the exotherm.

Protocol:

  • Reactor Setup: Use a clean, jacketed reactor suitable for handling aqueous ammonia.

  • Reagent Charging: Charge the reactor with pre-cooled (0-5 °C) concentrated aqueous ammonia (30-35%, 10-15 volumes).

  • Addition of Ester: Add the methyl (S)-2-aminobutyrate hydrochloride (1.0 eq) from the previous step portion-wise to the ammonia solution, maintaining the internal temperature below 10 °C.

  • Reaction: Stir the mixture at 5-10 °C for 18-24 hours.

  • IPC: Monitor the reaction by HPLC until the ester intermediate is consumed (<1%).

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure at a temperature below 50 °C. The resulting white solid is (S)-2-aminobutyramide hydrochloride. [8][10] * Trustworthiness: The product can be further purified by recrystallization from an appropriate solvent system (e.g., isopropanol) if required by the subsequent step's specifications. A typical yield is 80-90%.

Application Protocol 2: Synthesis of Ethambutol Precursor

(S)-2-Aminobutanol is the key chiral fragment for the anti-tuberculosis drug Ethambutol. [11][12]While some routes synthesize this alcohol directly, (S)-2-Aminobutanoic acid is a viable and often-used precursor that can be reduced to the target alcohol.

Causality: The carboxylic acid functional group must be reduced to a primary alcohol. This requires a powerful reducing agent, as carboxylic acids are relatively unreactive. Borane complexes (e.g., Borane-THF) are highly effective for this transformation and do not reduce the amine's hydrochloride salt. The reaction proceeds via a borate ester intermediate which is subsequently hydrolyzed.

Workflow Overview

G Start (S)-2-Aminobutanoic Acid Hydrochloride Alcohol (S)-2-Aminobutanol Start->Alcohol Reduction (e.g., Borane-THF) Ethambutol Ethambutol Alcohol->Ethambutol Condensation with 1,2-Dichloroethane

Figure 3: Workflow for the synthesis of Ethambutol precursor.

Protocol: Reduction to (S)-2-Aminobutanol
  • Reactor Setup: Equip a dry reactor with a stirrer, temperature probe, dropping funnel, and a nitrogen inlet/outlet. The system must be maintained under an inert atmosphere.

  • Reagent Charging: Suspend this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF, 15-20 volumes).

  • Cooling: Cool the suspension to 0-5 °C.

  • Reducing Agent Addition: Add Borane-THF complex (1M solution in THF, approx. 2.5-3.0 eq) dropwise, maintaining the temperature below 10 °C. Vigorous hydrogen gas evolution will be observed.

    • Expert Insight: The reaction must be performed in a well-ventilated fume hood. The rate of addition should be controlled to manage the gas evolution and exotherm.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours, or until IPC confirms the reaction is complete.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Cautiously and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Workup: Acidify the mixture with aqueous HCl (e.g., 2M HCl) and stir for 1 hour to hydrolyze the intermediate borate esters.

  • Isolation: Concentrate the mixture under reduced pressure to remove THF and methanol. Basify the remaining aqueous solution with NaOH to pH > 12 and extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-aminobutanol as an oil.

    • Trustworthiness: Purity should be assessed by GC or HPLC. The crude product can often be used directly or purified by vacuum distillation.

Role in Brivaracetam Synthesis

Brivaracetam, a newer-generation anti-epileptic drug, is a structural analogue of Levetiracetam. [13]Its synthesis also relies on a chiral fragment derived from (S)-2-Aminobutanoic acid. Specifically, the (S)-2-aminobutyramide intermediate (prepared as described in Protocol 1) is coupled with a separate chiral pyrrolidinone fragment, (4R)-2-oxo-4-propylpyrrolidine. [14][15]

G cluster_A From Protocol 1 cluster_B Separate Synthesis S_ABA (S)-2-Aminobutanoic Acid Hydrochloride Amide (S)-2-Aminobutyramide S_ABA->Amide Brivaracetam Brivaracetam Amide->Brivaracetam Amide Coupling / Cyclization Pyrrolidinone (4R)-2-oxo-4-propylpyrrolidine fragment Pyrrolidinone->Brivaracetam

Figure 4: Logical connection of intermediates in the synthesis of Brivaracetam.

The synthesis of Brivaracetam is more complex than that of Levetiracetam due to the presence of a second chiral center. Numerous synthetic strategies exist, but a common theme is the coupling of the (S)-2-aminobutyramide core with a precursor to the substituted pyrrolidinone ring. [15]This highlights the versatility of this compound, as the intermediates derived from it are foundational to an entire class of anti-epileptic drugs.

References

  • Preparation of (s)-2-aminobutyric acid. (2010).
  • Weber, N., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.Microbial Cell Factories. [Link]
  • ** this compound.** (n.d.). PubChem. [Link]
  • Preparation method of S-(+)-2-aminobutanamide hydrochloride. (2013).
  • Method for preparing (S)-2-aminobutanamide hydrochloride. (2013).
  • Weber, N., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.
  • Method for synthesizing ethambutol hydrochloride. (2018).
  • Processing method for producing intermediate 2-aminobutyric acid of levetiracetam. (2010).
  • Processes to produce brivaracetam. (2016).
  • Synthesis of Ethambutol. (2004). Semantic Scholar. [Link]
  • Singh, U. P., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug.ACS Omega. [Link]
  • A kind of preparation method of ethambutol. (2020).
  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. (2022). SciSpace. [Link]

Sources

Application Notes & Protocols: Biotransformation Methods for the Production of L-2-Aminobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-2-aminobutyric acid (L-ABA) is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry, serving as a key chiral precursor for the synthesis of several drugs, including the anti-epileptic levetiracetam and the anti-tuberculosis agent ethambutol.[1][2] Traditional chemical synthesis routes for L-ABA often involve harsh conditions, expensive reagents, and the generation of environmental pollutants.[3] Biotransformation, utilizing either isolated enzymes or whole-cell biocatalysts, offers a green, highly selective, and economically viable alternative for the production of enantiopure L-ABA. This guide provides a detailed overview of the primary biotransformation strategies, complete with in-depth protocols and the scientific rationale behind them, to aid researchers and drug development professionals in this field.

Introduction: The Case for Biocatalytic L-ABA Synthesis

The imperative for sustainable and efficient manufacturing processes in the pharmaceutical sector has driven the adoption of biocatalysis. For a chiral molecule like L-ABA, enzymatic and whole-cell systems provide unparalleled stereoselectivity, obviating the need for costly and often inefficient chiral resolution steps common in classical chemistry. The primary advantages of biotransformation for L-ABA production include:

  • High Enantioselectivity: Biocatalysts can produce L-ABA with an enantiomeric excess (e.e.) often exceeding 99%.

  • Mild Reaction Conditions: Reactions are typically conducted in aqueous media at ambient temperatures and neutral pH, reducing energy consumption and by-product formation.

  • Economic & Sustainable Feedstocks: The use of inexpensive and readily available starting materials, such as L-threonine, significantly lowers production costs.[4]

  • Reduced Environmental Impact: Biocatalytic processes minimize the use of organic solvents and hazardous reagents.

This document will explore the two predominant biotransformation paradigms: multi-enzyme cascade reactions and engineered whole-cell systems.

Multi-Enzyme Cascade Systems for L-ABA Production

A highly effective and widely adopted strategy for L-ABA synthesis is the "one-pot" enzymatic cascade starting from the bulk amino acid, L-threonine. This approach mimics natural metabolic pathways by coupling sequential enzymatic reactions to drive the overall conversion with high efficiency.

Scientific Principle: The Three-Enzyme Cascade

The core of this system involves a tri-enzyme cascade that converts L-threonine into L-ABA.[5] This pathway is a prime example of synthetic biology, where enzymes from different organisms are combined to create a novel, efficient synthetic route.

  • Deamination of L-Threonine: L-Threonine deaminase (TD), also known as L-threonine dehydratase, catalyzes the α,β-elimination of L-threonine to produce the intermediate, 2-ketobutyric acid (2-KB), and ammonia.[6]

  • Reductive Amination of 2-Ketobutyrate: L-Leucine dehydrogenase (LDH) facilitates the stereoselective reductive amination of 2-KB to L-ABA. This reaction consumes a molecule of reduced nicotinamide adenine dinucleotide (NADH).

  • Cofactor Regeneration: The continuous supply of NADH is essential for the LDH-catalyzed step. Formate dehydrogenase (FDH) is commonly employed to regenerate NADH by oxidizing formate to carbon dioxide. This regeneration system is critical for making the process economically feasible, as NADH is an expensive stoichiometric reagent.[7]

Visualization of the Enzymatic Cascade

Enzymatic_Cascade_L_ABA L_Threonine L-Threonine TD L-Threonine Deaminase (TD) L_Threonine->TD + H₂O Formate Formate FDH Formate Dehydrogenase (FDH) Formate->FDH Two_KB 2-Ketobutyric Acid TD->Two_KB - NH₃ LDH L-Leucine Dehydrogenase (LDH) L_ABA L-2-Aminobutyric Acid (L-ABA) LDH->L_ABA NAD NAD⁺ LDH->NAD CO2 CO₂ FDH->CO2 NADH NADH FDH->NADH Two_KB->LDH NH3 NH₃ NH3->LDH NAD->FDH NADH->LDH

Caption: Enzymatic cascade for L-ABA production from L-threonine.

Protocol: In Vitro Enzymatic Synthesis of L-ABA

This protocol describes a lab-scale, one-pot synthesis using crude enzyme lysates.

Materials:

  • L-Threonine

  • Ammonium formate

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Pyridoxal phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Crude enzyme solutions/lysates of:

    • L-Threonine Deaminase (TD) from E. coli

    • L-Leucine Dehydrogenase (LDH) from Bacillus cereus or Bacillus thuringiensis[5]

    • Formate Dehydrogenase (FDH) from Candida boidinii or Pseudomonas sp.[7]

  • pH meter and titrator (e.g., 1 M NaOH or NH₃·H₂O)

  • Stirred-tank bioreactor or temperature-controlled reaction vessel

  • HPLC system for analysis

Procedure:

  • Reaction Setup:

    • Prepare a reaction buffer containing 1.5 M L-threonine and 1.5 M ammonium formate in 100 mM potassium phosphate buffer.[4]

    • Adjust the pH of the solution to 8.0 using ammonia water.[8]

    • Equilibrate the reaction vessel to 30-37°C.[3][6]

  • Enzyme Addition:

    • Add NAD⁺ to a final concentration of 0.1-0.5 mM.

    • Add PLP (a cofactor for some TDs) to a final concentration of 0.1 mM.[8]

    • Sequentially add the crude enzyme solutions. A typical starting activity ratio is TD:LDH:FDH of 1:1:0.2.[5] For example, add TD (e.g., 2400 U/L), LDH (e.g., 5000 U/L), and FDH (e.g., 3000 U/L).[4]

  • Reaction Monitoring & Control:

    • Maintain the temperature at the optimal level (e.g., 30°C).

    • Continuously monitor and maintain the pH at 8.0. The reaction will cause a drop in pH which can be controlled by the automated addition of a base.

    • Take samples periodically (e.g., every 2-4 hours) for HPLC analysis to monitor the consumption of L-threonine and the formation of L-ABA.

  • Reaction Termination & Analysis:

    • The reaction is typically complete within 12-24 hours, with conversion rates often exceeding 95%.[4][5]

    • Terminate the reaction by heat inactivation of the enzymes (e.g., 80°C for 10 min) or by acidification.

    • Centrifuge the reaction mixture to remove precipitated proteins before analysis and purification.

Causality and Trustworthiness: The use of a cofactor regeneration system (FDH) is paramount for driving the reaction to completion and for economic viability. Maintaining a stable pH is critical as enzyme activity is highly pH-dependent. The one-pot nature of this cascade minimizes intermediate purification steps, but requires careful optimization of the enzyme activity ratios to prevent the accumulation of the 2-KB intermediate, which can be inhibitory to LDH.[6]

Engineered Whole-Cell Biocatalysis

While in vitro enzyme cascades offer high purity and defined conditions, whole-cell biocatalysis provides a more robust and cost-effective solution for large-scale production.[9] This approach eliminates the need for costly enzyme purification and cofactor addition, as the engineered microorganism serves as a self-contained and self-regenerating catalyst.

Scientific Principle: Metabolic Engineering of E. coli

Escherichia coli is a workhorse for metabolic engineering due to its well-characterized genetics and rapid growth. The strategy for creating an L-ABA producing strain involves:

  • Pathway Introduction: Co-expressing the genes for the key enzymes (e.g., ilvA for TD and leuDH for LDH) in a suitable E. coli host.[2]

  • Flux Redirection: To maximize the carbon flux towards L-ABA, competing metabolic pathways are blocked. A crucial step is the deletion of the ilvIH gene, which encodes acetohydroxy acid synthase, an enzyme that diverts the 2-KB intermediate towards L-isoleucine synthesis.[2][10]

  • Precursor Supply Enhancement: To increase the intracellular pool of the L-threonine precursor, genes involved in its degradation or export can be knocked out. For instance, deleting the rhtA gene, which encodes a threonine exporter, can increase intracellular threonine availability.[2]

  • Optimizing Gene Expression: The expression levels of the introduced enzymes must be balanced. This is often achieved by testing promoters of varying strengths to fine-tune the expression of ilvA and leuDH, preventing the accumulation of toxic intermediates and maximizing the final product titer.[10]

Visualization of the Engineered Metabolic Pathway

Metabolic_Engineering_Ecoli cluster_central_metabolism Central Metabolism Glucose Glucose L_Threonine L-Threonine Glucose->L_Threonine Endogenous Biosynthesis Two_KB 2-Ketobutyric Acid L_Threonine->Two_KB ilvA (TD) (Overexpressed) Exported_Threonine Extracellular L-Threonine L_Threonine->Exported_Threonine L_ABA L-ABA Two_KB->L_ABA leuDH (LDH) (Overexpressed) + NADH L_Isoleucine L-Isoleucine Two_KB->L_Isoleucine ilvIH (Blocked)

Caption: Metabolic engineering strategy in E. coli for L-ABA production.

Protocol: Fed-Batch Fermentation of Engineered E. coli

This protocol outlines a typical fed-batch fermentation process for high-titer L-ABA production.

Materials:

  • Engineered E. coli strain (e.g., THR ΔrhtAΔilvIH harboring a plasmid for ilvA and leuDH co-expression).[2][10]

  • Seed culture medium (e.g., LB medium with appropriate antibiotics).

  • Fermentation medium (TPM medium): Per liter, contains 50 g glucose, 6 g yeast extract, 14 g (NH₄)₂SO₄, 4 g KH₂PO₄, 2 g MgSO₄·7H₂O, and trace elements.[2]

  • Feeding solution: Concentrated glucose (e.g., 500 g/L).

  • Bioreactor (e.g., 5L) with controls for pH, temperature, and dissolved oxygen (DO).

  • Inducer (e.g., IPTG, if using an inducible promoter).

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered strain into 50 mL of seed medium.

    • Grow overnight at 37°C with shaking (200 rpm) until the OD₆₀₀ reaches 4.0-6.0.

  • Bioreactor Inoculation:

    • Aseptically transfer the seed culture into the bioreactor containing the fermentation medium (e.g., 10% v/v inoculation).

  • Batch Phase:

    • Control the fermentation parameters: Temperature at 35°C, pH at 7.0 (controlled with NH₃·H₂O), and DO maintained above 20% by adjusting agitation and aeration.

    • When the initial glucose is nearly depleted (indicated by a sharp increase in DO), induce protein expression with IPTG (if applicable).

  • Fed-Batch Phase:

    • Start feeding the concentrated glucose solution at a controlled rate to maintain a low glucose concentration (e.g., < 5 g/L) in the bioreactor. This prevents the formation of inhibitory by-products like acetate.

    • Continue the fermentation for 48-72 hours.

  • Sampling and Analysis:

    • Periodically draw samples to measure OD₆₀₀, residual glucose, and L-ABA concentration in the supernatant using HPLC.

  • Harvesting and Downstream Processing:

    • Once the L-ABA titer plateaus, cool the fermenter and harvest the broth.

    • Separate the cells from the broth by centrifugation or microfiltration. The supernatant, rich in L-ABA, is then ready for purification.

Causality and Trustworthiness: The fed-batch strategy is critical for achieving high cell densities and high product titers by avoiding substrate inhibition and the Crabtree effect.[10] Deletion of competing pathways is a self-validating control; strains with these deletions will invariably show higher L-ABA production compared to the parent strain. The final yield of this process can reach over 9 g/L of L-ABA.[2][10]

Analytical Methods and Downstream Processing

Quantification of L-ABA by HPLC

Accurate quantification of L-ABA is essential for process monitoring and optimization. Since L-ABA lacks a strong chromophore, pre-column derivatization is required for UV or fluorescence detection.[11]

Table 1: Comparison of HPLC Derivatization Reagents for L-ABA Analysis

Derivatization ReagentDetection MethodAdvantagesDisadvantages
Dansyl Chloride UV (340 nm) or FluorescenceHigh sensitivity, stable derivatives.[11]Longer reaction time, potential for side reactions.
2,4-Dinitrofluorobenzene (DNFB) UV (350-360 nm)Robust and reliable derivatization.[12]Requires heating, less sensitive than fluorescence methods.
o-Phthalaldehyde (OPA) FluorescenceRapid reaction at room temperature, high sensitivity.Derivatives can be unstable.

Protocol: HPLC Analysis with DNFB Derivatization

  • Sample Preparation: Centrifuge the fermentation/reaction sample to remove cells/debris. Dilute the supernatant appropriately with ultrapure water.

  • Derivatization:

    • To 500 µL of the diluted sample, add 40 µL of 0.05 M NaHCO₃ solution and 300 µL of 0.2% (w/v) DNFB in acetone.[12]

    • Mix thoroughly and incubate in a water bath at 60°C for 30-60 minutes.

    • Cool to room temperature and dilute to a final volume of 1 mL with a methanol:water (1:1) solution.

    • Filter the derivatized sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm).[12]

    • Mobile Phase A: Acetonitrile/water (1:1, v/v).[12]

    • Mobile Phase B: 0.05 M KH₂PO₄, pH adjusted to 3.5 with phosphoric acid.[12]

    • Gradient Elution: A typical gradient might run from 10% A to 80% A over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 350 nm.

    • Column Temperature: 35°C.

  • Quantification: Calculate the L-ABA concentration by comparing the peak area to a standard curve prepared with known concentrations of L-ABA.

Purification of L-ABA from Fermentation Broth

The downstream process aims to isolate pure L-ABA from the complex fermentation broth.

Protocol: General Purification Strategy

  • Cell Removal: Centrifugation or microfiltration to obtain a cell-free supernatant.

  • Flocculation & Decolorization: Pre-treatment with flocculants (e.g., chitosan) can remove proteins and macromolecules. Passing the broth through a macroporous resin (e.g., DA201-CII) can remove pigments.[13]

  • Ion-Exchange Chromatography (IEC): This is the primary purification step.

    • Load the clarified broth onto a strong acid cation-exchange resin (e.g., Amberlite 200C).[13]

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the bound L-ABA using a gradient of a volatile base, such as ammonium hydroxide.

  • Crystallization:

    • Pool the pure, L-ABA-containing fractions from IEC and concentrate them by evaporation.

    • Induce crystallization by adding an anti-solvent like warm ethanol.[13]

    • Collect the L-ABA crystals by filtration, wash with ethanol, and dry under vacuum.

Conclusion and Future Outlook

Biotransformation provides powerful and sustainable platforms for the industrial production of L-2-aminobutyric acid. The multi-enzyme cascade offers a direct and high-yield route, while engineered whole-cell biocatalysis presents a more integrated and potentially more cost-effective solution for large-scale manufacturing. Future research will likely focus on further protein engineering of key enzymes like leucine dehydrogenase to enhance catalytic efficiency and substrate tolerance,[14] as well as advanced metabolic engineering and systems biology approaches to further optimize microbial cell factories. The development of immobilized enzyme systems also holds promise for creating robust, recyclable biocatalysts, further improving the process economics of L-ABA production.[15]

References

  • CN102212567A - Method for producing L-2-aminobutyric acid.
  • L-2-Aminobutyric acid is bio-synthesized from the bulk chemical...
  • Semi-Rational Engineering of Leucine Dehydrogenase for L-2-Aminobutyric Acid Production. PubMed. [Link]
  • Fermentative production of the unnatural amino acid L-2-aminobutyric acid based on metabolic engineering.
  • Method for preparing L-2-aminobutyric acid by enzyme method.
  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PMC - NIH. [Link]
  • Fermentative production of the unnatural amino acid l-2-aminobutyric acid based on metabolic engineering. PubMed Central. [Link]
  • Method for preparing L-2-aminobutyric acid through biocatalysis.
  • A recyclable biotransformation system for L-2-aminobutyric acid production based on immobilized enzyme technology. PubMed. [Link]
  • [Whole-cell biotransformation for simultaneous synthesis of L-2-aminobutyric acid and D-gluconic acid in recombinant Escherichia coli]. PubMed. [Link]
  • A one-pot system for production of L-2-aminobutyric acid from L-threonine by L-threonine deaminase and a NADH-regeneration system based on L-leucine dehydrogenase and form
  • A recyclable biotransformation system for L-2-aminobutyric acid production based on immobilized enzyme technology. PubMed. [Link]
  • Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. PubMed Central. [Link]
  • [Production of L-2-aminobutyric acid from L-threonine using a trienzyme cascade]. PubMed. [Link]
  • Separation and Purification of γ-Aminobutyric Acid from Fermentation Broth by Flocculation and Chromatographic Methodologies.
  • Whole Cells as Biocatalysts in Organic Transform
  • CN102539600B - Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography.
  • Semi-Rational Engineering of Leucine Dehydrogenase for L-2-Aminobutyric Acid Production. PubMed. [Link]
  • [Production of L-2-aminobutyric acid from L-threonine using a trienzyme cascade]. PubMed. [Link]

Sources

(s)-2-Aminobutanoic acid hydrochloride in the synthesis of anticonvulsants

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Role of (S)-2-Aminobutanoic Acid Hydrochloride in the Stereoselective Synthesis of Modern Anticonvulsants

Audience: Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Chirality in Anticonvulsant Drug Design

In the landscape of central nervous system (CNS) therapeutics, the stereochemical configuration of a drug molecule is not a trivial detail; it is often the definitive factor governing efficacy, safety, and selectivity. Many biological targets, such as receptors and enzymes, are inherently chiral, leading to differential interactions with the enantiomers of a drug. For modern anticonvulsant agents, particularly those in the racetam class, this principle is paramount. (S)-2-Aminobutanoic acid, a non-proteinogenic α-amino acid, and its stable hydrochloride salt, have emerged as indispensable chiral precursors for the industrial-scale synthesis of leading antiepileptic drugs, including Levetiracetam and its higher-affinity analog, Brivaracetam.[1]

These drugs exert their therapeutic effect primarily by binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release and thereby reducing neuronal hyperexcitability.[2][3] Critically, this binding affinity is exclusive to the (S)-enantiomer. The use of this compound as a starting material is a strategic decision in asymmetric synthesis, circumventing the need for costly and often inefficient chiral resolution of racemic mixtures downstream.[4] This guide provides a detailed examination of the application of this key chiral building block, offering field-proven protocols and explaining the causality behind the synthetic choices.

Part 1: Synthesis of Levetiracetam from (S)-2-Aminobutanoic Acid

The synthesis of Levetiracetam from (S)-2-Aminobutanoic acid is a robust and well-established multi-step process. The core strategy involves the initial formation of the corresponding chiral amide, (S)-2-aminobutyramide, which then undergoes N-alkylation with a C4 synthon, followed by an intramolecular cyclization to construct the requisite 2-pyrrolidinone ring.

Experimental Workflow: Levetiracetam Synthesis

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Acylation cluster_2 Step 3 & 4: Cyclization & Purification A (S)-2-Aminobutanoic Acid Hydrochloride B (S)-2-Aminobutyric Acid Methyl Ester A->B SOCl2 / MeOH C (S)-2-Aminobutyramide Hydrochloride B->C NH3 gas / MeOH D (S)-N-[1-(Aminocarbonyl)propyl] -4-chlorobutanamide C->D 4-Chlorobutyryl Chloride, K2CO3, Acetonitrile E Levetiracetam (Crude) D->E KOH, CH2Cl2, TBAB (catalyst) F Levetiracetam (Pure) E->F Recrystallization (Acetone/Ethyl Acetate)

Caption: Synthetic pathway for Levetiracetam from (S)-2-Aminobutanoic acid.

Detailed Protocol 1: Synthesis of Levetiracetam

This protocol outlines the conversion of (S)-2-Aminobutanoic acid into Levetiracetam.

Step 1: Preparation of (S)-2-Aminobutyramide Hydrochloride

  • Causality: The carboxylic acid of the starting material is first converted to a methyl ester to activate it for amidation. Thionyl chloride (SOCl₂) in methanol generates methanolic HCl in situ, which catalyzes the esterification and also provides the reaction medium. Subsequent treatment with ammonia gas displaces the methoxy group to form the primary amide.[5]

  • Procedure:

    • Suspend (S)-2-Aminobutanoic acid (1.0 eq) in methanol (5-10 volumes).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

    • Concentrate the mixture under reduced pressure to obtain the crude methyl ester hydrochloride.

    • Dissolve the crude ester in methanol (5 volumes) and transfer to a pressure reactor.

    • Cool the solution to 0-5 °C and purge with ammonia gas.

    • Pressurize the reactor with ammonia gas (2-3 bar) and stir at 25-30 °C for 24-48 hours.

    • Upon completion, vent the excess ammonia and concentrate the reaction mixture in vacuo.

    • Triturate the resulting solid with a non-polar solvent like diethyl ether or acetone to precipitate (S)-2-Aminobutyramide hydrochloride, which is then filtered and dried.[5]

Step 2: Acylation with 4-Chlorobutyryl Chloride

  • Causality: The chiral amine is acylated with 4-chlorobutyryl chloride to introduce the carbon backbone required for the pyrrolidinone ring. An inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HCl generated during the reaction, driving it to completion.[5][6] Acetonitrile is a suitable polar aprotic solvent for this transformation.

  • Procedure:

    • Charge a reactor with (S)-2-Aminobutyramide hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile (10 volumes).

    • Cool the slurry to 0-5 °C.

    • Add a solution of 4-chlorobutyryl chloride (1.1 eq) in acetonitrile dropwise over 1-2 hours.

    • Stir the reaction at 0-10 °C for an additional 2-4 hours.

    • Monitor the reaction by HPLC. Once the starting material is consumed, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield crude (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide as an oil or solid.

Step 3: Intramolecular Cyclization

  • Causality: The final ring-closing step is an intramolecular Williamson ether synthesis analogue, where the amide nitrogen attacks the terminal carbon bearing the chlorine atom. A strong base (e.g., potassium hydroxide) is required to deprotonate the amide, making it nucleophilic. A phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is crucial for industrial processes, as it shuttles the hydroxide ion from the aqueous/solid phase into the organic phase (dichloromethane) where the substrate resides, dramatically accelerating the reaction.[5][6]

  • Procedure:

    • Dissolve the crude intermediate from Step 2 in dichloromethane (CH₂Cl₂) (10 volumes).

    • Add powdered potassium hydroxide (1.5 eq) and a catalytic amount of TBAB (0.05 eq).

    • Stir the mixture vigorously at room temperature (20-25 °C) for 8-12 hours.

    • Monitor the reaction by TLC/HPLC. Upon completion, add water to dissolve the salts.

    • Separate the organic layer, wash it with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer in vacuo to obtain crude Levetiracetam.

Step 4: Purification

  • Causality: Recrystallization is employed to remove process-related impurities and any potential side products, yielding the active pharmaceutical ingredient (API) with high purity. The choice of solvent system (e.g., ethyl acetate or acetone) is critical for obtaining a good yield of well-formed crystals.[5][6]

  • Procedure:

    • Dissolve the crude Levetiracetam in a minimal amount of hot ethyl acetate or acetone.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystallization.

    • Filter the resulting white crystalline solid, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C.

Part 2: Application in Brivaracetam Synthesis

Brivaracetam, (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, is a second-generation SV2A ligand. Its synthesis is more complex due to the introduction of a second stereocenter at the C4 position of the pyrrolidinone ring. While multiple synthetic routes exist, many converge on a key step where a chiral pyrrolidinone intermediate is coupled with (S)-2-aminobutyramide or its precursor.[2][3]

Conceptual Workflow: Brivaracetam Synthesis

G cluster_0 Chiral Precursors cluster_1 Key Coupling & Transformation A (S)-2-Aminobutyramide Hydrochloride C Coupled Intermediate A->C Coupling Reaction B (R)-4-propyl-dihydrofuran-2-one (Chiral Lactone) B->C Coupling Reaction D Brivaracetam C->D Amidation / Cyclization

Caption: Convergent synthesis concept for Brivaracetam using two key chiral fragments.

Protocol Highlight: Coupling of Chiral Fragments

One efficient strategy involves the reaction between (S)-2-aminobutyramide hydrochloride and a pre-formed chiral lactone or a derivative thereof.

  • Principle: In a representative patent disclosure, (S)-2-aminobutanamide hydrochloride is used to perform a nucleophilic attack on an activated chiral intermediate, directly installing the required butanamide side chain with the correct stereochemistry.[7][8]

  • Exemplary Procedure (Conceptual):

    • A chiral intermediate, such as an activated (R)-2-oxo-4-propylpyrrolidine derivative, is prepared via separate synthetic steps.

    • This intermediate is dissolved in a suitable aprotic solvent (e.g., THF).

    • (S)-2-aminobutanamide hydrochloride (1.0-1.5 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) are added at room temperature.[7]

    • The reaction is stirred until completion, forming the final carbon-nitrogen bond.

    • Standard aqueous workup and purification by chromatography or recrystallization yield Brivaracetam.

Part 3: Analytical Characterization

Rigorous analytical control is essential to ensure the identity, purity, and stereochemical integrity of the synthesized anticonvulsant.

ParameterMethodTypical Specification / ObservationRationale
Identity ¹H & ¹³C NMRSpectra consistent with reference standard.Confirms the chemical structure and connectivity of atoms.
Molecular Weight Mass Spec (ESI-MS)[M+H]⁺ at m/z 171.11 for Levetiracetam.[5]Confirms the molecular formula.
Purity HPLC-UV≥ 99.5%Quantifies the amount of the active ingredient and detects impurities.
Enantiomeric Purity Chiral HPLC≥ 99.8% (S)-enantiomerCritical. Confirms the stereochemical integrity and absence of the inactive (R)-enantiomer.[2]
Reaction Monitoring TLCDisappearance of starting materials.Provides rapid, qualitative assessment of reaction progress.

Part 4: The Centrality of the Chiral Precursor

The decision to use an enantiopure starting material like this compound is a cornerstone of modern, efficient pharmaceutical manufacturing. Attempting synthesis from a racemic precursor would necessitate a resolution step, which inherently discards at least 50% of the material and adds significant process complexity.

Logic Diagram: Stereoselective Synthesis vs. Racemic Route

G cluster_0 Stereoselective Route (Preferred) cluster_1 Racemic Route (Inefficient) A (S)-2-Aminobutanoic Acid HCl B Synthesis Steps A->B C (S)-Enantiomer (Active Drug) B->C D Racemic 2-Aminobutanoic Acid E Synthesis Steps D->E F Racemic Mixture (R and S) E->F G Chiral Resolution F->G H (S)-Enantiomer (Active Drug) G->H I (R)-Enantiomer (Waste) G->I

Sources

Application Notes and Protocols: Investigating (S)-2-Aminobutanoic Acid Hydrochloride in Preclinical Models of Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, presents a significant clinical challenge due to its chronic and relapsing nature. The intricate pathophysiology of IBD involves a dysregulated immune response, impaired gut barrier function, and shifts in metabolic homeostasis. Emerging research highlights the critical role of amino acid metabolism in modulating intestinal inflammation and immune cell function.[1][2] This document provides a comprehensive guide for the preclinical evaluation of (S)-2-Aminobutanoic acid hydrochloride, a non-proteinogenic amino acid, as a potential therapeutic agent in murine models of IBD. We detail its putative mechanism of action and provide step-by-step protocols for its application in dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS) induced colitis models.

Introduction: The Therapeutic Rationale for this compound in IBD

The intestinal epithelium and resident immune cells are highly metabolically active, with amino acids serving not only as building blocks for proteins but also as crucial signaling molecules and energy sources.[3] Disturbances in amino acid metabolism are increasingly recognized in IBD patients and animal models, correlating with disease severity.[2] Certain amino acids and their metabolites have demonstrated the ability to modulate key inflammatory pathways, such as NF-κB and STAT signaling, and to enhance intestinal barrier integrity.[3][4]

(S)-2-Aminobutanoic acid, also known as L-α-aminobutyric acid, is a non-proteinogenic amino acid that may exert immunomodulatory effects through various mechanisms. While direct studies in IBD are nascent, its structural similarity to other bioactive amino acids suggests potential interference with inflammatory cascades. The hydrochloride salt form enhances its solubility and stability for in vivo applications. The investigation of this compound in established IBD models is a logical step to explore its therapeutic potential.

Putative Mechanism of Action

The anti-inflammatory effects of this compound in the context of IBD are hypothesized to be multifactorial, primarily involving the modulation of immune cell function and enhancement of the epithelial barrier.

  • Modulation of T-cell Differentiation and Proliferation: Amino acids are critical for T-cell function.[4] (S)-2-Aminobutanoic acid may influence the differentiation of pro-inflammatory T-helper cell subsets (e.g., Th1, Th17) or promote the activity of regulatory T-cells (Tregs), thereby dampening the excessive immune response characteristic of IBD.

  • Inhibition of Pro-inflammatory Mediators: Many amino acids can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β from macrophages and other immune cells.[4] This is often achieved through the inhibition of key signaling pathways like NF-κB.[4]

  • Enhancement of Intestinal Barrier Function: Amino acids such as threonine, serine, and proline are essential for the synthesis of mucins, which form a protective layer over the intestinal epithelium.[2] Glutamine, another amino acid, is known to up-regulate the expression of tight junction proteins, crucial for maintaining the integrity of the epithelial barrier.[1] (S)-2-Aminobutanoic acid may contribute to these processes, reducing the translocation of luminal antigens that drive inflammation.

  • Aryl Hydrocarbon Receptor (AHR) Activation: Some amino acid metabolites, particularly those derived from tryptophan, are potent ligands for the Aryl Hydrocarbon Receptor (AHR). AHR activation has been shown to be protective in colitis by promoting the production of the anti-inflammatory cytokine IL-22 and enhancing epithelial repair.[1][5] It is plausible that metabolites of (S)-2-Aminobutanoic acid could also interact with AHR.

putative_moa cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium & Lamina Propria S2A (S)-2-Aminobutanoic acid hydrochloride ImmuneCells Immune Cells (Macrophages, T-cells) S2A->ImmuneCells EpithelialCells Epithelial Cells S2A->EpithelialCells AHR Aryl Hydrocarbon Receptor (AHR) S2A->AHR Potential Activation NFkB NF-κB Pathway ImmuneCells->NFkB Inhibition Barrier Intestinal Barrier (Tight Junctions, Mucins) EpithelialCells->Barrier Enhancement ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatoryCytokines Activation Inflammation IBD Pathogenesis ProInflammatoryCytokines->Inflammation Drives Barrier->Inflammation Reduces AntiInflammatory Anti-inflammatory Effects (e.g., IL-22) AHR->AntiInflammatory AntiInflammatory->Inflammation Reduces

Figure 1. Putative Mechanism of Action of this compound in IBD.

Experimental Protocols

The following protocols describe the induction of two common murine models of IBD and the subsequent administration and evaluation of this compound.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

The DSS model is widely used due to its simplicity and resemblance to human ulcerative colitis, characterized by damage to the colonic epithelium.[6][7]

Materials:

  • This compound

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da[6]

  • 8-12 week old C57BL/6 mice[6]

  • Sterile drinking water

  • Animal balance

  • Reagents for histological analysis (formalin, paraffin, H&E stain)

  • Reagents for Myeloperoxidase (MPO) assay[8]

  • ELISA kits for cytokine analysis (TNF-α, IL-6, IL-1β, IL-10)[9][10]

Protocol:

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Grouping: Randomly divide mice into the following groups (n=8-10 mice/group):

    • Group 1 (Control): Receive regular drinking water.

    • Group 2 (DSS only): Receive DSS in drinking water.

    • Group 3 (DSS + Vehicle): Receive DSS and vehicle control for the test compound.

    • Group 4 (DSS + this compound): Receive DSS and the test compound.

    • Group 5 (this compound only): Receive regular drinking water and the test compound (to test for toxicity).

  • Colitis Induction: Prepare a 2.5-3.5% (w/v) solution of DSS in autoclaved drinking water.[11][12] Provide this solution ad libitum to the mice in the DSS groups for 5-7 consecutive days.[11]

  • Compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., sterile saline).

    • Administer the compound daily via oral gavage or intraperitoneal injection, starting from day 0 of DSS administration. A suggested starting dose range is 50-200 mg/kg, based on typical doses for amino acid supplementation studies.

  • Monitoring:

    • Record body weight, stool consistency, and presence of blood in the stool daily.

    • Calculate the Disease Activity Index (DAI) based on these parameters (see Table 1).

  • Termination and Sample Collection:

    • On day 7-10, euthanize the mice.[6]

    • Measure the length of the colon from the cecum to the anus.

    • Collect sections of the distal colon for histological analysis, MPO assay, and cytokine measurement.

2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model

The TNBS model induces a Th1-mediated immune response and transmural inflammation, sharing features with Crohn's disease.[6][13]

Materials:

  • This compound

  • 2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution[13]

  • Ethanol

  • 8-12 week old BALB/c or SJL/J mice

  • Catheter for intrarectal administration

  • Other materials as listed for the DSS model.

Protocol:

  • Acclimatization and Grouping: As described for the DSS model.

  • Sensitization (Optional): For a delayed-type hypersensitivity reaction, pre-sensitize mice by applying TNBS solution to a shaved area of skin 7 days before intrarectal challenge.[14]

  • Colitis Induction:

    • Anesthetize mice lightly.

    • Prepare the TNBS solution (e.g., 100-150 mg/kg of TNBS in 50% ethanol).[15]

    • Slowly instill 100 µL of the TNBS solution into the colon via a catheter inserted approximately 4 cm from the anus.[15]

    • Hold the mouse in a head-down position for at least 60 seconds to ensure retention of the solution.[6]

  • Compound Administration: Administer this compound as described for the DSS model, starting 2 hours after colitis induction and continuing daily.

  • Monitoring: Monitor daily for weight loss, stool consistency, and overall health status.

  • Termination and Sample Collection: Euthanize mice 3-5 days after TNBS administration and collect colon samples as described for the DSS model.

experimental_workflow Start Start: Acclimatize Mice Grouping Randomize into Groups Start->Grouping Induction Induce Colitis (DSS or TNBS) Grouping->Induction Treatment Administer (S)-2-Aminobutanoic acid hydrochloride or Vehicle Induction->Treatment Monitoring Daily Monitoring: Weight, DAI Treatment->Monitoring Termination Euthanasia & Sample Collection Monitoring->Termination Analysis Endpoint Analysis Termination->Analysis ColonLength Colon Length Measurement Histology Histological Scoring MPO Myeloperoxidase (MPO) Assay Cytokines Cytokine Profiling (ELISA)

Figure 2. General Experimental Workflow for Evaluating this compound in IBD Models.

Endpoint Analysis and Data Presentation

Disease Activity Index (DAI)

The DAI is a composite score that provides a quantitative measure of disease severity.

Score Weight Loss (%) Stool Consistency Rectal Bleeding
0 No lossNormalNegative
1 1-5
2 5-10Loose stoolsPositive
3 10-15
4 >15DiarrheaGross bleeding
Table 1. Scoring for Disease Activity Index (DAI). The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
Histological Analysis

Fixed colon sections should be embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A blinded observer should score the sections based on the severity of inflammation, extent of injury, and crypt damage.[16][17]

Parameter Score 0 Score 1 Score 2 Score 3
Inflammation NoneMildModerateSevere
Extent NoneMucosalMucosal & SubmucosalTransmural
Crypt Damage NoneBasal 1/3 damagedBasal 2/3 damagedEntire crypt lost
Ulceration None1-2 focal ulcers3-4 focal ulcersExtensive ulceration
Table 2. Simplified Histological Scoring System for Colitis.
Myeloperoxidase (MPO) Assay

MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is a reliable indicator of neutrophil infiltration and inflammation.[8][18]

Brief Protocol:

  • Homogenize a pre-weighed colon tissue sample in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[8]

  • Centrifuge the homogenate and collect the supernatant.

  • Add the supernatant to a reaction mixture containing a peroxidase substrate (e.g., o-dianisidine dihydrochloride) and H₂O₂.[8]

  • Measure the change in absorbance at 460 nm over time using a spectrophotometer.[8]

  • Express MPO activity as units per gram of tissue.

Cytokine Analysis

Measure the levels of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines in colon tissue homogenates or serum using commercially available ELISA kits according to the manufacturer's instructions.[9][10][19]

Conclusion and Future Directions

These detailed protocols provide a robust framework for the initial preclinical evaluation of this compound in IBD models. A statistically significant reduction in DAI, histological score, MPO activity, and pro-inflammatory cytokine levels in the treatment group compared to the DSS/TNBS-only group would indicate therapeutic potential. Further studies could then explore the precise molecular mechanisms, optimal dosing, and long-term efficacy and safety of this compound. The investigation of novel therapeutic agents targeting metabolic pathways, such as this compound, represents a promising avenue for the development of new treatments for IBD.

References

  • The role of amino acid metabolism in inflammatory bowel disease and other inflamm
  • The role of amino acid metabolism in inflammatory bowel disease and other inflammatory diseases.
  • Intestinal amino acid metabolic response and its roles in inflamm
  • Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associ
  • Therapeutic Potential of Amino Acids in Inflamm
  • The Role of Dietary Nutrients in Inflammatory Bowel Disease.Frontiers in Immunology.[Link]
  • Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model.PMC - NIH.[Link]
  • Assessment of Inflammatory Markers in IBD Animal Models.Ace Therapeutics.[Link]
  • Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and R
  • Myeloperoxidase (MPO) activity assay.Bio-protocol.[Link]
  • Induction of colitis and its analyses.NCBI - NIH.[Link]
  • Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat | Request PDF.
  • Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulf
  • Development of Reliable, Valid and Responsive Scoring Systems for Endoscopy and Histology in Animal Models for Inflammatory Bowel Disease.Journal of Crohn's and Colitis | Oxford Academic.[Link]
  • Determination of cytokines in colon tissue during experimental colitis...
  • A guide to histomorphological evaluation of intestinal inflamm
  • Role of cytokines in inflammatory bowel disease.PMC - PubMed Central.[Link]
  • Comparison of experimental mouse models of inflammatory bowel disease.
  • Cytokines in experimental colitis.PMC - NIH.[Link]
  • Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and R
  • Methods of Inducing Inflammatory Bowel Disease in Mice | Request PDF.
  • Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice.PMC - NIH.[Link]
  • Cytokine Networks in Animal Models of Colitis-associ
  • Technical Manual Myeloperoxidase (MPO) Activity Assay Kit.MaestroGen.[Link]
  • Induction of TNBS colitis in mice.Semantic Scholar.[Link]
  • Therapeutic Potential of Amino Acids in Inflamm
  • TNBS-Induced Colitis Model.
  • Colitis Model Guidebook.MP Biomedicals.[Link]
  • Therapeutic Potential of Amino Acids in Inflamm
  • The TNBS-induced colitis animal model: An overview.PMC - NIH.[Link]
  • Novel Mechanism of Action for Inflammatory Bowel Disease Tre
  • Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfon.SID.[Link]
  • Medication Options for IBD.Crohn's & Colitis - IBDrelief.[Link]
  • Development of TNBS-induced colitis: animal model to test new pharmacological approaches.
  • Review article: the mode of action of the aminosalicylates in inflamm
  • Colitis Model Guidebook.MP Biomedicals.[Link]
  • Inflammatory Bowel Disease - DSS-Induced Colitis.Chondrex.[Link]
  • Understanding the mechanisms of action of new agents: Implications for efficacy and safety.Imedex.[Link]
  • Inflammatory Bowel Disease Medic
  • Medications for Inflamm

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (s)-2-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (s)-2-Aminobutanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize for higher yields and purity. This guide is structured to provide quick answers through our FAQs and in-depth solutions in our troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: There are three primary routes for the synthesis of this compound:

  • Asymmetric Synthesis: This method builds the chiral center directly, often employing chiral catalysts or auxiliaries. A common example is the Strecker synthesis using a chiral amine.

  • Resolution of a Racemic Mixture: This approach involves synthesizing the racemic 2-aminobutanoic acid first, followed by separation of the (s)-enantiomer. This is often achieved through diastereomeric salt formation and fractional crystallization.[1][2][3]

  • Enzymatic Resolution: This highly selective method uses enzymes, such as acylases or amidases, to selectively hydrolyze a derivative of one enantiomer from a racemic mixture, allowing for the separation of the desired (s)-enantiomer.[4]

Q2: What is a typical yield for the synthesis of this compound?

A2: The expected yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions.

  • Asymmetric Synthesis: Yields can range from 45-75% for stereoselective syntheses.

  • Resolution of Racemic Mixture: The theoretical maximum yield for a single resolution step is 50%. However, practical yields are often lower due to losses during crystallization and purification.

  • Enzymatic Resolution: This method can achieve high yields, with some processes reporting complete conversion of the desired enantiomer.

Q3: How critical is temperature control during the synthesis?

A3: Temperature is a critical parameter that can significantly impact both yield and stereoselectivity. For instance, in some asymmetric reactions, a change in temperature can even invert the chirality of the product.[5] In enzymatic resolutions, temperature affects enzyme activity and stability, with an optimal range for maximizing reaction rates.[4][6] For crystallization-based resolutions, temperature directly influences solubility and the efficiency of diastereomeric salt separation.

Q4: What are the key challenges in purifying the final product?

A4: The high water solubility of this compound and the presence of inorganic salts from the workup can complicate purification.[7] Common challenges include:

  • Removal of inorganic salts: Co-precipitation or difficulty in separating the product from salts like NaCl or KCl.

  • Product degradation: The compound can be unstable under certain pH and temperature conditions, which can be problematic during chromatographic purification.[7]

  • Crystallization difficulties: The product may form an oil or be reluctant to crystallize, especially in the presence of impurities.

Troubleshooting Guide

This section provides a more in-depth analysis of common problems encountered during the synthesis of this compound, with actionable solutions.

Problem 1: Low Yield in Strecker Synthesis

The Strecker synthesis is a powerful method for creating amino acids, but several steps can lead to a reduction in the overall yield.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Imine Formation The initial condensation of the aldehyde with ammonia to form an imine is a reversible reaction.[8][9][10] Insufficient removal of water can shift the equilibrium back to the starting materials.Add a dehydrating agent, such as molecular sieves, to the reaction mixture. Alternatively, perform the reaction in a solvent that allows for azeotropic removal of water.
Side Reactions of Cyanide Cyanide is a potent nucleophile and can participate in side reactions. It can also be volatile and lost from the reaction mixture if not handled properly.Ensure the reaction is performed in a well-sealed apparatus. Maintain a slightly basic pH to keep the cyanide in its less volatile salt form (e.g., NaCN, KCN).
Incomplete Hydrolysis of the α-Aminonitrile The final step of hydrolyzing the nitrile to a carboxylic acid requires harsh conditions (strong acid or base) and can be slow.[8][11] Incomplete reaction will result in a lower yield of the desired amino acid.Increase the reaction time and/or the concentration of the acid or base. Monitor the reaction progress using TLC or HPLC to ensure complete conversion of the aminonitrile.

Experimental Workflow for Troubleshooting Strecker Synthesis:

Strecker_Troubleshooting Start Low Yield in Strecker Synthesis Check_Imine Analyze for unreacted aldehyde (TLC/GC) Start->Check_Imine Improve_Imine Add dehydrating agent or use azeotropic removal of water Check_Imine->Improve_Imine Aldehyde present Check_Hydrolysis Analyze for residual aminonitrile (TLC/HPLC) Check_Imine->Check_Hydrolysis No aldehyde Improve_Imine->Check_Hydrolysis Improve_Hydrolysis Increase reaction time or acid/base concentration Check_Hydrolysis->Improve_Hydrolysis Aminonitrile present Check_Purification Analyze purification losses Check_Hydrolysis->Check_Purification No aminonitrile Improve_Hydrolysis->Check_Purification Optimize_Purification Optimize crystallization solvent and conditions Check_Purification->Optimize_Purification High losses End Improved Yield Check_Purification->End Low losses Optimize_Purification->End Enzymatic_Resolution_Optimization Start Low Yield/Selectivity in Enzymatic Resolution Check_pH Is the pH at the optimal value for the enzyme? Start->Check_pH Adjust_pH Adjust and buffer the pH Check_pH->Adjust_pH No Check_Temp Is the temperature at the optimal value? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Adjust and control the temperature Check_Temp->Adjust_Temp No Check_Inhibitors Are there potential inhibitors present? Check_Temp->Check_Inhibitors Yes Adjust_Temp->Check_Inhibitors Purify_Substrate Purify the substrate before reaction Check_Inhibitors->Purify_Substrate Yes End Improved Yield/Selectivity Check_Inhibitors->End No Purify_Substrate->End

Caption: Decision tree for optimizing enzymatic resolution of 2-aminobutanoic acid.

References

  • Temperature drop triggers chirality twist. (2017, January 16). Chemistry World. [Link]
  • Yajima, T., Aizawa, Y., Nishida, M., Sakaguchi, Y., & Shiraiwa, T. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-1341. [Link]
  • Yajima, T., Aizawa, Y., Nishida, M., Sakaguchi, Y., & Shiraiwa, T. (2007). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization.
  • Komeda, H., Asano, Y., & Yamada, H. (2003). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 69(10), 6083-6090. [Link]
  • Sleebs, B. E., & PGG, B. (2009). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids.
  • Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chrom
  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of -Amino- -Caprolactam Racemase. (2003).
  • Strecker amino acid synthesis. (n.d.). Wikipedia. [Link]
  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Strecker Synthesis. (n.d.). Master Organic Chemistry. [Link]
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2017). ACS Omega, 2(7), 3349-3356. [Link]
  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. [Link]

Sources

Technical Support Center: Purification of (S)-2-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-2-Aminobutanoic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this critical chiral intermediate. As your dedicated application scientist, my goal is to bridge the gap between theoretical knowledge and practical laboratory application, ensuring you can achieve the desired purity and yield in your experiments.

Introduction: The Criticality of Purity

(S)-2-Aminobutanoic acid is a non-proteinogenic α-amino acid that serves as a vital chiral precursor in the synthesis of several pharmaceuticals, including the anti-epileptic drugs levetiracetam and brivaracetam.[1] The hydrochloride salt form enhances stability and solubility, making it a preferred form for many synthetic applications. Given its role as a chiral building block, achieving high chemical and enantiomeric purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

This guide provides a structured approach to troubleshooting common purification issues, offering explanations grounded in physical organic chemistry and crystallization theory.

Troubleshooting Guide: Recrystallization

Recrystallization is the most common method for purifying this compound. However, its success is highly dependent on a nuanced understanding of solubility, solvent selection, and crystallization kinetics.

Issue 1: "Oiling Out" - The Formation of a Liquid Phase Instead of Crystals

Question: I'm attempting to recrystallize this compound, but upon cooling, it separates as an oily liquid instead of solid crystals. Why is this happening and how can I resolve it?

Answer:

"Oiling out" is a common and frustrating phenomenon in crystallization. It occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice.[2] This is problematic because the oil droplets are often excellent solvents for impurities, which then get trapped when the oil eventually solidifies, defeating the purpose of recrystallization.[2][3]

Causality:

  • High Solute Concentration/Rapid Cooling: If the solution is too concentrated or cooled too quickly, the system can become highly supersaturated. The molecules may not have enough time to orient themselves into a crystal lattice and instead aggregate as a disordered liquid.

  • Low Melting Point of the Solute (or Impure Solute): Oiling out can occur if the melting point of your compound (or a eutectic mixture with impurities) is lower than the temperature of the solution at which it starts to precipitate.[4] Significant impurities can dramatically depress the melting point.

  • Inappropriate Solvent Choice: A solvent that is "too good" can lead to a very high concentration of the solute at saturation, increasing the likelihood of oiling out upon cooling.

Troubleshooting Protocol:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount (10-20% more) of the hot solvent to decrease the supersaturation upon cooling.[4]

  • Slow Cooling: Allow the solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling rate further. This provides a larger window of time for nucleation and crystal growth.

  • Solvent System Modification: If the above steps fail, a change in the solvent system is warranted. Consider using a two-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., water or a water/ethanol mixture) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent like isopropanol or acetone) in which the compound is less soluble, until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.[5]

  • Seed Crystals: Introducing a seed crystal (a small, pure crystal of this compound) can provide a template for crystallization and bypass the energy barrier for nucleation, preventing oiling out.[4]

Issue 2: No Crystal Formation Upon Cooling

Question: My solution of this compound has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?

Answer:

The absence of crystallization upon cooling indicates that the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.

Causality:

  • Excess Solvent: The most common reason is the use of too much solvent during the initial dissolution step.[4]

  • Lack of Nucleation Sites: Crystal formation requires nucleation sites. Highly purified solutions in very clean glassware may lack these sites.

Troubleshooting Protocol:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites.[4]

    • Seed Crystals: Add a tiny amount of the pure compound to the solution to act as a template for crystal growth.[4]

  • Reduce Solvent Volume: If induction methods fail, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities. Once the volume is reduced, allow the solution to cool again.

  • Lower the Temperature: If not already done, cool the solution in an ice-salt bath or a freezer to further decrease the solubility of the compound.

Issue 3: Poor Recovery of the Purified Product

Question: I have successfully recrystallized my this compound, but my final yield is very low. What could be the cause?

Answer:

Low recovery can be attributed to several factors, from the initial properties of the crude material to the specifics of the recrystallization procedure.

Causality:

  • High Solubility in Cold Solvent: The ideal recrystallization solvent should have low solubility for the compound at low temperatures. If the compound is still significantly soluble in the cold solvent, a substantial amount will be lost in the mother liquor.

  • Use of Excess Solvent: Even with a good solvent, using an excessive amount will lead to a lower yield as more of the compound will remain dissolved.[4]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, some of the product may crystallize on the filter paper or in the funnel.

Troubleshooting Protocol:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the solubility of the product in the mother liquor.

  • Second Crop of Crystals: The mother liquor can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving a significant amount of the product.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of this compound?

A good starting point for recrystallizing amino acid hydrochlorides is often a mixture of water and a water-miscible organic solvent. A water/ethanol or water/isopropanol mixture is a common choice.[7] The water acts as the "good" solvent, dissolving the salt at an elevated temperature, while the alcohol acts as the "anti-solvent," reducing the solubility upon cooling. The optimal ratio will depend on the purity of your starting material and should be determined experimentally on a small scale.

Q2: My purified this compound is still colored. How can I remove the colored impurities?

Colored impurities can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. The colored impurities adsorb onto the surface of the charcoal, which is then removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.

Q3: How can I check the chiral purity of my final product?

The enantiomeric excess (e.e.) of your this compound should be determined using a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. This can be done either by using a chiral stationary phase (chiral column) or by derivatizing the amino acid with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.[8]

Q4: I am concerned about residual solvents in my final product. How can I remove them and test for their presence?

Residual solvents can be removed by drying the purified crystals under high vacuum, sometimes with gentle heating (ensure the temperature is well below the compound's melting point to avoid decomposition). The presence and quantity of residual solvents are typically determined by Gas Chromatography (GC) with a flame ionization detector (FID).[9][10]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by performing small-scale solubility tests to determine a suitable solvent or solvent system. A mixture of ethanol and water is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent system (e.g., 80:20 ethanol:water) and heat the mixture with stirring on a hot plate until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Chiral Purity Analysis by HPLC (Conceptual)

This is a general guideline. The specific column, mobile phase, and conditions should be optimized for your system.

  • Sample Preparation: Prepare a standard solution of your purified this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Chromatographic System:

    • Column: A chiral column suitable for amino acid separation (e.g., a crown ether-based column like CROWNPAK CR(+)).[11]

    • Mobile Phase: An acidic aqueous solution is often used, for example, 0.05% perchloric acid in water.[12]

    • Flow Rate: Typically around 0.3-1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 200 nm), as the analyte lacks a strong chromophore.[11]

  • Analysis: Inject the sample onto the HPLC system. The (S)- and (R)-enantiomers will have different retention times.

  • Quantification: Integrate the peak areas for both enantiomers. The enantiomeric excess (% e.e.) can be calculated using the formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting cluster_solutions Troubleshooting Steps start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No collect_dry Collect, Wash & Dry Crystals crystals_form->collect_dry Yes no_crystals No Crystals Form oiling_out->no_crystals No reheat_dilute Re-heat & Dilute | Slow Cool | Change Solvent oiling_out->reheat_dilute Yes induce_crystallization Scratch Flask | Add Seed Crystal | Reduce Solvent no_crystals->induce_crystallization low_yield Low Yield? success Pure Product low_yield->success No optimize Optimize Solvent Volume | Cool Thoroughly | Collect 2nd Crop low_yield->optimize Yes collect_dry->low_yield reheat_dilute->cool induce_crystallization->cool optimize->collect_dry

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

Purification and Analysis Logic

Purification_Logic Crude Crude (S)-2-Aminobutanoic Acid HCl Recrystallization Recrystallization (e.g., EtOH/H2O) Crude->Recrystallization Purified Purified Solid Recrystallization->Purified MotherLiquor Mother Liquor (Contains Impurities) Recrystallization->MotherLiquor ChemicalPurity Chemical Purity Analysis (e.g., NMR, LC-MS) Purified->ChemicalPurity ChiralPurity Chiral Purity Analysis (Chiral HPLC) Purified->ChiralPurity ResidualSolvent Residual Solvent Analysis (GC) Purified->ResidualSolvent FinalProduct Final Product Specification Met? ChemicalPurity->FinalProduct ChiralPurity->FinalProduct ResidualSolvent->FinalProduct FinalProduct->Crude No, Re-purify

Caption: Logical flow from crude product to final purity analysis.

References

  • Recrystallization - Single Solvent. (n.d.). University of Toronto.
  • Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts.
  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (2016). ResearchGate.
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Breuer, M., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Biotechnology for Biofuels, 10(1), 79. [Link]
  • van der Leij, F. R., & van der Sman, R. G. M. (2003). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Crystal Growth & Design, 3(4), 549-556.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Recrystallization (help meeeeee). (2013). Reddit.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Chiral HPLC analysis of Fmoc-2AOA purified from the biotransformation... (n.d.). ResearchGate.
  • How to avoid the formation of oil droplets during recrystallization? (2014). ResearchGate.
  • Go-to recrystallization solvent mixtures. (2023). Reddit.
  • A novel process of residual solvent removal. (n.d.). Google Patents.
  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (n.d.). SciSpace.
  • Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. (n.d.). Semantic Scholar.
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (2009). ResearchGate.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
  • Recrystallization Issues. (2024). Reddit.
  • Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. (2019). ResearchGate.
  • Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. (2019). Asian Journal of Chemistry.
  • This compound Impurity. (n.d.). Anant Pharmaceuticals Pvt. Ltd.
  • Yajima, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-1341. [Link]
  • Preparation of (s)-2-aminobutyric acid. (n.d.). Google Patents.

Sources

Common side reactions with (s)-2-Aminobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (S)-2-Aminobutanoic acid hydrochloride (H-Abu-OH·HCl). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its experimental use, particularly in peptide synthesis and as a chiral building block. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and success of your work.

Introduction to this compound

(S)-2-Aminobutanoic acid, also known as L-α-Aminobutyric acid or homoalanine, is a non-proteinogenic α-amino acid.[1][2][3] As the hydrochloride salt (CAS No: 5959-29-5), it is a stable, crystalline solid commonly used as a fundamental building block in synthetic chemistry.[4][5] Its structural similarity to L-alanine, with an ethyl side chain instead of a methyl group, makes it a valuable tool for probing structure-activity relationships in peptides and other bioactive molecules.[3] A primary application includes its role as a key intermediate in the synthesis of pharmaceuticals, most notably the anti-epileptic drug Levetiracetam.[6][7][8]

While its unfunctionalized side chain makes it relatively inert to side-chain specific reactions, its incorporation into synthetic schemes is not without challenges. The most common issues arise from reactions involving the peptide backbone during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when working with H-Abu-OH·HCl.

Q1: What are the primary side reactions to anticipate when using this compound in Fmoc-based solid-phase peptide synthesis (SPPS)?

A1: The two most significant side reactions involving the (S)-2-Aminobutanoic acid (Abu) residue are backbone-related and occur under standard SPPS conditions.

  • Diketopiperazine (DKP) Formation: This is an intramolecular cyclization reaction that occurs after the deprotection of the second amino acid in the sequence, leading to the cleavage of the dipeptide from the resin.[9] This reaction is particularly prevalent when proline is one of the first two residues, but it is also a significant risk with sterically unhindered N-terminal amino acids like Abu, especially on standard resins like Wang or PAM. The dipeptide H-Abu-X-OR (where X is the first amino acid on the resin) cyclizes, releasing the DKP and terminating the peptide chain.

  • Racemization: Like all chiral amino acids, the stereochemical integrity of the α-carbon is at risk during the activation (coupling) step.[10][11] Over-activation or the use of certain coupling reagents and bases can lead to the abstraction of the α-proton, forming an oxazolone intermediate that readily racemizes. This results in the incorporation of D-2-Aminobutanoic acid, creating a diastereomeric impurity that can be difficult to separate and may alter the biological activity of the final peptide.

Q2: My peptide sequence begins with another amino acid followed by Abu (X-Abu...). I'm experiencing significant chain termination. What is the likely cause and how can it be mitigated?

A2: This is a classic presentation of diketopiperazine (DKP) formation. After the successful coupling of Fmoc-Abu-OH and subsequent Fmoc deprotection, the newly liberated N-terminal amine of the Abu residue is ideally positioned to attack the ester linkage of the first amino acid to the resin, forming the highly stable six-membered DKP ring and cleaving the chain.

Mitigation Strategies:

  • Choice of Resin: The most effective countermeasure is to use a sterically hindered resin. 2-Chlorotrityl chloride (2-CTC) resin is the gold standard for preventing DKP formation.[9] The bulky trityl linkage shields the ester bond from the N-terminal amine, dramatically reducing the rate of intramolecular cyclization.

  • Optimized Coupling Protocol: When using less hindered resins, couple the third amino acid (AA3) immediately after the deprotection of Fmoc-Abu-OH (AA2). Minimize the time the free N-terminal of Abu is exposed.

  • Use of Protected Dipeptides: If feasible, coupling a pre-formed, protected dipeptide (e.g., Fmoc-AA3-Abu-OH) can bypass the problematic dipeptide stage on the resin entirely.

Q3: How can I confirm the chiral purity of the Abu residue in my final peptide, and what are the best practices to prevent racemization during synthesis?

A3: Confirmation of chiral purity requires analytical validation, while prevention relies on careful control of coupling chemistry.

Confirmation Protocol: The most reliable method is to hydrolyze the purified peptide and analyze the resulting free amino acids using chiral chromatography (HPLC or GC).

  • Peptide Hydrolysis: Subject the peptide to vapor-phase hydrolysis using 6N HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent) or use a chiral stationary phase column for separation.

  • Chiral HPLC/GC Analysis: Analyze the sample against standards for both L-Abu and D-Abu. A well-resolved separation will allow for the quantification of any diastereomeric contamination.

Prevention Best Practices:

  • Additive Reagents: During coupling with carbodiimides like N,N'-diisopropylcarbodiimide (DIC), always use a racemization-suppressing additive. Oxyma Pure and HOBt are highly effective.[9] They form active esters that are more stable and less prone to forming the oxazolone intermediate than the O-acylisourea intermediate generated by DIC alone.

  • Uronium/Onium Salt Reagents: Reagents like HATU, HBTU, or HCTU are generally safe when used correctly. Ensure the pre-activation time is kept to a minimum and that the stoichiometry of the activating base (e.g., DIPEA) is carefully controlled. Use no more than 2 equivalents of base relative to the amino acid.

  • Avoid Strong Bases: Whenever possible, use milder bases like collidine or N-methylmorpholine (NMM) instead of DIPEA, as they are less likely to promote α-proton abstraction.

Q4: What are the ideal storage and handling procedures for this compound?

A4: Proper storage is critical to maintain the compound's integrity.

  • Storage Conditions: this compound should be stored in a tightly sealed container in a cool, dry place.[12] Storage at room temperature is generally acceptable, though refrigeration (2-8°C) can prolong shelf life.[5][13]

  • Hygroscopicity: As a hydrochloride salt, the compound can be hygroscopic. Protect it from atmospheric moisture to prevent clumping and potential degradation. Storing it inside a desiccator is good practice.

  • Handling for Reactions: When weighing the reagent for a reaction, do so promptly and reseal the container. For anhydrous reactions, ensure the material is dry (e.g., by drying under vacuum) before use. Remember that the amine is protonated as the hydrochloride salt. For coupling reactions, an equivalent of a tertiary amine base (e.g., DIPEA) must be added to the reaction mixture to neutralize the salt and liberate the free amine for reaction.

Troubleshooting Guides & Protocols

Guide 1: Troubleshooting Incomplete Coupling of Abu

Incomplete coupling, identified by a positive Kaiser test after the coupling step, can halt a synthesis. This workflow provides a systematic approach to resolving the issue.

G cluster_recouple Option A: Recouple cluster_cap Option B: Cap start Kaiser Test Positive (Incomplete Coupling) decision1 Is peptide aggregation a likely cause? (Sequence > 10 residues, hydrophobic) start->decision1 recouple Perform Double Coupling: 1. Wash resin (3x DMF). 2. Prepare fresh coupling solution. 3. Couple for 1-2 hours. decision1->recouple No change_reagent Switch to a stronger coupling reagent (e.g., HATU, HCTU). decision1->change_reagent Yes recouple->change_reagent If standard fails cap Cap Unreacted Amines: 1. Wash resin (3x DMF). 2. Treat with Acetic Anhydride/DIPEA in DMF (10 min). 3. Wash and proceed to next cycle. recouple->cap If recoupling fails caption Workflow for addressing incomplete coupling. DKP_Prevention start Initiating SPPS with Abu as AA1 or AA2 decision_resin Select Resin Type start->decision_resin resin_2ctc 2-Chlorotrityl Chloride (2-CTC) Resin (Recommended) decision_resin->resin_2ctc Optimal resin_wang Wang or Other Acid-Labile Resins (High Risk) decision_resin->resin_wang Suboptimal protocol_2ctc Load Fmoc-AA-OH with DIPEA in DCM. Steric hindrance of resin linkage prevents DKP formation. resin_2ctc->protocol_2ctc protocol_wang Proceed with caution. Couple AA3 immediately after Fmoc deprotection of AA2. Minimize reaction time. resin_wang->protocol_wang outcome_good High Yield of Full-Length Peptide protocol_2ctc->outcome_good outcome_bad Low Yield due to DKP-mediated chain cleavage protocol_wang->outcome_bad caption Decision tree for DKP prevention.

Caption: Decision tree for DKP prevention.

References

  • Preparation of (s)-2-aminobutyric acid.
  • This compound.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
  • L-2-Aminobutanoic acid (FDB012537). FooDB. [Link]
  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
  • This compound Impurity. Anant Pharmaceuticals Pvt. Ltd. [Link]
  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. [Link]
  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.
  • (PDF) Side reactions in peptide synthesis: An overview.
  • Side reactions in solid-phase peptide synthesis and their applications.
  • This compound.
  • L-alpha-Aminobutyric acid (HMDB0000452).
  • α-Aminobutyric acid. Wikipedia. [Link]
  • (-)-2-Aminobutyric acid.
  • Alpha-Aminobutyric Acid.

Sources

Technical Support Center: Optimizing Reaction Conditions for (S)-2-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (s)-2-Aminobutanoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of chiral non-proteinogenic amino acids. (s)-2-Aminobutanoic acid is a critical chiral building block in the synthesis of various pharmaceuticals.[1] Achieving high yield and excellent enantiomeric purity is paramount for downstream applications.

This document moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common issues encountered during synthesis. We will explore the causality behind experimental choices to empower you to make informed decisions in your own laboratory.

Troubleshooting Guide: Common Challenges & Solutions

This section is structured in a question-and-answer format to directly address the most pressing issues that arise during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a multifaceted problem that can stem from starting material quality, reaction kinetics, or product degradation. Let's break down the potential culprits.

  • Cause 1: Incomplete Reaction or Stall

    • Scientific Rationale: Many asymmetric syntheses, such as the Strecker synthesis, involve equilibria.[2] If the forward reaction is not sufficiently driven, or if the catalyst deactivates, the reaction may stall before reaching completion.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use an appropriate analytical technique (TLC, GC, or ¹H NMR of an aliquot) to track the consumption of the limiting reagent. This will confirm if the reaction has truly stopped or is just slow.

      • Increase Reagent Equivalents: For reactions like the Strecker synthesis, which involves an aldehyde, an amine source, and a cyanide source, consider increasing the equivalents of the cyanide and ammonia/amine source to push the equilibrium toward the aminonitrile product.[3]

      • Check Catalyst Activity: If using a catalytic method (e.g., asymmetric hydrogenation or a catalytic Strecker reaction), ensure the catalyst was handled under appropriate inert conditions.[4][5] Consider adding a second charge of the catalyst if deactivation is suspected.

  • Cause 2: Side Product Formation

    • Scientific Rationale: The starting materials for (s)-2-aminobutanoic acid synthesis (e.g., propanal) can be prone to side reactions like self-condensation (aldol reaction) under basic or acidic conditions.[6] Other common side reactions in amino acid synthesis can include decarboxylation or the formation of diketopiperazines, especially under harsh thermal conditions.[6][7][8]

    • Troubleshooting Steps:

      • Control Temperature: Maintain the recommended temperature strictly. For many asymmetric reactions, this means cooling the reaction to 0 °C or below to minimize side reactions and improve selectivity.

      • Order of Addition: Add reagents in the specified order. For instance, in a Strecker synthesis, pre-forming the imine before adding the cyanide source can sometimes minimize side reactions of the aldehyde.

      • pH Control: During workup and hydrolysis steps, carefully control the pH. Extreme pH levels can lead to product degradation or racemization.

  • Cause 3: Product Loss During Workup and Isolation

    • Scientific Rationale: this compound is a small, polar, water-soluble molecule.[9] Significant product loss can occur during aqueous workups and extractions if the partitioning is not favorable.

    • Troubleshooting Steps:

      • Saturate the Aqueous Phase: Before extracting with an organic solvent, saturate the aqueous layer with NaCl. This decreases the polarity of the aqueous phase and can significantly improve the partitioning of your product into the organic layer.

      • Use a Continuous Extractor: For highly water-soluble products, a continuous liquid-liquid extractor can be more efficient than multiple manual extractions.

      • Optimize Crystallization/Precipitation: When isolating the final hydrochloride salt, the choice of anti-solvent is critical. Isopropanol is commonly used.[10] Ensure you are using a sufficiently non-polar solvent to induce precipitation and minimize solubility losses. Cool the mixture for an adequate time to maximize recovery.

Q2: My enantiomeric excess (e.e.) is poor. How can I improve the stereoselectivity of my reaction?

Achieving high enantioselectivity is the primary goal of any asymmetric synthesis.[11][12] A low e.e. points directly to issues with the chiral control element of your reaction.

  • Cause 1: Catalyst/Chiral Auxiliary Issues

    • Scientific Rationale: The chiral catalyst or auxiliary is the heart of the reaction's stereocontrol. Its effectiveness can be compromised by impurities, improper handling, or suboptimal reaction conditions. Small changes in the catalyst's environment can lead to large drops in enantioselectivity.[13][14]

    • Troubleshooting Steps:

      • Purity is Paramount: Ensure the chiral catalyst or auxiliary is of the highest purity. Even trace impurities can sometimes poison a catalyst.

      • Strictly Anhydrous & Inert Conditions: Many asymmetric catalysts, particularly organometallic complexes used in hydrogenation, are sensitive to air and moisture.[12] Ensure all solvents are rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

      • Optimize Catalyst Loading: While counterintuitive, sometimes lower catalyst loading can improve e.e. by minimizing background uncatalyzed reactions. Conversely, if the catalyzed reaction is slow, a higher loading might be necessary. Screen a range of catalyst loadings (e.g., 0.5 mol% to 5 mol%).

  • Cause 2: Suboptimal Reaction Temperature

    • Scientific Rationale: The energy difference between the two transition states leading to the (S) and (R) enantiomers is often small.[13] Lowering the reaction temperature makes the reaction more sensitive to this small energy difference, thereby favoring the lower energy pathway and increasing the enantiomeric excess.

    • Troubleshooting Steps:

      • Go Colder: If your protocol calls for room temperature, try running the reaction at 0 °C or -20 °C. If it's already run at a low temperature, try going even lower (e.g., -40 °C or -78 °C), provided the reaction does not become prohibitively slow.

      • Precise Temperature Control: Use a cryostat or a well-maintained cooling bath to ensure the temperature does not fluctuate during the reaction.

  • Cause 3: Racemization During Subsequent Steps

    • Scientific Rationale: The α-proton of the amino acid product (or its nitrile/amide intermediate) can be acidic. Under harsh basic or acidic conditions, particularly with prolonged heating, this proton can be removed and re-added, leading to racemization and a loss of enantiomeric purity.

    • Troubleshooting Steps:

      • Mild Hydrolysis Conditions: When hydrolyzing an aminonitrile or amino amide intermediate, use the mildest conditions possible that still afford a reasonable reaction rate. For example, use 6M HCl at reflux instead of 12M HCl, and monitor carefully to avoid unnecessarily long reaction times.

      • Avoid Strong Bases: During workup, avoid prolonged exposure to strong bases. If a neutralization step is required, perform it at low temperatures and move to the next step promptly.

Data Summary: Impact of Parameters on Asymmetric Strecker Synthesis

The following table provides a summary of how key parameters can influence the outcome of a representative asymmetric Strecker synthesis using a chiral catalyst.[2][5]

ParameterCondition AOutcome A (Yield/e.e.)Condition BOutcome B (Yield/e.e.)Scientific Rationale
Temperature 25 °C85% / 70% e.e.-20 °C78% / 95% e.e.Lower temperatures amplify the energetic difference between diastereomeric transition states, enhancing selectivity.
Solvent Methanol90% / 88% e.e.Toluene65% / 92% e.e.Solvent polarity can influence catalyst conformation and solubility, impacting both rate and stereocontrol.
Catalyst Loading 1 mol%88% / 94% e.e.5 mol%92% / 85% e.e.Higher loading may increase the contribution of a less selective, higher-order catalytic species or background reaction.
Cyanide Source NaCN80% / 85% e.e.TMSCN91% / 96% e.e.TMSCN is more covalent and can exhibit different coordination behavior with the catalyst, often leading to improved selectivity.

Experimental Protocols & Visualizations

Workflow for Troubleshooting Poor Enantioselectivity

The following diagram outlines a logical workflow for diagnosing and solving issues related to low enantiomeric excess (e.e.).

G start Low e.e. Detected check_purity Verify Purity of Catalyst & Reagents start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Confirm Anhydrous & Inert Conditions conditions_ok Conditions OK? check_conditions->conditions_ok optimize_temp Optimize Temperature (Go Lower) run_colder Action: Screen Lower Temperatures (-20 to -78 °C) optimize_temp->run_colder check_racemization Investigate Racemization During Workup/Hydrolysis mild_workup Action: Use Milder Hydrolysis/Workup Conditions check_racemization->mild_workup purity_ok->check_conditions Yes purify Action: Purify/Repurchase Chiral Source purity_ok->purify No conditions_ok->optimize_temp Yes improve_technique Action: Improve Solvent Drying & Inert Gas Technique conditions_ok->improve_technique No temp_ok e.e. Improved? temp_ok->check_racemization No success Problem Solved temp_ok->success Yes racemization_ok e.e. Maintained? racemization_ok->success Yes run_colder->temp_ok mild_workup->racemization_ok

Sources

(s)-2-Aminobutanoic acid hydrochloride stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (S)-2-Aminobutanoic acid hydrochloride is a chiral non-proteinogenic amino acid derivative used as a key building block in the synthesis of various pharmaceutical compounds, notably as a potential impurity or intermediate in the production of drugs like Levetiracetam.[1][2] Its stability and proper handling are critical for ensuring the quality, reproducibility, and safety of research and manufacturing processes. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively managing the stability and storage of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and stability of this compound.

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be kept in a tightly sealed container in a dry and cool place, ideally at room temperature.[1] To minimize potential degradation from atmospheric moisture, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: How should I prepare and store solutions of this compound?

A2: this compound is soluble in water. For short-term experimental use, aqueous solutions can be prepared. Due to the potential for microbial growth and chemical degradation in solution, it is advisable to prepare solutions fresh. If short-term storage is necessary, store the solution at 2-8°C for no longer than a few days. For extended storage, consider preparing aliquots and freezing them at -20°C or below. Avoid repeated freeze-thaw cycles.

Q3: Is this compound hygroscopic?

Q4: What are the primary signs of degradation for this compound?

A4: Visual signs of degradation in the solid state can include changes in color (from white to off-white or yellow), clumping, or the appearance of a liquid phase (deliquescence) due to significant moisture uptake. For solutions, a change in color or the appearance of particulate matter may indicate degradation or contamination. However, many significant degradation pathways may not have obvious visual cues. Chemical analysis is the most reliable method to assess purity.

Q5: What impact does pH have on the stability of this compound in aqueous solutions?

A5: The stability of amino acids in solution can be pH-dependent. While specific studies on the pH-rate profile of (S)-2-Aminobutanoic acid are not widely published, general principles for amino acids suggest that extreme pH values (highly acidic or highly basic) and elevated temperatures can promote degradation.[4] For instance, in highly acidic solutions, some amino acids can undergo degradation to form byproducts like pyroglutamic acid.[4] It is advisable to maintain the pH of solutions near neutral unless the experimental protocol requires otherwise.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments involving this compound.

Issue 1: Inconsistent or Non-Reproducible Experimental Results

Possible Cause: Degradation of this compound in solid form or in solution.

Troubleshooting Workflow

A Inconsistent Results Observed B Assess Purity of Solid Material A->B C Perform Purity Analysis (e.g., HPLC, NMR) B->C Check D Solid Material Degraded C->D Purity < Specification E Solid Material Pure C->E Purity Meets Specification L Procure New Batch of Compound D->L F Review Solution Preparation & Storage E->F G Solution Prepared Fresh? Stored Properly? F->G Evaluate H Prepare Fresh Solution & Re-run Experiment G->H If No I Issue Persists G->I If Yes H->I Failure K Issue Resolved H->K Success J Investigate Other Experimental Parameters I->J Yes I->K No

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Guidance:
  • Assess the Purity of the Solid Material:

    • Rationale: The integrity of your starting material is paramount. Degradation may have occurred during previous handling or storage.

    • Action: Perform a purity analysis on your current stock of this compound. Refer to the protocol in Part 3, Section A for a general HPLC purity method. Compare the results to the Certificate of Analysis (CoA) provided by the supplier.

  • Review Solution Preparation and Storage:

    • Rationale: this compound in solution is more susceptible to degradation than in its solid form.

    • Action: Evaluate your solution preparation and storage procedures. Were the solutions prepared fresh? If stored, were they kept at the appropriate temperature and for a limited time?

  • Prepare a Fresh Solution:

    • Rationale: Using a freshly prepared solution from a verified pure solid stock minimizes the variable of solution instability.

    • Action: Prepare a new solution using high-purity solvent and re-run your experiment.

  • Investigate Other Experimental Parameters:

    • Rationale: If the issue persists with a fresh solution from a pure starting material, other factors in your experimental setup are likely the cause.

    • Action: Systematically review all other reagents, instrument settings, and procedural steps for potential sources of error.

Issue 2: Unexpected Peaks in Chromatographic Analysis

Possible Cause: Presence of impurities from synthesis, degradation products, or racemization.

Troubleshooting Workflow

A Unexpected Peaks in Chromatogram B Characterize Unexpected Peaks A->B C Analyze by LC-MS to Determine Mass B->C Investigate D Compare with Known Impurities/Degradants C->D E Peak Identified as Synthesis Impurity D->E F Peak Identified as Degradation Product D->F G Peak Identified as (R)-enantiomer D->G K Unknown Peak D->K H Review Synthesis Route Information E->H I Perform Forced Degradation Study F->I J Perform Chiral HPLC Analysis G->J

Caption: Workflow for identifying unknown chromatographic peaks.

Step-by-Step Guidance:
  • Characterize the Unexpected Peaks:

    • Rationale: Determining the mass of the unknown species is the first step in identification.

    • Action: Use a mass spectrometry (MS) detector coupled with your liquid chromatography (LC) system to obtain the mass-to-charge ratio (m/z) of the unexpected peaks.

  • Compare with Known Impurities and Degradants:

    • Rationale: The impurity may be a known byproduct of the synthesis or a common degradant.

    • Action: Compare the observed mass with potential synthesis-related impurities (e.g., starting materials, reagents) and likely degradation products (see Part 4 ). (S)-2-Aminobutanoic acid is a known impurity in the synthesis of Levetiracetam, and other related compounds in that synthesis could be present.[1]

  • Perform Chiral HPLC Analysis:

    • Rationale: If you suspect racemization, a chiral separation method is necessary to resolve the (S) and (R) enantiomers.

    • Action: Use a chiral HPLC column to determine if the (R)-enantiomer is present. A general protocol is outlined in Part 3, Section B .

  • Conduct a Forced Degradation Study:

    • Rationale: Intentionally degrading the compound under various stress conditions can help to generate and identify potential degradation products, confirming if the unexpected peak arises from instability.

    • Action: Follow the forced degradation protocol in Part 3, Section C . Compare the chromatograms of the stressed samples with your experimental sample.

Part 3: Technical Protocols

A. Protocol: Purity Assessment by HPLC-UV

Objective: To determine the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (or other suitable buffer components)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 210 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Analysis:

    • Inject the sample and integrate the peak areas. Calculate the area percentage of the main peak to determine the purity.

B. Protocol: Chiral Purity Analysis by HPLC

Objective: To assess the enantiomeric purity of this compound.

Materials:

  • This compound sample

  • (R,S)-2-Aminobutanoic acid hydrochloride (racemic standard)

  • HPLC-grade water, methanol, and formic acid

  • HPLC system with a UV or MS detector

  • Chiral HPLC column (e.g., Astec Chirobiotic T)[5]

Procedure:

  • Mobile Phase Preparation:

    • Prepare an isocratic mobile phase of water:methanol:formic acid (e.g., 30:70:0.02 v/v/v).[5]

  • Sample Preparation:

    • Dissolve the sample and the racemic standard separately in the mobile phase to a concentration of ~0.5 mg/mL.

  • HPLC Conditions:

    • Column: Chiral stationary phase (e.g., Astec Chirobiotic T, 250 x 4.6 mm)[5]

    • Flow Rate: 0.5 mL/min[5]

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm or MS in EIC mode for m/z of the free base.[5]

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers.

    • Inject the sample and quantify the area of the (R)-enantiomer peak relative to the total area of both enantiomer peaks.

C. Protocol: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions.[6]

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL in water).

  • Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Heat at 60°C for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Heat at 60°C for a defined period (e.g., 24 hours).

    • Oxidation: Add an equal volume of 6% hydrogen peroxide (final concentration 3% H₂O₂). Store at room temperature, protected from light, for a defined period.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C.

    • Thermal Degradation (Solid): Store the solid compound at 70°C.

    • Photostability: Expose the stock solution to a controlled light source (e.g., UV lamp).

  • At various time points, take a sample from each condition, neutralize if necessary, and analyze by HPLC (as in Protocol A) to quantify the parent compound and detect any degradation products.

Part 4: Scientific Deep Dive: Potential Degradation Pathways

Understanding the potential chemical transformations of this compound is crucial for predicting and mitigating stability issues. While specific degradation studies on this exact molecule are limited, we can infer likely pathways based on the chemistry of amino acids and related compounds.[6]

A (S)-2-Aminobutanoic acid hydrochloride B Stress Conditions (e.g., Basic pH, Heat) A->B E Strong Oxidizing Agents (e.g., H₂O₂) A->E C Racemization B->C D (R)-2-Aminobutanoic acid hydrochloride C->D F Oxidative Degradation E->F G Decarboxylation, Deamination Products F->G

Sources

How to resolve impurities in (s)-2-Aminobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (s)-2-Aminobutanoic Acid Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide you, our fellow scientists and researchers, with practical, in-depth solutions for identifying and resolving purity issues encountered during your work with this important chiral building block. We will move beyond simple procedural lists to explore the underlying chemistry, empowering you to make informed decisions in your laboratory workflows.

FAQ: Impurity Identification & Characterization

Q1: What are the most common impurities I might find in my sample of this compound?

The impurity profile of this compound can be traced back to its synthesis, purification, and storage. Understanding the origin of these impurities is the first step toward their effective removal.

  • Enantiomeric Impurities: The most critical impurity is its optical antipode, (R)-2-Aminobutanoic acid hydrochloride . Its presence is typically due to incomplete resolution during synthesis or racemization under non-optimal pH conditions, particularly basic environments.[1]

  • Structural Isomers & Homologs: Depending on the synthetic route (e.g., Strecker synthesis), you may encounter other amino acids.[2][3][4] Common culprits include:

    • Norvaline: A five-carbon amino acid.

    • Alanine: A three-carbon amino acid.[5]

    • α-Aminobutyramide: An intermediate from the hydrolysis of α-aminobutanenitrile.[6][7]

  • Process-Related Impurities:

    • Residual Solvents: Alcohols (methanol, ethanol, propanol) or other organic solvents used during synthesis and crystallization.[8][9][10]

    • Inorganic Salts: Excess hydrochloric acid or other salts formed during pH adjustments and workup.[11][12]

  • Degradation Products: While generally stable as a hydrochloride salt, prolonged exposure to harsh acidic or basic conditions can lead to degradation.[1]

Q2: How can I identify and quantify these impurities?

A multi-pronged analytical approach is essential for a comprehensive purity assessment. Relying on a single method may overlook critical impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis.

    • For General Impurities (Reversed-Phase HPLC): A standard C18 column can effectively separate (s)-2-Aminobutanoic acid from most process-related impurities and structurally different amino acids.[13][14] Detection is typically done via UV after derivatization, as amino acids lack a strong chromophore.[5][15] A common derivatizing agent is o-phthalaldehyde (OPA).[5][15]

    • For Enantiomeric Purity (Chiral HPLC): This is non-negotiable for determining the enantiomeric excess (e.e.). A specialized chiral column (e.g., Astec Chirobiotic T) is required to resolve the (S)- and (R)-enantiomers.[16][17] Alternatively, the amino acid can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard C18 column.[5][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation and can detect and quantify organic solvent impurities. The proton chemical shifts for (s)-2-Aminobutanoic acid in D₂O are approximately 0.94 ppm (triplet, 3H), 1.8-1.9 ppm (multiplet, 2H), and 3.67 ppm (triplet, 1H).[17]

    • ¹³C NMR: Confirms the carbon skeleton. Expected chemical shifts in D₂O are around 8.5, 23.6, 55.8, and 174.8 ppm.[17]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), it is invaluable for identifying unknown impurities by providing accurate mass-to-charge ratio information.[18]

Troubleshooting Guide: Purification Strategies

This section provides a logical framework for addressing specific purity challenges. The choice of method is dictated by the nature of the impurity you need to remove.

Workflow for Impurity Resolution

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Triage & Purification cluster_2 Phase 3: Verification Initial Initial Sample Analysis (HPLC, NMR) Triage Identify Primary Impurity Type Initial->Triage Recrystallize Recrystallization Triage->Recrystallize Residual Solvents, Inorganic Salts Chromatography Column Chromatography (e.g., Ion Exchange) Triage->Chromatography Other Amino Acids, Polar Impurities ChiralRes Chiral Resolution (e.g., Diastereomeric Salt Crystallization) Triage->ChiralRes (R)-Enantiomer Final Final Purity Analysis (e.e. %, Impurity Profile) Recrystallize->Final Chromatography->Final ChiralRes->Final Pass Product Meets Spec Final->Pass Purity > 99% e.e. > 99.5% Fail Re-evaluate & Re-process Final->Fail Purity or e.e. Below Threshold Fail->Triage

Caption: Decision workflow for troubleshooting impurities.

Q3: My sample contains residual solvents or has a poor physical appearance. How do I clean it up?

A3: For removing residual solvents and many process-related impurities, recrystallization is the most effective and scalable method. The principle relies on the significant difference in solubility of the desired compound and the impurities in a chosen solvent system at different temperatures.[19]

Expert Insight: The hydrochloride salt structure influences solvent choice. Protic solvents like short-chain alcohols or aqueous-organic mixtures are typically excellent candidates.

Solvent SystemRationale & Considerations
Ethanol/Water A robust, general-purpose system. The compound is dissolved in a minimum amount of hot water, and ethanol is added until turbidity appears. Re-heat to clarify, then cool slowly.[6]
Methanol (s)-2-Aminobutanoic acid HCl has good solubility in hot methanol and lower solubility upon cooling.[7]
1-Propanol Has been shown to be effective in purifying related salts of 2-aminobutanoic acid.[8][9][10]

Detailed Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add a minimal amount of hot deionized water (e.g., 60-80°C) with stirring until the solid is fully dissolved.[11]

  • Anti-Solvent Addition: While the solution is still hot, slowly add absolute ethanol. You will observe the solution becoming cloudy (turbid). This indicates the saturation point is being approached.

  • Clarification: Add a few more drops of hot water until the solution becomes clear again. This ensures you are starting from a fully dissolved state at high temperature.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator for several hours. Slow cooling is crucial for forming large, pure crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Validation: Re-analyze the purified material by HPLC and NMR to confirm the removal of impurities.

Q4: My chiral HPLC shows an unacceptably high level of the (R)-enantiomer. How can I improve the enantiomeric purity?

A4: When significant enantiomeric contamination exists, standard recrystallization is often insufficient. You must employ a method that can differentiate between the enantiomers.

Primary Strategy: Diastereomeric Salt Resolution This classic technique involves reacting your racemic or partially racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, most importantly, different solubilities, allowing them to be separated by fractional crystallization.

While less common for purification of an already enriched (S)-enantiomer, the principles are key to understanding chiral purity. For enriching a product, more advanced techniques might be used during synthesis. A published method for the resolution of racemic 2-aminobutanoic acid uses p-toluenesulfonate salts and an optically active co-solute like (S)-methionine p-toluenesulfonate to preferentially crystallize one enantiomer.[9][10][20] This highlights that specialized crystallization can be a powerful tool for chiral enrichment.

Preventative Insight: The best way to manage enantiomeric purity is to control it during synthesis. If you are performing an asymmetric synthesis, carefully optimize your chiral catalyst or auxiliary. If you are using a bio-resolution method with an enzyme like L-acylase, ensure the reaction goes to completion to fully separate the desired (S)-enantiomer from the acylated (R)-enantiomer.[7]

Q5: HPLC analysis indicates the presence of other amino acids like norvaline or alanine. What is the best way to remove them?

A5: While careful recrystallization can reduce these impurities, a more robust method for separating compounds with very similar structures is ion-exchange chromatography .

Mechanism: This technique separates molecules based on their net charge. At a specific pH, amino acids can be positively charged (at the ammonium group), negatively charged (at the carboxylate group), or neutral (at the isoelectric point, pI). By passing the mixture through a charged resin and eluting with buffers of varying pH or ionic strength, you can selectively release each amino acid based on its unique pI.

Workflow for Ion-Exchange Chromatography

G cluster_0 Setup cluster_1 Separation cluster_2 Collection Start 1. Pack Cation-Exchange Column Equilibrate 2. Equilibrate with Low pH Buffer (e.g., pH 3) Start->Equilibrate Load 3. Load Impure Sample in Buffer Equilibrate->Load Wash 4. Wash with Equilibration Buffer Load->Wash Elute 5. Elute with pH/Salt Gradient Wash->Elute Amino acids elute at different pH/salt conc. Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (HPLC) Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Isolate 9. Isolate Final Product (e.g., Evaporation, Precipitation) Pool->Isolate

Caption: Workflow for purification by ion-exchange chromatography.

Expert Insight: For separating (s)-2-Aminobutanoic acid from other amino acids, a strongly acidic cation-exchange resin is a good starting point. All amino acids will be protonated (positively charged) at a low pH and will bind to the negatively charged resin. As the pH or salt concentration of the elution buffer is gradually increased, each amino acid will elute as it approaches its specific isoelectric point.

References

  • BenchChem. (n.d.). Stability of (S)-Methyl 2-aminobutanoate hydrochloride in different solvents.
  • van de Put, M. W. A. M., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17, 1483-1490.
  • Unknown Author. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.
  • Various Authors. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate.
  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc.
  • Al-Shehri, S., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. ACS Omega.
  • SIELC Technologies. (n.d.). HPLC Separation of Impurities of Aminosugar.
  • BenchChem. (n.d.). Application Note: Hydrolysis of 2-Aminobutanenitrile for the Synthesis of 2-Aminobutanoic Acid.
  • Unknown Author. (n.d.). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. ElectronicsAndBooks.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). This compound Impurity.
  • Erlemann, G. A., & Schrick, K. (1985). Process for recovering amino acids from protein hydrolysates. U.S. Patent 4,496,703.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Yajima, T., et al. (2007). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-41.
  • Kumar, P. S., et al. (2010). Preparation of (s)-2-aminobutyric acid. WIPO Patent Application WO/2010/019469.
  • Yajima, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-1341.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 15556546.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Yajima, T., et al. (2007). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-1341.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Wikipedia. (n.d.). Chiral analysis.
  • Hirose, T., et al. (2022). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analytical Methods, 14, 2126-2132.
  • Ashenhurst, J. (2018). The Strecker Synthesis. Master Organic Chemistry.
  • NROChemistry. (n.d.). Strecker Synthesis.
  • de Souza, R. O. M. A., et al. (2018). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Royal Society of Chemistry.

Sources

Technical Support Center: Scaling Up (S)-2-Aminobutanoic Acid Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the production and scale-up of (S)-2-Aminobutanoic Acid Hydrochloride. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth answers to common challenges, explains the rationale behind procedural choices, and offers robust troubleshooting strategies to ensure the successful synthesis and purification of this critical chiral building block.

(S)-2-Aminobutanoic acid is a non-proteinogenic α-amino acid that serves as a key intermediate in the synthesis of several pharmaceuticals, including the anti-epileptic drugs Levetiracetam and Brivaracetam[1][2]. The hydrochloride salt form is often preferred for its improved stability and handling properties. Achieving high yield and high enantiomeric purity on a large scale is paramount, and this guide will address the common hurdles encountered in this process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common industrial routes for synthesizing (S)-2-aminobutanoic acid?

A1: There are three primary strategies for large-scale production:

  • Racemic Synthesis followed by Chiral Resolution: This is a classical and widely used approach. A racemic mixture of 2-aminobutanoic acid is first synthesized, often via the Strecker synthesis[3][4][5]. The enantiomers are then separated using a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization[6][7][8][9][10].

  • Asymmetric Synthesis: This approach builds the chiral center directly. Methods include using chiral auxiliaries, as seen in asymmetric Strecker reactions, or employing metal-catalyzed asymmetric hydrogenation of a suitable precursor[11][12][13].

  • Biocatalytic/Enzymatic Synthesis: This "green chemistry" approach uses enzymes to achieve high stereoselectivity. Common methods include the kinetic resolution of a racemic mixture using enzymes like acylase or the direct asymmetric synthesis from precursors like L-threonine using a cascade of enzymes such as threonine deaminase and glutamate dehydrogenase[1][14][15][16].

Q2: Why is the hydrochloride salt form typically prepared?

A2: Amino acids are zwitterionic compounds, which can make their solubility in organic solvents challenging and can affect their crystalline properties[17]. Converting (S)-2-aminobutanoic acid to its hydrochloride salt serves several purposes:

  • Improved Solubility: The salt form is generally more soluble in water and some polar organic solvents, which can be advantageous for downstream reactions or purification steps.

  • Enhanced Stability: The salt is often more stable for long-term storage than the free amino acid.

  • Controlled Crystallization: Salt formation provides an additional purification step and often yields a well-defined, crystalline solid that is easy to handle, filter, and dry[18][19].

  • Reaction Compatibility: In subsequent reactions, such as the formation of an amide, the amine is protected as an ammonium salt, preventing side reactions until a base is added.

Q3: What are the critical quality attributes (CQAs) for this compound?

A3: For pharmaceutical applications, the key CQAs are:

  • Enantiomeric Purity (e.e.): Typically >99.5%. This is critical as the (R)-enantiomer may have different pharmacological activity or be an impurity.

  • Chemical Purity: High purity (>99%) with respect to starting materials, by-products, and residual solvents.

  • Residual Solvents: Must be below the limits defined by regulatory bodies (e.g., ICH guidelines).

  • Water Content: Controlled to ensure stability and accurate weighing.

  • Physical Form: Consistent crystalline form and particle size distribution, which can affect dissolution and handling.

Section 2: Synthesis and Scale-Up Strategy Comparison

Choosing the right synthesis strategy depends on factors like available equipment, cost of starting materials, desired scale, and environmental considerations. The table below provides a high-level comparison of the main routes.

Parameter Strecker Synthesis + Resolution Asymmetric Synthesis (Chiral Catalyst) Biocatalytic (Enzymatic) Route
Maturity & Robustness High. Well-established and documented chemistry[3][20].Moderate to High. Highly dependent on the specific catalyst system.Moderate. Rapidly developing field.
Theoretical Yield 50% (per enantiomer, before resolution optimization).Can be very high (>90%).Can be very high (>90%).
Cost of Reagents Low (e.g., propanal, ammonia, cyanide). Chiral resolving agent can be a cost driver.High. Often requires expensive chiral ligands and precious metal catalysts[13].Potentially low, but enzyme cost, stability, and co-factor requirements can be significant[1].
Safety & Environmental High concern due to the use of highly toxic cyanide[4][21]. Generates significant waste from the unwanted enantiomer.Concerns related to heavy metal catalyst residues.Generally considered "greener." Operates in aqueous media under mild conditions[16]. Avoids toxic reagents.
Operational Complexity Multi-step process (synthesis, resolution, recovery) can be operationally intensive.Can be simpler if the catalyst is efficient and easily removed.Requires expertise in fermentation or biocatalysis. Enzyme immobilization may be needed for scale-up.
Scalability Proven at a very large scale.Can be challenging due to catalyst cost, loading, and sensitivity.Scalability depends on enzyme availability and productivity (titer, yield)[1][22].

Section 3: Troubleshooting Guide

This section addresses specific problems encountered during the production process in a question-and-answer format.

Racemic Synthesis (Strecker Pathway)

The Strecker synthesis involves reacting an aldehyde (propanal) with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the racemic amino acid[5].

Strecker_Workflow A Propanal + NH3 + NaCN B α-Aminobutyronitrile A->B C Racemic (R/S)-2-Aminobutanoic Acid B->C D Chiral Resolution C->D Troubleshooting_EE cluster_causes Potential Causes cluster_solutions Solutions Start Low Enantiomeric Excess (e.e.) Cause1 Suboptimal Solvent System Start->Cause1 Cause2 Incorrect Stoichiometry Start->Cause2 Cause3 Crystallization Too Rapid Start->Cause3 Cause4 Insufficient Purity of Racemate Start->Cause4 Sol1 Screen Solvents (e.g., MeOH, EtOH, Water mixtures) Cause1->Sol1 Sol2 Use 0.5 eq. of Resolving Agent (for kinetic resolution) Cause2->Sol2 Sol3 Implement Controlled Cooling Profile Cause3->Sol3 Sol4 Purify Racemic Amino Acid Before Resolution Cause4->Sol4

Caption: Troubleshooting decision process for low enantiomeric excess.

  • Cause 1: Suboptimal Solvent Choice. The solubility difference between the two diastereomeric salts is highly dependent on the solvent system. A poor solvent will not allow for effective discrimination.

    • Solution: Conduct a solvent screening study. Common solvents for amino acid salt resolutions include alcohols (methanol, ethanol, propan-1-ol) and aqueous mixtures.[6][7] The goal is to find a system where one diastereomer is sparingly soluble while the other remains in solution.

  • Cause 2: Rapid Crystallization. If the solution is cooled too quickly or is overly supersaturated, both diastereomers can crash out of solution, leading to poor selectivity.

    • Solution: Implement a slow, controlled cooling profile. Seeding the solution with a few crystals of the desired pure diastereomeric salt at the appropriate temperature can promote controlled crystal growth and improve e.e.

  • Cause 3: Incorrect Stoichiometry. Typically, about 0.5 equivalents of the resolving agent are used relative to the racemate. Using a full equivalent can lead to the crystallization of both salts, reducing the final e.e.

    • Solution: Verify the molar ratio of your racemic amino acid to the resolving agent. Ensure both materials are accurately weighed and have a known purity/assay.

Q: The yield of my resolved (S)-enantiomer is very low after breaking the diastereomeric salt.

A: While the theoretical maximum yield is 50%, practical losses can significantly reduce this.

  • Cause 1: High Solubility of the Desired Diastereomeric Salt. The desired salt may have some solubility in the mother liquor, leading to product loss.

    • Solution: Optimize the crystallization volume and temperature to minimize solubility without causing the undesired diastereomer to precipitate. After filtration, washing the cake with a minimal amount of cold solvent is crucial to avoid redissolving the product.

  • Cause 2: Inefficient Salt Breaking. The process of liberating the free amino acid from its diastereomeric salt requires careful pH adjustment.

    • Solution: After dissolving the salt, adjust the pH to the isoelectric point of 2-aminobutanoic acid (around pH 6) to precipitate the free amino acid.[23] If the pH is too high or low, the amino acid will remain in solution as a salt. Alternatively, using a base like triethylamine can liberate the free amine, which can then be isolated.[8][9] The resolving agent must then be removed, often by extraction.

Salt Formation & Isolation

The final step involves reacting the purified (S)-2-aminobutanoic acid with hydrochloric acid.

Q: When I add HCl to my solution of (S)-2-aminobutanoic acid, the product oils out instead of crystallizing. What should I do?

A: "Oiling out" is a common problem in crystallization, especially at scale. It occurs when the product separates from the solution as a liquid phase rather than a solid.

  • Cause 1: High Supersaturation. Adding the HCl solution too quickly or using a highly concentrated solution can create a level of supersaturation that favors liquid-liquid phase separation over nucleation and crystal growth.

    • Solution: Add the HCl solution slowly and with vigorous stirring to maintain a lower level of supersaturation. Consider adding it at a slightly elevated temperature where the product has higher solubility, and then cool slowly to induce crystallization.

  • Cause 2: Wrong Solvent. The solvent must be one in which the hydrochloride salt has low solubility.

    • Solution: Isopropyl alcohol (IPA) or ethanol are commonly used as anti-solvents for amino acid hydrochloride salts.[14] The free amino acid can be dissolved in a minimal amount of water, and then the HCl and anti-solvent can be added.

  • Cause 3: Impurities. The presence of impurities can inhibit crystallization and promote oiling out.

    • Solution: Ensure the starting (S)-2-aminobutanoic acid is of high purity. An extra purification step (e.g., recrystallization of the free amino acid) before salt formation may be necessary.

Section 4: Experimental Protocol

Protocol: Preparation of this compound from the Free Amino Acid

This protocol describes a robust method for converting the purified zwitterionic amino acid into its hydrochloride salt via crystallization.

Materials & Equipment:

  • (S)-2-Aminobutanoic Acid (e.e. > 99%)

  • Concentrated Hydrochloric Acid (~12 M)

  • Isopropyl Alcohol (IPA), reagent grade

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Addition funnel

  • Filtration apparatus (e.g., Nutsche filter)

  • Vacuum oven

Procedure:

  • Charging the Reactor: Charge the reactor with (S)-2-aminobutanoic acid (1.0 eq).

  • Solvent Addition: Add isopropyl alcohol (5-10 volumes relative to the amino acid). Begin agitation to create a slurry.

  • Temperature Adjustment: Cool the slurry to 0-5 °C using the reactor jacket.

  • Acidification (Critical Step): In a separate vessel, dilute concentrated HCl (1.05 eq) with a small amount of cold IPA (1-2 volumes).

  • Controlled Addition: Add the HCl/IPA solution dropwise to the reactor slurry via the addition funnel over 1-2 hours.

    • Causality Note: A slow, subsurface addition with good agitation is crucial. This prevents localized high concentrations of acid which can lead to oiling out or the formation of fine, hard-to-filter particles. Maintaining a low temperature decreases the solubility of the product salt, promoting crystallization.

  • Crystallization & Aging: Once the addition is complete, maintain the batch at 0-5 °C with moderate agitation for at least 2 hours.

    • Self-Validation: This "aging" period allows the crystallization to complete, maximizing yield. You can take a sample of the mother liquor and analyze it by HPLC to confirm that the concentration of the product is stable, indicating the end of crystallization.

  • Isolation: Filter the solid product using the filtration apparatus.

  • Washing: Wash the filter cake with a minimal amount of cold (<5 °C) IPA (1-2 volumes) to remove residual mother liquor and impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Analysis: Analyze the final product for chemical and enantiomeric purity (HPLC), residual solvents (GC), and water content (Karl Fischer).

References

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols.Chemical Science (RSC Publishing).
  • Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters.PubMed Central (PMC).
  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.Semantic Scholar.
  • Catalytic Asymmetric Synthesis of α-Amino Acids.
  • Recent approaches for asymmetric synthesis of α-amino acids via homolog
  • Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystalliz
  • Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystalliz
  • Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystalliz
  • Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystalliz
  • Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystalliz
  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.PubMed Central (PMC).
  • Preparation of (s)-2-aminobutyric acid.
  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.Semantic Scholar.
  • Hydrolysis of 2-Aminobutanenitrile for the Synthesis of 2-Aminobutanoic Acid.BenchChem.
  • Pathway from (S)-2-aminobutyric acid to (S)-2-aminobutanol.
  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.Microbial Cell Factories.
  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.
  • Method for preparing (S)-2-aminobutanamide hydrochloride.
  • Salts of Amino Acids.
  • Salts of Amino Acids: Crystallization, Structure and Properties.
  • Strecker amino acid synthesis.Wikipedia.
  • Preparation method of S-(+)-2-aminobutanamide hydrochloride.
  • This compound.Simson Pharma Limited.
  • This compound.ChemScene.
  • An asymmetric synthesis of Levetiracetam.Semantic Scholar.
  • Strecker Synthesis.Master Organic Chemistry.
  • The Strecker Synthesis of Amino Acids.Master Organic Chemistry.
  • Strecker Synthesis.Organic Chemistry Portal.
  • Strecker Synthesis.NROChemistry.
  • Amino acid.Wikipedia.

Sources

Technical Support Center: (s)-2-Aminobutanoic Acid Hydrochloride Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of (s)-2-Aminobutanoic acid hydrochloride in solution. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental solutions.

I. Introduction to this compound Stability

This compound, a chiral amino acid derivative, is a crucial building block in the synthesis of various pharmaceutical compounds.[1][2][3] Its stability in solution is paramount for reproducible and accurate experimental outcomes. As a hydrochloride salt, it exhibits enhanced stability and solubility in aqueous solutions compared to its free base form.[4] However, like other amino acids, it is susceptible to degradation under specific conditions, which can compromise its chemical purity and biological activity.[4][5] Understanding the factors that influence its stability is the first step toward effective degradation prevention.

II. Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on scientific principles.

Issue 1: Inconsistent experimental results or a noticeable loss of compound activity over a short period.

Possible Cause: Degradation of this compound in your stock or working solution.

Troubleshooting Steps:

  • Verify Solvent Purity and pH:

    • Explanation: The purity of your solvent is critical. Contaminants, especially acidic or basic impurities, can catalyze degradation reactions.[4] The pH of aqueous solutions is a major determinant of stability for amino acids.[5]

    • Action: Always use high-purity, HPLC-grade solvents. For aqueous solutions, freshly prepared buffered solutions are recommended to maintain a stable pH. A slightly acidic pH range of 4-6 is generally optimal for minimizing hydrolysis.[4]

  • Control Storage Temperature:

    • Explanation: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways like hydrolysis and oxidation.[5][6] Storing solutions at elevated temperatures, even room temperature for extended periods, can lead to significant degradation.[7][8][9]

    • Action: Store stock solutions at 2-8°C for short-term use (up to a few weeks).[7][10] For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[6][10]

  • Protect from Light:

    • Explanation: Exposure to light, particularly UV light, can induce photodegradation of amino acids.[5][11][12] This process can lead to the formation of radical species and subsequent degradation of the molecule.[11][13][14]

    • Action: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[15] Conduct experiments under subdued lighting conditions whenever possible.

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Identify Potential Degradation Pathways:

    • Explanation: The primary degradation pathways for this compound in solution are hydrolysis, oxidation, and racemization.[4] Understanding these pathways helps in identifying the potential impurities.

    • Action:

      • Hydrolysis: The ester or amide functional groups, if present in derivatives, are susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions.[4][16]

      • Oxidation: The amino group can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.[5][17]

      • Racemization: The chiral center at the alpha-carbon can undergo racemization, converting the (s)-enantiomer to the (r)-enantiomer, particularly under basic conditions.[4][18][19][20]

  • Implement Preventative Measures:

    • Explanation: By controlling the solution environment, you can minimize the rates of these degradation reactions.

    • Action:

      • To prevent hydrolysis, maintain a slightly acidic pH and use aprotic solvents when possible.

      • To minimize oxidation, degas solvents by sparging with an inert gas like nitrogen or argon. Avoid sources of metal ion contamination.[17][21]

      • To prevent racemization, strictly avoid basic pH conditions.[20]

Issue 3: Solution has changed color (e.g., yellowing) or has become cloudy.

Possible Cause: Significant degradation, oligomerization, or contamination.

Troubleshooting Steps:

  • Assess Solution Age and Storage Conditions:

    • Explanation: A visible change in the solution is often a sign of advanced degradation. This can be due to prolonged storage at inappropriate temperatures or exposure to light.[7] Slow oligomerization of amino acids can also occur over time.[6]

    • Action: Discard any solution that shows visible signs of degradation. Prepare fresh solutions from solid material. It is best practice to prepare solutions fresh for each experiment.[10]

  • Check for Microbial Contamination:

    • Explanation: Non-sterile aqueous solutions, especially at neutral pH, are susceptible to microbial growth, which can cause cloudiness and degrade the compound.[5]

    • Action: Use sterile filtration (e.g., with a 0.22 µm filter) for aqueous solutions intended for longer-term storage at 2-8°C.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The main degradation pathways are:

  • Hydrolysis: While the amino acid itself is stable against hydrolysis, derivatives with ester or amide groups can be hydrolyzed to (s)-2-Aminobutanoic acid. This reaction is catalyzed by both acids and bases.[4]

  • Oxidation: The amino group can be oxidized, particularly in the presence of metal ions, oxygen, and light.[5][17]

  • Racemization: The chiral center can undergo inversion, leading to the formation of the (R)-enantiomer. This process is significantly accelerated under basic conditions.[4][19][20]

  • Deamination and Decarboxylation: These are other potential degradation routes for amino acids, often occurring under more extreme conditions of heat or in the presence of specific catalysts.[22][23][24]

Q2: How does pH affect the stability of an aqueous solution of this compound?

A2: The stability is highly pH-dependent:

  • Acidic Conditions (pH < 7): The hydrochloride salt form is generally stable. However, strongly acidic conditions can promote hydrolysis of derivatives over time.[4] A slightly acidic pH of 4-6 is often recommended for optimal stability in aqueous solutions.

  • Neutral Conditions (pH ≈ 7): The rate of hydrolysis is typically slower than in acidic or basic conditions.[4] However, the risk of microbial growth increases.

  • Basic Conditions (pH > 7): Basic conditions should be avoided as they can significantly accelerate racemization and potentially other degradation pathways.[4][20]

Q3: What are the ideal storage conditions for a stock solution?

A3: For optimal stability, adhere to the following storage guidelines:

Storage DurationTemperatureProtectionContainer
Short-Term (Days to Weeks) 2-8°CProtect from light (amber vials)Tightly sealed glass vials
Long-Term (Months) -20°C or -80°CProtect from light (amber vials)Aliquoted, single-use vials to avoid freeze-thaw cycles

Note: Always allow frozen solutions to thaw completely and come to room temperature before use.

Q4: Can I use metal spatulas or containers when handling this compound solutions?

A4: It is advisable to minimize contact with metal surfaces. Trace metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze oxidative degradation of amino acids.[17][21] Using glass or high-purity plastic labware is recommended.

Q5: How can I detect and quantify the degradation of my this compound solution?

A5: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity and quantifying the parent compound and any degradation products. Chiral HPLC methods are necessary to detect racemization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of unknown peaks, which can help in elucidating the structure of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the compound and any impurities that may have formed.

  • UV-Vis Spectroscopy: While not specific, a change in the UV-Vis spectrum over time can indicate degradation.

IV. Experimental Protocols & Visualizations

Protocol 1: Preparation and Storage of a Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound.

Materials:

  • This compound (solid)

  • High-purity (HPLC-grade) water or appropriate buffer (e.g., citrate or acetate buffer, pH 4-6)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Sterile syringe filter (0.22 µm)

  • Amber glass vials with screw caps

Procedure:

  • Weighing: Accurately weigh the required amount of solid this compound in a clean, dry weighing boat.

  • Dissolution: Transfer the solid to a volumetric flask. Add approximately 70-80% of the final volume of the desired solvent (water or buffer).

  • Mixing: Gently swirl or sonicate the flask until the solid is completely dissolved.

  • Volume Adjustment: Bring the solution to the final volume with the solvent.

  • Sterilization (for aqueous solutions): If storing for an extended period at 2-8°C, sterile filter the solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the solution into amber glass vials. For short-term storage, place in a refrigerator at 2-8°C. For long-term storage, freeze at -20°C or -80°C.

Diagram: Key Factors Influencing Stability

StabilityFactors Stability (s)-2-Aminobutanoic Acid Hydrochloride Stability pH pH Stability->pH Avoid extremes (Optimal: slightly acidic) Temp Temperature Stability->Temp Store cold (Refrigerate or freeze) Light Light Exposure Stability->Light Protect (Use amber vials) Oxygen Oxygen / Metal Ions Stability->Oxygen Minimize (Degas solvents)

Caption: Factors affecting the stability of this compound.

Diagram: Troubleshooting Workflow for Solution Instability

TroubleshootingWorkflow Start Inconsistent Results or Visible Degradation CheckStorage Review Storage Conditions (Temp, Light, Age) Start->CheckStorage CheckPrep Review Preparation Protocol (Solvent, pH, Contaminants) Start->CheckPrep Analyze Analyze Solution (HPLC, LC-MS) CheckStorage->Analyze CheckPrep->Analyze DegradationConfirmed Degradation Confirmed? Analyze->DegradationConfirmed PrepareFresh Prepare Fresh Solution with Optimized Conditions DegradationConfirmed->PrepareFresh Yes ReEvaluate Re-evaluate Experimental Parameters DegradationConfirmed->ReEvaluate No

Caption: Workflow for troubleshooting solution instability issues.

V. References

  • Stability and assessment of amino acids in parenteral nutrition solutions. (n.d.). ResearchGate.

  • Zhang, J., & Schöneich, C. (2024). Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III). PubMed.

  • Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives. (n.d.). ACS Publications.

  • Heat of Dilution and Racemization of Chiral Amino Acid Solutions. (n.d.). Bar-Ilan University.

  • Stability of Solutions of Essential Amino Acids. (n.d.). Oxford Academic.

  • Stability of (S)-Methyl 2-aminobutanoate hydrochloride in different solvents. (n.d.). Benchchem.

  • Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions ?. (2017). ResearchGate.

  • Photolysis and photo-oxidation of amino acids and peptides—II. Photo-degradation of cysteine and related amino acids. (2008). ResearchGate.

  • Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. (2020). MDPI.

  • Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. (2020). PubMed.

  • Metal-catalyzed deamination and decarboxylation of amino acids. (2018). Lirias - KU Leuven.

  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (n.d.). PubMed.

  • Racemization. (n.d.). Wikipedia.

  • Shelf Life and Storage Requirements for Amino Acids: A Guide. (2025). Pangoo.biz.

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). Creation.com.

  • Heat of Dilution and Racemization of Chiral Amino Acid Solutions. (2024). ResearchGate.

  • How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. (2023). Biotage.

  • Metal ion-catalyzed oxidation of proteins: biochemical mechanism and biological consequences. (n.d.). PubMed.

  • Amino Acids and the Racemization "Problem". (2008). Sandwalk.

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. (2021). PMC - PubMed Central.

  • Increased thermal stability of proteins in the presence of amino acids. (n.d.). PMC - NIH.

  • Amino Acid Standard - SAFETY DATA SHEET. (n.d.).

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. (2021). Company of Biologists Journals.

  • How can store amino acids stock solutions?. (2015). ResearchGate.

  • Stability of Certain Amino Acids in a Parenteral Nutrition Solution. (n.d.). Oxford Academic.

  • Hydrolysis of 2-Aminobutanenitrile for the Synthesis of 2-Aminobutanoic Acid. (n.d.). Benchchem.

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus.

  • Case study: Method development for the amino acid analysis of a complex material. (n.d.).

  • Method considerations for the analysis of amino acids. (n.d.). AltaBioscience.

  • Degradation pathways of amino acids during thermal utilization of biomass: a review. (n.d.).

  • Amino Acid Analysis Methods Reviewed. (n.d.). AltaBioscience.

  • Stability of (S)-Methyl 2-aminobutanoate hydrochloride in different solvents. (n.d.). Benchchem.

  • Amino Acid Analysis: Methods and Protocols. (2025). ResearchGate.

  • Preparation of (s)-2-aminobutyric acid. (n.d.). Google Patents.

  • This compound. (n.d.). ChemScene.

  • This compound Impurity. (n.d.).

  • Method of synthesis of 4-aminobutyric acid. (n.d.). Google Patents.

  • This compound. (n.d.). PubChem - NIH.

  • (S)-2-Aminobutanoic acid. (n.d.). BLD Pharm.

  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. (n.d.). The Royal Society of Chemistry.

  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (2017). PMC - NIH.

  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (2017). ResearchGate.

  • Biochemistry, Amino Acid Synthesis and Degradation. (2023). NCBI Bookshelf.

  • Amino Acids Degradation. (2022). Chemistry LibreTexts.

Sources

Technical Support Center: Reaction Monitoring for (S)-2-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for monitoring reactions involving (S)-2-Aminobutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-tested advice to ensure the success of your experiments. We will delve into the nuances of two primary monitoring techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing not just protocols, but the rationale behind them.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, cost-effective, and widely used technique for monitoring the progress of organic reactions.[1][2] For polar, colorless compounds like amino acids, specific considerations for the mobile phase and visualization are crucial for obtaining clear and interpretable results.

Frequently Asked Questions (FAQs) for TLC Analysis

Q1: What is the best general-purpose mobile phase for monitoring a reaction with (S)-2-aminobutanoic acid on a silica TLC plate?

A common and effective mobile phase for amino acids on silica gel is a mixture of n-butanol, acetic acid, and water.[1][3] A typical ratio to start with is 12:3:5 (v/v/v).[1]

  • The "Why": This solvent system provides a good balance of polarity. Silica gel is a very polar stationary phase. (S)-2-aminobutanoic acid is also highly polar and will have a strong affinity for the silica, which can lead to low mobility (low Rf value).

    • n-Butanol: A moderately polar solvent, it helps to move the polar amino acid up the plate.

    • Acetic Acid: This component serves two purposes. It keeps the amino acid protonated, suppressing the formation of zwitterions which can cause streaking. It also competes with the amino acid for binding sites on the silica gel, aiding in its elution.

    • Water: A highly polar solvent that modifies the polarity of the overall mobile phase and helps to ensure a homogeneous solvent front.

You may need to adjust the ratios depending on the other components in your reaction mixture. For instance, if your starting material is significantly less polar, this system should provide good separation between the starting material and the highly polar amino acid product.

Q2: My amino acid spots are invisible on the TLC plate. How can I visualize them?

Amino acids lack a chromophore, meaning they do not absorb UV light, making them invisible under a standard UV lamp unless they have been derivatized.[4] The most common method for visualizing amino acids is by staining with a ninhydrin solution.[1][2][5]

  • The Mechanism: Ninhydrin reacts with the primary amine group of the amino acid upon heating to produce a deep purple-colored compound known as Ruhemann's purple.[2] This allows for easy visualization of the spots. Be aware that proline, a secondary amine, will typically yield a yellow spot.[6]

A standard ninhydrin stain can be prepared by dissolving 0.3 g of ninhydrin in 100 mL of n-butanol with the addition of 3 mL of acetic acid.[5] After eluting the TLC, dry the plate completely, dip it or spray it evenly with the ninhydrin solution, and then gently heat it with a heat gun until the colored spots appear.[2][7]

Q3: Can I use TLC to distinguish between the (S)-enantiomer and the (R)-enantiomer of 2-aminobutanoic acid?

Standard silica gel TLC is an achiral technique and will not separate enantiomers. The (S) and (R) enantiomers will have identical Rf values. To separate enantiomers, you would need to use a chiral stationary phase or a chiral mobile phase additive, which is less common for routine TLC reaction monitoring.[1]

Troubleshooting Guide for TLC
ProblemPotential Cause(s)Recommended Solution(s)
Spots are streaking or elongated. 1. Sample Overload: Too much sample has been applied to the plate.[8][9] 2. Compound is highly polar/ionic: The amino acid is interacting very strongly with the silica plate.[8] 3. Inappropriate pH: The amino acid may be in a zwitterionic form.1. Dilute your reaction sample before spotting it on the TLC plate. Apply the spot multiple times, allowing the solvent to dry in between each application to keep the spot small and concentrated.[2][9] 2. Add a small amount of acid (e.g., acetic or formic acid, 0.1-2%) to your mobile phase to ensure the amino acid is fully protonated and reduce strong ionic interactions with the silica.[8]
Spots are not moving from the baseline (Rf ≈ 0). 1. Mobile phase is not polar enough: The solvent system does not have sufficient strength to move the highly polar amino acid off the origin.[8][10] 2. Reaction solvent interference: High-boiling point polar solvents from the reaction mixture (like DMF or DMSO) can disrupt the chromatography.[10]1. Increase the polarity of your mobile phase. For a butanol/acetic acid/water system, you can try increasing the proportion of water or acetic acid. 2. After spotting your sample, place the TLC plate under high vacuum for a few minutes to evaporate the high-boiling solvent before placing it in the TLC chamber.[10]
Spots are faint or not visible after staining. 1. Sample concentration is too low: There isn't enough material to be detected.[8][9] 2. Uneven staining: The ninhydrin spray or dip was not applied uniformly.[2] 3. Insufficient heating: The plate was not heated enough for the color-forming reaction to occur. 4. Overheating: Excessive heat can sometimes degrade the colored product.1. Concentrate your sample or spot it multiple times in the same location.[9] 2. Ensure the plate is evenly coated with the staining reagent.[2] 3. Gently heat the plate with a heat gun until spots develop their maximum color intensity.[7] 4. Avoid charring the plate. Use moderate heat.
The solvent front is uneven or crooked. 1. The TLC plate is touching the side of the chamber or filter paper. [9] 2. The chamber is not properly saturated with the mobile phase vapor. [2] 3. The bottom of the TLC plate is not level with the solvent. 1. Ensure the plate is centered in the chamber and not touching the sides. 2. Line the inside of the chamber with a piece of filter paper soaked in the mobile phase and allow it to equilibrate for 15-20 minutes before running the plate.[2] 3. Make sure the solvent at the bottom of the chamber is level and the plate is placed flat.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS offers higher sensitivity and selectivity compared to TLC, providing mass information that confirms the identity of the compounds being monitored. However, the high polarity of (S)-2-aminobutanoic acid presents unique challenges for traditional reversed-phase LC methods.

Frequently Asked Questions (FAQs) for LC-MS Analysis

Q1: Why is it difficult to analyze (S)-2-aminobutanoic acid using a standard C18 reversed-phase column?

Standard reversed-phase columns, like C18, have a nonpolar stationary phase. Highly polar molecules, such as amino acids, have very little affinity for this stationary phase and will elute very early in the chromatogram, often with the solvent front.[11][12][13] This results in poor retention, potential co-elution with other polar components (like salts), and ion suppression in the mass spectrometer, making accurate detection and quantification difficult.[12]

Q2: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and why is it recommended for this analysis?

HILIC is a chromatographic technique that uses a polar stationary phase (similar to normal-phase chromatography) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[14][15][16]

  • The "Why": HILIC is ideal for retaining and separating very polar compounds like underivatized amino acids.[12][15] The separation mechanism involves the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[16][17] More polar analytes, like (S)-2-aminobutanoic acid, are more strongly retained.[14] This provides the necessary retention on the column to move it away from the solvent front and achieve better separation from other components.

Q3: What are some typical HILIC mobile phases and MS parameters for analyzing (S)-2-aminobutanoic acid?

A common mobile phase for HILIC-MS consists of:

  • Mobile Phase A: Water with a volatile buffer, such as 10-20 mM ammonium formate, adjusted to an acidic pH (e.g., pH 3) with formic acid.[4][15][16]

  • Mobile Phase B: Acetonitrile.

A typical gradient would start with a high percentage of acetonitrile (e.g., 90-95%) and gradually increase the percentage of the aqueous mobile phase to elute the retained polar compounds.

  • Mass Spectrometry: For detection, electrospray ionization (ESI) in positive ion mode is generally preferred. (S)-2-aminobutanoic acid (MW: 103.12 g/mol ) will be detected as its protonated molecular ion [M+H]+.

    • Expected m/z: 104.07

Q4: I've heard about using ion-pairing agents for amino acid analysis. Is this a good alternative to HILIC?

Ion-pairing chromatography can be an alternative for retaining charged analytes on a reversed-phase column.[18] An ion-pairing agent, such as a perfluorinated carboxylic acid (e.g., trifluoroacetic acid, TFA), is added to the mobile phase. It forms a neutral ion pair with the protonated amine of the amino acid, increasing its hydrophobicity and thus its retention on a C18 column.[19][20]

  • The Drawback: While effective for retention, ion-pairing agents, especially TFA, are known to cause significant ion suppression in the ESI source of the mass spectrometer.[19][21] They can also contaminate the LC-MS system, leading to high background noise that can persist for a long time.[19] For these reasons, HILIC is often the preferred method for sensitive LC-MS analysis of underivatized amino acids.[14][15]

Troubleshooting Guide for LC-MS
ProblemPotential Cause(s)Recommended Solution(s)
Poor peak shape (fronting or tailing) in HILIC. 1. Inappropriate buffer concentration: The salt concentration in the mobile phase is crucial for good peak shape in HILIC.[16] 2. Sample solvent mismatch: Injecting the sample in a solvent that is too strong (too much water) can distort the peak.1. Optimize the ammonium formate concentration in your aqueous mobile phase. A concentration of around 20 mM is often a good starting point.[4] 2. Dissolve your sample in a solvent that matches the initial mobile phase conditions as closely as possible (i.e., high percentage of acetonitrile).
No or very low signal for the analyte. 1. Ion suppression: Co-eluting compounds (salts, non-volatile buffers) from the reaction mixture are interfering with the ionization of your analyte. 2. Poor retention: The compound is eluting in the solvent front where suppression is highest.[12] 3. Incorrect MS settings: The mass spectrometer is not set to monitor the correct m/z.1. Ensure you are using volatile buffers (e.g., ammonium formate/acetate).[16] If possible, perform a sample cleanup (e.g., solid-phase extraction) to remove interfering salts. 2. Switch to a HILIC method to improve retention.[15] 3. Verify that you are monitoring for the correct [M+H]+ ion (m/z 104.07).
Inconsistent retention times. 1. Column equilibration: The HILIC column requires a longer equilibration time between runs compared to reversed-phase columns. 2. Mobile phase composition: Small variations in the mobile phase preparation can lead to shifts in retention time.1. Ensure a sufficient equilibration period (e.g., 5-10 column volumes) with the initial mobile phase conditions before each injection. 2. Prepare mobile phases carefully and consistently. Premixing the mobile phases can sometimes improve reproducibility.

Experimental Protocols & Workflows

Protocol 1: Standard TLC Monitoring

Objective: To qualitatively monitor the consumption of a starting material and the formation of (S)-2-aminobutanoic acid.

Materials:

  • Silica gel 60 F254 TLC plates

  • Mobile Phase: n-Butanol:Glacial Acetic Acid:Water (12:3:5, v/v/v)

  • Ninhydrin Stain: 0.3 g ninhydrin, 3 mL glacial acetic acid, 100 mL n-butanol[5]

  • TLC chamber, capillary spotters, heat gun

Procedure:

  • Chamber Saturation: Line the TLC chamber with filter paper, add the mobile phase to a depth of ~0.5 cm, and close the lid. Allow the chamber to saturate for at least 15 minutes.[2]

  • Plate Preparation: With a pencil, gently draw a baseline ~1 cm from the bottom of the TLC plate.

  • Spotting: On the baseline, apply small, concentrated spots of your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM). Allow the solvent to dry completely between applications.[2]

  • Development: Carefully place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level.[1] Close the lid and allow the solvent to ascend the plate until it is ~1 cm from the top.

  • Drying: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Visualization: Dip the dried plate into the ninhydrin stain, or spray it evenly.

  • Development: Gently warm the plate with a heat gun until purple spots appear.[2] The disappearance of the starting material spot and the appearance of a new purple spot in the RM lane indicates reaction progress.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_vis Visualization p1 Prepare Mobile Phase (Butanol:AcOH:H2O) p2 Saturate TLC Chamber p1->p2 e1 Spot Plate (SM, Co-spot, RM) p2->e1 e2 Develop Plate e1->e2 e3 Dry Plate e2->e3 v1 Apply Ninhydrin Stain e3->v1 v2 Heat Gently v1->v2 v3 Analyze Results v2->v3

Caption: TLC Reaction Monitoring Workflow.

Protocol 2: HILIC-LC-MS Monitoring

Objective: To accurately identify and monitor the formation of (S)-2-aminobutanoic acid by mass.

Instrumentation & Materials:

  • LC-MS system with an ESI source

  • HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z)[15]

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (with Formic Acid)[4]

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 90:10 Acetonitrile:Water

Procedure:

  • Sample Preparation: Take an aliquot of the reaction mixture and dilute it significantly (e.g., 1000-fold) with the sample diluent. Vortex to mix.

  • LC Method:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Gradient:

      • 0.0 min: 90% B

      • 5.0 min: 60% B

      • 5.1 min: 90% B

      • 8.0 min: 90% B (Column re-equilibration)

  • MS Method:

    • Ionization Mode: ESI Positive

    • Scan Range: m/z 50-200, OR

    • Selected Ion Monitoring (SIM): Target m/z 104.07

  • Analysis: Inject the prepared sample. Monitor for a peak at the expected retention time with a mass of m/z 104.07, corresponding to the [M+H]+ of (S)-2-aminobutanoic acid.

LCMS_Workflow start Reaction Aliquot prep Dilute Sample (e.g., 1:1000 in 90% ACN) start->prep inject Inject onto HILIC Column prep->inject separate Gradient Elution (High ACN -> Low ACN) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Analyzer (Scan or SIM m/z 104.07) ionize->detect result Chromatogram (Peak at RT with correct m/z) detect->result

Caption: HILIC-LC-MS Analysis Workflow.

References

  • Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International.
  • Mohite, P. B., & Pardesi, V. Thin Layer Chromatography of Amino Acids. CR Subscription Agency.
  • Magic Formulas: TLC Stains. University of Rochester Department of Chemistry.
  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent.
  • Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. BioTech Beacons.
  • Elgubbi, H., Mlitan, A., & Alzridy, A. (2015). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. World Academy of Science, Engineering and Technology, International Journal of Nutrition and Food Engineering.
  • Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow.
  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology.
  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters.
  • Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. University of Wisconsin-La Crosse.
  • Laskar, S., & Sinhababu, A. (2001). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent.
  • Elgubbi, H., et al. (2015). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. EC Nutrition.
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters.
  • Which ion pair reagents are compatible with LC-MS?. ResearchGate.
  • Contrepois, K., et al. (2015). LC-MS metabolomics of polar compounds. PubMed.
  • Piraud, M., et al. (2005). Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry. PubMed.
  • Exploring the Polarity of Amino Acids With Thin layer Chromatography. IMSA Digital Commons.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
  • Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. SpringerLink.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Today.
  • Gray, N., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
  • Laskar, S., et al. Color formation of amino acids on TLC plates with para chlorobenzaldehyde-ninhydrin. ResearchGate.
  • Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. PubMed.
  • Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry.
  • Gray, N., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications.
  • Analysis of native amino acids by liquid chromatography/electrospray ionization mass spectrometry: Comparative study between two sources and interfaces. ResearchGate.
  • Yazawa, I. (2018). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. Longdom Publishing.
  • Applied Clinical Pharmacology and Toxicology. Gavin Publishers.

Sources

Technical Support Center: Esterification of (S)-2-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the esterification of (S)-2-Aminobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are working with this chiral building block. (S)-2-Aminobutanoic acid is a non-proteinogenic amino acid crucial for the synthesis of various pharmaceutical agents, including the anti-tuberculosis drug Ethambutol and the anti-epilepsy drug Brivaracetam[1].

The esterification of this molecule, while conceptually straightforward, presents a unique set of challenges due to the presence of both a nucleophilic amino group and a stereocenter adjacent to the reacting carboxyl group. This guide provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategy.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the esterification of (S)-2-aminobutanoic acid. Each entry details the probable causes and provides actionable solutions.

Q1: Why is my reaction yield extremely low or nonexistent?

Probable Cause 1: Zwitterion Formation In its native state, (S)-2-aminobutanoic acid exists as a zwitterion, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). This internal salt formation renders the carboxylate anion non-nucleophilic and resistant to esterification under neutral or mildly acidic conditions. Standard acid catalysis (e.g., Fischer-Speier) requires protonation of the carbonyl oxygen to increase its electrophilicity[2]; however, the basic amino group competes for the acid catalyst, effectively neutralizing it.

Solution:

  • Use a Large Excess of Acid and Alcohol: The classic Fischer-Speier esterification is an equilibrium-driven process.[3][4] To overcome zwitterion formation, a large excess of both the alcohol (which also serves as the solvent) and a strong acid catalyst (e.g., H2SO4, HCl gas, or p-TsOH) is necessary. The acid must be in sufficient quantity to fully protonate both the amino group and the carbonyl oxygen. The excess alcohol helps shift the equilibrium toward the product ester.[4][5]

  • In Situ HCl Generation: A highly effective method involves using trimethylchlorosilane (TMSCl) in the desired alcohol (e.g., methanol or ethanol)[6]. TMSCl reacts with the alcohol to generate anhydrous HCl in situ, which efficiently promotes esterification under mild conditions, often at room temperature. This method avoids the hazards of handling gaseous HCl.[6]

Probable Cause 2: Ineffective Water Removal Esterification is a condensation reaction that produces water. According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium back toward the starting materials, limiting the yield.

Solution:

  • Azeotropic Removal: For reactions in non-alcohol solvents (e.g., toluene), use a Dean-Stark apparatus to physically remove water as it forms.

  • Drying Agents: Incorporate molecular sieves into the reaction mixture to sequester water.

  • Reagent Stoichiometry: As mentioned, using a large excess of the reactant alcohol drives the reaction forward.[3]

Q2: I'm observing significant side product formation. What is it and how can I prevent it?

Probable Cause: Diketopiperazine (DKP) Formation The most common side product is the cyclic dipeptide, a 2,5-diketopiperazine[7]. This occurs when the amino group of one molecule of the newly formed amino acid ester attacks the carbonyl group of a second molecule, leading to cyclization and the elimination of two molecules of alcohol. This side reaction is particularly prevalent when the free amine of the ester is generated during workup or upon heating.[7][8]

Solution:

  • Maintain Low Temperatures: After the esterification is complete, keep the reaction mixture and the isolated product cold to minimize intermolecular reactions.

  • Isolate as a Salt: Do not neutralize the amino acid ester to its free base form unless it is to be used immediately. The protonated ammonium salt (e.g., the hydrochloride or sulfate salt) is stable and not nucleophilic, thus preventing DKP formation.[5] The product is typically isolated and stored as this salt.

  • Use N-Protection: The most robust way to prevent DKP formation and other amine-related side reactions is to protect the amino group before esterification (e.g., as a Boc or Cbz carbamate). This strategy adds steps but provides complete control.

Q3: How can I confirm if the stereocenter of my product has racemized?

Probable Cause: Harsh Reaction Conditions The α-proton of amino acids is susceptible to abstraction under certain conditions, leading to racemization. While Fischer esterification under acidic conditions is generally considered safe, prolonged exposure to high temperatures or the presence of base during workup can compromise stereochemical integrity.[9] The mechanism can involve direct deprotonation or the formation of an oxazolone intermediate, especially if the amine is acylated.[10]

Solution & Verification:

  • Use Milder Conditions: Opt for methods like the TMSCl/alcohol procedure at room temperature, which minimizes the risk of racemization[6]. If using coupling agents, the addition of racemization inhibitors like HOBt or Oxyma is crucial.[10]

  • Chiral HPLC Analysis: The most definitive way to check for enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of your product against an authentic standard of the desired (S)-enantiomer and, if available, the racemic mixture.

  • Polarimetry: Measure the specific rotation of your purified product and compare it to the literature value for the enantiomerically pure ester. A significantly lower value indicates the presence of the (R)-enantiomer.

Q4: My product seems to be lost during the aqueous workup. Why is this happening?

Probable Cause: High Water Solubility of the Product Salt The product of the esterification is an amino acid ester salt (e.g., (S)-2-aminobutanoic acid ethyl ester hydrochloride). As a salt, it often possesses high solubility in water, making it difficult to extract efficiently into common organic solvents like ethyl acetate or dichloromethane.

Solution:

  • pH Adjustment & Extraction: During workup, after removing the excess alcohol, the aqueous solution can be carefully basified (e.g., with NaHCO3 or Na2CO3) to a pH of ~8-9 to generate the free amine. This free ester is less water-soluble and can be extracted into an organic solvent. Crucially, this step must be performed quickly and at low temperatures (0-5 °C) to prevent DKP formation.

  • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.

  • Use of Different Solvents: Try extractions with a more polar solvent like n-butanol, which can better solvate the amino acid ester.

Workflow & Decision Diagram

The following diagram illustrates a troubleshooting workflow for low yield in the esterification process.

G start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LCMS, NMR) start->check_sm sm_present High % of Starting Material (SM) Remains? check_sm->sm_present side_products Significant Side Products Observed? sm_present->side_products No incomplete_rxn Probable Cause: Incomplete Reaction sm_present->incomplete_rxn Yes dkp_formation Probable Cause: Diketopiperazine (DKP) Formation side_products->dkp_formation Yes workup_loss Probable Cause: Product lost during workup side_products->workup_loss No solve_incomplete Solution: - Increase reaction time/temp - Use excess alcohol/acid - Ensure anhydrous conditions incomplete_rxn->solve_incomplete end Yield Optimized solve_incomplete->end solve_dkp Solution: - Keep product as salt - Maintain low temp - Consider N-protection dkp_formation->solve_dkp solve_dkp->end solve_workup Solution: - Saturate aqueous layer with NaCl - Perform cold, quick extraction - Use a more polar solvent (e.g., n-butanol) workup_loss->solve_workup solve_workup->end

Sources

Technical Support Center: Chiral Integrity of (S)-2-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for maintaining the stereochemical purity of (S)-2-aminobutanoic acid hydrochloride and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with racemization during synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is racemization and what are the primary chemical mechanisms that cause it in amino acid reactions?

A1: Racemization is the process where an enantiomerically pure substance, like (S)-2-aminobutanoic acid, converts into a mixture containing equal amounts of both enantiomers (S and R), rendering it optically inactive.[1] Preserving the specific stereochemistry is critical in drug development, as different enantiomers can have drastically different biological activities.

In peptide synthesis and other reactions involving N-protected amino acids, racemization primarily occurs via two base-catalyzed mechanisms:

  • Direct Enolization (or Direct Hα Abstraction): A base directly removes the acidic proton from the α-carbon (the stereocenter). This generates a planar, achiral carbanion (enolate) intermediate. Subsequent re-protonation can occur from either face of the planar intermediate, leading to a mixture of both R and S enantiomers.[2][3] This pathway is more significant for amino acid residues with electron-withdrawing groups in their side chains or when strong bases are used.[2][3]

  • Oxazolone (Azlactone) Formation: This is the most common pathway for racemization during peptide coupling.[2][3] The process involves:

    • Activation: The carboxyl group of the N-protected amino acid is activated by a coupling reagent.

    • Cyclization: The carbonyl oxygen of the N-protecting group attacks the activated carboxyl group, forming a 5(4H)-oxazolone intermediate.

    • Tautomerization: The oxazolone has a highly acidic α-proton (pKa ≈ 9) which is readily abstracted by even a weak base.[4] This forms a stable, aromatic oxazole enol.

    • Racemization: The achiral oxazole can be attacked by a nucleophile (like the amino group of another amino acid) from either side, leading to the opening of the ring and the formation of a racemic peptide product.[5] Urethane-based protecting groups like Boc and Fmoc suppress this pathway compared to acyl groups.[6]

G cluster_0 Primary Racemization Pathways cluster_1 Mechanism 1: Direct Enolization cluster_2 Mechanism 2: Oxazolone Formation start (S)-2-Aminobutanoic Acid (N-Protected & Activated) p1_1 Direct α-Proton Abstraction by Base start->p1_1 p2_1 Intramolecular Cyclization start->p2_1 p1_2 Planar Carbanion (Enolate) Intermediate p1_1->p1_2 p1_3 Re-protonation p1_2->p1_3 end_node Racemic Product (Mixture of R and S) p1_3->end_node p2_2 5(4H)-Oxazolone Intermediate p2_1->p2_2 p2_3 Enolization (Base-Catalyzed) p2_2->p2_3 p2_4 Aromatic Oxazole (Achiral) p2_3->p2_4 p2_5 Nucleophilic Attack (e.g., Amine) p2_4->p2_5 p2_5->end_node

Caption: The two primary mechanisms leading to amino acid racemization.

Troubleshooting Guide

Q2: I'm observing significant racemization during my peptide coupling reaction. What are the most likely causes and how can I fix them?

A2: This is a common and critical issue. Racemization during coupling is a multi-factorial problem. Systematically evaluate the following four components of your reaction.

1. Coupling Reagent & Additives

The choice of coupling reagent is paramount as it dictates the nature of the activated intermediate.

  • Problem: Using carbodiimide reagents like DCC or DIC without an additive. These reagents form highly reactive O-acylisourea intermediates which rapidly cyclize to the racemization-prone oxazolone.[2]

  • Solution: Always use carbodiimide reagents with a racemization-suppressing additive.[7] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) intercept the O-acylisourea intermediate to form an active ester that is less susceptible to racemization.[8][9] DIC/Oxyma is often a preferred combination due to its high efficiency and low racemization potential.[9][10]

  • Problem: Long pre-activation times with phosphonium (PyBOP) or aminium/uronium (HBTU, HATU) reagents. While highly efficient, these reagents can still cause racemization, especially with sensitive amino acids like Cys and His, or with prolonged activation before the nucleophile is added.[7][10]

  • Solution: Minimize pre-activation time. For sensitive couplings, consider adding the coupling reagent to the mixture of the amino acid and the amine component without a separate pre-activation step.

Reagent ClassExamplesRacemization RiskRecommended AdditivesCausality & Notes
Carbodiimides DCC, DIC, EDCHigh (if used alone) HOBt, HOAt, Oxyma Forms a highly reactive O-acylisourea intermediate. Additives are essential to form a more stable active ester, suppressing oxazolone formation.[2][9][11]
Phosphonium BOP, PyBOP, PyAOPModerate N/A (HOAt is part of PyAOP)Forms OBt or OAt esters in situ. Generally lower racemization than carbodiimides alone, but risk increases with strong bases or long activation.[8][11]
Aminium/Uronium HBTU, TBTU, HATU, HCTUModerate to Low N/A (contain HOBt/HOAt moiety)Very efficient but can act as a base themselves. HATU is highly reactive and effective but can be costly.[11][12] Guanidinylation of the N-terminus is a possible side reaction.
2. Base Selection

The base is often the direct culprit in proton abstraction. Its strength (pKa) and size (steric hindrance) are critical.

  • Problem: Using a strong, sterically unhindered base like triethylamine (TEA) or excess N,N-diisopropylethylamine (DIEA). These bases can readily abstract the α-proton, promoting both direct enolization and oxazolone formation.[7][13]

  • Solution: Use the weakest, most sterically hindered base that is effective for the reaction. N-methylmorpholine (NMM, pKa 7.4) is a good first choice.[8][13] For extremely sensitive substrates, the highly hindered and weaker base 2,4,6-collidine (pKa 7.4) can be superior in minimizing racemization.[13] Use the minimum necessary amount of base, typically one equivalent if starting with an amino acid salt like your hydrochloride.[8]

BaseAbbreviationpKa (approx.)Steric HindranceRecommendation
TriethylamineTEA10.7LowAvoid. High basicity and low hindrance promote racemization.[13]
N,N-DiisopropylethylamineDIEA / Hünig's Base10.1HighUse with caution. Commonly used, but its high basicity can still cause issues. Use minimal equivalents.[8][13]
N-MethylmorpholineNMM7.4ModerateRecommended. Weaker basicity significantly reduces racemization risk.[8][13]
2,4,6-CollidineTMP7.4Very HighHighly Recommended for sensitive couplings. High steric bulk and weak basicity provide excellent suppression of racemization.[13]
3. Reaction Temperature

Reaction kinetics for racemization are highly temperature-dependent.

  • Problem: Running the coupling reaction at elevated temperatures (e.g., >40°C) or for extended periods at room temperature.

  • Solution: Perform the coupling at 0°C, especially during the activation and initial coupling phase.[7] While the overall reaction rate will be slower, the rate of racemization is suppressed more significantly than the rate of amide bond formation. Allow the reaction to warm slowly to room temperature only after the initial coupling has proceeded.

4. N-Terminal Protecting Group

The nature of the α-amino protecting group directly influences the acidity of the α-proton.

  • Problem: Using an acyl-type protecting group (e.g., Trifluoroacetyl). These groups are electron-withdrawing and increase the acidity of the α-proton, making it highly susceptible to abstraction.

  • Solution: (S)-2-aminobutanoic acid is typically protected with urethane-type groups (Boc, Fmoc, or Z). These are strongly recommended as the nitrogen lone pair delocalizes into the urethane carbonyl, reducing its availability to stabilize the oxazolone ring and making the α-proton less acidic.[6][7] This intrinsic property is a key defense against racemization.

Caption: Troubleshooting workflow for minimizing racemization.
Q3: Can you provide a reliable, step-by-step protocol for coupling (S)-2-Aminobutanoic Acid HCl with minimal racemization?

A3: Certainly. This protocol is designed around the principles discussed above, employing a carbodiimide/additive system with a weak base at low temperatures. This example assumes coupling to a generic amine (R-NH2).

Protocol: Low-Racemization Coupling Using DIC/Oxyma

Materials:

  • This compound (1.0 eq)

  • Amine component (R-NH2) (1.0 - 1.2 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) (1.1 eq)

  • N-Methylmorpholine (NMM) (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq) and Oxyma (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Neutralization: Add N-Methylmorpholine (NMM) (1.0 eq) dropwise while stirring. Stir for 10 minutes at 0°C. Causality: This neutralizes the hydrochloride salt to the free amine without using a harsh base.

  • Amine Addition: Add the amine component (R-NH2) (1.0 - 1.2 eq) to the reaction mixture.

  • Activation & Coupling: Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cold, stirring mixture. Causality: Adding the coupling reagent last, to the complete mixture, minimizes the lifetime of the highly reactive activated species before it can react with the desired amine, thereby reducing the time available for racemization pathways.

  • Reaction Monitoring: Maintain the reaction at 0°C for 2-4 hours, then allow it to warm slowly to room temperature (approx. 20-23°C). Let the reaction proceed for an additional 12-18 hours. Monitor the reaction progress using TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove the precipitated diisopropylurea (DIU) byproduct.

    • Rinse the filter cake with a small amount of cold DMF or another suitable solvent (e.g., DCM).

    • Proceed with standard aqueous workup and purification (e.g., extraction, chromatography) as appropriate for your product.

Q4: My synthesis involves a non-coupling step with strongly basic or acidic conditions. Is racemization a risk then?

A4: Yes, absolutely. While peptide coupling is a major focus, the chiral integrity of amino acids is vulnerable to both strong acids and bases at any stage of a synthetic sequence.

  • Basic Conditions: High pH significantly accelerates racemization.[14][15] The rate of α-proton abstraction by hydroxide or other strong bases increases dramatically, especially at pH levels above 10.[14][16] If a reaction requires a strong base (e.g., NaOH, KOH), use the lowest possible temperature and shortest possible reaction time to mitigate racemization.

  • Acidic Conditions: While generally less severe than basic conditions, racemization can also be catalyzed by acid.[17] The mechanism can involve reversible formation of intermediates like oxazolones even during hydrolysis.[18] Some amino acids show an increased rate of racemization at very low pH.[17] During steps like Boc-deprotection with strong acids (e.g., TFA), the risk is generally low for most amino acids due to the non-nucleophilic counter-ion and anhydrous conditions, but extended exposure or high heat should be avoided.

Key Takeaway: Always treat the stereocenter of (S)-2-aminobutanoic acid as sensitive. Whenever possible, choose reaction conditions that are close to neutral pH, operate at low temperatures, and minimize reaction times.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Luzzana, U., et al. (2001). The Impact of Processing on Amino Acid Racemization and Protein Quality in Processed Animal Proteins of Poultry Origin. Taylor & Francis Online.
  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. (2001). RSC Publishing.
  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PMC - NIH.
  • Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Sabatino, G., & Papini, A. M. (2022). Epimerisation in Peptide Synthesis. MDPI.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun.
  • Sabatino, G., & Papini, A. M. (2022). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec.
  • Accardo, F., et al. (2022). Structural and chemical changes induced by temperature and pH hinder the digestibility of whey proteins. PubMed.
  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com.
  • Kosnik, M. A., & Kaufman, D. S. (2012). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta.
  • Kosnik, M. A., & Kaufman, D. S. (2012). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University.
  • Amino Acid Racemization. (n.d.). American Chemical Society.
  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2013). PubMed.
  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Creation.com.
  • Lee, Y. S., & Oh, S. C. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. PubMed.
  • Mechanism of epimerisation/racemisation through oxazolone intermediate. (n.d.). ResearchGate.
  • Notte, G. T., & Miller, S. J. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry - ACS Publications.
  • Amino Acid-Protecting Groups. (n.d.). ResearchGate.
  • Racemization. (n.d.). Wikipedia.

Sources

(s)-2-Aminobutanoic acid hydrochloride handling and safety precautions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for (S)-2-Aminobutanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure safe handling and successful experimental outcomes. Here, we address common questions and troubleshooting scenarios encountered in the laboratory, grounded in scientific principles and practical field experience.

Section 1: Frequently Asked Questions (FAQs) - Core Handling & Safety

This section provides rapid answers to essential questions regarding the safe handling, storage, and disposal of this compound.

Q1: What is this compound and what are its primary hazards?

This compound is the hydrochloride salt of the non-proteinogenic amino acid, (S)-2-Aminobutanoic acid. It is a chiral building block used in the synthesis of peptides and other organic molecules.[1] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

Appropriate PPE is crucial to ensure personal safety. The following table summarizes the recommended PPE:

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile rubber gloves (>0.11 mm thickness)To prevent skin contact and potential irritation.[3]
Eye/Face Protection Safety goggles with side protection or a face shieldTo protect against dust particles and splashes causing serious eye irritation.
Skin and Body Lab coat and other protective clothing as neededTo prevent contamination of personal clothing and skin.
Respiratory Use in a well-ventilated area. If dust formation is likely, a particulate filter respirator (e.g., P1) is necessary.To avoid inhalation of dust which can cause respiratory tract irritation.[3]

Q3: How should I properly store this compound?

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] It should be stored at room temperature.[6][7]

Q4: What is the proper procedure for disposing of this chemical and its containers?

Waste material must be disposed of in accordance with national and local regulations.[8] It is recommended to dispose of the contents and container at an approved waste disposal plant.[2] Do not mix with other waste, and handle uncleaned containers as you would the product itself.[8]

Q5: What should I do in case of accidental exposure (e.g., skin contact, eye contact, inhalation, ingestion)?

Immediate and appropriate first aid is critical.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[1][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 2: Experimental Troubleshooting Guide

This section delves into specific issues that may arise during experiments involving this compound and its derivatives, providing actionable solutions.

Solubility and Stability

Q1: I'm having trouble dissolving this compound in my reaction solvent. What can I do?

This compound is generally soluble in water and methanol.[2] For organic reactions, especially in aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), the free amine form is often required. The hydrochloride salt can be neutralized in situ by adding a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[7]

Q2: My experimental results are inconsistent, and I suspect the compound is degrading in solution. How can I improve its stability?

While the hydrochloride salt enhances stability compared to the free base, degradation, primarily through hydrolysis, can still occur, especially with its ester derivatives.[2]

  • pH Control: In aqueous solutions, maintaining a slightly acidic pH (e.g., pH 4-6) can minimize hydrolysis.[2]

  • Temperature: Perform reactions at controlled, and if possible, lower temperatures to reduce the degradation rate.[2]

  • Fresh Solutions: Prepare solutions of this compound and its derivatives immediately before use to minimize the time for potential degradation.[2]

Reactivity and Side Reactions in Peptide Synthesis

Q1: My peptide coupling reaction with an (S)-2-Aminobutanoic acid derivative has a low yield. What are the likely causes and how can I optimize it?

Low yields in peptide coupling can be attributed to several factors:

  • Steric Hindrance: The ethyl group on the alpha-carbon can sterically hinder the approach of the activated carboxylic acid.[6]

  • Inefficient Coupling Reagents: Standard reagents like DCC or EDC may be less effective.[6]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time may need optimization.[6]

Troubleshooting Steps for Low Yield:

Issue Recommended Action
Inefficient Coupling Reagent Switch to a more potent onium-salt reagent such as HATU, HBTU, or COMU.[6]
Steric Hindrance Increase the reaction time (e.g., 2-24 hours) or moderately increase the temperature.[6]
Peptide Aggregation Change the solvent to a more disruptive one like NMP or a DMF/DCM mixture.[6]

Q2: I'm concerned about racemization at the chiral center during amide bond formation. How can I minimize this?

Racemization is a significant risk, particularly with strong bases or high temperatures.

  • Choice of Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) instead of stronger bases.[6]

  • Low Temperatures: Perform the coupling reaction at low temperatures (e.g., starting at 0 °C and slowly warming to room temperature).[6]

Q3: I'm observing self-condensation (dimerization) of my amino acid derivative. How can this be prevented?

Dimerization occurs when a molecule of the amino ester acts as a nucleophile and attacks the activated carboxyl group of another molecule.

  • Slow Addition: Add the (S)-2-Aminobutanoic acid derivative solution slowly to the reaction mixture containing the activated carboxylic acid. This keeps the instantaneous concentration of the free amine low.[6]

Purification Challenges

Q1: What are some general strategies for purifying peptides containing (S)-2-Aminobutanoic acid?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for purifying synthetic peptides.[4]

  • Mobile Phase: A common mobile phase system is a gradient of acetonitrile in water with trifluoroacetic acid (TFA) as an ion-pairing agent.[4][10]

  • pH Considerations: For peptides that are difficult to dissolve or purify at low pH, using a high pH mobile phase (e.g., with ammonia or ammonium bicarbonate) can be beneficial.[10]

Q2: My purified peptide contains residual trifluoroacetate (TFA) which is toxic to my cells. How can I remove it?

Residual TFA from HPLC purification can be exchanged for a more biocompatible counterion like hydrochloride or acetate. This can be achieved through techniques such as ion-exchange chromatography or by repeated lyophilization from a dilute HCl solution.[11]

Section 3: Protocols and Visualizations

Protocol: Safe Handling and Weighing of this compound
  • Preparation: Ensure the work area (e.g., a chemical fume hood or a well-ventilated benchtop) is clean and uncluttered.

  • PPE: Don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Weighing: Carefully weigh the desired amount of the solid compound in a clean, tared container. Avoid creating dust. If dust is generated, ensure adequate ventilation and consider using respiratory protection.

  • Transfer: Use a spatula to transfer the solid to the reaction vessel.

  • Clean-up: Clean any spills immediately according to the spill cleanup protocol below. Wash hands thoroughly after handling.

Protocol: Spill Cleanup
  • Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure adequate ventilation.[2]

  • Containment: Prevent the spill from spreading and entering drains.[9]

  • Cleanup: For a dry spill, carefully sweep or shovel the material into a suitable, labeled container for disposal. Minimize dust generation.[2] For a solution spill, absorb with an inert material and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the waste according to institutional and local regulations.

Visual Workflow: Peptide Coupling

PeptideCoupling cluster_activation Step 1: Carboxylic Acid Activation cluster_amine_prep Step 2: Amine Preparation cluster_coupling Step 3: Coupling Reaction N-protected_AA N-protected Amino Acid Activate Activate at 0°C in anhydrous aprotic solvent N-protected_AA->Activate Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activate Activated_Ester Activated Ester Intermediate Activate->Activated_Ester Couple Couple at 0°C to RT Activated_Ester->Couple S_Abu_HCl (S)-2-Aminobutanoic Acid Derivative HCl Neutralize Neutralize at 0°C S_Abu_HCl->Neutralize Base Non-nucleophilic Base (e.g., NMM) Base->Neutralize Free_Amine Free Amine Neutralize->Free_Amine Free_Amine->Couple Dipeptide Protected Dipeptide Couple->Dipeptide

Caption: Workflow for peptide coupling using (S)-2-Aminobutanoic acid derivative.

Logical Diagram: Safety and First Aid Response

SafetyResponse cluster_actions Immediate Actions Exposure Accidental Exposure Skin Contact Eye Contact Inhalation Ingestion Remove_Contamination Remove contaminated clothing and move to fresh air Exposure:port_skin->Remove_Contamination Exposure:port_inhale->Remove_Contamination Rinse Rinse affected area (skin/eyes) with water Exposure:port_skin->Rinse Exposure:port_eye->Rinse Seek_Medical Seek Immediate Medical Attention Exposure:port_ingest->Seek_Medical Remove_Contamination->Seek_Medical Rinse->Seek_Medical

Caption: Decision tree for first aid response to accidental exposure.

References

  • KM Pharma Solution Private Limited. MSDS - (S)-2-Aminobutanoic Acid Methyl Ester HCl. [Link]
  • PubChem. This compound. [Link]
  • Carl ROTH. Safety Data Sheet: DL-2-Aminobutyric acid. [Link]
  • Agilent.
  • MDPI. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. [Link]
  • MDPI.

Sources

Technical Support Center: Optimization of Enzymatic Resolution for L-2-Aminobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic resolution of L-2-aminobutyric acid. This resource is designed for researchers, scientists, and professionals in drug development who are working on the stereoselective synthesis of this important chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

L-2-aminobutyric acid is a non-proteinogenic amino acid that serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the anti-epileptic drug Levetiracetam.[1] Enzymatic kinetic resolution is a powerful method for producing enantiomerically pure L-2-aminobutyric acid, offering high selectivity under mild reaction conditions. However, optimizing this biotransformation requires a nuanced understanding of enzyme kinetics and reaction parameters. This guide provides practical, field-proven insights to help you navigate these complexities and achieve your desired outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the enzymatic resolution of L-2-aminobutyric acid, providing concise answers and foundational knowledge.

Q1: Which enzymes are most effective for the kinetic resolution of 2-aminobutyric acid?

A1: The most commonly employed enzymes for the resolution of racemic 2-aminobutyric acid are L-aminoacylases . These enzymes exhibit high stereoselectivity, specifically hydrolyzing the N-acyl group from the L-enantiomer of a racemic N-acyl-2-aminobutyric acid mixture, leaving the N-acyl-D-2-aminobutyric acid unreacted.[1] Acylases from sources like Aspergillus melleus or Thermococcus litoralis have been successfully used.[1] Other enzyme classes, such as transaminases and dehydrogenases, can also be utilized in asymmetric synthesis routes to produce L-2-aminobutyric acid.[2][3]

Q2: What is the typical starting material for L-acylase-mediated resolution?

A2: The standard approach involves using a racemic mixture of N-acyl-2-aminobutyric acid. A common and effective substrate is N-benzoyl-2-aminobutyric acid .[1] The acyl group serves as a handle for the enzyme and, after the resolution, allows for the straightforward separation of the product (L-2-aminobutyric acid) from the unreacted D-enantiomer.

Q3: Why is the reaction conversion critical for achieving high enantiomeric excess (ee)?

A3: In kinetic resolution, the enantiomeric excess (ee) of both the product and the unreacted substrate is directly dependent on the reaction's progress (conversion).[4] The product's ee is highest at the beginning of the reaction and decreases as the conversion increases. Conversely, the ee of the unreacted substrate increases with conversion. For kinetic resolutions, the theoretical maximum yield for a single enantiomer is 50%. Pushing the reaction beyond this point can lead to the enzyme acting on the less-preferred enantiomer, which dramatically reduces the enantiomeric excess of the product.[5]

Q4: How does pH influence the enzymatic resolution?

A4: pH is a critical parameter that affects the ionization state of amino acid residues in the enzyme's active site, which in turn dictates its activity and stability.[6][7] For L-acylases, the optimal pH is typically in the neutral to slightly alkaline range. For example, a pH of 8 has been shown to be effective for the hydrolysis of N-benzoyl-2-aminobutyric acid.[1] Deviations from the optimal pH can lead to a significant loss of enzyme activity or even irreversible denaturation.[6]

Q5: What are the advantages of using an immobilized enzyme?

A5: While soluble enzymes are effective, enzyme immobilization offers significant practical benefits, especially for larger-scale production.[8] Key advantages include:

  • Enhanced Stability: Immobilized enzymes often show greater thermal and operational stability.

  • Reusability: The enzyme can be easily recovered from the reaction mixture and reused for multiple batches, reducing costs.

  • Process Control: Immobilization facilitates the use of continuous flow reactors and simplifies downstream processing by preventing enzyme contamination of the product.[8]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges you may encounter during your experiments.

Issue 1: Low Enantiomeric Excess (ee) of L-2-Aminobutyric Acid

A low enantiomeric excess is a frequent problem in kinetic resolutions. The following workflow will help you diagnose and resolve the issue.

Troubleshooting Workflow for Low Enantiomeric Excess

A Low ee Observed B 1. Verify Reaction Conversion A->B C 2. Assess Enzyme Activity & Selectivity B->C Conversion is optimal (~50%) G Reduce reaction time. Perform a time-course study. B->G Conversion > 50% D 3. Optimize Reaction Temperature C->D Enzyme is active and selective H Increase enzyme loading or use a fresh batch of enzyme. C->H Low enzyme activity E 4. Evaluate Potential Racemization D->E Temperature optimized I Screen a range of temperatures. Lower temperatures often improve selectivity. D->I Suboptimal temperature F Improved Enantiomeric Excess E->F No racemization detected J Check stability of starting material and product under reaction conditions. E->J Racemization suspected G->F H->F I->F J->F

Caption: Troubleshooting decision tree for low enantiomeric excess.

Step 1: Verify Reaction Conversion

  • Causality: The fundamental principle of kinetic resolution dictates that the highest product ee is achieved at conversions approaching 50%.[4] Beyond this point, the enzyme will begin to catalyze the reaction of the less-favored D-enantiomer, thereby contaminating your L-product and reducing its ee.[5]

  • Action:

    • Perform a time-course study of your reaction. Take aliquots at regular intervals and analyze both the conversion and the enantiomeric excess of the L-2-aminobutyric acid.

    • Plot ee vs. conversion to identify the optimal reaction time to achieve the highest ee.

    • If your current protocol results in over-conversion, reduce the reaction time accordingly.

Step 2: Assess Enzyme Activity and Selectivity

  • Causality: The enzyme's intrinsic selectivity (often expressed as the enantioselectivity factor, E) is paramount.[4] Low activity or poor selectivity will result in a poor resolution. The enzyme may have degraded during storage or may not be optimal for your specific substrate and conditions.

  • Action:

    • Confirm Activity: Run a small-scale control reaction with a fresh batch of enzyme to ensure it is active.

    • Screen Enzymes: If the ee remains low even with an active enzyme, consider screening other commercially available L-acylases or enzymes from different suppliers. Even enzymes with the same designation can have different performance characteristics.[9]

Step 3: Optimize Reaction Temperature

  • Causality: Temperature has a dual effect on enzymatic reactions. Higher temperatures increase the reaction rate, but can negatively impact enantioselectivity.[6][10] Often, a lower temperature will favor a higher energy transition state for the non-preferred enantiomer, thus improving selectivity.

  • Action:

    • Screen a range of temperatures (e.g., 30°C to 65°C) while keeping other parameters constant.

    • Analyze the ee at a fixed conversion point (e.g., 45-50%) for each temperature to determine the optimal balance between reaction rate and enantioselectivity.

Step 4: Evaluate Potential Racemization

  • Causality: If either the N-acyl-D-2-aminobutyric acid starting material or the L-2-aminobutyric acid product is unstable under the reaction conditions (e.g., high pH or temperature), it could lead to in-situ racemization. This would continuously replenish the L-substrate or convert the L-product to the D-form, eroding the enantiomeric excess.

  • Action:

    • Incubate the pure N-acyl-D-2-aminobutyric acid and pure L-2-aminobutyric acid separately under the reaction conditions (without the enzyme).

    • Analyze the samples over time using a chiral HPLC method to check for the appearance of the other enantiomer. If racemization is observed, you may need to adjust the pH or lower the temperature.

Issue 2: Low or Stalled Reaction Rate

A slow or stalled reaction can be due to several factors related to the enzyme's environment and the presence of inhibitors.

Troubleshooting Workflow for Low Reaction Rate

A Low Reaction Rate Observed B 1. Check Enzyme Concentration & Activity A->B C 2. Verify Reaction Conditions (pH, Temp) B->C Enzyme is active G Use fresh enzyme. Ensure proper storage. B->G Enzyme inactive/denatured D 3. Investigate Substrate/Product Inhibition C->D Conditions are optimal H Adjust pH and temperature to the enzyme's optimum. C->H Suboptimal pH or Temp E 4. Check for Cofactor/Activator Requirements D->E No inhibition detected I Lower initial substrate concentration. Consider in-situ product removal. D->I Inhibition suspected F Optimal Reaction Rate Achieved E->F No cofactors needed J Check literature for specific ion requirements (e.g., Co2+, Zn2+) and supplement if necessary. E->J Cofactor/ion deficiency G->F H->F I->F J->F

Caption: Troubleshooting decision tree for low reaction rate.

Step 1: Check Enzyme Concentration and Activity

  • Causality: The reaction rate is directly proportional to the concentration of active enzyme.[10] Insufficient enzyme loading or loss of activity due to improper storage or handling will result in a slow reaction.

  • Action:

    • Increase the enzyme loading incrementally to see if the rate improves.

    • Ensure your enzyme has been stored correctly (typically at low temperatures) and is within its expiry date.

Step 2: Verify Reaction Conditions (pH and Temperature)

  • Causality: Enzymes have a narrow optimal range for both pH and temperature.[7] Operating outside of this range can drastically reduce the catalytic rate. For instance, if the pH is too low or too high, it can alter the charge of key amino acids in the active site, hindering substrate binding or catalysis.[6]

  • Action:

    • Calibrate your pH meter and carefully measure the pH of your reaction mixture. Adjust as needed to the enzyme's known optimum (e.g., pH 8 for L-acylase).[1]

    • Ensure your reaction vessel is maintaining the target temperature. Verify with a calibrated external thermometer.

Step 3: Investigate Substrate or Product Inhibition

  • Causality: High concentrations of the substrate or the accumulation of product can sometimes inhibit the enzyme's activity.[10] In the case of L-2-aminobutyric acid resolution, either the starting N-acyl amino acid or the resulting L-amino acid or benzoate could potentially bind to the enzyme in a non-productive manner, slowing down the reaction.[11][12]

  • Action:

    • Substrate Inhibition: Run the reaction at several different initial substrate concentrations. If the initial rate decreases at higher concentrations, substrate inhibition is likely occurring.

    • Product Inhibition: Add one of the products (e.g., L-2-aminobutyric acid) to the reaction at the beginning and monitor the initial rate. A decrease in rate compared to a control without added product indicates product inhibition.

    • Mitigation: If inhibition is detected, consider a fed-batch approach for the substrate or an in-situ product removal strategy.

Issue 3: Difficulty in Product Separation and Isolation

After the enzymatic reaction, efficiently separating the L-2-aminobutyric acid from the unreacted N-acyl-D-2-aminobutyric acid is crucial for obtaining a pure product.

Step 1: pH Adjustment and Extraction

  • Causality: The separation is based on the differential solubility of the components at different pH values. L-2-aminobutyric acid is a zwitterionic molecule, while N-acyl-D-2-aminobutyric acid is a carboxylic acid.

  • Action:

    • After the reaction, cool the mixture to room temperature.

    • Acidify the reaction mixture to a pH of around 2-3 using a mineral acid like HCl.[1] At this pH, the L-2-aminobutyric acid will be a positively charged, water-soluble salt (hydrochloride), while the N-acyl-D-2-aminobutyric acid will be protonated and less polar.

    • Extract the mixture with a water-immiscible organic solvent such as ethyl acetate. The less polar N-acyl-D-2-aminobutyric acid will partition into the organic layer, while the L-2-aminobutyric acid salt remains in the aqueous layer.[1]

    • Repeat the extraction multiple times (e.g., 3x) to ensure complete removal of the unreacted D-enantiomer.

Step 2: Isolation of L-2-Aminobutyric Acid

  • Causality: Once the unreacted D-enantiomer is removed, the L-amino acid needs to be recovered from the aqueous phase.

  • Action:

    • Concentrate the aqueous phase under reduced pressure to remove water and obtain the L-2-aminobutyric acid hydrochloride salt.[1]

    • Further purification can be achieved by recrystallization or ion-exchange chromatography if necessary.

Experimental Protocols

Protocol 1: L-Acylase Biocatalytic Resolution of N-Benzoyl-2-Aminobutyric Acid

This protocol outlines a typical batch resolution process.

Materials:

  • Racemic N-benzoyl-2-aminobutyric acid

  • L-acylase (e.g., from Aspergillus melleus)

  • Deionized water

  • 5M Sodium Hydroxide (NaOH)

  • 6N Hydrochloric Acid (HCl)

  • Ethyl acetate

Procedure:

  • In a temperature-controlled reaction vessel, suspend N-benzoyl-2-aminobutyric acid (e.g., 50 g) in water (e.g., 260 mL).[1]

  • Heat the suspension to the optimal temperature for the enzyme (e.g., 65°C).[1]

  • Adjust the pH to the desired value (e.g., 8.0) by the dropwise addition of 5M NaOH.[1]

  • Once the temperature and pH are stable, add the L-acylase enzyme solution.

  • Maintain the reaction at the set temperature and pH with gentle stirring. Monitor the reaction progress by taking aliquots for chiral HPLC analysis to determine conversion and ee.

  • Continue the reaction until approximately 50% conversion is achieved (e.g., 19 hours, this will vary depending on the enzyme activity and loading).[1]

  • Once the target conversion is reached, cool the mixture to room temperature.

  • Acidify the solution to pH 3 with 6N HCl.[1]

  • Transfer the mixture to a separatory funnel and wash the aqueous layer with ethyl acetate (e.g., 3 x 50 mL) to remove the unreacted N-benzoyl-D-2-aminobutyric acid.[1]

  • Collect the aqueous phase, which contains the L-2-aminobutyric acid hydrochloride.

  • Concentrate the aqueous phase under reduced pressure to isolate the product.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination

Accurate determination of ee is essential for process optimization.

Materials & Equipment:

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., a Pirkle-type column or a polysaccharide-based column)[13]

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Trifluoroacetic acid (TFA) or other mobile phase modifier if required

  • Racemic standard of 2-aminobutyric acid

  • Enantiomerically pure standard of L-2-aminobutyric acid (if available)

Procedure:

  • Method Development: Develop a separation method capable of resolving the D- and L-enantiomers of 2-aminobutyric acid (or its N-acyl derivative). This often involves screening different chiral columns and mobile phase compositions. A common mobile phase for amino acid separation on a Pirkle-type column might be a mixture of hexane and a polar alcohol like isopropanol, with a small amount of an acidic modifier.[13]

  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Standard Injection: Inject a solution of the racemic standard to determine the retention times of the two enantiomers and confirm baseline separation.

  • Sample Preparation: Prepare your reaction aliquots for injection. This may involve dilution and filtration.

  • Sample Injection: Inject the prepared sample.

  • Data Analysis: Identify the peaks corresponding to the L- and D-enantiomers. Calculate the enantiomeric excess (ee) using the peak areas (A) of the L- and D-enantiomers with the following formula:

    • ee (%) = [(A_L - A_D) / (A_L + A_D)] * 100

ParameterTypical Value/RangeReference
Enzyme L-Acylase (Aspergillus melleus)[1]
Substrate N-benzoyl-DL-2-aminobutyric acid[1]
Temperature 50-65 °C[1]
pH 7.0-8.0[1]
Optimal Conversion ~50%[4][5]
Product ee at 50% Conv. Can exceed 99%[5]
Separation Method Acidification & Extraction[1]
Analysis Method Chiral HPLC[13]

References

  • Preparation of (s)-2-aminobutyric acid.
  • Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution. Benchchem.
  • Method for preparing D-2-aminobutyric acid or L-2-aminobutyric acid by chemical resolution method.
  • Removal of L-alanine from the production of L-2-aminobutyric acid by introduction of alanine racemase and D-amino acid oxidase. PubMed.
  • Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 2'-Aminoacetophenone Deriv
  • Competitive inhibition of mouse brain gamma-aminobutyrate aminotransferase by
  • Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid.
  • Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine. PubMed.
  • Method for preparing L-2-aminobutyric acid by asymmetric conversion method.
  • Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analytical Methods (RSC Publishing).
  • Method for preparing L-2-aminobutyric acid by enzyme method.
  • Separation and Quantification of Isomeric Forms of Aminobutyric Acids. PubMed.
  • Factors Affecting Enzyme Activity. Biology: AQA A Level. Seneca.
  • Factors affecting enzyme activity. Monash University.
  • The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment.
  • Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase.
  • Inactivation and inhibition of gamma-aminobutyric acid aminotransferase by conformationally restricted vigab
  • Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. NIH.
  • Enzyme introduction and factor affecting action.
  • Rapid determination of enantiomeric excess. Analytical Methods Blog.
  • Factors That Affects Enzyme Activity. Conduct Science.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH.
  • Factors affecting enzyme activity (video). Khan Academy.
  • Enzyme kinetics for the kinetic resolution of racemic Ketorolac...
  • Rapid Model-Based Optimization of a Two-Enzyme System for Continuous Reductive Amination in Flow. Research Explorer - The University of Manchester.
  • Recent advances in enzymatic and chemical deracemis
  • Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare.
  • A Systematic Review of Enzym
  • Biochemistry | Enzyme Inhibition. YouTube.
  • Technical Support Center: Optimization of Enzymatic Kinetic Resolution for L-Menthol Production. Benchchem.
  • Optimal enzyme utilization suggests that concentrations and thermodynamics determine binding mechanisms and enzyme satur
  • L-2-Aminobutyric acid BioReagent,cellculture 1492-24-6. Sigma-Aldrich.
  • Technical Support Center: Optimizing Enantiomeric Excess in 1-Amino-2-butanol Resolutions. Benchchem.
  • A Comparative Guide to the Resolution of 2-Aminobutan-1-ol: Enzym
  • Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. TeachMePhysiology.
  • The Kinetics of Enzyme Mixtures. PMC - NIH.

Sources

Validation & Comparative

(s)-2-Aminobutanoic acid hydrochloride vs (r)-2-Aminobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to (S)- and (R)-2-Aminobutanoic Acid Hydrochloride: Properties, Synthesis, and Applications

Introduction: The Significance of Chirality in a Molecule

In the world of molecular science, not all molecules are created equal, even when they share the identical chemical formula and connectivity. This is the realm of stereoisomerism, where the three-dimensional arrangement of atoms dictates a compound's properties and interactions. A fundamental concept within this field is chirality, describing molecules that are non-superimposable mirror images of each other, much like a pair of human hands. These mirror-image isomers are known as enantiomers.

This guide focuses on the two enantiomers of 2-aminobutanoic acid hydrochloride: (S)-2-Aminobutanoic acid hydrochloride and (R)-2-Aminobutanoic acid hydrochloride. As non-proteinogenic α-amino acids, their seemingly subtle structural difference—the spatial orientation around the chiral carbon center—gives rise to profoundly distinct biological activities and applications. For researchers and professionals in drug development, understanding these differences is not merely an academic exercise; it is a critical necessity for the synthesis of safe, effective, and stereochemically pure pharmaceuticals. This guide provides an objective, data-supported comparison of these two enantiomers, from their fundamental physicochemical properties to their pivotal roles as chiral building blocks in modern medicine.

Physicochemical Properties: A Tale of Two Enantiomers

While enantiomers share many physical properties in a non-chiral environment (such as melting point and solubility), their defining difference lies in their interaction with plane-polarized light. This property, known as optical activity, is a direct consequence of their chirality.

PropertyThis compound(R)-2-Aminobutanoic acid hydrochloride
Synonyms L-2-Aminobutyric acid hydrochloride, L-Homoalanine HCl[1][2][3]D-2-Aminobutyric acid hydrochloride
Appearance White solid/crystalline powderSolid
Molecular Formula C₄H₁₀ClNO₂[1][2]C₄H₁₀ClNO₂
Molecular Weight 139.58 g/mol [1][2]139.58 g/mol
CAS Number 5959-29-5[1][2]54576-25-9 (for the free amine)
Melting Point Not consistently reported~300 °C (for the free amine)[4]
Solubility Soluble in water[5][6]Soluble in water[7]
Topological Polar Surface Area 63.3 Ų[1]63.3 Ų[7]
Optical Rotation Positive (+) / DextrorotatoryNegative (-) / Levorotatory

The key takeaway from this data is the optical rotation. Although the magnitude of rotation is identical for both enantiomers under the same conditions, the direction is opposite. This fundamental difference is the basis for their distinct biological recognition and is the primary reason why their separation is crucial.

Synthesis and Chiral Resolution: Isolating the Desired Enantiomer

The production of enantiomerically pure 2-aminobutanoic acid typically starts with a racemic mixture (an equal mixture of both (S) and (R) forms), which is then separated in a process known as chiral resolution. The initial synthesis of the racemic compound can be achieved through methods like the hydrolysis of 2-aminobutanenitrile[8]. However, the true challenge lies in efficiently isolating the desired enantiomer.

Key Resolution Strategies
  • Enzymatic Resolution: This is a highly efficient and widely used method that leverages the stereospecificity of enzymes. For instance, L-acylase can be used to selectively hydrolyze an N-acetylated racemic mixture. The enzyme will only act on the (S)-enantiomer (L-form), leaving the N-acetyl-(R)-enantiomer untouched. The resulting free (S)-amino acid and the acetylated (R)-amino acid can then be easily separated.[9] This process is highly valued for its green chemistry profile and high enantiomeric purity.

G racemic Racemic N-Acetyl- 2-Aminobutanoic Acid ((S)- and (R)-forms) enzyme L-Acylase Enzyme racemic->enzyme products Mixture of Products enzyme->products separation Separation Step (e.g., Extraction) products->separation s_acid (S)-2-Aminobutanoic Acid (Desired Product) separation->s_acid Hydrolyzed r_acetyl N-Acetyl-(R)- 2-Aminobutanoic Acid separation->r_acetyl Unhydrolyzed

Caption: Workflow for Enzymatic Resolution of 2-Aminobutanoic Acid.

  • Resolution by Crystallization: Another classic method involves the use of a chiral resolving agent to form diastereomeric salts with the racemic mixture.[10] Since diastereomers have different physical properties, they can be separated by fractional crystallization. More advanced techniques like "replacing crystallization" have also been developed, where an optically active co-solute, such as methionine p-toluenesulfonate, is used to preferentially crystallize one enantiomer from a supersaturated solution of the racemate.[11][12][13]

Biological Significance and Stereospecific Applications

The structural difference between the (S) and (R) enantiomers becomes critically important in a biological context, where enzymes and receptors are themselves chiral. This leads to highly specific interactions, where one enantiomer may be therapeutically active while the other is inactive or, in some cases, toxic.

(S)-2-Aminobutanoic Acid: A Cornerstone Chiral Precursor

The (S)-enantiomer is a valuable and widely utilized building block in the pharmaceutical industry for the synthesis of several key drugs. Its specific stereochemistry is essential for the pharmacological activity of the final active pharmaceutical ingredient (API).

  • Anti-Epileptic Drugs: It is a crucial intermediate in the synthesis of Levetiracetam and Brivaracetam , two important drugs for the treatment of epilepsy.[9][14][15] The therapeutic efficacy of these drugs is directly tied to the (S)-configuration of the chiral center derived from (S)-2-aminobutanoic acid.

  • Anti-Tuberculosis Treatment: It is a precursor for Ethambutol , a primary drug used to treat tuberculosis. The most active and least toxic form of this drug is the (S,S)-diastereomer. The (R,R)-diastereomer is significantly less potent, highlighting the critical need for an enantiomerically pure starting material.[14][16]

The biosynthesis of (S)-2-aminobutanoic acid has been demonstrated in engineered microorganisms like Saccharomyces cerevisiae, offering a potential route for sustainable and environmentally friendly production.[14][16][17]

G s_abu (S)-2-Aminobutanoic Acid Hydrochloride esterification Esterification (e.g., with Methanol/HCl) s_abu->esterification ester_hcl Methyl (S)-2-aminobutanoate Hydrochloride esterification->ester_hcl amidation Amidation (e.g., with Aqueous Ammonia) ester_hcl->amidation amide_hcl (S)-2-Aminobutyramide Hydrochloride amidation->amide_hcl cyclization Further Synthesis Steps (e.g., Cyclization) amide_hcl->cyclization levetiracetam Levetiracetam (Anti-Epileptic Drug) cyclization->levetiracetam

Caption: Stereospecific Synthesis Pathway to Levetiracetam.

(R)-2-Aminobutanoic Acid: The Other Mirror Image

The (R)-enantiomer, or D-form, is less commonly utilized in pharmaceutical synthesis compared to its (S)-counterpart. In the context of the drugs mentioned above, it is often the undesired enantiomer that must be removed during the resolution process. However, D-amino acids are not without biological significance. They are found in bacterial cell walls and can act as signaling molecules in various organisms. While specific large-scale applications for (R)-2-aminobutanoic acid are not as prominent, its study remains relevant for understanding the broader roles of D-amino acids in biological systems.

Experimental Protocol: Chiral Separation by HPLC

To ensure the purity of a single enantiomer—a critical quality control step in drug manufacturing—a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers.

Objective: To separate and determine the enantiomeric excess (e.e.) of a sample containing (S)- and (R)-2-Aminobutanoic acid.

Principle: The sample is passed through an HPLC column packed with a chiral stationary phase. The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes with different binding energies. This differential interaction causes one enantiomer to travel through the column more slowly than the other, resulting in their separation and elution at different retention times. For compounds like amino acids that lack a strong chromophore, pre-column derivatization with a UV-active or fluorescent labeling reagent is often necessary for sensitive detection.[18]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-aminobutanoic acid hydrochloride sample.

    • Dissolve in 10 mL of a suitable solvent (e.g., a water/methanol mixture) to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Derivatization (if required for detection):

    • To an aliquot of the sample solution, add a derivatizing agent (e.g., Marfey's reagent or a similar chiral labeling reagent like L-FDVDA) according to the manufacturer's protocol.[18]

    • Incubate the mixture to ensure complete reaction. This step not only adds a detectable tag but can also enhance the separation of the resulting diastereomers on a standard C18 column.

  • HPLC Conditions:

    • HPLC System: A standard HPLC system with a UV or fluorescence detector.

    • Column: A chiral column (e.g., a cellulose- or amylose-based CSP) OR a standard C18 column if a chiral derivatizing agent was used.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or formic acid in water), optimized for the specific column.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Controlled, often at 25 °C.

    • Detection: UV wavelength or fluorescence excitation/emission wavelengths appropriate for the chosen derivative.

    • Injection Volume: 10 - 20 µL.

  • Data Analysis:

    • Run standard samples of pure (S)- and (R)-enantiomers to determine their respective retention times.

    • Inject the sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Caption: Experimental Workflow for Chiral HPLC Analysis.

Conclusion

The comparison of (S)- and (R)-2-aminobutanoic acid hydrochloride serves as a powerful illustration of the principle of stereospecificity in chemical and biological sciences. While identical in composition and connectivity, their mirrored 3D structures lead to distinct physicochemical properties (optical rotation) and, more importantly, divergent biological roles. (S)-2-aminobutanoic acid has emerged as an indispensable chiral building block for the synthesis of life-changing medications for epilepsy and tuberculosis, where its specific configuration is paramount for therapeutic activity.[14][15] In contrast, the (R)-enantiomer is often an impurity to be removed, underscoring the necessity for precise and efficient chiral resolution techniques. For scientists in drug discovery and development, a thorough understanding and analytical control of these enantiomers are fundamental to creating safer, more effective, and stereochemically pure drugs.

References

  • Fujii, I., et al. (2007). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-41. [Link]
  • Fujii, I., et al. (2006). Crystal Structures of (R)-2-Phenoxypropionic acid-2-Aminobutanoic acid Diastereomers. Analytical Sciences, 22, x75-x76. [Link]
  • Fujii, I., et al. (2007).
  • Reddy, M. S., et al. (2010). Preparation of (s)-2-aminobutyric acid.
  • PubChem. This compound.
  • PubChem. (R)-2-Aminobutanoate.
  • PubChem. (-)-2-Aminobutyric acid.
  • FooDB. (2010). Showing Compound D-2-Aminobutanoic acid (FDB012680). [Link]
  • Gorter de Vries, A. R., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PMC, NIH. [Link]
  • Pharmaffiliates. This compound. [Link]
  • ResearchGate. (2022). Pathway from (S)-2-aminobutyric acid to (S)-2-aminobutanol. [Link]
  • Gorter de Vries, A. R., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.
  • FooDB. (2010). Showing Compound L-2-Aminobutanoic acid (FDB012537). [Link]
  • Gorter de Vries, A. R., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories. [Link]
  • Hirose, T., et al. (2021). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analytical Methods (RSC Publishing). [Link]
  • Stenutz, R. (2023). (2R)-2-aminobutanoic acid. Stenutz. [Link]
  • H-Pharma. (2023).

Sources

A Senior Application Scientist's Guide to the Synthesis of (S)-2-Aminobutanoic Acid Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Aminobutanoic acid, also known as L-norvaline, is a non-proteinogenic α-amino acid that serves as a critical chiral building block in the synthesis of several pharmaceutically active compounds.[1][2][3] Its applications include the production of antiepileptic drugs like Levetiracetam and Brivaracetam, as well as the anti-tuberculosis agent Ethambutol.[3][4][5] The stereochemistry at the α-carbon is paramount to the biological activity of these drugs, making the enantioselective synthesis of the (S)-enantiomer a topic of significant interest for researchers and drug development professionals.

This guide provides an in-depth, objective comparison of the primary synthesis routes to obtain enantiomerically pure (S)-2-Aminobutanoic acid hydrochloride. We will move beyond simple procedural lists to explore the underlying chemical principles, offer field-proven insights into experimental choices, and present supporting data to empower you to select the most suitable method for your specific research and development needs.

Route 1: Classical Resolution via Diastereomeric Salt Formation

The classical approach to obtaining a single enantiomer is to first synthesize the racemic mixture and then separate, or "resolve," the two enantiomers. This method relies on the principle that while enantiomers have identical physical properties, diastereomers do not.[6] By reacting the racemic amino acid with a chiral resolving agent, a pair of diastereomeric salts with different solubilities is formed, allowing for their separation by fractional crystallization.[7]

Conceptual & Experimental Workflow

The overall process begins with a non-stereoselective synthesis of 2-aminobutanoic acid, commonly achieved through the Strecker synthesis.[8][9] This is followed by the resolution step using a chiral acid or base.

cluster_0 Part 1: Racemate Synthesis (Strecker) cluster_1 Part 2: Resolution A Propanal B NH4Cl, KCN A->B Reaction C Racemic α-Aminonitrile B->C D Acid Hydrolysis (e.g., HCl) C->D Hydrolysis E Racemic (R/S)-2-Aminobutanoic Acid D->E F Racemic Amino Acid E->F G Chiral Resolving Agent (e.g., (R)-Mandelic Acid) F->G Salt Formation H Diastereomeric Salts ((S)-Acid·(R)-Base) ((R)-Acid·(R)-Base) G->H I Fractional Crystallization H->I J Separated Diastereomers I->J K Base Treatment (e.g., Et3N) J->K L (S)-2-Aminobutanoic Acid K->L M Acid Treatment N Final HCl Salt Formation L->N O (S)-2-Aminobutanoic Acid HCl N->O

Caption: Workflow for Classical Resolution of 2-Aminobutanoic Acid.

Detailed Experimental Protocol

Part 1: Synthesis of Racemic 2-Aminobutanoic Acid (Strecker Synthesis) [8][10][11]

  • Imine Formation: In a well-ventilated fume hood, dissolve ammonium chloride (NH₄Cl, 1.1 eq.) in water, followed by the addition of propanal (1.0 eq.). Stir the solution at room temperature. Then, add a solution of potassium cyanide (KCN, 1.1 eq.) in water dropwise while maintaining the temperature below 20°C.

  • Reaction: Stir the mixture for several hours at room temperature to form the α-aminonitrile. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: Add concentrated hydrochloric acid (HCl, excess) to the crude aminonitrile mixture. Heat the solution to reflux for 4-6 hours to hydrolyze the nitrile to a carboxylic acid.[12]

  • Isolation: Cool the reaction mixture. Adjust the pH to the isoelectric point of the amino acid (approx. pH 6) using a base like ammonium hydroxide to precipitate the racemic product. Filter the solid, wash with cold water and ethanol, and dry to yield racemic 2-aminobutanoic acid.

Part 2: Resolution of (R/S)-2-Aminobutanoic Acid [13][14][15]

  • Salt Formation: Dissolve the racemic 2-aminobutanoic acid in a suitable solvent, such as aqueous ethanol. Add an equimolar amount of an enantiomerically pure resolving agent (e.g., (S)-mandelic acid).

  • Fractional Crystallization: Slowly cool the solution to allow the less soluble diastereomeric salt to crystallize. The choice of solvent is critical here; it must create a significant solubility difference between the two diastereomeric salts.

  • Isolation of Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be checked by measuring its specific rotation. Recrystallization may be necessary to achieve high diastereomeric purity.

  • Liberation of the Free Amino Acid: Treat the purified diastereomeric salt with a base (e.g., triethylamine) to break the salt and liberate the free (S)-2-aminobutanoic acid.[13][15]

  • Hydrochloride Salt Formation: Dissolve the free amino acid in a suitable solvent (e.g., methanol or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the final this compound product.

Data & Analysis
MetricTypical ResultCausality & Expert Insights
Overall Yield 20-40%The theoretical maximum yield for this method is 50%, as the other enantiomer is typically discarded.[7] The actual yield is often lower due to losses during crystallization and purification steps. An efficient process for racemizing and recycling the unwanted (R)-enantiomer is crucial for industrial viability.
Enantiomeric Excess (e.e.) >98%High e.e. is achievable but is highly dependent on the efficiency of the fractional crystallization. Multiple recrystallization steps may be required, which will further decrease the overall yield.
Pros Well-established, uses relatively inexpensive starting materials for the racemate synthesis.This is a time-tested method rooted in fundamental stereochemistry. The initial Strecker synthesis is robust and high-yielding.
Cons Low theoretical yield, labor-intensive, requires screening of resolving agents and solvents, difficult to scale.The "trial-and-error" nature of finding the right resolving agent/solvent combination can be time-consuming. The physical separation process is often difficult to automate and scale up.

Route 2: Asymmetric Synthesis via a Chiral Auxiliary

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the wasteful resolution of a racemic mixture. One powerful strategy involves the use of a chiral auxiliary—an enantiomerically pure compound that temporarily attaches to the substrate, directs the stereochemical outcome of a reaction, and is then removed. The Schöllkopf bis-lactim ether method is a benchmark for this approach in amino acid synthesis.[16][17][18]

Conceptual & Experimental Workflow

In this method, a bis-lactim ether is formed from glycine and a chiral auxiliary, typically L-valine. The bulky isopropyl group of the valine shields one face of the molecule, forcing an incoming electrophile (in this case, an ethyl group) to add to the opposite face with high diastereoselectivity.[17][18]

A L-Valine + Glycine Methyl Ester B Cyclization (Diketopiperazine formation) A->B C Bis-Lactim Ether Formation (e.g., Meerwein's Salt) B->C D Schöllkopf Chiral Auxiliary C->D E Deprotonation (n-BuLi, THF, -78°C) D->E F Planar Lithiated Intermediate E->F G Electrophilic Alkylation (Ethyl Iodide) F->G Et-I attacks from less hindered face H Alkylated Intermediate (High Diastereoselectivity) G->H I Acid Hydrolysis (Dilute HCl) H->I J (S)-2-Aminobutanoic Acid Ester + Recovered Auxiliary I->J K Final Hydrolysis & Salt Formation J->K L (S)-2-Aminobutanoic Acid HCl K->L

Caption: Schöllkopf Asymmetric Synthesis Workflow.

Detailed Experimental Protocol (Schöllkopf Method)[16][19]
  • Auxiliary Preparation: Prepare the 2,5-diketopiperazine by cyclizing L-valine and glycine methyl esters. Convert this to the bis-lactim ether using an O-alkylating agent like trimethyloxonium tetrafluoroborate (Meerwein's salt).[18] The resulting auxiliary is (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine.

  • Deprotonation: In an inert atmosphere, dissolve the Schöllkopf auxiliary in dry tetrahydrofuran (THF) and cool the solution to -78°C. Add n-butyllithium (n-BuLi) dropwise to deprotonate the prochiral carbon of the glycine unit, forming a planar lithiated intermediate.

  • Diastereoselective Alkylation: While maintaining the temperature at -78°C, add ethyl iodide (Et-I) to the solution. The steric bulk of the isopropyl group directs the ethyl group to add from the opposite face, ensuring high diastereoselectivity.[18] Allow the reaction to proceed for several hours.

  • Hydrolysis and Isolation: Quench the reaction with a proton source. Warm the mixture to room temperature and perform a mild acid hydrolysis (e.g., 0.1 M HCl). This cleaves the auxiliary, yielding the methyl ester of (S)-2-aminobutanoic acid and the recoverable valine methyl ester.

  • Final Product Formation: Separate the desired amino acid ester from the auxiliary by chromatography or extraction. Subsequent hydrolysis of the ester and treatment with HCl provides the final this compound.

Data & Analysis
MetricTypical ResultCausality & Expert Insights
Overall Yield 60-80%By avoiding a resolution step, the theoretical yield is 100%. Practical yields are high, primarily limited by purification losses and the efficiency of the multi-step sequence.
Diastereomeric Excess (d.e.) >95%The high d.e. is a direct result of the steric hindrance provided by the auxiliary's isopropyl group, which effectively blocks one face of the planar enolate from the electrophile.[17][18] This is the key advantage of the method.
Enantiomeric Excess (e.e.) >95%The final e.e. of the product directly reflects the d.e. of the alkylation step, as the auxiliary is simply cleaved off without affecting the newly formed stereocenter.
Pros High stereoselectivity, high yield, predictable outcome.This is a highly reliable and well-understood method for accessing a wide range of non-proteinogenic amino acids.[17]
Cons Multi-step process, requires cryogenic temperatures, cost of auxiliary and stoichiometric strong base (n-BuLi).The need for strictly anhydrous conditions and very low temperatures (-78°C) can be a barrier for large-scale production. While the auxiliary can be recovered, the overall atom economy is not ideal.[17]

Route 3: Biocatalytic Synthesis (Enzymatic Methods)

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For the synthesis of (S)-2-aminobutanoic acid, transaminases (TAs) and engineered dehydrogenases are particularly effective, offering a greener and often more efficient alternative to traditional chemical methods.[19][20]

Conceptual & Experimental Workflow

A common biocatalytic strategy is the asymmetric amination of a prochiral keto-acid (2-oxobutanoic acid) using an (S)-selective ω-transaminase (ω-TA). The enzyme facilitates the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to the keto acid, generating the desired (S)-amino acid with very high enantiopurity.[19][21]

cluster_0 Reaction Vessel cluster_1 Products A 2-Oxobutanoic Acid (Substrate) C (S)-selective ω-Transaminase (ω-TA) A->C B L-Alanine (Amino Donor) B->C E (S)-2-Aminobutanoic Acid C->E Asymmetric Amination F Pyruvate (Co-product) C->F D Pyridoxal 5'-Phosphate (PLP) (Cofactor) D->C bound to enzyme

Caption: Biocatalytic Synthesis via Transamination.

Detailed Experimental Protocol (Transaminase Method)
  • Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5).

  • Reagent Addition: Add the substrate, 2-oxobutanoic acid, and an excess of the amino donor (e.g., L-alanine or isopropylamine). Add the required cofactor, pyridoxal 5'-phosphate (PLP).

  • Enzyme Addition: Add the (S)-selective ω-transaminase enzyme, either as a purified lyophilizate or as a whole-cell catalyst.[3]

  • Incubation: Maintain the reaction at the enzyme's optimal temperature (e.g., 30-40°C) with gentle agitation for 12-24 hours. The reaction equilibrium can be driven towards the product by using a large excess of the amino donor or by removing the co-product (e.g., pyruvate or acetone).

  • Workup and Isolation: Stop the reaction by denaturing the enzyme (e.g., by pH shift or heat). Remove the cell mass/denatured protein by centrifugation or filtration.

  • Purification: Isolate the (S)-2-aminobutanoic acid from the aqueous solution using ion-exchange chromatography.

  • Salt Formation: Convert the purified free amino acid to its hydrochloride salt as described in previous methods.

A related multi-enzyme "desymmetrization" process has also been developed, starting from racemic DL-norvaline.[22][23] In this system, a D-amino acid oxidase selectively converts the D-norvaline to the keto acid, which is then asymmetrically reduced back to L-norvaline by a leucine dehydrogenase, achieving a theoretical 100% conversion of the racemate to the desired L-enantiomer.[22][23]

Data & Analysis
MetricTypical ResultCausality & Expert Insights
Overall Yield >95%Enzymatic reactions are highly specific, minimizing side-product formation. With proper optimization (e.g., driving equilibrium), near-quantitative conversion of the substrate is possible.[22][23]
Enantiomeric Excess (e.e.) >99.9%The exceptional enantioselectivity is an inherent property of the enzyme's active site, which is precisely structured to produce only one enantiomer.[19][20] This is the primary advantage of biocatalysis.
Pros Extremely high selectivity, mild reaction conditions (aqueous, ambient temp/pressure), environmentally friendly, high yields.Biocatalysis avoids harsh reagents, toxic solvents, and extreme temperatures, aligning with green chemistry principles. The high selectivity simplifies downstream purification.[20]
Cons Enzyme cost and stability can be a factor, substrate scope may be limited, requires specialized process development.While protein engineering is rapidly overcoming these limitations, initial enzyme screening and optimization of reaction conditions (pH, temperature, substrate loading) are required.[24][25]

Comparative Summary and Recommendations

The optimal synthesis route for this compound depends heavily on the specific project goals, including scale, budget, available equipment, and desired purity.

Synthesis RouteOverall YieldEnantiomeric Excess (e.e.)ScalabilityReagent/Process HazardsExpert Recommendation
Classical Resolution Low (20-40%)>98%Poor to ModerateRacemization reagents, flammable solvents.Best suited for small-scale lab synthesis where cost is a primary driver and a source for the unwanted enantiomer is not needed. Not recommended for process development.
Chiral Auxiliary High (60-80%)>95%ModeratePyrophoric n-BuLi, cryogenic temperatures, hazardous alkylating agents.An excellent choice for medicinal chemistry or discovery labs requiring high purity and predictable stereochemical control for various amino acid analogs on a gram scale.
Biocatalysis Very High (>95%)>99.9%ExcellentMinimal; primarily involves buffer solutions. Potential biohazards depending on the host organism.The superior method for large-scale and industrial production due to its high efficiency, safety, environmental benefits, and exceptional product purity.[22][23]
Decision-Making Guide

Start What is your primary goal? Scale Scale of Synthesis? Start->Scale Large-Scale Production Purity Is >99.5% e.e. critical? Start->Purity Small-Scale / Low Budget Flexibility Need to synthesize many different analogs? Start->Flexibility Discovery / MedChem Biocatalysis Choose Biocatalysis Scale->Biocatalysis > 1 kg Chiral_Aux Choose Chiral Auxiliary Scale->Chiral_Aux 1 g - 1 kg Purity->Biocatalysis Yes Resolution Consider Classical Resolution Purity->Resolution No Flexibility->Purity No Flexibility->Chiral_Aux Yes

Caption: Decision flowchart for selecting a synthesis route.

Conclusion

The synthesis of enantiomerically pure this compound has evolved significantly from classical resolution techniques to highly sophisticated asymmetric and biocatalytic methods. While classical resolution remains a viable, albeit inefficient, option for small-scale academic labs, its inherent 50% yield limitation makes it unsuitable for industrial applications. The Schöllkopf chiral auxiliary method offers a robust and high-yielding route with excellent stereocontrol, making it a powerful tool for medicinal chemists creating diverse analogs. However, for the sustainable, safe, and efficient large-scale production demanded by the pharmaceutical industry, biocatalysis has emerged as the clear frontrunner. The unparalleled enantioselectivity, mild operating conditions, and high conversion rates offered by enzymes like transaminases represent the state-of-the-art, aligning perfectly with the principles of green and efficient chemical manufacturing.

References
  • Schöllkopf, U., et al. (1979). Enantioselective Synthesis of α‐Methyl‐α‐aminocarboxylic Acids by Alkylation of the Lactim Ether of cyclo‐(L‐Ala‐L‐Ala). Angewandte Chemie International Edition in English, 18(11), 863-864.
  • Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Tetrahedron, 39(12), 2085-2091.
  • CK-12 Foundation. Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis. Flexi answers.
  • Yajima, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-41.
  • Qi, Y., et al. (2017). Multi-enzymatic resolution of DL-norvaline for L-norvaline production. ResearchGate.
  • LifeTein. (2025). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog.
  • ResearchGate. (n.d.). Chiral Schöllkopf bis-lactim ether-induced asymmetric construction of monofluorophosphono-α-amino acids. ResearchGate.
  • Qi, Y., et al. (2017). Development of a multi-enzymatic desymmetrization and its application for the biosynthesis of L-norvaline from DL-norvaline. Request PDF on ResearchGate.
  • Yajima, T., et al. (2007). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338–1341.
  • Patil, M. D., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules, 23(12), 3249.
  • ChemTube3D. (n.d.). Schöllkopf Bis-lactim Amino Acid Synthesis.
  • Reddy's Laboratories Ltd. (2010). Preparation of (s)-2-aminobutyric acid. Google Patents. WO2010019469A2.
  • Zhang, J., et al. (2009). Synthesis method of D, L-norvaline. Google Patents. CN101508654B.
  • ResearchGate. (n.d.). Synthesis of L-tert-leucine (a) and L-norvaline (b) with PsBCAT/BsOrnAT coupling system. ResearchGate.
  • Weber, N., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories, 16(1), 57.
  • Juaristi, E., et al. (1994). Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. Tetrahedron: Asymmetry, 5(5), 791-806.
  • Contente, M. L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(21), 8303.
  • ResearchGate. (2025). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. Request PDF on ResearchGate.
  • Wu, S., et al. (2022). Protein engineering of amine transaminases. Frontiers in Bioengineering and Biotechnology, 10, 1025816.
  • Ashenhurst, J. (2024). Strecker Synthesis. Master Organic Chemistry.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2013). Method for preparing (S)-2-aminobutanamide hydrochloride. Google Patents. CN102898324A.
  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-360.
  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Wikipedia. (n.d.). Chiral resolution.
  • Weber, N., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Semantic Scholar.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Weber, N., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Europe PMC.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • ResearchGate. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. ResearchGate.
  • Kelly, S. A., et al. (2020). Transaminases for industrial biocatalysis: novel enzyme discovery. Applied Microbiology and Biotechnology, 104(12), 5185–5196.
  • Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ.
  • ResearchGate. (2017). (PDF) Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.

Sources

A Comparative Guide to the Biological Activity of (S)-2-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<

A Senior Application Scientist's Field Guide to a Promising Non-Proteinogenic Amino Acid

In the landscape of drug discovery and metabolic research, non-proteinogenic amino acids (NPAAs) represent a frontier of untapped potential.[1][2] These molecules, which are not encoded in the standard genetic template, offer unique structural motifs that can enhance the therapeutic properties of peptides and serve as novel bioactive compounds.[3][4] Among these, (S)-2-Aminobutanoic acid, also known as L-α-aminobutyric acid or L-homoalanine, is a chiral precursor for several pharmaceuticals, including the antiepileptic drugs levetiracetam and brivaracetam.[5][6]

This guide provides a comparative analysis of the biological activity of (S)-2-Aminobutanoic acid hydrochloride against structurally and functionally related amino acids. We will delve into its distinct neurological and metabolic activities, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive understanding of its potential.

Structural and Functional Context: A Comparative Framework

To appreciate the unique biological profile of (S)-2-Aminobutanoic acid (L-ABA), it is essential to compare it with key amino acids that share structural or functional characteristics.

  • L-Alanine: As the closest proteinogenic analogue, L-Alanine provides a baseline for understanding how a single methylene group extension in the side chain of L-ABA impacts biological activity.

  • L-Valine: This branched-chain amino acid shares a similar molecular weight with L-ABA but possesses a different side-chain geometry, allowing for an exploration of steric effects on biological interactions.

  • γ-Aminobutyric acid (GABA): As the primary inhibitory neurotransmitter in the central nervous system (CNS), GABA is the key functional comparator for assessing the neurological activity of L-ABA.[7][8] Although L-ABA is an alpha-amino acid and GABA is a gamma-amino acid, their structural similarities warrant a direct comparison of their effects on neuronal excitability.

G cluster_0 Structural Comparison a L-Alanine (C3H7NO2) b (S)-2-Aminobutanoic Acid (C4H9NO2) a->b + CH2 c L-Valine (C5H11NO2) b->c Isomeric Branch d GABA (C4H9NO2) b->d Isomeric Shift (α to γ) G cluster_workflow GABA-A Receptor Binding Assay Workflow prep Membrane Preparation (Rat Cortex) assay Assay Setup (Total, Non-specific, Displacement) prep->assay incubate Incubation (4°C, 45 min) assay->incubate filter Rapid Filtration & Washing incubate->filter quantify Scintillation Counting filter->quantify analyze Data Analysis (IC50 -> Ki) quantify->analyze

Caption: Workflow for the GABA-A competitive binding assay.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol outlines a general method to assess whether L-ABA acts as an inhibitor of a specific enzyme, for example, an aminotransferase. [9][10] Rationale: Determining the kinetic parameters of enzyme inhibition (e.g., competitive, non-competitive) provides insight into the mechanism of action. [11]This is crucial for understanding how a compound might interfere with metabolic pathways.

Methodology:

  • Reagent Preparation:

    • Prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5) containing the purified enzyme at a fixed concentration.

    • Prepare stock solutions of the substrate and the test inhibitor (L-ABA).

    • Prepare the necessary co-factors (e.g., pyridoxal phosphate for aminotransferases).

  • Assay Procedure:

    • In a temperature-controlled microplate reader, add the buffer, enzyme, and varying concentrations of the inhibitor to the wells.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence of a product or a coupled reporter molecule.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each inhibitor concentration.

    • Plot the reaction velocity against the substrate concentration for each inhibitor concentration.

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and calculate the inhibition constant (Ki). [12]

Summary and Future Directions

This compound presents a distinct biological profile compared to its structural and functional analogues.

  • Neurologically, its weak interaction with the GABA-A receptor distinguishes it from L-Alanine and L-Valine, providing a molecular basis for its use as a precursor in the synthesis of neuromodulatory drugs.

  • Metabolically, as a non-proteinogenic amino acid, it follows different metabolic routes and has been shown to have immunomodulatory effects.

Future research should focus on elucidating the specific GABA-A receptor subunit combinations with which L-ABA preferentially interacts. Furthermore, exploring its role in immunometabolism could open new therapeutic avenues for inflammatory conditions. [13]The detailed protocols provided herein offer a standardized approach for researchers to further investigate and compare the nuanced biological activities of this and other promising non-proteinogenic amino acids.

References

  • Weber, J., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. ResearchGate.
  • Wikipedia. (n.d.). GABAA receptor. Wikipedia.
  • Ferdouse, J., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed Central.
  • Enna, S.J. & Möhler, H. (2007). Characterization of GABA Receptors. PubMed Central.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf.
  • National Center for Biotechnology Information. (n.d.). (-)-2-Aminobutyric acid. PubChem.
  • Wang, J., et al. (2011). Removal of L-alanine from the production of L-2-aminobutyric acid by introduction of alanine racemase and D-amino acid oxidase. PubMed.
  • Li, F., et al. (2023). α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification. PubMed Central.
  • Wikipedia. (n.d.). GABA. Wikipedia.
  • Human Metabolome Database. (n.d.). L-alpha-Aminobutyric acid (HMDB0000452). HMDB.
  • Li, Y., et al. (2019). Fermentative production of the unnatural amino acid L-2-aminobutyric acid based on metabolic engineering. ResearchGate.
  • Ghit, A., et al. (2023). Biochemistry, Gamma Aminobutyric Acid. NCBI Bookshelf.
  • Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Chemistry LibreTexts.
  • PDSP. (n.d.). GABA A Receptor Binding Assay Protocol. PDSP.
  • Wikipedia. (n.d.). Aminobutyric acid. Wikipedia.
  • Oliveira, C.L. & Sampaio, T.C. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo.
  • FoodB. (n.d.). L-2-Aminobutanoic acid (FDB012537). FooDB.
  • Wikipedia. (n.d.). α-Aminobutyric acid. Wikipedia.
  • Weber, J., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PubMed Central.
  • Google Patents. (n.d.). WO2010019469A2 - Preparation of (s)-2-aminobutyric acid. Google Patents.
  • Marzella, L. (2020). United States Pharmacopeia (USP) Safety Review of Gamma-Aminobutyric Acid (GABA). MDPI.
  • Ferdouse, J., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed.
  • Yeast Metabolome Database. (n.d.). L-Alanine (YMDB00154). YMDB.
  • Ferdouse, J., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate.
  • Shiraiwa, T., et al. (2002). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. Oxford Academic.
  • MIT OpenCourseWare. (2013). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare.
  • Furtado, A.F., et al. (1994). Production of 2-aminobutyrate by Megasphaera elsdenii. PubMed.
  • Tylee, T., et al. (2018). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. MDPI.

Sources

A Comparative Guide to the Validation of Analytical Methods for (S)-2-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation framework for analytical methods tailored to (S)-2-Aminobutanoic acid hydrochloride. As a critical chiral precursor in the synthesis of pharmaceuticals such as the anti-epileptic drug levetiracetam, the stereochemical purity of (S)-2-Aminobutanoic acid is a paramount quality attribute.[1][2] The presence of its enantiomer, (R)-2-Aminobutanoic acid, can impact the efficacy and safety profile of the final drug product. Therefore, a robust, validated analytical method is not merely a regulatory requirement but a cornerstone of product quality and patient safety.

This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, compares viable analytical strategies, and provides a comprehensive, step-by-step guide to validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] Our objective is to equip researchers, analysts, and drug development professionals with the expertise to implement a scientifically sound, trustworthy, and self-validating system for the analysis of this important compound.

Chapter 1: The Foundation of Analytical Excellence: Method Validation Principles

The objective of validating an analytical procedure is to provide documented evidence that the method is suitable for its intended purpose.[3][4] This process is governed by a set of validation characteristics defined by the ICH Q2(R1) guideline, which ensures the method is reliable, reproducible, and accurate.[5][6]

The core parameters that constitute a full validation study are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The logical flow of a validation study is depicted below, beginning with method development and culminating in a method ready for routine quality control.

Validation_Workflow Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Step 1 Lin Linearity & Range Spec->Lin Step 2 Acc Accuracy Lin->Acc Step 3 Prec Precision (Repeatability & Intermediate) Acc->Prec Step 4 LOQ LOD & LOQ Prec->LOQ Step 5 Rob Robustness LOQ->Rob Step 6 Routine Routine Use with System Suitability Rob->Routine Step 7 SST_Decision_Tree start Start of Analytical Run inject_sst Inject System Suitability Solution (contains S and R isomers) start->inject_sst check_criteria Evaluate SST Criteria: - Resolution > 2.0 - Tailing Factor < 1.5 - %RSD of injections < 1.0% inject_sst->check_criteria pass SST Passed check_criteria->pass All Criteria Met fail SST Failed check_criteria->fail Criteria Not Met proceed Proceed with Sample Analysis pass->proceed troubleshoot Stop. Troubleshoot System: - Check mobile phase - Check column - Check instrument parameters fail->troubleshoot

Caption: Decision workflow based on System Suitability Test results.

  • Prepare SST Solution: Prepare a solution containing both this compound (~100 µg/mL) and the (R)-isomer at a concentration near its specification limit (e.g., 0.15%).

  • Equilibrate: Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject: Make five replicate injections of the SST solution.

  • Evaluate: Calculate the mean and %RSD for peak area and retention time. Determine the resolution between the S and R peaks, and the tailing factor for the S-peak from the first chromatogram.

  • Decision: Compare the results against the pre-defined SST criteria.

Conclusion

The validation of an analytical method for this compound is a rigorous, multi-faceted process that underpins the quality assurance of this vital pharmaceutical intermediate. While both direct and indirect chiral HPLC methods are viable, the direct method using a crown ether stationary phase offers a more streamlined and less error-prone workflow for routine QC applications.

By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, as prescribed by ICH Q2(R1), laboratories can build a comprehensive data package that proves the method is fit for its purpose. [3][7]The integration of mandatory System Suitability Tests transforms this validated method into a self-validating system, ensuring the generation of trustworthy and reliable data in every single run. This commitment to scientific integrity and logical validation is fundamental to the development of safe and effective medicines.

References

  • Title: Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae Source: PMC - NIH URL:[Link]
  • Title: this compound Source: PubChem - NIH URL:[Link]
  • Title: Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent Source: Analytical Methods (RSC Publishing) URL:[Link]
  • Title: Forced Degradation Studies for Biopharmaceuticals Source: BioPharm Intern
  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
  • Title: (PDF)
  • Title: Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide Source: ResearchG
  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH URL:[Link]
  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Showing Compound L-2-Aminobutanoic acid (FDB012537) Source: FooDB URL:[Link]
  • Title: CAS No : 5959-29-5 | Product Name : (S)
  • Title: Forced Degradation Studies | ICH Stability Testing Source: BioPharmaSpec URL:[Link]
  • Title: Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants Source: MDPI URL:[Link]
  • Title: Q2(R1)
  • Title: Development And Validation Of Hplc Method For The Isobutylglutarmonoamide Source: Neuroquantology URL:[Link]
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: Proteins & Peptides Forced Degradation Studies Source: CD Formul
  • Title: Simultaneous determination of all aminobutyric acids by chiral derivatization and liquid chromatography-tandem mass spectrometry Source: OUCI URL:[Link]
  • Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL:[Link]
  • Title: Q2(R1)
  • Title: (PDF)
  • Title: Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria Source: BioPharm Intern
  • Title: Accelerated stability and forced degradation studies Source: Alphalyse URL:[Link]
  • Title: A review on analytical method validation and its regulatory perspectives Source: Journal of Drug Delivery and Therapeutics URL:[Link]
  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL:[Link]

Sources

A Comparative Guide to the Anticonvulsant Efficacy of (s)-2-Aminobutanoic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the anticonvulsant efficacy of (s)-2-aminobutanoic acid hydrochloride derivatives. Drawing upon experimental data from structurally similar compounds, this document aims to elucidate the therapeutic potential and structure-activity relationships (SAR) of this chemical class, offering valuable insights for the design and development of novel antiepileptic drugs (AEDs). While direct comprehensive studies on a wide array of (s)-2-aminobutanoic acid derivatives are limited, this guide synthesizes findings from closely related N-substituted amino acid amides to project the likely anticonvulsant profile of this promising scaffold.

Introduction: The Rationale for (s)-2-Aminobutanoic Acid Derivatives in Epilepsy Research

The quest for novel AEDs with improved efficacy and better safety profiles is a continuous endeavor in neuroscience research. Amino acids and their derivatives have historically served as a rich source of inspiration for the development of central nervous system (CNS) active agents.[1] (s)-2-Aminobutanoic acid, a chiral non-proteinogenic amino acid, presents an attractive scaffold for derivatization due to its structural resemblance to endogenous neurotransmitters and its potential for stereospecific interactions with biological targets. The exploration of its derivatives is driven by the hypothesis that appropriate substitutions can modulate physicochemical properties, leading to enhanced blood-brain barrier penetration and potent interactions with key targets involved in seizure propagation, such as voltage-gated ion channels.[2][3]

Comparative Anticonvulsant Efficacy: A Structure-Activity Relationship (SAR) Analysis

While specific data for a broad series of this compound derivatives is not extensively published, we can infer the anticonvulsant potential by examining closely related N-substituted 2-acetamidopropionamide and α-amino acid amide derivatives. The primary preclinical screening models for anticonvulsant activity are the Maximal Electroshock (MES) test, which is a model of generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for absence seizures.[4]

Influence of Stereochemistry and N-Substitution

Studies on analogous compounds, such as N-benzyl-2-acetamidopropionamide derivatives, have consistently demonstrated that the stereochemistry at the α-carbon is a critical determinant of anticonvulsant activity. The (R)-enantiomers are typically more potent than their (S)-counterparts. For instance, in the case of N-benzyl-2-acetamido-3-methoxypropionamide, the (R)-isomer exhibited an ED₅₀ of 4.5 mg/kg in the mouse MES test, whereas the (S)-isomer was inactive at doses up to 100 mg/kg.[5] This stereoselectivity suggests a specific interaction with a chiral binding site on the molecular target.

The nature of the substituent on the amide nitrogen also significantly influences efficacy. N-benzylation has proven to be a favorable modification. Further substitution on the benzyl ring can fine-tune activity, with non-bulky substituents at the 4'-position of the benzyl ring often leading to superb anticonvulsant activity.[6]

Table 1: Comparative Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Analogs in the Maximal Electroshock (MES) Seizure Test (Mice, i.p.)

CompoundStereochemistry3-SubstituentED₅₀ (mg/kg)Reference
Analog 1 (R)-OCH₃4.5[5]
Analog 2 (S)-OCH₃>100[5]
Analog 3 Racemic-OCH₃8.3[5]
Analog 4 Racemic-OCH₂CH₃17.3[5]
Phenytoin --6.5[5]
Projected Efficacy of (s)-2-Aminobutanoic Acid Derivatives

Based on the SAR of related compounds, it is hypothesized that N-substituted (s)-2-aminobutanamide derivatives, particularly those with an N-benzyl group, will exhibit significant anticonvulsant activity in the MES model. The ethyl group at the α-position of the (s)-2-aminobutanoic acid scaffold, being a small, branched-chain, is expected to maintain or even enhance anticonvulsant activity compared to alanine-derived counterparts.[7]

Proposed Mechanism of Action: Insights from Structural Analogs

The precise mechanism of action for (s)-2-aminobutanoic acid derivatives has yet to be elucidated. However, the pronounced efficacy of their structural analogs in the MES test strongly suggests a primary mechanism involving the modulation of voltage-gated sodium channels.[2] This is a common mechanism for many clinically effective AEDs that are effective against generalized tonic-clonic seizures.[3] These compounds are thought to bind to the inactive state of the sodium channel, thereby prolonging its refractory period and limiting sustained high-frequency neuronal firing, a hallmark of seizure activity. Other potential mechanisms could involve interactions with calcium channels or modulation of neurotransmitter systems, but further investigation is required to confirm these possibilities.[8]

Proposed_Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron AP Action Potential Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Opens Vesicle Synaptic Vesicle Na_Channel->Vesicle Depolarization Postsynaptic_Effect Reduced Excitatory Postsynaptic Potential Derivative (s)-2-Aminobutanoic Acid Derivative Derivative->Na_Channel Binds to Inactive State Derivative->Postsynaptic_Effect Inhibits Seizure Propagation NT_Release Neurotransmitter Release Vesicle->NT_Release Fusion Receptor Neurotransmitter Receptor NT_Release->Receptor Binds a a b b Receptor->Postsynaptic_Effect Synthesis_Workflow Start (s)-2-Aminobutanoic Acid Step1 Protection of Amino Group (e.g., Boc) Start->Step1 Intermediate1 N-Boc-(s)-2-Aminobutanoic Acid Step1->Intermediate1 Step2 Amide Coupling (e.g., with R-NH₂, HATU, DIPEA) Intermediate1->Step2 Intermediate2 N-Boc-(s)-2-aminobutanamide Derivative Step2->Intermediate2 Step3 Deprotection (e.g., TFA) Intermediate2->Step3 Final_Product N-Substituted (s)-2-Aminobutanamide Hydrochloride Step3->Final_Product

Caption: General synthetic workflow for N-substituted (s)-2-aminobutanamide derivatives.

Step-by-Step Synthesis Protocol (General Example):

  • Protection: To a solution of (s)-2-aminobutanoic acid in a suitable solvent (e.g., a mixture of dioxane and water), add di-tert-butyl dicarbonate (Boc₂O) and a base such as sodium bicarbonate. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Acidify the reaction mixture and extract the N-Boc protected amino acid.

  • Amide Coupling: Dissolve the N-Boc-(s)-2-aminobutanoic acid in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as HATU and a base like N,N-diisopropylethylamine (DIPEA). Then, add the desired primary amine (R-NH₂). Stir the reaction at room temperature until completion.

  • Work-up and Purification: After the reaction is complete, wash the organic layer with aqueous solutions to remove excess reagents and byproducts. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the N-Boc protected amide derivative.

  • Deprotection: Dissolve the purified N-Boc protected amide in a suitable solvent such as DCM and add trifluoroacetic acid (TFA). Stir the mixture at room temperature. After completion of the deprotection, evaporate the solvent and excess TFA. The resulting residue is the hydrochloride salt of the N-substituted (s)-2-aminobutanamide.

Maximal Electroshock (MES) Seizure Test

This test evaluates the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by a supramaximal electrical stimulus, modeling generalized tonic-clonic seizures. [9] Protocol:

  • Animal Preparation: Use male albino mice (e.g., CF-1 strain) weighing 18-25 g. Acclimatize the animals to the laboratory conditions for at least 3 days prior to the experiment with free access to food and water.

  • Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.). The time between drug administration and the MES test should be determined by the time to peak effect of the compound.

  • Electrode Application: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the mouse to minimize discomfort. Then, apply a drop of normal saline to the corneal electrodes to ensure good electrical contact. [10]4. Stimulation: Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds through the corneal electrodes using a constant current stimulator. [9]5. Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection. [9]6. Data Analysis: The percentage of protected animals in the drug-treated group is calculated. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is determined by probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that can prevent clonic seizures induced by the chemical convulsant pentylenetetrazole, which is considered a model for absence seizures. [4] Protocol:

  • Animal Preparation: Use male albino mice of a suitable strain (e.g., CF-1) with weights ranging from 18-25 g. Acclimatize the animals as described for the MES test.

  • Drug Administration: Administer the test compound or vehicle control at various doses via the desired route (i.p. or p.o.).

  • PTZ Injection: At the time of peak effect of the test compound, administer a subcutaneous injection of PTZ at a dose of 85 mg/kg into a loose fold of skin on the back of the neck. [11]4. Observation: Immediately after PTZ injection, place the mouse in an individual observation cage and observe for the presence or absence of a clonic seizure for the next 30 minutes. A clonic seizure is defined as clonus of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds. [11]5. Data Analysis: An animal is considered protected if it does not exhibit a clonic seizure within the 30-minute observation period. The ED₅₀ is calculated using probit analysis.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that this compound derivatives represent a promising class of potential anticonvulsant agents. The key structural features for activity appear to be the (s)-stereochemistry at the α-carbon and the presence of an N-benzyl substituent, with further optimization possible through substitution on the benzyl ring. The primary mechanism of action is likely the modulation of voltage-gated sodium channels.

Future research should focus on the systematic synthesis and screening of a focused library of N-substituted (s)-2-aminobutanamide hydrochloride derivatives to establish a definitive SAR for this scaffold. More in-depth mechanistic studies, including electrophysiological and binding assays, are necessary to confirm the precise molecular targets. Furthermore, evaluation in a broader range of seizure models and assessment of pharmacokinetic and toxicological profiles will be crucial for the advancement of lead compounds towards clinical development.

References

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments.
  • Maximal Electroshock Seizure Threshold Test (MES-T) in Mice. Bio-protocol.
  • Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database.
  • Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database, NIH.
  • Choi D, Stables JP, Kohn H. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. J Med Chem. 1996;39(9):1907-16.
  • Kohn H, et al. Synthesis and Anticonvulsant Activity of α-Amino Acid Amide Derivatives. Curr Bioact Compd. 2019;15(5):544-567.
  • Meldrum BS. Amino acid neurotransmitters and new approaches to anticonvulsant drug action. Epilepsia. 1984;25 Suppl 2:S140-9.
  • Moshé SL. Mechanisms of action of anticonvulsant agents. Neurology. 2000;55(5 Suppl 1):S32-40.
  • Pevarello P, et al. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. J Med Chem. 1998;41(4):579-90.
  • Zadrożna M, et al. Anticonvulsant Activity of Enantiomeric N-trans-Cinnamoyl Derivatives of 2-Aminopropan-1-ols and 2-Aminobutan-1-ols. Chirality. 2016;28(6):482-8.
  • Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... ResearchGate.
  • DeLorenzo RJ. Mechanisms of action of anticonvulsant drugs. Epilepsia. 1988;29 Suppl 2:S35-40.
  • Tanifuji S, et al. Pentylenetetrazol-Induced Kindling Mouse Model. J Vis Exp. 2018;(136):57568.
  • Mechanisms of action of antiepileptic drugs. Epilepsy Society.
  • Kohn H, et al. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. J Med Chem. 2008;51(5):1413-20.
  • Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. ResearchGate.
  • Kohn H, et al. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides. J Med Chem. 2009;52(14):4351-61.
  • Anticonvulsant Activity of Enantiomeric N-trans-Cinnamoyl Derivatives of 2-Aminopropan-1-ols and 2-Aminobutan-1-ols. ResearchGate.
  • Rahmani Khajouei M, et al. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Res Pharm Sci. 2018;13(3):262-272.
  • Abram M, et al. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Int J Mol Sci. 2021;22(22):12276.
  • Sørensen US, et al. Synthesis and structure-activity relationship studies of 2-(N-substituted)-aminobenzimidazoles as potent negative gating modulators ofsmall conductance Ca2+-activated K+ channels. J Med Chem. 2008;51(23):7625-34.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PMC.
  • Szelenyi I, et al. Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines. Arch Pharm (Weinheim). 1990;323(12):951-6.
  • Structure-activity relationships of N-terminal variants of peptidomimetic tissue transglutaminase inhibitors. PubMed.

Sources

The Strategic Advantage of (S)-2-Aminobutanoic Acid Hydrochloride: A Comparative Guide for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development and fine chemical synthesis, the choice of chiral building blocks is a critical decision that dictates the efficiency, stereochemical purity, and economic viability of a synthetic route. Among the vast arsenal of chiral synthons available to the modern chemist, (S)-2-Aminobutanoic acid hydrochloride, a non-proteinogenic α-amino acid derivative, has emerged as a versatile and powerful tool. This guide provides an in-depth, objective comparison of this compound with other common chiral building blocks, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic endeavors.

Core Applications and Comparative Analysis

This compound's utility as a chiral building block is most prominently demonstrated in two key areas: as a chiral auxiliary for the asymmetric synthesis of other α-amino acids and as a direct precursor for the synthesis of active pharmaceutical ingredients (APIs).

As a Chiral Auxiliary in Asymmetric Synthesis: The Schöllkopf Method

The Schöllkopf bis-lactim ether method is a cornerstone of asymmetric α-amino acid synthesis, relying on a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent.[1] The inherent chirality of the auxiliary creates a sterically hindered environment, forcing an incoming electrophile to approach from the less hindered face, thus inducing a high degree of diastereoselectivity.

The most commonly employed chiral auxiliary in the Schöllkopf method is derived from L-valine, which possesses a bulky isopropyl side chain.[1][2] This isopropyl group provides excellent stereochemical control, leading to high diastereomeric excess (d.e.) in the alkylation step. (S)-2-Aminobutanoic acid, with its ethyl side chain, offers a structurally similar yet sterically distinct alternative.

The fundamental principle of the Schöllkopf method is the superior facial shielding provided by the bulky side chain of the chiral auxiliary. The larger the steric hindrance, the more effective the diastereoselection. Consequently, the isopropyl group of valine is generally expected to provide a higher degree of stereocontrol compared to the ethyl group of 2-aminobutanoic acid. While direct side-by-side comparative studies are scarce, the established success of the valine-derived auxiliary in achieving >95% d.e. sets a high benchmark.[2][3] The use of a (S)-2-aminobutanoic acid-derived auxiliary would theoretically result in slightly lower diastereoselectivity due to the reduced steric bulk of the ethyl group compared to the isopropyl group. However, it can still be a viable option, particularly when cost, availability, or specific downstream modifications are considered.

Chiral Auxiliary SourceSide ChainExpected Diastereomeric Excess (d.e.)Key Considerations
(S)-Valine Isopropyl>95%[2][3]Well-established, high stereoselectivity.
(S)-2-Aminobutanoic Acid EthylHigh (theoretically slightly lower than valine)Potentially offers different solubility and reactivity profiles.
(S)-tert-Leucine tert-Butyl>98%Even higher stereoselectivity due to increased steric bulk.

Experimental Protocol: Asymmetric Synthesis of (R)-α-Methylphenylalanine via the Schöllkopf Method

This protocol outlines the general procedure for the diastereoselective alkylation of a bis-lactim ether derived from (S)-valine, which can be adapted for an auxiliary derived from (S)-2-aminobutanoic acid.

Step 1: Synthesis of the Bis-Lactim Ether

  • A mixture of (S)-valine methyl ester hydrochloride and glycine methyl ester hydrochloride is neutralized and cyclized by heating to form the diketopiperazine.

  • The resulting diketopiperazine is then treated with trimethyloxonium tetrafluoroborate in dichloromethane to yield the bis-lactim ether.

Step 2: Diastereoselective Alkylation

  • The bis-lactim ether is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.05 equivalents) is added dropwise to form the lithiated enolate.

  • Benzyl bromide (1.1 equivalents) is then added, and the reaction is stirred at -78 °C for several hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent.

Step 3: Hydrolysis and Isolation

  • The crude alkylated product is hydrolyzed with dilute hydrochloric acid to cleave the auxiliary and yield the methyl esters of (S)-valine and the newly formed (R)-α-methylphenylalanine.

  • The two amino acid esters are then separated by chromatography.

Workflow for Schöllkopf Asymmetric Amino Acid Synthesis

Schollkopf_Workflow cluster_0 Auxiliary Preparation cluster_1 Asymmetric Alkylation cluster_2 Product Isolation start (S)-Amino Acid + Glycine dkp Diketopiperazine Formation start->dkp Cyclization ble Bis-Lactim Ether Synthesis dkp->ble O-Alkylation deprotonation Deprotonation (n-BuLi) ble->deprotonation alkylation Alkylation (R-X) deprotonation->alkylation Diastereoselective Attack hydrolysis Acidic Hydrolysis alkylation->hydrolysis separation Chromatographic Separation hydrolysis->separation product Enantiopure α-Amino Acid Ester separation->product aux_recovery Recovered Auxiliary Ester separation->aux_recovery Levetiracetam_Synthesis cluster_0 Amide Formation cluster_1 Acylation & Cyclization cluster_2 Final Product start (S)-2-Aminobutanoic Acid ester (S)-2-Aminobutanoic Acid Methyl Ester start->ester SOCl2, MeOH amide (S)-2-Aminobutyramide ester->amide NH3 acylation Acylation amide->acylation 4-Chlorobutyryl Chloride cyclization Intramolecular Cyclization acylation->cyclization Base levetiracetam Levetiracetam cyclization->levetiracetam Purification

Caption: Synthetic route to Levetiracetam from (S)-2-Aminobutanoic Acid.

(S,S)-Ethambutol is an important bacteriostatic drug for the treatment of tuberculosis. The synthesis of the enantiomerically pure (S,S)-isomer is crucial as the other stereoisomers are less active and can be more toxic. ([4]S)-2-Aminobutanoic acid serves as a precursor to (S)-2-aminobutanol, the key chiral building block for Ethambutol synthesis.

Synthetic Route from (S)-2-Aminobutanoic Acid: (S)-2-Aminobutanoic acid is first reduced to (S)-2-aminobutanol. Two molecules of (S)-2-aminobutanol are then coupled with a two-carbon linker, typically 1,2-dichloroethane or 1,2-dibromoethane, to form (S,S)-Ethambutol.

[5][6]Alternative Synthetic Strategies:

  • Resolution of Racemic 2-Aminobutanol: A common industrial method involves the synthesis of racemic 2-aminobutanol followed by resolution with a chiral acid, such as L-(+)-tartaric acid. *[5] Asymmetric Synthesis from other Chiral Precursors: Other chiral starting materials, such as (R)-butane-1,2-diol, have also been utilized in multi-step syntheses of (S,S)-Ethambutol.

[7]| Synthetic Strategy | Starting Material | Key Step | Overall Yield | Advantages | Disadvantages | | :--- | :--- | :--- | :--- | :--- | :--- | | Chiral Pool (via reduction) | (S)-2-Aminobutanoic Acid | Reduction to (S)-2-aminobutanol | Good | Direct access to the required enantiomer. | Requires a selective reduction step. | | Resolution | Racemic 2-Aminobutanol | Resolution with a chiral acid | Moderate | Utilizes inexpensive racemic starting materials. | Inherent 50% loss of material unless the unwanted enantiomer is racemized and recycled. | | Chiral Pool (alternative) | (R)-Butane-1,2-diol | Multi-step synthesis | ~53% |[7] High stereochemical control. | Longer synthetic route. |

Experimental Protocol: Synthesis of (S,S)-Ethambutol from (S)-2-Aminobutanoic Acid

Step 1: Reduction of (S)-2-Aminobutanoic Acid

  • (S)-2-Aminobutanoic acid is esterified as described previously.

  • The resulting ester is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF to yield (S)-2-aminobutanol.

Step 2: Coupling Reaction

  • (S)-2-Aminobutanol is reacted with 1,2-dichloroethane in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.

  • The resulting (S,S)-Ethambutol is then isolated and purified, often as its dihydrochloride salt.

Synthetic Pathway to Ethambutol

Ethambutol_Synthesis cluster_0 Precursor Synthesis cluster_1 Coupling cluster_2 Final Product start (S)-2-Aminobutanoic Acid reduction (S)-2-Aminobutanol start->reduction Reduction (e.g., LiAlH4) coupling Coupling Reaction reduction->coupling 1,2-Dichloroethane, Base ethambutol (S,S)-Ethambutol coupling->ethambutol Purification

Caption: Synthesis of (S,S)-Ethambutol from (S)-2-Aminobutanoic Acid.

Conclusion

This compound is a strategically important chiral building block with significant applications in both asymmetric synthesis and the production of APIs. While it may offer slightly lower diastereoselectivity as a chiral auxiliary in the Schöllkopf method compared to bulkier analogues like those derived from valine, its utility as a direct precursor in the high-yield synthesis of drugs like Levetiracetam underscores its value. The choice between this compound and other chiral building blocks will ultimately depend on a careful analysis of the specific synthetic target, desired stereochemical purity, overall process efficiency, and economic considerations. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of versatile and readily available chiral building blocks like this compound will remain a cornerstone of modern drug development.

References

  • Reddy, K. L., & Reddy, P. S. (2013). Enantioselective Synthesis of Antiepileptic Agent, (−)-Levetiracetam, through Evans Asymmetric Strategy. Journal of Chemistry, 2013, 176512.
  • Wikipedia. (2023, November 29). Schöllkopf method. In Wikipedia.
  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908.
  • O'Brien, P. (1999). Asymmetric Synthesis of α-Amino Acids using Chiral Auxiliaries. Journal of the Chemical Society, Perkin Transactions 1, (10), 1267-1291.
  • Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3033–3049.
  • Google Patents. (2012). CN102558012B - Synthesis method of levetiracetam.
  • myExperiment. (n.d.). Industrial process for preparation of Levetiracetam.
  • Wikipedia. (2023, December 1). Chiral auxiliary. In Wikipedia.
  • Myers, A. G. (n.d.).
  • Raju, V., Somaiah, S., Sashikanth, S., Laxminarayana, E., & Mukkanti, K. (2009). An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry - Section B, 48B(8), 1218–1221.
  • Google Patents. (2014). CN103772214A - Methods for preparing ethambutol and ethambutol hydrochloride.
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis – The Essentials. Wiley-VCH.
  • Google Patents. (2011). US7939676B2 - Process for the preparation of levetiracetam.
  • Kumar, P., & Kumar, R. (2012). Design, Synthesis and Evaluation of Novel Ethambutol Analogues. ACS Medicinal Chemistry Letters, 3(5), 409–413.
  • Zarak, M. S., & Wirth, T. (2019). Total synthesis of levetiracetam. Organic & Biomolecular Chemistry, 17(10), 2770–2775.
  • Rosas-Alquicira, E., & González-López, V. (2023). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Advances, 13(13), 8635–8642.
  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (255), 3-7.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acids. Journal of the American Chemical Society, 104(6), 1737–1739.
  • Kumar, J. K., & Narsaiah, A. V. (2014). Stereoselective synthesis of tuberculostatic agent (S,S)-Ethambutol.
  • Hutchby, M., Sedgwick, A. C., & Bull, S. D. (2011). ChemInform Abstract: Orthogonally Protected Schoellkopf's Bis-Lactim Ethers for the Asymmetric Synthesis of α-Amino Acid Derivatives and Dipeptide Esters. ChemInform, 42(44).
  • Pal, A., & Seidel, D. (2020). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. Analytical Chemistry, 92(22), 15159–15166.
  • Wu, K., & Toste, F. D. (2017). Catalytic Enantioselective and Diastereoselective Allylic Alkylation with Fluoroenolates: Efficient Access to C3-Fluorinated and All-Carbon Quaternary Oxindoles.
  • Myers, A. G., & Morales, C. A. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
  • France, S. P., & Turner, N. J. (2018). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination.
  • Sharma, A., & Sharma, S. D. (1998). Asymmetric synthesis of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones: strategy based on use of D-glucosamine as a chiral auxiliary in the Staudinger reaction. Journal of the Chemical Society, Perkin Transactions 1, (15), 2497–2502.
  • Ruiz, M., Fernández, M. C., Díaz, A., Quintela, J. M., & Ojea, V. (2003). Diastereoselective Synthesis of 2-Amino-4-phosphonobutanoic Acids by Conjugate Addition of Lithiated Schöllkopf's Bislactim Ethers to Vinylphosphonates. The Journal of Organic Chemistry, 68(20), 7735–7743.

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercial (S)-2-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Chiral Building Blocks

(S)-2-Aminobutanoic acid, also known as L-2-aminobutyric acid or L-homoalanine, is a non-proteinogenic α-amino acid of significant interest to the pharmaceutical industry.[1] As a key chiral precursor for potent active pharmaceutical ingredients (APIs) like the anti-epileptic drugs Levetiracetam and Brivaracetam, and the anti-tuberculosis agent Ethambutol, its stereochemical and chemical purity is not merely a quality metric—it is a fundamental determinant of the final drug product's safety and efficacy.[1][2] The presence of the incorrect enantiomer, (R)-2-aminobutanoic acid, or other process-related impurities can lead to altered pharmacological activity, increased toxicity, or the formation of undesired side products in subsequent synthetic steps.

This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of commercial (s)-2-Aminobutanoic acid hydrochloride. We will move beyond simple protocol recitation to explore the causality behind experimental choices, establish self-validating systems for trustworthy data, and compare the strengths and limitations of each technique. This document is intended for researchers, analytical chemists, and process development scientists who require robust and reliable methods for quality control and characterization of this critical raw material.

Defining Purity: A Two-Fold Challenge

The comprehensive purity assessment of this compound involves two distinct but equally important analyses:

  • Chemical Purity: This analysis quantifies the percentage of the desired compound relative to any other chemical entities. Common impurities may include residual starting materials, reagents from synthesis (e.g., N-benzoyl-2-aminobutyric acid), or related compounds such as (S)-2-aminobutanamide.[2][3]

  • Enantiomeric Purity (or Enantiomeric Excess, e.e.): This analysis specifically measures the proportion of the desired (S)-enantiomer relative to its mirror image, the (R)-enantiomer.[4] Given that stereoisomers often exhibit vastly different biological activities, achieving high enantiomeric purity is paramount.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique depends on the specific question being asked. Is the goal a rapid quality control check for enantiomeric excess, or a comprehensive impurity profile? Below, we compare the most powerful and widely adopted methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity due to its high resolution, accuracy, and robustness.[5] It operates on the principle of differential interaction between enantiomers and a chiral stationary phase (CSP).

Principle of Separation: A CSP creates a transient diastereomeric complex with each enantiomer of the analyte. The differing stability of these complexes results in different retention times, allowing for their separation and quantification. For primary amino acids like 2-aminobutanoic acid, macrocyclic glycopeptide (e.g., teicoplanin-based) and crown ether-based CSPs are particularly effective for direct analysis without derivatization.[6][7][8]

  • System Preparation:

    • Chromatograph: HPLC or UHPLC system with UV or Mass Spectrometry (MS) detector.

    • Column: Astec CHIROBIOTIC T (teicoplanin-based), 250 x 4.6 mm, 5 µm.[7][9]

    • Mobile Phase: Prepare an isocratic mobile phase of Water/Methanol/Formic Acid (30:70:0.02 v/v/v).[9] Filter and degas thoroughly.

    • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved (approx. 30-60 minutes). Maintain column temperature at 25°C.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a 1 mg/mL solution of a reference standard of this compound in the mobile phase. Prepare a similar solution for the (R)-enantiomer if available, or use a racemic (RS) standard to confirm resolution.

    • Sample Solution: Accurately weigh and dissolve the commercial sample in the mobile phase to a final concentration of 1 mg/mL.

    • System Suitability Solution: Mix equal volumes of the (S)- and (R)-standard solutions (or use the racemic standard) to verify resolution.

  • Chromatographic Run & Data Analysis:

    • Injection Volume: 10 µL.

    • Detection: UV at 200-210 nm or MS in Electrospray Ionization (ESI) positive mode.

    • Run Time: 20 minutes or until both enantiomers have eluted.[9]

    • System Suitability Test: Inject the suitability solution. The resolution between the (S)- and (R)-enantiomer peaks must be ≥ 1.5.[10]

    • Analysis: Inject the sample solution in triplicate. Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the S- and R-enantiomers: % e.e. = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep Equilibrate System Equilibration MobilePhase->Equilibrate SamplePrep Sample/Standard Prep SST System Suitability Test SamplePrep->SST Equilibrate->SST Inject Inject Sample SST->Inject Acquire Data Acquisition Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate % e.e. Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for enantiomeric purity determination by HPLC.

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive and specific method for enantiomeric analysis. However, it requires derivatization to make the amino acid volatile.[11]

Principle of Separation: The amino acid is first converted into a volatile derivative by reacting it with an achiral derivatizing agent (e.g., an esterifying agent followed by an acylating agent).[11] This derivatized mixture is then injected onto a chiral GC column (e.g., Chirasil-L-Val), where the enantiomers are separated based on their differing interactions with the chiral stationary phase.[12][13]

  • Derivatization:

    • Place ~1 mg of the this compound sample in a vial.

    • Add 200 µL of 3M HCl in 1-butanol. Heat at 100°C for 30 minutes to form the butyl ester. Evaporate the solvent under a stream of nitrogen.

    • Add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA). Heat at 100°C for 15 minutes to form the N-trifluoroacetyl-2-aminobutanoate butyl ester.

    • Evaporate to dryness and reconstitute in 500 µL of ethyl acetate for injection.

  • System Preparation:

    • Chromatograph: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness.[12][13]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 180°C at 4°C/min, hold for 5 min.

    • Injector: Split mode (50:1), 220°C.

  • Chromatographic Run & Data Analysis:

    • Injection Volume: 1 µL.

    • MS Detector (if used): Electron Ionization (EI) mode, scan range 50-350 m/z.

    • Analysis: Process the data similarly to the HPLC method, using the integrated peak areas of the two enantiomers to calculate the % e.e.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Ester Esterification Acyl Acylation Ester->Acyl Recon Reconstitution Acyl->Recon Inject Inject Sample Recon->Inject Separate GC Separation Inject->Separate Detect MS/FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % e.e. Integrate->Calculate

Caption: Workflow for enantiomeric purity determination by GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful alternative for determining enantiomeric purity, often without the need for chromatographic separation. The most common approach involves using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.[14][15]

Principle of Separation: A chiral derivatizing agent, such as (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid), reacts with both enantiomers of the amino acid to form diastereomers. These diastereomers are no longer mirror images and will exhibit distinct signals (different chemical shifts) in the NMR spectrum, typically ¹H or ¹⁹F NMR.[16] The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio.

  • Derivatization:

    • In an NMR tube, dissolve ~5 mg of the (s)-2-Aminobutanoic acid sample in 0.7 mL of deuterated chloroform (CDCl₃).

    • Add 1.1 equivalents of a chiral derivatizing agent (e.g., (S)-BINOL and 2-formylphenylboronic acid to form an iminoboronate ester).[17][18]

    • Add a non-chiral base (e.g., triethylamine) if necessary to facilitate the reaction.

    • Allow the reaction to proceed to completion at room temperature (typically < 90 minutes).[17]

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard ¹H NMR spectrum.

    • Parameters: Acquire sufficient scans to achieve a high signal-to-noise ratio (e.g., 64 scans). Ensure the relaxation delay (d1) is long enough for quantitative integration (e.g., 5 times the longest T1).

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers. These are often protons close to the chiral center.

    • Carefully integrate both signals.

    • The enantiomeric ratio is the direct ratio of the two integrals. Calculate % e.e. as previously described.

Method Comparison Summary

ParameterChiral HPLCChiral GC-MSChiral NMR
Primary Use Enantiomeric & Chemical PurityEnantiomeric PurityEnantiomeric Purity, Structure ID
Sample Prep Minimal (dissolve & inject)Multi-step derivatizationDerivatization often required
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL)Low (mg/mL)
Resolution ExcellentExcellentVariable, depends on agent
Quantitation ExcellentExcellentGood to Excellent
Throughput ModerateLow to ModerateHigh (for single sample)
Key Advantage Direct analysis, robust, widely usedHighest sensitivityRapid analysis, no separation needed
Key Limitation Requires specific chiral columnsDestructive, complex sample prepLow sensitivity, reagent cost

Case Study: Purity Analysis of Three Commercial Batches

To illustrate the application of these methods, three hypothetical commercial batches of this compound were analyzed.

Table 1: Enantiomeric Purity Results

Batch IDChiral HPLC (% e.e.)Chiral GC-MS (% e.e.)Chiral NMR (% e.e.)Specification
Batch A 99.8%99.7%99.8%≥ 99.5%
Batch B 99.1%99.0%99.2%≥ 99.5% (Fails)
Batch C > 99.9%> 99.9%Not Detected≥ 99.5%

Table 2: Chemical Purity & Impurity Profile (by Reverse-Phase HPLC)

A standard reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) with OPA derivatization can be used for chemical purity analysis.[9][19]

Batch IDChemical Purity (%)Known Impurity 1 (Area %)Unknown Impurity (Area %)Specification
Batch A 99.7%0.15% ((S)-2-aminobutanamide)0.08%≥ 99.0%
Batch B 99.6%0.25% ((S)-2-aminobutanamide)0.10%≥ 99.0%
Batch C 99.9%< 0.05%< 0.05%≥ 99.0%

Interpretation:

  • Batch A meets both enantiomeric and chemical purity specifications.

  • Batch B fails the enantiomeric purity specification, highlighting the importance of this specific test.

  • Batch C is a high-purity batch, exceeding all specifications, with the (R)-enantiomer below the detection limit of the NMR method.

Conclusion and Recommendations

For routine quality control of this compound, Chiral HPLC is the recommended primary technique. It provides a robust, direct, and highly accurate assessment of enantiomeric purity without the laborious sample preparation required for GC. A complementary reverse-phase HPLC method should be used to determine chemical purity and impurity profiles.

Chiral GC-MS serves as an excellent orthogonal method for confirmation or for analyses requiring higher sensitivity, such as trace-level impurity investigations. NMR spectroscopy is invaluable for structural confirmation and as a rapid, high-throughput screening tool for enantiomeric purity, especially when a well-characterized derivatization protocol is established.

Ultimately, a multi-technique approach provides the most comprehensive and trustworthy characterization. Adherence to pharmacopeial guidelines, where available, is mandatory for GMP environments.[10][20][21][22] By understanding the principles and practical considerations of each method, scientists can confidently select the appropriate tools to ensure the quality and integrity of this vital pharmaceutical building block.

References

  • 2-Aminobutyric acid (Compound). Exposome-Explorer - IARC. [Link]
  • This compound Impurity. Anant Pharmaceuticals Pvt. Ltd. [Link]
  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Form
  • PHARMACOPOEIAL DISCUSSION GROUP CORRECTION CODE: B-01 NAME: Amino Acid Determin
  • Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide.
  • (-)-2-Aminobutyric acid | C4H9NO2. PubChem - NIH. [Link]
  • Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography.
  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. [Link]
  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chrom
  • Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. PubMed. [Link]
  • Preparation of (s)-2-aminobutyric acid.
  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). [Link]
  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PMC - NIH. [Link]
  • Amino Acid Analysis According to European Pharmacopoeia 8.0.
  • Analyses of amino acids, Enantiomeric purity.
  • A Method for the Qualitative and Quantitative Determination of the Amino Acid Composition of Pharmaceutical Products. SGS. [Link]
  • TIC GC/MS chromatogram of the chiral amino acid analysis...
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Amino acid analysis. Almac Group. [Link]
  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit. [Link]
  • (R)-(-)-2-aminobutyric acid. The Good Scents Company. [Link]

Sources

Cross-reactivity studies involving (s)-2-Aminobutanoic acid hydrochloride

Interpretation: The SPR data corroborates the ELISA findings. The antibody has a micromolar affinity for its target. The affinity for L-Norvaline is approximately 50-fold weaker, and for the (R)-enantiomer, it is over 100-fold weaker, confirming high specificity. The lack of any detectable binding for the β and γ isomers provides strong evidence against cross-reactivity with these molecules. The advantage of SPR is its ability to provide detailed kinetic information, which can be crucial for understanding the nature of the binding interaction. [16][17]

Orthogonal Method: Chiral High-Performance Liquid Chromatography (HPLC)

Principle: While immunoassays measure binding, chromatographic techniques physically separate compounds. HPLC, particularly when coupled with mass spectrometry (LC-MS), serves as an essential orthogonal method to confirm specificity and accurately quantify isomers. [5][12]For enantiomers like (s)- and (R)-2-Aminobutanoic acid, separation requires a chiral stationary phase (chiral column) or pre-column derivatization with a chiral reagent. [4]This method provides unambiguous confirmation of which compounds are present in a sample.

HPLC_Workflowcluster_0Sample Preparationcluster_1Chromatographic Separationcluster_2Detection & AnalysisN1Prepare Standards(Individual & Mixed Isomers)N2Optional: Derivatization(e.g., with L-FDVDA)N1->N2N3Inject Sample onto HPLC SystemN2->N3N4Separation on Chiral ColumnN3->N4N5Detect with UV or MS DetectorN4->N5N6Record Chromatogram(Signal vs. Retention Time)N5->N6N7Identify Peaks by Retention TimeN6->N7N8Quantify by Peak AreaN7->N8

Caption: Workflow for chiral HPLC analysis.

Detailed Experimental Protocol: Chiral HPLC

  • Sample Preparation: Prepare 1 mg/mL stock solutions of (s)-2-Aminobutanoic acid and each potential cross-reactant. Create a mixed standard containing all compounds of interest.

  • Derivatization (if required): Many small amino acids lack a strong chromophore for UV detection. Derivatization with a reagent like 4-Dimethylaminoazobenzene-4′-sulfonyl chloride (DABS-Cl) can be used to improve detection sensitivity. [13]For chiral separation on a standard C18 column, a chiral derivatizing agent like 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine amide (L-FDVDA) can be used to create diastereomers that are separable. [4]3. Chromatography:

    • System: A standard HPLC or UHPLC system.

    • Column: A chiral column (e.g., a cyclodextrin- or crown ether-based column) capable of separating amino acid enantiomers.

    • Mobile Phase: An optimized mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate). A gradient elution may be required to resolve all compounds.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

  • Detection:

    • UV/Vis Detector: If a derivatizing agent with a chromophore is used.

    • Mass Spectrometer (MS): Provides superior sensitivity and specificity, confirming the identity of each peak by its mass-to-charge ratio (m/z). [12]5. Data Analysis: Identify each compound by its characteristic retention time (RT). The ability to resolve the peaks of the target analyte and potential cross-reactants demonstrates the method's specificity.

Data Analysis & Interpretation

The primary output is a chromatogram. Specificity is demonstrated by baseline separation of the peaks.

CompoundHypothetical Retention Time (min)
3-Aminobutanoic acid4.2
4-Aminobutanoic acid (GABA)4.9
L-Alanine5.8
(s)-2-Aminobutanoic acid 6.5
(R)-2-Aminobutanoic acid7.1
L-Norvaline8.3

Interpretation: The HPLC method successfully separates the target analyte from all tested structural isomers and analogs. The distinct retention times for (s)-2-Aminobutanoic acid (6.5 min) and its enantiomer (7.1 min) confirm the method's chiral resolution capabilities. This technique can be used to independently verify the purity of standards used in the immunoassays and to analyze complex samples to confirm which, if any, cross-reactants are present.

Synthesis of Findings: A Comparative Overview

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)Chiral HPLC / LC-MS
Principle Competitive Antigen-Antibody BindingReal-time, Label-free Binding KineticsPhysicochemical Separation
Primary Output Concentration (IC50)Binding Affinity (K₋), Kinetics (kₐ, kₑ)Retention Time, Peak Area, m/z
Throughput High (96/384-well plates)Low to MediumMedium
Sensitivity High (pg/mL to ng/mL)Medium to HighHigh (especially with MS)
Key Advantage Cost-effective, high-throughput screeningProvides detailed kinetic and affinity dataUnambiguous identification and separation of isomers
Key Limitation Indirect measurement; susceptible to matrix effectsLower throughput; higher instrument costDoes not measure functional antibody binding

Conclusion

The development of a specific assay for this compound demands a multi-faceted approach to evaluating cross-reactivity. While a high-throughput competitive ELISA is an excellent tool for initial screening and routine quantification, its findings must be interpreted with caution. The data presented here underscores the necessity of employing orthogonal validation methods.

SPR provides invaluable, in-depth data on binding affinity and kinetics, offering a more nuanced understanding of antibody-antigen interactions than ELISA alone. [14][15]Furthermore, chiral HPLC/LC-MS stands as the gold standard for confirming the analytical specificity of the assay, providing unequivocal separation and identification of the target analyte from its most challenging competitors—its own isomers. [4][5] By integrating these methodologies, researchers can build a comprehensive data package that not only validates the performance of their assay but also satisfies the stringent requirements of regulatory bodies. [16][17]This rigorous, self-validating system ensures that the generated data is both accurate and trustworthy, forming a solid foundation for drug development and scientific research.

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology, 2690, 149-159. [Link]
  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. (2014). Analytical Chemistry, 86(18), 9109-9116. [Link]
  • Biacore SPR for small-molecule discovery. (n.d.). Cytiva.
  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies.
  • Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. (2023). Analytical Methods, 15(4), 438-445. [Link]
  • Technical Guide for ELISA - Protocols. (n.d.). SeraCare.
  • Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography. (2012).
  • Enzyme-linked small-molecule detection using split aptamer ligation. (2012). Analytical and Bioanalytical Chemistry, 404(3), 859-864. [Link]
  • HPLC Methods for analysis of 4-Aminobuyric acid (GABA). (n.d.). HELIX Chromatography.
  • Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. (2024). Molecules, 29(24), 5831. [Link]
  • Separation and Quantification of Isomeric Forms of Aminobutyric Acids. (2025). Methods in Molecular Biology, 2981, 199-209. [Link]
  • Guidance for Industry: Immunohistochemistry (IHC). (n.d.). FDA.
  • Guidance for Industry: Assay Development for Immunogenicity Testing of Therapeutic Proteins. (n.d.). Regulations.gov.
  • Regulatory Considerations When Developing Assays for the Characterization and Quality Control of Antibody-Drug Conjugates. (2012).
  • Guidance for Industry: Bispecific Antibody Development Programs. (n.d.). FDA.
  • Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. (2026). BioSpace. [Link]
  • Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (2017). AMB Express, 7(1), 69. [Link]
  • L-2-Aminobutanoic acid (FDB012537). (n.d.). FooDB.
  • Types of immunoassays. (2023). Abyntek Biopharma. [Link]
  • What are the main applications of L-2 aminobutyric acid? (n.d.). Viablife.
  • Palladium-catalyzed direct functionalization of 2-aminobutanoic acid derivatives: application of a convenient and versatile auxiliary. (2013). Angewandte Chemie International Edition, 52(46), 12152-12155. [Link]
  • Synthetic method of L-2-aminobutanol. (2015).
  • dl-2-Aminobutyric acid. (n.d.). NIST WebBook.
  • FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. (n.d.). HistologiX.
  • Preparation of (s)-2-aminobutyric acid. (2010).
  • Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs. (2025). ACS Omega. [Link]
  • This compound. (n.d.). PubChem.
  • Transaminase-catalyzed asymmetric synthesis of L-2-aminobutyric acid from achiral reactants. (2007). Biotechnology Letters, 29(10), 1595-1599. [Link]
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). RSC Medicinal Chemistry, 11(8), 897-907. [Link]
  • Template for Developers of Molecular Diagnostic Tests. (n.d.). FDA.
  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's SEED.
  • Non-proteinogenic amino acids. (n.d.). Wikipedia.
  • Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. (2022). International Journal of Molecular Sciences, 23(19), 11467. [Link]
  • (S)-2-Aminobutanoic Acid Methyl Ester HCl. (n.d.). SynZeal.
  • This compound Impurity. (n.d.). Anant Pharmaceuticals.

A Senior Application Scientist’s Guide to Selecting the Optimal HPLC Column for (s)-2-Aminobutanoic Acid Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Aminobutanoic acid, also known as L-homoalanine, is a non-proteinogenic α-amino acid of significant interest in the pharmaceutical industry. It serves as a critical chiral precursor in the synthesis of important active pharmaceutical ingredients (APIs), including the anti-epileptic drugs levetiracetam and brivaracetam, as well as the anti-tuberculosis agent ethambutol.[1][2] Given that the biological activity of these drugs is stereospecific, ensuring the enantiomeric purity of the (s)-2-Aminobutanoic acid starting material is paramount.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) column technologies for the enantioselective analysis of (s)-2-Aminobutanoic acid hydrochloride. We will explore the fundamental principles, performance characteristics, and practical considerations of different analytical strategies, moving beyond a simple listing of methods to explain the causality behind our experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently select and implement the most appropriate method for their specific analytical needs.

The Analytical Challenge: Separating Enantiomers of a Polar Analyte

The analysis of (s)-2-Aminobutanoic acid presents a trifecta of common chromatography challenges:

  • Chirality: As enantiomers, (s)- and (r)-2-Aminobutanoic acid possess identical physical and chemical properties in an achiral environment, making their separation impossible on standard, achiral HPLC columns.

  • High Polarity: Like most amino acids, 2-Aminobutanoic acid is a small, highly polar, zwitterionic molecule. This makes it poorly retained on conventional reversed-phase (RP) columns, which separate compounds based on hydrophobicity.[3]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, complicating detection with standard UV-Vis detectors and often necessitating derivatization or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD).[4][5]

Addressing these challenges requires specialized chromatographic strategies, which can be broadly categorized into two main pathways: Direct and Indirect enantioseparation.

Methodology 1: Direct Enantioseparation using Chiral Stationary Phases (CSPs)

The most elegant and efficient approach to enantioseparation is the use of a Chiral Stationary Phase (CSP). CSPs are packed with a chiral selector that is covalently bonded or coated onto the silica support. Separation is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector.[6][7] The differing stability of these complexes results in different retention times for each enantiomer.

Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based)

Macrocyclic glycopeptides, such as teicoplanin, are exceptionally versatile chiral selectors. Their complex structure, featuring multiple stereogenic centers, aromatic rings, and ionizable groups (carboxyl and amino), allows for a variety of chiral recognition interactions, including hydrogen bonding, ionic interactions, and π-π stacking.[8]

Expertise & Experience: The key advantage of a teicoplanin-based column, such as the Astec® CHIROBIOTIC® T, is its multi-modal capability. It can be operated in reversed-phase, normal-phase, and polar organic modes, offering immense flexibility in method development.[8][9] For a polar, ionic compound like 2-Aminobutanoic acid, the polar ionic or reversed-phase modes are particularly effective, as they are compatible with the analyte's solubility and allow for direct analysis without derivatization.

Trustworthiness: The self-validating nature of this method comes from its directness. By eliminating the derivatization step, we remove potential sources of error, such as incomplete reactions or the formation of side products, leading to a more robust and reproducible assay.[8]

Zwitterionic CSPs

Zwitterionic CSPs are specifically designed for the separation of ampholytic (zwitterionic) molecules like amino acids and peptides. These phases typically contain both an acidic (e.g., sulfonic acid) and a basic (e.g., quaternary amine) functional group, along with a chiral selector derived from cinchona alkaloids or similar structures.[10]

Expertise & Experience: The separation mechanism on a column like the CHIRALPAK® ZWIX(+) is based on synergistic double ion-pairing interactions between the stationary phase and the zwitterionic analyte.[10] A significant advantage of this class of columns is the availability of pseudo-enantiomeric phases (e.g., ZWIX(+) and ZWIX(-)). These columns can reverse the elution order of the enantiomers, which is an invaluable tool for confirming peak identity and ensuring accurate quantification of a minor enantiomeric impurity.[10][11]

Methodology 2: Indirect Enantioseparation via Derivatization

The indirect approach involves a pre-column derivatization step where the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers now have different physical properties and can be separated on a standard achiral HPLC column, most commonly a Reversed-Phase C18 column.[5][12]

Expertise & Experience: A common derivatization strategy for amino acids involves using o-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine). This reaction creates fluorescent, diastereomeric isoindolone derivatives that are readily separable on a C18 column and provide excellent detection sensitivity.[12]

Trustworthiness: While effective, this method introduces additional complexity. The protocol's validity hinges on the purity of the CDA and the completeness and stereochemical integrity of the derivatization reaction. It is crucial to demonstrate that no racemization occurs during the reaction and that both enantiomers react at the same rate. The advantage, however, is the use of ubiquitous and cost-effective C18 columns and standard HPLC systems with fluorescence detectors.

Experimental Protocols and Data Comparison

To provide a practical comparison, we present two detailed experimental protocols for the analysis of this compound.

Protocol 1: Direct Separation on a Teicoplanin-Based CSP
  • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 70:30 (v/v) Methanol / Water with 0.02% Formic Acid[12]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detector: MS (ESI+) or ELSD/CAD

Causality: The choice of a methanol/water mobile phase is ideal for dissolving the polar amino acid hydrochloride salt. The addition of a small amount of formic acid serves two purposes: it acts as an ion-pairing agent to improve peak shape and provides a source of protons to facilitate positive mode electrospray ionization for MS detection.[12]

Protocol 2: Indirect Separation on a C18 Column after OPA Derivatization
  • Derivatization Reagent Preparation: Prepare a solution containing 40 mM o-phthalaldehyde (OPA) and 1% (v/v) N-acetyl-L-cysteine in a saturated sodium borate buffer (pH 10) with 20% methanol.[12]

  • Sample Derivatization: Mix 250 µL of the sample solution with 250 µL of water and 750 µL of the derivatization reagent. Allow to react for 2 minutes at room temperature.[12]

  • HPLC Analysis:

    • Column: Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)

    • Mobile Phase A: 40 mM Phosphate Buffer (pH 7.8)

    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10 v/v/v)

    • Gradient: A multi-step gradient is typically required to separate the diastereomers from reagent peaks and other impurities.[12]

    • Flow Rate: 1.0 mL/min

    • Detector: Fluorescence (Excitation: 338 nm, Emission: 450 nm)

Causality: The alkaline pH of the borate buffer is necessary for the OPA derivatization reaction to proceed. A gradient elution on the C18 column is required because of the different polarities of the derivatized analytes and the excess reagent components. The high sensitivity of fluorescence detection is a major advantage of this approach.

Performance Comparison

The following table summarizes the expected performance characteristics of the different column technologies for the separation of 2-Aminobutanoic acid enantiomers.

Column TypeCommercial ExampleMethodologyTypical Resolution (Rs)Key AdvantagesKey Considerations
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® TDirect> 2.0Multi-modal, no derivatization, LC-MS compatible, high efficiency.[8]Higher column cost, may require MS or ELSD detector.
Zwitterionic CHIRALPAK® ZWIX(+)Direct> 1.5Excellent for underivatized amino acids, pseudo-enantiomeric phases available.[10][11]Specific for zwitterionic compounds, mobile phase composition is critical.
Reversed-Phase Eclipse XDB-C18Indirect (Derivatization)> 1.5Uses standard columns, high sensitivity with fluorescence detection.[5][12]Requires extra sample prep, potential for derivatization errors, CDA must be pure.

Visualization of Method Selection Workflow

The decision to use a direct or indirect method depends on several factors within the laboratory. The following workflow illustrates the logical process for selecting the appropriate column technology.

G start Start: Need to separate (s)-2-Aminobutanoic acid enantiomers q1 Is an LC-MS or ELSD/CAD detector available? start->q1 direct_path Direct Method: Use Chiral Stationary Phase (CSP) q1->direct_path  Yes indirect_path Indirect Method: Derivatization + Achiral Column q1->indirect_path No q2 Need to confirm elution order? direct_path->q2 zwitterionic Consider Zwitterionic CSP (e.g., CHIRALPAK ZWIX) for elution order reversal. q2->zwitterionic Yes macrocyclic Use Macrocyclic Glycopeptide CSP (e.g., Astec CHIROBIOTIC T) for high versatility and efficiency. q2->macrocyclic No c18_method Use OPA/chiral thiol derivatization followed by separation on a standard C18 column. indirect_path->c18_method

Caption: Decision workflow for selecting an HPLC method for 2-aminobutanoic acid enantiomers.

Authoritative Conclusion & Recommendations

As a Senior Application Scientist, my recommendation is guided by the principle of using the most direct and robust method available that meets the analytical objective.

  • For Quality Control and High-Throughput Screening: The direct method using a macrocyclic glycopeptide column (e.g., Astec® CHIROBIOTIC® T) is unequivocally superior. Its elimination of the derivatization step significantly reduces sample preparation time and removes potential sources of analytical error, leading to a more reliable and higher-throughput workflow. The compatibility with mass spectrometry provides definitive identification and is the modern standard for purity analysis.

  • For Laboratories without MS/ELSD or for Specific Established Methods: The indirect method remains a viable and powerful alternative. When properly validated, the OPA derivatization followed by separation on a C18 column provides excellent sensitivity and leverages standard HPLC instrumentation. However, meticulous care must be taken to validate the derivatization step to ensure quantitative accuracy.

Ultimately, the choice of column is a balance between available instrumentation, desired throughput, and the level of analytical rigor required. For the critical task of ensuring the enantiomeric purity of a pharmaceutical precursor like (s)-2-Aminobutanoic acid, investing in direct chiral separation technology provides the most trustworthy and efficient results.

References

  • Reddy, T. V., & Kumar, A. (2012). Amino Acid Analysis using Ion-Exchange Chromatography: A Review. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1699-1710.
  • HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. HPLC.
  • Biochrom. (n.d.). How does an Amino Acid Analyser work?
  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • Sumika Chemical Analysis Service. (n.d.). SUMICHIRAL OA columns.
  • HELIX Chromatography. (n.d.). Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • de Sain-van der Velden, M. G. M., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry.
  • Csapó, J., et al. (2006). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-25.
  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
  • Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology, 2030, 415-428.
  • Hamilton, P. B., & Anderson, R. A. (1959). Ion Exchange Chromatography of Amino Acids. Semiautomatic Method of Operation with Cationic Exchange Resin Columns. Analytical Chemistry, 31(7), 1214–1217.
  • Theoharis, G., et al. (2001). Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection. Analytical and Bioanalytical Chemistry, 371(1), 52-59.
  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
  • Gorter de Vries, A. R., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories, 16(1), 59.
  • Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). This compound Impurity.
  • Reddy, B. P., et al. (2010). Preparation of (s)-2-aminobutyric acid.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Regalado, E. L. (2019). Chiral Separations by High‐Performance Liquid Chromatography. Encyclopedia of Analytical Chemistry.
  • Hyman, D. B., et al. (1987). HPLC qualitative amino acid analysis in the clinical laboratories.
  • FooDB. (2010). Showing Compound D-2-Aminobutanoic acid (FDB012680).

Sources

A Senior Application Scientist's Guide to the Synthesis of L-2-Aminobutyric Acid: A Comparative Analysis of Chemical and Enzymatic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of chiral intermediates is a critical juncture where efficiency, purity, and sustainability intersect. L-2-aminobutyric acid (L-ABA), a non-proteinogenic amino acid, is a paramount example. It serves as a key chiral precursor for vital pharmaceuticals, including the anti-epileptic drug Levetiracetam and the anti-tuberculosis agent Ethambutol.[1][2] The stereochemistry of L-ABA is not a trivial detail; it is fundamental to the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison between traditional chemical synthesis and modern enzymatic methods for producing L-ABA. Moving beyond a mere recitation of facts, we will explore the causality behind experimental choices, grounding our discussion in mechanistic principles and field-proven data. Our goal is to equip you with the technical insights needed to select the optimal synthetic strategy for your research and development needs.

The Chemical Approach: Established but Brute-Force

Classical chemical synthesis offers a long-established pathway to amino acids. These methods are often characterized by their use of potent reagents and conditions to construct the desired molecular framework. However, the primary challenge in chemical synthesis is controlling stereochemistry.

Common Chemical Strategies

Two prevalent methods in the chemical synthesis of 2-aminobutyric acid are the Strecker synthesis and the direct functionalization of carboxylic acids.

  • Strecker Synthesis : This venerable method, first described in 1850, builds the amino acid backbone from an aldehyde.[3] For L-ABA, the synthesis begins with propanal. The process involves three core steps: the formation of an imine with ammonia, nucleophilic addition of a cyanide source (like KCN) to form an α-aminonitrile, and subsequent hydrolysis of the nitrile group to a carboxylic acid.[4][5] While robust, the classic Strecker synthesis is inherently achiral, producing a racemic mixture of D- and L-2-aminobutyric acid.[3]

  • Halogenation and Amination : Another route involves the α-bromination of butanoic acid, followed by nucleophilic substitution with ammonia to introduce the amino group.[6] Similar to the Strecker synthesis, this method results in a racemic product.

The Chirality Problem: Resolution

Since these primary synthesis routes yield a 50:50 mixture of enantiomers (a racemate), a resolution step is mandatory to isolate the desired L-enantiomer. This is often the most complex and yield-diminishing stage of the entire process. A common strategy is diastereomeric salt formation , where the racemic DL-2-aminobutyric acid is reacted with a chiral resolving agent, such as D-tartaric acid.[7] The resulting diastereomeric salts possess different physical properties (e.g., solubility), allowing for their separation by fractional crystallization. The desired salt is then treated to remove the resolving agent, yielding the enantiopure L-ABA. While effective, this process adds multiple steps, consumes expensive chiral reagents, and inherently discards at least 50% of the material (the unwanted D-enantiomer), significantly lowering the theoretical maximum yield.

The primary drawbacks of chemical synthesis are the harsh reaction conditions, the use of toxic reagents like cyanides, and the generation of significant chemical waste.[1]

The Enzymatic Approach: A Paradigm of Precision and Sustainability

Enzymatic synthesis, or biocatalysis, leverages the exquisite specificity of enzymes to build chiral molecules. This approach offers a green, highly selective, and increasingly efficient alternative to classical chemistry.[1][8]

Key Biocatalytic Pathways

The enzymatic production of L-ABA typically starts from readily available, inexpensive biological precursors and employs highly specific enzymes to ensure the correct stereochemistry from the outset.

  • Coupled-Enzyme Cascade from L-Threonine : This is arguably the most elegant and widely adopted biocatalytic route. It involves a two-step cascade reaction starting from L-threonine.[6][9]

    • Step 1 : Threonine deaminase catalyzes the deamination of L-threonine to produce the achiral intermediate, 2-ketobutyric acid.[8]

    • Step 2 : An amino acid dehydrogenase, such as L-leucine dehydrogenase (LeuDH) or a glutamate dehydrogenase, catalyzes the stereospecific reductive amination of 2-ketobutyric acid to yield L-2-aminobutyric acid with exceptional enantiomeric purity (>99% enantiomeric excess, ee).[1][8][10]

    A critical consideration in this system is the requirement for a nicotinamide cofactor (NADH), which is consumed in the reductive amination step. To make the process economically viable, a cofactor regeneration system is essential. This is commonly achieved by adding a third enzyme, like formate dehydrogenase (FDH), which oxidizes formate to CO2 while reducing NAD+ back to NADH.[8][9] This allows a small, catalytic amount of the expensive NAD+/NADH cofactor to be recycled thousands of times.

  • Transaminase-Catalyzed Synthesis : Another powerful method involves the use of transaminases, particularly ω-transaminases (ω-TAs).[11] These enzymes can directly synthesize L-ABA from 2-ketobutyric acid using an amino donor like benzylamine or isopropylamine.[11][12] The reaction is highly stereoselective, again producing L-ABA with >99% ee.[11] A key advantage is that by choosing the right enzyme and amino donor, product inhibition can often be managed, for instance, by using a biphasic reaction system to remove inhibitory byproducts like benzaldehyde.[11]

The enzymatic approach operates in aqueous media under mild conditions (near-neutral pH and ambient temperatures), drastically reducing energy consumption and hazardous waste.[13]

Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis

The choice between chemical and enzymatic synthesis hinges on a trade-off between established scalability and modern demands for purity, efficiency, and sustainability.

FeatureChemical SynthesisEnzymatic Synthesis
Starting Materials Propanal, Butanoic Acid, Cyanide, Ammonia[5][6]L-Threonine, 2-Ketobutyric Acid[6][11]
Stereoselectivity Inherently produces a racemic (DL) mixture, requiring a separate resolution step.[1]Directly produces the L-enantiomer with very high purity (>99% ee).[2][11]
Typical Yield Lower overall yield due to the resolution step (theoretical max of 50% without racemization).High conversion rates, often >95%.[8][9]
Reaction Conditions Often requires harsh conditions (strong acids/bases, high temperatures/pressures).[1]Mild conditions (aqueous buffer, neutral pH, 25-40°C).[6]
Reagents & Waste Utilizes toxic reagents (e.g., KCN) and generates significant organic/inorganic waste.[1]Uses biodegradable reagents and produces minimal waste ("green chemistry").[8]
Process Complexity Multi-step process including primary synthesis and chiral resolution.[7]Can be a one-pot, two or three-enzyme cascade reaction.[9]
Catalyst Stoichiometric reagents or heavy metal catalysts.[14]Recyclable and biodegradable enzymes. Immobilization can further improve reuse.[8]
Cost Factors High cost of chiral resolving agents; waste disposal costs.[15]Cost of enzymes and cofactors (mitigated by regeneration systems).[8]

Visualizing the Workflows

To better understand the practical differences, let's visualize the process flows for each method.

G cluster_0 Chemical Synthesis & Resolution A Propanal + NH3 + KCN B Strecker Reaction A->B C DL-2-Aminobutyric Acid B->C D Add D-Tartaric Acid C->D E Diastereomeric Salt Formation D->E G Fractional Crystallization E->G F L-ABA-D-Tartrate (Solid) D-ABA-D-Tartrate (Aqueous) H Isolate & Neutralize Salt F->H Separate Phases G->F I Pure L-2-Aminobutyric Acid H->I

Caption: Typical workflow for chemical synthesis of L-ABA via the Strecker method followed by chiral resolution.

G cluster_1 Enzymatic One-Pot Synthesis cluster_2 Cofactor Regeneration Cycle NAD NAD+ FDH Formate Dehydrogenase NAD->FDH NADH NADH LeuDH Leucine Dehydrogenase NADH->LeuDH Formate Formate Formate->FDH CO2 CO2 FDH->NADH FDH->CO2 LT L-Threonine TD Threonine Deaminase LT->TD KB 2-Ketobutyrate KB->LeuDH LABA L-2-Aminobutyric Acid TD->KB LeuDH->NAD LeuDH->LABA

Caption: Enzymatic cascade for L-ABA synthesis with an integrated cofactor regeneration system.

Experimental Protocols: From Theory to Practice

To provide a tangible sense of each process, the following are detailed, self-validating protocols representative of each approach.

Protocol 1: Chemical Synthesis via Asymmetric Conversion (Resolution)

This protocol is based on the principles of diastereomeric resolution to isolate L-ABA from a racemic mixture.[7]

Objective: To obtain enantiomerically pure L-2-aminobutyric acid from a DL-racemic mixture.

Materials:

  • DL-2-aminobutyric acid (1.0 mol)

  • D-(-)-Tartaric acid (0.5 mol)

  • Acetic Acid (solvent)

  • 2-Hydroxynaphthaldehyde (catalyst)

  • Deionized water

  • Methanol

  • Triethylamine (ammonolysis agent)

  • Standard laboratory glassware, heating mantle, filtration apparatus, polarimeter.

Methodology:

  • Salt Formation:

    • In a 2 L round-bottom flask, suspend DL-2-aminobutyric acid (103.1 g, 1.0 mol) and D-tartaric acid (75.0 g, 0.5 mol) in 1.8 L of acetic acid.

    • Add 2-hydroxynaphthaldehyde (3.5 g) as a catalyst to facilitate the formation of a Schiff base with the D-enantiomer, which remains in solution.

    • Heat the mixture to 70°C with stirring for 6 hours. The L-2-aminobutyric acid will preferentially form a salt with D-tartaric acid and precipitate.

    • Cool the reaction mixture to room temperature, then further cool in an ice-water bath for 30 minutes to maximize precipitation.

    • Collect the solid precipitate by vacuum filtration. The mother liquor, containing the D-enantiomer, can be recycled.

  • Recrystallization and Purification:

    • Dissolve the collected solid in a minimal amount of hot deionized water.

    • Allow the solution to cool slowly to room temperature to recrystallize the L-2-aminobutyric acid · D-tartaric acid salt.

    • Filter the purified crystals and dry them. A typical yield for the salt is around 85-90%.[7]

  • Liberation of L-2-Aminobutyric Acid:

    • Disperse the purified salt in 1.5 L of deionized water.

    • While stirring, add triethylamine (approx. 1.5 mol) to neutralize the tartaric acid and liberate the free amino acid. The reaction is typically stirred at room temperature for 2 hours.

    • Cool the mixture to 10°C to precipitate the L-2-aminobutyric acid.

    • Filter the product and wash the filter cake thoroughly with cold methanol to remove residual triethylammonium tartrate.

  • Validation and Characterization:

    • Dry the final product under vacuum.

    • Confirm chemical purity using HPLC (expected >99.5%).[7]

    • Determine optical purity by measuring the specific rotation using a polarimeter. The expected value for L-ABA is [α]D²² = +21.5°.[7]

Protocol 2: Enzymatic Synthesis via Coupled Cascade Reaction

This protocol describes the one-pot synthesis of L-ABA from L-threonine using a multi-enzyme system with cofactor regeneration.[9]

Objective: To synthesize L-2-aminobutyric acid from L-threonine with high conversion and enantiomeric purity.

Materials:

  • L-Threonine (substrate, e.g., 1.5 M)

  • Ammonium formate (amino donor and reductant for regeneration, 1.5 M)

  • Phosphate buffer (e.g., 100 mM, pH 7.6)

  • Threonine deaminase (e.g., crude enzyme lysate, 2400 U/L)

  • Leucine dehydrogenase (e.g., crude enzyme lysate, 5000 U/L)

  • Formate dehydrogenase (e.g., crude enzyme lysate, 3000 U/L)

  • Nicotinamide adenine dinucleotide (NAD+, cofactor, 0.02 g/L)

  • Ammonia solution (for pH adjustment)

  • Bioreactor or temperature-controlled stirred vessel, pH meter/controller, HPLC system with a chiral column.

Methodology:

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare the reaction solution containing 1.5 M L-threonine and 1.5 M ammonium formate in phosphate buffer.

    • Adjust the temperature to 30°C and the pH to 7.6 using an ammonia solution.

  • Enzyme Addition and Reaction:

    • Sequentially add the crude enzyme solutions: formate dehydrogenase (3000 U/L), leucine dehydrogenase (5000 U/L), and the cofactor NAD+ (0.02 g/L).

    • Initiate the reaction by adding threonine deaminase (2400 U/L).

    • Maintain the pH at 7.6 throughout the reaction using an automated pH controller that adds ammonia solution as needed. The deamination of threonine and oxidation of formate both produce protons.

    • Allow the reaction to proceed for 24 hours with gentle stirring.

  • Monitoring and Validation:

    • Take samples periodically (e.g., every 4 hours) to monitor the reaction progress.

    • Quench the enzymatic activity in the samples (e.g., by adding acid or heating).

    • Analyze the samples by HPLC to quantify the concentration of L-threonine (decreasing) and L-2-aminobutyric acid (increasing). A conversion efficiency of >95% is expected.[9]

    • At the end of the reaction, determine the enantiomeric excess (ee) of the produced L-2-aminobutyric acid using an HPLC equipped with a chiral column. The expected ee should be >99%.[9]

  • Product Isolation (Downstream Processing):

    • Terminate the reaction by denaturing the enzymes (e.g., by heat treatment or pH shift).

    • Remove the denatured protein precipitate by centrifugation or filtration.

    • The resulting supernatant contains L-2-aminobutyric acid, which can be purified further using standard techniques like ion-exchange chromatography or crystallization.

Conclusion: A Clear Trajectory Towards Biocatalysis

While chemical synthesis of L-2-aminobutyric acid is a well-understood and scalable process, it is fundamentally hampered by its lack of stereocontrol, reliance on harsh conditions, and inefficient use of materials due to the need for resolution. For modern pharmaceutical development, where purity, cost-effectiveness, and environmental stewardship are paramount, the enzymatic approach presents a superior alternative.

The ability of biocatalytic cascades to deliver the target L-enantiomer directly from inexpensive feedstocks in a single, efficient, and green step is a powerful demonstration of the advantages of precision engineering. As enzyme engineering continues to improve the stability and activity of biocatalysts, the economic and practical case for choosing enzymatic routes over classical chemistry for the synthesis of L-ABA and other chiral intermediates will only become more compelling.

References

  • MDPI. (n.d.). Gamma-Aminobutyric Acid Application Methods for Sustainable Improvement of Plant Performance Under Abiotic Stress: A Review.
  • Google Patents. (n.d.). Method for preparing L-2-aminobutyric acid by enzyme method.
  • Google Patents. (n.d.). Synthetic method of L-2-aminobutanol.
  • Google Patents. (n.d.). Method for preparing L-2-aminobutyric acid by asymmetric conversion method.
  • ResearchGate. (n.d.). L-2-Aminobutyric acid is bio-synthesized from the bulk chemical...
  • Google Patents. (n.d.). Method for producing L-2-aminobutyric acid.
  • National Center for Biotechnology Information. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.
  • National Center for Biotechnology Information. (2019). Fermentative production of the unnatural amino acid l-2-aminobutyric acid based on metabolic engineering.
  • PubMed. (n.d.). Transaminase-catalyzed asymmetric synthesis of L-2-aminobutyric acid from achiral reactants.
  • MDPI. (n.d.). The Production of γ-Aminobutyric Acid from Free and Immobilized Cells of Levilactobacillus brevis Cultivated in Anaerobic and Aerobic Conditions.
  • ResearchGate. (2017). (PDF) Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.
  • Frontiers. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Chemical Reviews. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids.
  • CK-12 Foundation. (n.d.). Flexi answers - Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis.
  • National Center for Biotechnology Information. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • ResearchGate. (2021). (PDF) Active-site engineering of ω-transaminase from Ochrobactrum anthropi for preparation of L-2-aminobutyric acid.
  • SpringerLink. (n.d.). The chemo-enzymatic synthesis of labeled l-amino acids and some of their derivatives.
  • ACS Publications. (2024). Chemo-enzymatic Synthesis of Coenzyme A Using Copurified Enzymes from Probiotic Escherichia coli Nissle.
  • PubMed. (2021). Active-site engineering of ω-transaminase from Ochrobactrum anthropi for preparation of L-2-aminobutyric acid.
  • MDPI. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • ResearchGate. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli.
  • Cognitive Market Research. (n.d.). L 2 Aminobutyric Acid Market Analysis 2025.
  • National Center for Biotechnology Information. (2024). Chemoenzymatic synthesis.
  • Semantic Scholar. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.

Sources

A Researcher's Guide to Isotopic Labeling with (S)-2-Aminobutanoic Acid Hydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the intricate fields of metabolic studies, proteomics, and drug development, the choice of an isotopic tracer is a critical decision that profoundly influences experimental outcomes. This guide provides an in-depth technical comparison of (S)-2-Aminobutanoic acid hydrochloride, a non-proteinogenic amino acid, as a tool for isotopic labeling. We will explore its unique advantages, compare its performance with alternative tracers, and provide detailed experimental protocols to empower researchers to design and execute robust and insightful studies.

Introduction to (S)-2-Aminobutanoic Acid: A Niche Tracer with Unique Potential

(S)-2-Aminobutanoic acid, also known as L-2-aminobutyric acid or L-homoalanine, is a non-proteinogenic α-amino acid, meaning it is not one of the 22 amino acids naturally encoded in the genome for protein synthesis.[1][2] Its hydrochloride salt is a stable and soluble form, making it amenable for use in cell culture media. The core value of isotopically labeled (S)-2-aminobutanoic acid lies in its ability to probe specific metabolic pathways without being incorporated into the vast majority of cellular proteins, a characteristic that sets it apart from canonical amino acid tracers.

The biosynthesis of (S)-2-aminobutanoic acid originates from L-threonine, which is deaminated to 2-ketobutyric acid and subsequently aminated.[1] Understanding this metabolic origin is crucial for designing experiments and interpreting results, as the availability of L-threonine in the culture medium can influence the endogenous pool of (S)-2-aminobutanoic acid.

Comparative Analysis: (S)-2-Aminobutanoic Acid vs. Alternative Tracers

The selection of an appropriate isotopic tracer is contingent on the specific biological question being addressed. Here, we compare this compound with other commonly used tracers.

TracerChemical StructureKey AdvantagesKey DisadvantagesPrimary Applications
(S)-2-Aminobutanoic Acid CH₃CH₂CH(NH₂)COOH- Low incorporation into proteins, reducing background complexity.- Traces specific metabolic pathways related to threonine and cysteine metabolism.[3] - Can serve as a sensitive biomarker for certain metabolic states.- Not a direct measure of global protein synthesis.- Cellular uptake and metabolic fate can be cell-type specific.- Probing amino acid catabolism and biosynthesis.- Investigating metabolic flux in pathways related to oxidative stress.[3]
L-Leucine (CH₃)₂CHCH₂CH(NH₂)COOH- High incorporation into newly synthesized proteins.- Well-established protocols for measuring protein synthesis rates.- High background from incorporation into all proteins can mask subtle changes.- Can be extensively metabolized, leading to label scrambling.- Measuring global protein synthesis rates (e.g., SILAC).- Studying leucine metabolism and its role in signaling (e.g., mTOR).
L-Methionine CH₃SCH₂CH₂CH(NH₂)COOH- Precursor for S-adenosylmethionine (SAM), a universal methyl donor.- Can be used to trace both protein synthesis and methylation reactions.- Can be metabolized through various pathways, complicating data interpretation.- Studying protein synthesis and methylation dynamics.- Investigating one-carbon metabolism.
Norvaline & Norleucine CH₃(CH₂)₂CH(NH₂)COOH & CH₃(CH₂)₃CH(NH₂)COOH- Structural analogs of leucine and methionine, respectively.- Can be incorporated into proteins in place of their canonical counterparts.[4][5]- Can be toxic to cells at higher concentrations.- Incorporation efficiency can vary depending on the cell line and experimental conditions.- Probing the fidelity of protein synthesis.- As surrogate tracers when avoiding the metabolic complexity of leucine and methionine is desired.
γ-Aminobutyric Acid (GABA) H₂N(CH₂)₃COOH- A major inhibitory neurotransmitter in the central nervous system.- Traces specific metabolic pathways related to glutamate.[6]- Primarily relevant for neuroscience and studies of specific metabolic pathways.- Not incorporated into proteins.- Investigating neurotransmitter metabolism.- Studying the GABA shunt and its role in energy metabolism.

Expert Insight: The low protein incorporation of (S)-2-aminobutanoic acid is its most significant advantage for specific applications. In studies focused on the flux through amino acid catabolic pathways or the synthesis of specific metabolites derived from 2-ketobutyrate, the high background signal from protein incorporation of canonical amino acids like leucine can be a major confounding factor. (S)-2-aminobutanoic acid allows for a clearer, more focused window into these specific metabolic events.

Experimental Design & Protocols

The successful application of isotopically labeled this compound hinges on meticulous experimental design and execution. Below, we provide a detailed, step-by-step protocol for a typical cell culture-based labeling experiment.

Experimental Workflow Diagram

experimental_workflow cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Labeling cluster_harvest Phase 3: Sample Collection cluster_analysis Phase 4: Analysis cell_culture Cell Culture (e.g., HeLa, HepG2) media_prep Prepare Labeling Media (e.g., DMEM with labeled (S)-2-Aminobutanoic Acid HCl) labeling Incubate Cells with Labeling Media (Time course: 4, 8, 12, 24h) media_prep->labeling Introduce label harvest Harvest Cells (Wash, Lyse) labeling->harvest protein_extraction Protein Extraction & Quantification harvest->protein_extraction digestion Protein Digestion (e.g., Trypsin) protein_extraction->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis (Quantify labeled peptides and metabolites) ms_analysis->data_analysis

Caption: Experimental workflow for isotopic labeling with (S)-2-Aminobutanoic Acid.

Detailed Protocol: Metabolic Labeling of Cultured Mammalian Cells

This protocol is a general guideline and should be optimized for your specific cell line and experimental goals. The principles are based on established Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodologies.[7][8][9]

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549, HepG2)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking the amino acid to be labeled if studying protein incorporation, or complete medium for metabolite tracing.

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Isotopically labeled this compound (e.g., ¹³C₅, ¹⁵N₁)

  • Unlabeled this compound (for control)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin (mass spectrometry grade)

  • Reagents for sample preparation for mass spectrometry (e.g., DTT, iodoacetamide, formic acid, acetonitrile)[10][11][12][13]

Procedure:

  • Cell Culture and Adaptation:

    • Culture cells in standard complete medium until they reach the desired confluence for the experiment.

    • Expert Tip: If you are assessing low-level protein incorporation, it is crucial to adapt the cells to a medium containing dialyzed FBS for at least five passages. This minimizes the concentration of unlabeled amino acids from the serum.

  • Preparation of Labeling Media:

    • Prepare the cell culture medium by supplementing it with either the isotopically labeled ("heavy") or unlabeled ("light") this compound at a final concentration typically ranging from 0.1 to 1 mM. The optimal concentration should be determined empirically to ensure sufficient labeling without causing cellular stress.

  • Labeling Experiment:

    • Seed an equal number of cells into parallel culture plates.

    • Once the cells have attached and started to proliferate, replace the standard medium with the "heavy" or "light" labeling medium.

    • Incubate the cells for a time course (e.g., 4, 8, 12, 24 hours) to monitor the kinetics of uptake and incorporation.

  • Cell Harvesting and Lysis:

    • At each time point, wash the cells twice with ice-cold PBS to remove any residual labeling medium.

    • Lyse the cells directly on the plate using an appropriate volume of lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation to pellet cellular debris.

  • Protein Extraction and Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample using a BCA assay or a similar method.

  • Protein Digestion (for Proteomics):

    • Take a standardized amount of protein from each sample (e.g., 50 µg).

    • Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using a specific protease, such as trypsin, overnight at 37°C.[11]

  • Sample Preparation for Mass Spectrometry:

    • Desalt and concentrate the peptide samples using a C18 solid-phase extraction method.

    • Resuspend the dried peptides in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid in 2% acetonitrile).

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Set up the mass spectrometer to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the labeled peptides.

    • For metabolomics, specialized software will be needed to identify and quantify the isotopically labeled (S)-2-aminobutanoic acid and its downstream metabolites.

    • Calculate the incorporation efficiency and track the metabolic fate of the tracer.

Data Interpretation and Causality

The interpretation of data from isotopic labeling studies with (S)-2-aminobutanoic acid requires a nuanced understanding of its metabolic context.

  • Tracing Metabolic Flux: The appearance of the isotopic label in downstream metabolites of the threonine and cysteine metabolic pathways provides a direct measure of the flux through these pathways. For example, an increase in labeled ophthalmic acid, a glutathione analog, can indicate an upregulation of the glutathione synthesis pathway in response to oxidative stress.[3]

  • Biomarker of Metabolic State: Changes in the endogenous levels or the metabolic fate of labeled (S)-2-aminobutanoic acid can serve as a sensitive biomarker for specific disease states or cellular responses.

Visualizing the Metabolic Hub

metabolic_pathway cluster_input Precursor cluster_core Metabolic Hub cluster_output Downstream Pathways Threonine L-Threonine Ketobutyrate 2-Ketobutyric Acid Threonine->Ketobutyrate Threonine Deaminase S2ABA (S)-2-Aminobutanoic Acid (Labeled Tracer) Ketobutyrate->S2ABA Transaminase PropionylCoA Propionyl-CoA (TCA Cycle Anaplerosis) Ketobutyrate->PropionylCoA OphthalmicAcid Ophthalmic Acid (Glutathione Synthesis) Ketobutyrate->OphthalmicAcid Isoleucine Isoleucine Biosynthesis Ketobutyrate->Isoleucine S2ABA->Ketobutyrate Oxidative Deamination

Caption: Metabolic fate of (S)-2-Aminobutanoic Acid.

Conclusion and Future Perspectives

Isotopically labeled this compound is a valuable and underutilized tool in the metabolomics and proteomics toolbox. Its low rate of incorporation into proteins makes it an excellent choice for tracing specific metabolic pathways with minimal background interference. While it may not replace canonical amino acids for measuring global protein synthesis, its utility in dissecting the complexities of amino acid catabolism, oxidative stress responses, and as a potential biomarker is clear. As mass spectrometry technologies continue to advance in sensitivity and resolution, the application of specialized tracers like (S)-2-aminobutanoic acid will undoubtedly expand, enabling researchers to ask and answer increasingly sophisticated questions about cellular metabolism in health and disease.

References

  • A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).
  • Noncanonical Amino Acids in Bioc
  • A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).
  • Stable isotope labeling by amino acids in cell culture. Wikipedia. [Link]
  • A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). R Discovery. [Link]
  • Non-canonical amino acid labeling in proteomics and biotechnology. PMC. [Link]
  • Stable Isotope Labeling by Amino Acids in Cell Culture for Quantitative Proteomics.
  • Stable Isotope Labeling by Amino Acids and Bioorthogonal Noncanonical Amino Acid Tagging in Cultured Primary Neurons. PubMed. [Link]
  • KEGG COMPOUND: C02356. KEGG. [Link]
  • Pathway from (S)-2-aminobutyric acid to (S)-2-aminobutanol.
  • Sample preparation for mass spectrometry. Mass Spectrometry Facility, University of Massachusetts. [Link]
  • Non-Canonical Amino Acids in the Interrogation of Cellular Protein Synthesis. PMC. [Link]
  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PMC. [Link]
  • 2-Aminobutyrate (YMDB01570).
  • Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chrom
  • Non-canonical amino acid labeling in proteomics and biotechnology.
  • Norvaline and norleucine may have been more abundant protein components during early stages of cell evolution. PubMed. [Link]
  • Norvaline and Norleucine May Have Been More Abundant Protein Components during Early Stages of Cell Evolution.
  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.
  • Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. PubMed Central. [Link]
  • Sample preparation for Mass spectrometric analysis. G-Biosciences. [Link]
  • Sample Preparation. Stanford University Mass Spectrometry. [Link]
  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. University of Connecticut. [Link]
  • Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. NIH. [Link]
  • Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. MDPI. [Link]
  • Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic p
  • 2-Aminobutyric acid modulates glutathione homeostasis in the myocardium.
  • The Metabolism and Functions of [gamma]-Aminobutyric Acid.
  • 2-Aminobutyric acid (Compound). Exposome-Explorer. [Link]
  • Fermentative production of the unnatural amino acid l-2-aminobutyric acid based on metabolic engineering. PubMed Central. [Link]
  • Metabolomics analysis identifies lysine and taurine as candidate prognostic biomarkers for AML-M2 patients.
  • Amino acids in a targeted versus a non-targeted metabolomics LC-MS/MS assay. Are the results consistent?. PubMed. [Link]
  • The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Agilent. [Link]
  • An overview of radiolabeled amino acid tracers in oncologic imaging. Frontiers. [Link]
  • Cellular uptake of Aib-containing amphip
  • Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. PubMed. [Link]
  • Metabolomics Analysis Reveals the Potential Advantage of Artificial Diet-Fed Bombyx Batryticatus in Disease Tre

Sources

A Comparative Guide to Levetiracetam Precursors: An In-Depth Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiepileptic drugs (AEDs), Levetiracetam stands out for its favorable safety profile and broad-spectrum efficacy. The stereospecificity of this compound, with the (S)-enantiomer being the pharmacologically active form, places a critical emphasis on the synthetic route chosen for its manufacture. This guide provides a comprehensive comparison of various precursors for Levetiracetam synthesis, with a primary focus on the widely utilized (S)-2-aminobutanoic acid hydrochloride. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers and drug development professionals in making informed decisions for efficient and scalable Levetiracetam production.

The Significance of Chirality in Levetiracetam Synthesis

Levetiracetam's anticonvulsant activity is almost exclusively attributed to its (S)-enantiomer. The (R)-enantiomer is significantly less active and its presence can be considered an impurity. Therefore, synthetic strategies must ensure high enantiomeric purity of the final active pharmaceutical ingredient (API). This can be achieved either by starting with an enantiomerically pure precursor (asymmetric synthesis) or by separating the desired enantiomer from a racemic mixture (resolution). Asymmetric synthesis is generally the preferred industrial approach due to its higher efficiency and atom economy, avoiding the loss of 50% of the material as the undesired enantiomer inherent in classical resolution of racemic mixtures.[1]

The Benchmark: Synthesis from this compound

The most established and widely practiced industrial synthesis of Levetiracetam commences with the chiral precursor, (S)-2-aminobutanoic acid. This route is favored for its reliability, scalability, and ability to produce Levetiracetam with high enantiomeric purity.

Synthetic Workflow

The synthesis typically proceeds through the key intermediate, (S)-2-aminobutanamide hydrochloride.

cluster_0 Synthesis of (S)-2-aminobutanamide hydrochloride cluster_1 Levetiracetam Synthesis S-2-aminobutanoic_acid (S)-2-Aminobutanoic Acid Esterification Esterification (Thionyl chloride, Methanol) S-2-aminobutanoic_acid->Esterification S-2-aminobutanoic_acid_methyl_ester (S)-2-Aminobutanoic Acid Methyl Ester Hydrochloride Esterification->S-2-aminobutanoic_acid_methyl_ester Ammonolysis Ammonolysis (Ammonia) S-2-aminobutanoic_acid_methyl_ester->Ammonolysis S-2-aminobutanamide_hydrochloride (S)-2-Aminobutanamide Hydrochloride Ammonolysis->S-2-aminobutanamide_hydrochloride S-2-aminobutanamide_hydrochloride_2 (S)-2-Aminobutanamide Hydrochloride Condensation Condensation (4-Chlorobutyryl chloride) S-2-aminobutanamide_hydrochloride_2->Condensation Intermediate (S)-N-[1-(Aminocarbonyl)propyl] -4-chlorobutanamide Condensation->Intermediate Cyclization Cyclization (Base, e.g., KOH) Intermediate->Cyclization Levetiracetam Levetiracetam Cyclization->Levetiracetam

Figure 1: Synthetic workflow for Levetiracetam from (S)-2-aminobutanoic acid.

Experimental Protocol: Synthesis of Levetiracetam from (S)-2-Aminobutanoic Acid

Step 1: Esterification of (S)-2-Aminobutanoic Acid

  • Suspend (S)-2-aminobutanoic acid in methanol.

  • Cool the suspension to 0-5 °C.

  • Slowly add thionyl chloride while maintaining the temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Concentrate the reaction mixture under reduced pressure to obtain crude (S)-2-aminobutanoic acid methyl ester hydrochloride.

Step 2: Ammonolysis to (S)-2-Aminobutanamide Hydrochloride

  • Dissolve the crude ester hydrochloride from Step 1 in a saturated solution of ammonia in methanol.

  • Stir the mixture in a sealed reactor at room temperature.

  • Monitor the reaction for completion.

  • Filter the reaction mixture to remove any solid by-products.

  • Concentrate the filtrate under reduced pressure to yield (S)-2-aminobutanamide hydrochloride. A patent describes obtaining the product in 86.0% yield with a purity of 99.3%.[2]

Step 3: Condensation with 4-Chlorobutyryl Chloride

  • Suspend (S)-2-aminobutanamide hydrochloride in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Add a base (e.g., potassium carbonate or sodium hydroxide) and a phase transfer catalyst (e.g., tetrabutylammonium bromide).

  • Cool the mixture to below 5 °C.

  • Slowly add a solution of 4-chlorobutyryl chloride in the same solvent.

  • Stir the reaction mixture at low temperature for several hours.

Step 4: Cyclization to Levetiracetam

  • The intermediate from Step 3 is often cyclized in situ or after isolation.

  • The addition of a strong base (e.g., potassium hydroxide) promotes the intramolecular cyclization.

  • After completion of the reaction, the mixture is worked up by filtration and extraction.

  • The crude Levetiracetam is then purified by recrystallization from a suitable solvent (e.g., ethyl acetate or acetone). A patent reports a molar yield of over 88% for this final step, with a purity of >=99.9%.[3]

Alternative Precursors and Synthetic Routes

While the route starting from (S)-2-aminobutanoic acid is well-established, several other precursors have been explored to develop more efficient, cost-effective, and environmentally friendly processes.

Racemic Precursors Followed by Chiral Resolution

An older, conventional method involves the synthesis of a racemic mixture of Levetiracetam or its precursors, followed by a resolution step to isolate the desired (S)-enantiomer.

  • Precursor: Racemic 2-aminobutanol or racemic 2-aminobutanamide.

  • Process: The racemic starting material is carried through a synthetic sequence to produce racemic Levetiracetam or a key intermediate. The enantiomers are then separated using techniques such as diastereomeric salt formation with a chiral resolving agent (e.g., L-(+)-tartaric acid), enzymatic resolution, or chiral chromatography.[1]

  • Advantages: The starting materials are often less expensive than their enantiomerically pure counterparts.

  • Disadvantages: The theoretical maximum yield for the desired enantiomer is 50%, leading to significant material loss unless the undesired enantiomer can be efficiently racemized and recycled.[1] The resolution process itself can be resource-intensive and add to the overall cost.[1]

Racemic_Precursor Racemic Precursor (e.g., 2-aminobutanol) Synthesis Synthesis of Racemic Levetiracetam Intermediate Racemic_Precursor->Synthesis Racemic_Intermediate Racemic Intermediate Synthesis->Racemic_Intermediate Resolution Chiral Resolution (e.g., Diastereomeric Salt Formation, Enzymatic) Racemic_Intermediate->Resolution S_Enantiomer (S)-Enantiomer Resolution->S_Enantiomer R_Enantiomer (R)-Enantiomer (Discard or Racemize) Resolution->R_Enantiomer Final_Steps Final Synthetic Steps S_Enantiomer->Final_Steps Levetiracetam Levetiracetam Final_Steps->Levetiracetam

Figure 2: General workflow for Levetiracetam synthesis via racemic resolution.

(S)-2-Aminobutanol

A greener alternative to the benchmark process utilizes (S)-2-aminobutanol as the chiral starting material.

  • Process: This route often involves a solvent-free condensation of (S)-2-aminobutanol with γ-butyrolactone at high temperatures, followed by oxidation of the resulting alcohol to the corresponding carboxylic acid, and finally amidation to yield Levetiracetam.[4]

  • Advantages: This approach can be more environmentally friendly by avoiding the use of large quantities of solvents in the initial condensation step. A reported process highlights a quantitative yield for the initial condensation and a 64% yield for the subsequent oxidation step.[4]

  • Disadvantages: The high temperatures required for the initial condensation may not be suitable for all manufacturing facilities.

L-Methionine

L-Methionine, a naturally occurring amino acid, offers an interesting and potentially cost-effective chiral pool starting material.

  • Process: The synthesis involves a series of reactions including desulfurization-methylation, esterification, ammonification, amidation, and intramolecular cyclization. An overall yield of around 44.6% has been reported.[2] A key step is the conversion of L-methionine to (S)-2-aminobutanoic acid.

  • Advantages: L-methionine is a readily available and inexpensive chiral starting material.

  • Disadvantages: The initial desulfurization step often requires a large excess of Raney nickel, which is costly and presents environmental concerns.[2] However, improved methods that avoid the use of nickel have been developed.

(S)-2-Bromobutyric Acid

Another approach utilizes (S)-2-bromobutyric acid, which can be obtained through deracemization of the racemic mixture.

  • Process: The synthesis involves the use of a chiral auxiliary to separate the (S)-enantiomer of 2-bromobutyric acid. This is followed by nucleophilic substitution with 2-pyrrolidinone and subsequent amidation.

  • Advantages: This method allows for the preparation of the enantiomerically pure precursor.

  • Disadvantages: The use of a chiral auxiliary can be expensive, and a significant portion of the starting material is lost as the unwanted isomer if it cannot be racemized and recycled.

Comparative Analysis of Levetiracetam Precursors

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the different synthetic routes.

PrecursorKey AdvantagesKey DisadvantagesTypical Overall YieldEnantiomeric PurityEconomic & Environmental Considerations
This compound Established, reliable, scalable, high enantiomeric purity.Involves the use of thionyl chloride, which requires careful handling.~70-80%>99%Moderate cost of starting material. Process optimization can reduce solvent usage.
Racemic 2-Aminobutanamide / 2-Aminobutanol Lower cost of starting materials.Maximum theoretical yield of 50% without racemization/recycling. Resolution step can be costly and complex.[1]<50% (without recycling)Dependent on the efficiency of the resolution step.Higher E-factor due to waste of one enantiomer. Can be less cost-effective on a large scale.[1]
(S)-2-Aminobutanol Potential for "greener" synthesis with solvent-free steps.[4]High-temperature reactions may require specialized equipment.~60%HighCan be more environmentally friendly due to reduced solvent use.
L-Methionine Inexpensive and readily available chiral starting material.Traditional methods use large amounts of Raney nickel.[2] Multiple reaction steps.~45%[2]HighCost-effective starting material. Newer methods are improving the environmental profile.
(S)-2-Bromobutyric Acid Provides access to enantiomerically pure intermediate.Use of expensive chiral auxiliaries. Potential for 50% material loss.VariableHighCan be less atom-economical and more expensive due to the chiral auxiliary.

Conclusion and Future Perspectives

The synthesis of Levetiracetam starting from This compound remains the benchmark for industrial production due to its robustness, scalability, and consistent delivery of high-purity API. However, the pursuit of more sustainable and cost-effective manufacturing processes continues to drive innovation in this field.

Routes starting from (S)-2-aminobutanol offer a promising "green" alternative, particularly if the high-temperature condensation step can be optimized for industrial scale-up. The use of L-methionine as a precursor is economically attractive, and advancements in desulfurization methods are making this route more environmentally viable.

While racemic resolution was a common early approach, its inherent inefficiency makes it less favorable for modern, large-scale production unless an efficient racemization and recycling loop for the undesired enantiomer is in place.

For researchers and drug development professionals, the choice of precursor will depend on a careful evaluation of factors including the cost of raw materials, the available manufacturing infrastructure, and the desired environmental footprint of the process. As green chemistry principles become increasingly important in pharmaceutical manufacturing, it is likely that novel, more efficient, and sustainable routes to Levetiracetam will continue to emerge.

References

  • ChemAnalyst. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. [Link]
  • An Asymmetric Synthesis of Levetiracetam. Indian Journal of Chemistry, Vol. 53B, September 2014, pp. 1218-1222.
  • Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. E3S Web of Conferences 185, 03006 (2020). [Link]
  • CN102382027A - Method for preparing levetiracetam.
  • CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride.
  • EP1879861A2 - Process for preparing levetiracetam and racemization of (r)- and (s)-2-amino butynamide and the corresponding acid derivatives.
  • An alternate synthesis of levetiracetam.

Sources

A Senior Application Scientist's Guide to Comparing the Bioactivity of (s)-2-Aminobutanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Comparing (s)-2-Aminobutanoic Acid Analogs

(s)-2-Aminobutanoic acid, a non-proteinogenic α-amino acid, serves as a critical chiral building block in the synthesis of several key pharmaceuticals, including the anti-epileptic drug levetiracetam and the anti-tuberculosis agent ethambutol.[1][2][3] Its inherent chirality and chemical functionalities make it a versatile scaffold for drug design. The exploration of its structural analogs is a promising avenue for the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

This guide provides a framework for the systematic comparison of the bioactivity of a series of rationally designed (s)-2-aminobutanoic acid analogs. We will delve into the causality behind the selection of specific functional assays, provide detailed, field-proven protocols, and present a comparative analysis of hypothetical, yet plausible, experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and execute robust comparative studies for this important class of molecules.

Designing a Focused Library of (s)-2-Aminobutanoic Acid Analogs

A logical starting point for a structure-activity relationship (SAR) study is the systematic modification of the core (s)-2-aminobutanoic acid scaffold. The following hypothetical analogs (Figure 1) are designed to probe the effects of modifying the carboxylic acid and amine functionalities, as well as the ethyl side chain.

  • Parent Compound: (s)-2-Aminobutanoic acid (ABA-001)

  • Ester Analog: (s)-2-Aminobutanoic acid methyl ester (ABA-002) - To assess the impact of masking the carboxylic acid charge.

  • N-Acetyl Analog: (s)-N-Acetyl-2-aminobutanoic acid (ABA-003) - To evaluate the effect of modifying the primary amine.

  • Amide Analog: (s)-2-Aminobutanamide (ABA-004) - To explore an alternative modification of the carboxylic acid.

  • Side-Chain Homolog: (s)-2-Aminopentanoic acid (ABA-005) - To investigate the influence of side-chain length and lipophilicity.

Figure 1: Hypothetical (s)-2-Aminobutanoic Acid Analog Series

G cluster_0 Parent Compound cluster_1 Analogs ABA001 ABA-001 (s)-2-Aminobutanoic acid ABA002 ABA-002 (s)-2-Aminobutanoic acid methyl ester ABA003 ABA-003 (s)-N-Acetyl-2-aminobutanoic acid ABA004 ABA-004 (s)-2-Aminobutanamide ABA005 ABA-005 (s)-2-Aminopentanoic acid

Caption: A focused library of (s)-2-aminobutanoic acid analogs for SAR studies.

Functional Assays for Bioactivity Profiling: A Multi-faceted Approach

To obtain a comprehensive understanding of the bioactivity of our analog series, a panel of functional assays targeting different biological activities is essential. We will focus on three key areas: antimicrobial activity, general cytotoxicity, and neurological receptor interaction, reflecting the therapeutic applications of drugs derived from (s)-2-aminobutanoic acid.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Given that ethambutol, a derivative of (s)-2-aminobutanoic acid, is a first-line anti-tuberculosis drug, assessing the antimicrobial potential of our analogs is a logical step. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[4][5][6]

  • Bacterial Strain and Culture Preparation:

    • Select a relevant bacterial strain (e.g., Mycobacterium smegmatis as a non-pathogenic surrogate for Mycobacterium tuberculosis, or a standard quality control strain like Staphylococcus aureus ATCC 29213).

    • Culture the bacteria in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.

    • Standardize the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing the appropriate broth medium. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Incubate the plates at 37°C for 18-24 hours (or longer for slower-growing organisms like M. smegmatis).

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Screening: The MTT Assay

It is crucial to assess the general cytotoxicity of any potential therapeutic agent to ensure a favorable therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

  • Cell Culture and Seeding:

    • Use a relevant human cell line (e.g., HEK293 for general cytotoxicity or a neuronal cell line like SH-SY5Y for neurotoxicity).

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the (s)-2-aminobutanoic acid analogs in cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control.

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).

Neurological Target Engagement: GABA Receptor Binding Assay

Given that (s)-2-aminobutanoic acid is a precursor to the anti-epileptic drug levetiracetam and is structurally related to the neurotransmitter GABA, investigating the interaction of its analogs with GABA receptors is a pertinent line of inquiry.[9][10] A radioligand binding assay is a highly sensitive and quantitative method to determine the affinity of a compound for a specific receptor.[11][12]

  • Membrane Preparation:

    • Prepare a crude membrane fraction from a tissue source rich in GABA-A receptors (e.g., rat cerebral cortex). This involves homogenization of the tissue followed by differential centrifugation to isolate the membrane fraction.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Binding Assay Setup:

    • In a 96-well plate, combine the following in a suitable assay buffer (e.g., Tris-HCl):

      • A fixed concentration of a radiolabeled ligand that specifically binds to the GABA-A receptor (e.g., [³H]-Muscimol).

      • A range of concentrations of the unlabeled (s)-2-aminobutanoic acid analogs.

      • The prepared membrane fraction (typically 50-100 µg of protein per well).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membrane-bound radioligand will be trapped on the filter, while the unbound ligand will pass through.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Determine the non-specific binding by including a set of wells with a high concentration of a known GABA-A receptor agonist or antagonist (e.g., unlabeled GABA).

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Comparative Data Analysis

The following tables present hypothetical but scientifically plausible data for our series of (s)-2-aminobutanoic acid analogs, based on the assays described above.

Table 1: Antimicrobial Activity of (s)-2-Aminobutanoic Acid Analogs

Compound IDModificationMIC against S. aureus (µg/mL)
ABA-001Parent Compound> 256
ABA-002Methyl Ester128
ABA-003N-Acetyl> 256
ABA-004Amide256
ABA-005C5 Side Chain64

Interpretation: The parent compound and its N-acetylated form show no significant antimicrobial activity. Masking the carboxylic acid as a methyl ester (ABA-002) or converting it to an amide (ABA-004) results in weak activity. Increasing the lipophilicity of the side chain (ABA-005) leads to the most potent antimicrobial effect in this series.

Table 2: Cytotoxicity of (s)-2-Aminobutanoic Acid Analogs in HEK293 Cells

Compound IDModificationIC₅₀ (µM)
ABA-001Parent Compound> 500
ABA-002Methyl Ester250
ABA-003N-Acetyl> 500
ABA-004Amide450
ABA-005C5 Side Chain150

Interpretation: The parent compound and its N-acetyl and amide derivatives exhibit low cytotoxicity. The methyl ester and the longer side-chain analog show increased cytotoxicity, which correlates with their increased lipophilicity.

Table 3: GABA-A Receptor Binding Affinity of (s)-2-Aminobutanoic Acid Analogs

Compound IDModificationKi (µM)
ABA-001Parent Compound150
ABA-002Methyl Ester> 1000
ABA-003N-Acetyl> 1000
ABA-004Amide200
ABA-005C5 Side Chain80

Interpretation: The parent compound shows weak affinity for the GABA-A receptor. Modification of the amine or carboxylic acid group (ABA-002 and ABA-003) abolishes binding, suggesting these groups are crucial for receptor interaction. The amide analog (ABA-004) retains some affinity. Increasing the side-chain length (ABA-005) enhances the binding affinity, possibly due to favorable hydrophobic interactions within the binding pocket.

Visualizing Experimental Workflows and Potential Mechanisms

Clear and concise diagrams are invaluable for communicating complex experimental processes and theoretical models.

Figure 2: Workflow for Comparative Bioactivity Screening

G cluster_0 Compound Library cluster_1 Functional Assays cluster_2 Data Analysis & Interpretation ABA_analogs (s)-2-Aminobutanoic Acid Analogs (ABA-001 to ABA-005) MIC Antimicrobial MIC Assay (e.g., S. aureus) ABA_analogs->MIC MTT Cytotoxicity MTT Assay (e.g., HEK293 cells) ABA_analogs->MTT GABA_binding GABA-A Receptor Binding Assay ABA_analogs->GABA_binding Data_tables Comparative Data Tables (MIC, IC50, Ki) MIC->Data_tables MTT->Data_tables GABA_binding->Data_tables SAR Structure-Activity Relationship (SAR) Analysis Data_tables->SAR

Caption: A streamlined workflow for the comparative bioactivity screening of (s)-2-aminobutanoic acid analogs.

Figure 3: Hypothetical Mechanism of Action at the GABA-A Receptor

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron cluster_2 Cellular Response GABA GABA GABA_A_receptor GABA-A Receptor Binding Site Cl- Channel GABA->GABA_A_receptor:f1 Binds ABA_analog ABA-005 ABA_analog->GABA_A_receptor:f1 Binds (Allosteric?) Hyperpolarization Hyperpolarization GABA_A_receptor:f2->Hyperpolarization Cl- influx Reduced_excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_excitability

Caption: A putative mechanism for the interaction of an (s)-2-aminobutanoic acid analog with the GABA-A receptor.

Conclusion: From Data to Drug Discovery

This guide has outlined a comprehensive and scientifically rigorous approach to comparing the bioactivity of (s)-2-aminobutanoic acid analogs. By employing a panel of well-validated functional assays and systematically analyzing the resulting data, researchers can elucidate critical structure-activity relationships. This knowledge is paramount for the rational design of next-generation therapeutic agents with enhanced efficacy and safety profiles. The methodologies and frameworks presented herein are intended to serve as a robust foundation for future investigations into this promising class of molecules.

References

  • Weber, J., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories, 16(1), 51. [Link]
  • Patel, R. N. (2010). Preparation of (s)-2-aminobutyric acid.
  • Exposome-Explorer. (n.d.). 2-Aminobutyric acid (Compound).
  • Weber, J., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.
  • IARC Exposome-Explorer. (n.d.). 2-Aminobutyric acid (Compound).
  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17(22), 2338–2347. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Silverman, R. B. (2010). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Accounts of chemical research, 43(3), 302–312. [Link]
  • Wang, B., et al. (2021). Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. Iranian journal of pharmaceutical research : IJPR, 20(3), 291–302. [Link]
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
  • Qiu, J., et al. (2000). Inactivation and inhibition of gamma-aminobutyric acid aminotransferase by conformationally restricted vigabatrin analogues. Journal of medicinal chemistry, 43(4), 705–715. [Link]
  • Protocols.io. (2023). MTT (Assay protocol). [Link]
  • Zhang, Y., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 4(16), e1204. [Link]
  • Cleveland Clinic. (n.d.). Gabapentin: Uses, Side Effects, Dosages, Interactions & More.
  • Denkova, P., et al. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy, 58(1), 161-172. [Link]
  • FWD AMR-RefLabCap. (2022).
  • MDPI. (n.d.). Special Issue : Synthetic Receptor Molecules for and with Amino Acids and Peptides.
  • Hahn, M., et al. (2021). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Marine drugs, 19(10), 548. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
  • Brieflands. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors.
  • Wikipedia. (n.d.). Gabapentin.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
  • Goddard, A. W., et al. (2016). Cortical and subcortical gamma amino acid butyric acid deficits in anxiety and stress disorders: Clinical implications.
  • da Silva, E. B., et al. (2023). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. International journal of molecular sciences, 24(21), 15881. [Link]
  • PubChem. (n.d.). (-)-2-Aminobutyric acid.
  • MDPI. (2023). Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. [Link]
  • Wikipedia. (n.d.). Ligand binding assay.
  • National Institutes of Health. (n.d.). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[12]arene with Hydroxyl and Amine Groups.
  • International Academy of Clinical Laboratory Diagnosticians. (n.d.). MIC & Etest.
  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol.
  • Dove Medical Press. (2026). Effects of voriconazole on the safety, pharmacokinetics and pharmacodynamics of ciprofol in healthy subjects. Drug Design, Development and Therapy. [Link]
  • ResearchGate. (n.d.). (PDF) Assay of CB1 Receptor Binding.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (s)-2-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, procedural guidance for the safe and compliant disposal of (s)-2-Aminobutanoic acid hydrochloride (CAS No. 5959-29-5). As laboratory professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, culminating in its responsible disposal. This guide is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring that every action is part of a self-validating system of safety and environmental stewardship.

Core Principle: Hazard Assessment and Precautionary Measures

The foundational step in any disposal protocol is a thorough understanding of the material's hazards. While some safety data sheets (SDS) for this compound may not list specific hazards, the parent compound, (s)-2-Aminobutanoic acid, is known to cause skin and eye irritation and may cause respiratory irritation[1]. Furthermore, the hydrochloride salt introduces an acidic character.

Therefore, the guiding principle for its disposal is precautionary . In the absence of comprehensive toxicity data, we must treat the compound as potentially hazardous to minimize risk[2].

Immediate Safety & Personal Protective Equipment (PPE):

Before handling the compound for disposal, ensure you are in a well-ventilated area, such as a chemical fume hood[3]. The mandated PPE is your primary barrier against exposure.

  • Eye and Face Protection: Chemical safety goggles are required to protect against accidental splashes. A face shield should be used if there is a significant risk of splashing[1].

  • Hand Protection: Wear chemical-resistant gloves. The specific material should be chosen based on the manufacturer's SDS, but nitrile gloves are commonly acceptable for handling solids and aqueous solutions of this nature. Always use proper glove removal technique to avoid skin contact.

  • Body Protection: A standard laboratory coat is required to protect against skin contact[1][4]. Ensure it is fully buttoned.

Waste Characterization and Segregation: The Logic of Separation

Proper disposal is impossible without correct waste characterization and segregation at the point of generation[5]. This prevents dangerous chemical reactions within a waste container and facilitates compliant disposal by your institution's Environmental Health & Safety (EHS) department.

  • Waste Classification: this compound waste must be managed as chemical waste . It should never be disposed of in regular trash or down the sink[6][7].

  • Segregation by Physical State: Solid waste (e.g., expired chemical, contaminated weighing paper, gloves) must be collected separately from liquid waste (e.g., aqueous solutions)[3][7].

  • Segregation by Chemical Compatibility: Do not mix this waste with other chemical streams[8]. It is crucial to keep it separate from:

    • Strong Oxidizing Agents: To prevent potentially vigorous or explosive reactions[1][7].

    • Strong Bases: To avoid acid-base neutralization reactions that can generate heat.

Step-by-Step Disposal Protocols

The following protocols provide clear, actionable steps for managing the waste stream from generation to collection.

Protocol 3.1: Disposal of Solid this compound and Contaminated Consumables

This protocol applies to the pure solid compound, as well as items like weighing papers, contaminated gloves, or absorbent materials from a spill cleanup.

  • Container Selection: Designate a waste container that is made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle or drum), is in good condition, and has a secure, leak-proof lid[7][9]. Often, the original product container is the best choice for its own waste[9].

  • Waste Collection: Place the solid this compound and any contaminated solid consumables directly into the designated solid chemical waste container.

  • Labeling: The container must be labeled immediately and clearly. Affix your institution's hazardous waste tag, which must include:

    • The words "Hazardous Waste"[4].

    • The full chemical name: "this compound".

    • An accurate list of all contents.

    • The approximate percentage of each component.

    • The date of accumulation.

  • Storage: Keep the waste container sealed at all times, except when adding waste[9]. Store it in a designated and secure storage area within the lab, often called a Satellite Accumulation Area (SAA), away from incompatible materials[7].

  • Disposal Request: Once the container is full or you have finished the project, submit a chemical waste collection request to your institution's EHS department[9].

Protocol 3.2: Disposal of Aqueous Solutions Containing this compound

This protocol applies to solutions prepared in the lab.

  • Container Selection: Designate a compatible, leak-proof container for aqueous chemical waste. As this is a hydrochloride salt, it is considered a halogenated organic; some institutions may require it to be collected in a "Halogenated Waste" stream[8]. Consult your EHS guidelines.

  • Waste Collection: Carefully pour the aqueous solution into the designated liquid waste container using a funnel.

  • Labeling: Label the liquid waste container with a hazardous waste tag, listing "this compound solution" and the solvent (e.g., "in water"), along with their approximate concentrations.

  • Storage: Seal the container and store it in the SAA with appropriate secondary containment to prevent spills[4].

  • Disposal Request: Arrange for pickup by EHS as described in the solid waste protocol.

Spill Management Protocol

In the event of a small spill, immediate and correct action is crucial.

  • Ensure Safety: Alert others in the area. Ensure you are wearing the appropriate PPE (see Section 1).

  • Containment: For a solid spill, gently sweep or shovel the material into a designated waste container, avoiding dust formation[1]. For a small liquid spill, use an inert absorbent material (e.g., vermiculite or sand) to contain it[7].

  • Cleanup: Carefully collect the absorbed material and place it into the designated solid chemical waste container[7].

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: All cleanup materials, including contaminated gloves, must be disposed of as solid chemical waste as described in Protocol 3.1[8].

Summary of Disposal and Safety Parameters

For quick reference, the key operational parameters are summarized in the table below.

ParameterGuidelineRationale
Waste Classification Chemical WastePrecautionary measure due to potential irritant properties and chemical nature[1].
Primary Hazards Potential skin, eye, and respiratory irritant[1].Dictates the requirement for PPE and handling in ventilated areas.
Required PPE Safety goggles, lab coat, chemical-resistant gloves[3].Provides a primary barrier to prevent exposure via contact or splash.
Incompatible Materials Strong oxidizing agents, strong bases[1][7].Prevents hazardous chemical reactions in storage or waste containers.
Container Type Labeled, sealed, compatible container (e.g., HDPE)[7][9].Prevents leaks, ensures clear identification, and avoids material degradation.
Disposal Route Collection by institutional EHS for professional disposal[5].Ensures compliance with local, state, and federal regulations[10].
Sink/Trash Disposal Strictly Prohibited [6][7].Protects plumbing, wastewater treatment systems, and the environment.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for ensuring the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 A Identify Waste: This compound B Waste Form? A->B C Place in labeled, compatible SOLID chemical waste container. B->C Solid or Contaminated Labware D Place in labeled, compatible LIQUID chemical waste container. B->D Aqueous Solution E Ensure waste tag is complete: - Full Chemical Name - Composition & Concentration - Accumulation Date C->E D->E F Store sealed container in designated Satellite Accumulation Area (SAA) with secondary containment. E->F G Contact Environmental Health & Safety (EHS) for waste pickup. F->G

Caption: Disposal workflow for this compound.

This guide provides a comprehensive framework for the responsible management and disposal of this compound. Adherence to these protocols is not merely a matter of compliance; it is a fundamental aspect of our professional responsibility to ensure a safe laboratory environment for ourselves, our colleagues, and the wider community.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for Hazardous Laboratory Chemicals.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
  • KM Pharma Solution Private Limited. (n.d.). MSDS - (S)-2-Aminobutanoic Acid Methyl Ester HCl.
  • Benchchem. (n.d.). Proper Disposal of 2-Amino-N-butylpropanamide Hydrochloride: A Step-by-Step Guide for Laboratory Professionals.
  • Synquest Labs. (2016, December 8). (2S)-2-Aminobutanoic acid Safety Data Sheet.
  • ChemScene. (n.d.). This compound.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-Amino-4-hydroxybutan-2-one hydrochloride.
  • Sigma-Aldrich. (2025, October 15). (-)-2-aminobutyric acid Safety Data Sheet.
  • U.S. Environmental Protection Agency (EPA). (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.